molecular formula C3H7NO3 B125429 N-Hydroxyurethane CAS No. 589-41-3

N-Hydroxyurethane

Cat. No.: B125429
CAS No.: 589-41-3
M. Wt: 105.09 g/mol
InChI Key: VGEWEGHHYWGXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxyurethane is a hydroxamic acid derivative of urethane (ethyl carbamate) that serves as a critical compound in biochemical and cancer research. Its primary research value lies in its dual role as a documented carcinogen and a compound with demonstrated antitumor activity, providing a unique model for studying the mechanisms of chemical carcinogenesis and potential cancer therapeutics. Researchers utilize this compound to investigate its ability to induce DNA damage and degradation in bacterial and mammalian cell systems, leading to a loss of viability, which can be prevented by co-treatment with protein synthesis inhibitors like chloramphenicol . Its metabolism is a key area of study; the compound is interconvertible with urethane in vivo, and its N-hydroxylation is a critical step in its metabolic activation, which can be influenced by enzyme inducers and inhibitors . Studies on its distribution, catabolism, and excretion reveal that its conversion is age- and sex-dependent and can lead to the formation of nitrite, further contributing to its genotoxic effects . The compound's capacity to induce DNA repair synthesis in primary cell cultures, such as rat hepatocytes, makes it a valuable tool for probing cellular DNA damage response and repair pathways . Furthermore, this compound has shown activity against various transplantable mouse tumors, linking its hydroxamic acid functional group—a moiety shared with the therapeutic agent hydroxyurea—to this antitumor effect . This combination of properties makes it an essential reagent for advanced investigations in carcinogenesis, mutagenesis, metabolic studies, and experimental oncology. This product is intended for research purposes only in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-hydroxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c1-2-7-3(5)4-6/h6H,2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEWEGHHYWGXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207635
Record name N-Hydroxyurethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-41-3
Record name Hydroxyurethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxyurethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxyurethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hydroxyurethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hydroxyurethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl hydroxycarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-HYDROXYURETHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWI3C4ASI7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Hydroxyurethane (CAS No. 589-41-3): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of N-Hydroxyurethane (CAS No. 589-41-3), a versatile chemical compound with significant applications in synthetic chemistry and biomedical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its properties, synthesis, reactivity, and safety considerations.

Chemical Identity and Nomenclature

This compound, also known by several synonyms, is a carbamate ester characterized by the presence of a hydroxyl group attached to the nitrogen atom of the urethane linkage. This structural feature imparts unique reactivity and biological activity to the molecule.

  • Systematic IUPAC Name : Ethyl N-hydroxycarbamate[1]

  • CAS Number : 589-41-3[1][2]

  • Molecular Formula : C₃H₇NO₃[1][2][3]

  • Molecular Weight : 105.09 g/mol [1][2]

  • Common Synonyms : Ethyl N-hydroxycarbamate, Hydroxycarbamic acid ethyl ester, N-Carbethoxyhydroxylamine, Hydroxyurethane[1][2][4][5]

Structural Representation:

N_Hydroxyurethane_Structure Figure 1. Chemical Structure of this compound C1 CH₃ C2 CH₂ C1->C2 O1 O C2->O1 C3 C O1->C3 O2 O C3->O2 = N N C3->N H1 H N->H1 O3 O N->O3 H2 H O3->H2

Caption: Figure 1. Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
Physical State Liquid[4]
Appearance Colorless to light yellow or light orange clear liquid
Boiling Point 113-116 °C at 3 mmHg[2][6]
Refractive Index (n20/D) 1.445 (lit.)[2]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Storage Temperature -20°C or in a cool, dark place (<15°C)[2][7]
Molecular Weight 105.09[1][2][3]

Synthesis and Reactivity

General Synthesis Approach

This compound can be synthesized through the reaction of hydroxylamine or its salts with an appropriate chloroformate, such as ethyl chloroformate, typically in an alkaline medium.[8] This reaction leads to the formation of the N-hydroxycarbamate structure.

N_Hydroxyurethane_Synthesis Figure 2. General Synthesis of this compound hydroxylamine Hydroxylamine (NH₂OH) reaction + hydroxylamine->reaction ethyl_chloroformate Ethyl Chloroformate (ClCOOCH₂CH₃) ethyl_chloroformate->reaction n_hydroxyurethane This compound (HONHCOOCH₂CH₃) base Base (e.g., NaOH) base->reaction Alkaline Medium reaction->n_hydroxyurethane

Caption: Figure 2. General Synthesis of this compound

Chemical Reactivity

The reactivity of this compound is primarily dictated by the N-hydroxycarbamate functionality. It serves as a versatile reactant in a variety of organic transformations. Key reactions include its use in the synthesis of:

  • N-substituted hydroxylamines : For example, it has been used to synthesize N-methyl-O-benzylhydroxylamine and N-isopropyl-O-methylhydroxylamine.[2]

  • Intermolecular Sharpless aminohydroxylation reactions .[2][6]

  • Intermolecular ortho-C-H amidation of anilides .[2][6]

  • Cinchona alkaloid-catalyzed asymmetric cycloadditions .[2][6]

  • Allylic arylations .[2][6]

Applications in Research and Drug Development

This compound's utility extends across various scientific disciplines, from synthetic chemistry to molecular biology and pharmacology.

Synthetic Chemistry

As a building block, this compound is employed in the synthesis of more complex molecules. Its ability to participate in a range of chemical reactions makes it a valuable intermediate for creating novel organic compounds with potential applications in materials science and medicinal chemistry.[2][6] The development of non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes, represents an environmentally friendlier alternative to traditional polyurethanes.[9][10] While not a direct monomer, the chemistry of this compound is relevant to the broader field of urethane derivatives. The synthesis of polyhydroxyurethanes often involves the reaction of cyclic carbonates with amines, a process that shares mechanistic features with reactions involving carbamates.[11][12][13][14]

Biochemical and Physiological Actions

This compound is recognized as a metabolite of the carcinogenic compound urethane (ethyl carbamate).[6][15] Its biological activity is a subject of significant research interest. Studies have shown that this compound can induce chromosomal fragmentation and exhibits cytotoxicity in cultured normal human leukocytes at millimolar concentrations.[2][6] Furthermore, its metabolism is linked to the production of nitric oxide, which is implicated in oxidative DNA damage.[2] This highlights its potential role in the mechanisms of carcinogenesis associated with urethane exposure.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is imperative when working with this compound.

Hazard Identification
  • GHS Classification : Acute toxicity, Oral (Category 4); Acute toxicity, Dermal (Category 4); Acute toxicity, Inhalation (Category 4).[16]

  • Signal Word : Warning[7][16]

  • Hazard Statements : H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[7][16]

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably in a chemical fume hood.[4][7]

  • Avoid breathing mist, vapors, or spray.[7][16]

  • Wear appropriate personal protective equipment, including chemical safety goggles, gloves, and protective clothing.[2][4][7]

  • Do not eat, drink, or smoke when using this product.[7][16]

  • Wash hands thoroughly after handling.[16]

Safety_Workflow Figure 3. This compound Handling Workflow start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation handling Perform Experimental Work ventilation->handling spill Spill Occurs? handling->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes disposal Dispose of Waste in Designated Container spill->disposal No cleanup->disposal decontaminate Decontaminate Work Area and Remove PPE disposal->decontaminate end End: Procedure Complete decontaminate->end

Caption: Figure 3. This compound Handling Workflow

Storage and Stability
  • Store in a tightly closed container in a freezer (-20°C) or a cool, dark place (<15°C).[2][4][7]

  • The compound is moisture-sensitive.[4]

  • Incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

  • Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Conclusion

This compound (CAS No. 589-41-3) is a chemical of significant interest due to its diverse applications in organic synthesis and its important role in toxicological studies as a metabolite of urethane. A comprehensive understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in a research environment. This guide provides a foundational resource for scientists and professionals working with this compound, emphasizing the importance of scientific integrity and safety in all experimental endeavors.

References

  • Environmentally friendly polyurethanes based on non-isocyanate synthesis. (n.d.). De Gruyter.
  • Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model. (n.d.). MDPI.
  • THE MATABOLISM OF URETHANE AND RELATED COMPOUNDS. (n.d.). PubMed.
  • Hydroxyurethane. (n.d.). PubChem.
  • The synthesis and some reactions of N-hydroxycarbamates. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).
  • This compound 589-41-3. (n.d.).
  • Chemical Properties of Carbamic acid, hydroxy-, ethyl ester (CAS 589-41-3). (n.d.). Cheméo.
  • Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines. (2022, July 2). MDPI.
  • Poly(hydroxyurethane)s: biosourced isocyanate-free polyurethanes. (2022, April 27). PolymerExpert.
  • Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. (2021, July 14). ACS Sustainable Chemistry & Engineering.
  • β-Hydroxyurethane moieties of nonisocyanate polyurethanes: with... (n.d.). ResearchGate.

Sources

An In-Depth Technical Guide to Ethyl N-hydroxycarbamate: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl N-hydroxycarbamate, also known as N-hydroxyurethane, is a small organic molecule with significant potential in the fields of medicinal chemistry and drug development. Its unique chemical structure, combining a carbamate group with a hydroxylamine moiety, imparts a range of physicochemical and reactive properties that are of considerable interest to researchers and scientists. This technical guide provides a comprehensive overview of the chemical structure, formula, and key properties of Ethyl N-hydroxycarbamate. Furthermore, it details established synthetic protocols, offering insights into the causality behind experimental choices. The guide also explores the current understanding of its role and potential applications in drug design, supported by an analysis of the biological activities associated with its core structural motifs. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, providing a solid foundation for further investigation and application of this versatile compound.

Molecular Structure and Physicochemical Properties

Ethyl N-hydroxycarbamate is a simple yet functionally rich organic compound. A thorough understanding of its structure and properties is fundamental to its application in synthetic and medicinal chemistry.

Chemical Structure and Formula

The molecular formula for Ethyl N-hydroxycarbamate is C₃H₇NO₃.[1][2][3] Its structure features a central carbamate group where the nitrogen atom is substituted with a hydroxyl group (-OH). The carbamate ester is formed with ethanol.

The IUPAC name for this compound is ethyl N-hydroxycarbamate.[2][3] It is also commonly referred to as this compound.[1][2][3]

Diagram 1: Chemical Structure of Ethyl N-hydroxycarbamate

Caption: 2D structure of Ethyl N-hydroxycarbamate.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. These properties influence its solubility, stability, and ability to interact with biological targets.

PropertyValueSource
Molecular Weight 105.09 g/mol [1][2][3]
CAS Number 589-41-3[1][2][3]
Appearance White to light pink crystalline powder[4]
Topological Polar Surface Area (TPSA) 58.6 Ų[2][3]
XLogP3 -0.2[2][3]
Hydrogen Bond Donor Count 2[1][2]
Hydrogen Bond Acceptor Count 3[1][2]
Rotatable Bond Count 2[2]

The low XLogP3 value suggests that Ethyl N-hydroxycarbamate is a hydrophilic compound, which has implications for its solubility and distribution in biological systems. The presence of both hydrogen bond donors and acceptors indicates its potential to form hydrogen bonds, a key interaction in drug-receptor binding.

Synthesis of Ethyl N-hydroxycarbamate

The synthesis of Ethyl N-hydroxycarbamate can be achieved through several routes, with the most common and practical approach involving the reaction of a hydroxylamine salt with an ethyl acylating agent. The choice of reagents and reaction conditions is crucial for achieving a good yield and purity of the final product.

Synthetic Pathway Overview

The primary synthetic strategy for Ethyl N-hydroxycarbamate involves the N-acylation of hydroxylamine. This can be accomplished using either ethyl chloroformate or diethyl carbonate as the source of the ethoxycarbonyl group. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction and to deprotonate the hydroxylamine, increasing its nucleophilicity.

Diagram 2: General Synthetic Pathway for Ethyl N-hydroxycarbamate

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions hydroxylamine Hydroxylamine Salt (e.g., NH2OH·HCl) product Ethyl N-hydroxycarbamate hydroxylamine->product acylating_agent Ethyl Acylating Agent (e.g., Ethyl Chloroformate or Diethyl Carbonate) acylating_agent->product base Base (e.g., NaOH, K2CO3) base->product Neutralization & Activation solvent Solvent (e.g., Water, THF) solvent->product

Caption: Key components in the synthesis of Ethyl N-hydroxycarbamate.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established chemical principles and information from patent literature.[2][5] Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Objective: To synthesize Ethyl N-hydroxycarbamate from hydroxylamine hydrochloride and ethyl chloroformate.

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Ethyl chloroformate (ClCOOC₂H₅)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of the Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydroxylamine hydrochloride in deionized water. The flask should be cooled in an ice bath to maintain a low temperature during the reaction.

  • Basification: While stirring and maintaining the low temperature, slowly add a solution of sodium hydroxide to the hydroxylamine hydrochloride solution. This deprotonates the hydroxylammonium ion to generate the more nucleophilic free hydroxylamine. The amount of base should be sufficient to neutralize the HCl and the HCl that will be formed during the acylation step.

  • Acylation: Slowly add ethyl chloroformate dropwise to the reaction mixture from the dropping funnel. The temperature should be carefully monitored and maintained at or below room temperature to minimize side reactions. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, the aqueous solution is extracted several times with a suitable organic solvent like diethyl ether. This will move the desired product into the organic phase.

  • Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure Ethyl N-hydroxycarbamate.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is performed at a low temperature to control the exothermicity of the acylation reaction and to prevent the degradation of the product and reactants.

  • Use of a Base: The base is essential to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the hydroxylamine, rendering it non-nucleophilic. It also generates the more reactive free hydroxylamine from its salt.

  • Solvent Extraction: Diethyl ether is a common choice for extraction due to its low boiling point, making it easy to remove, and its ability to dissolve the product while having low miscibility with water.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of Ethyl N-hydroxycarbamate make it and its derivatives valuable moieties in drug design and development. The carbamate group is a recognized pharmacophore, and the N-hydroxy functionality can impart specific biological activities.

The Carbamate Moiety as a Pharmacophore

The carbamate group is a key structural motif in numerous approved drugs. It is often used as a bioisostere for amide or ester groups, offering improved stability and pharmacokinetic properties. Carbamates can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity.

Role in Prodrug Design

N-hydroxycarbamates can be utilized in prodrug strategies.[6] A prodrug is an inactive compound that is converted into an active drug in the body. The N-hydroxycarbamate functionality can be incorporated into a larger molecule to mask a pharmacologically active group. In vivo, enzymatic or chemical cleavage can then release the active drug at the desired site of action, potentially improving its therapeutic index.

Potential as Enzyme Inhibitors

The N-hydroxy group can act as a metal-chelating moiety or participate in key interactions within the active site of enzymes. For instance, N-hydroxyureas, which are structurally related to N-hydroxycarbamates, are known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. This suggests that Ethyl N-hydroxycarbamate and its derivatives could be explored as inhibitors for various enzymes, including metalloenzymes. Carbamates themselves are known to act as covalent inhibitors of certain enzymes, such as fatty acid amide hydrolase (FAAH), by carbamylating the active site serine nucleophile.[7]

Biological and Physiological Actions

While specific therapeutic applications for Ethyl N-hydroxycarbamate itself are not extensively documented in mainstream pharmaceuticals, its biological activity has been noted. It has been shown to cause chromosomal fragmentation and cell toxicity in cultured normal human leukocytes at millimolar concentrations.[8] It is also known to be a metabolite of the carcinogenic compound urethane (ethyl carbamate).[8] These findings underscore the importance of careful toxicological evaluation in the development of any therapeutic agent based on this scaffold.

Safety and Handling

Ethyl N-hydroxycarbamate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Based on available information, it may be harmful if swallowed and can cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Ethyl N-hydroxycarbamate is a molecule with a rich chemical profile that holds considerable promise for applications in medicinal chemistry and drug development. Its straightforward synthesis, coupled with the versatile reactivity of its N-hydroxycarbamate functionality, makes it an attractive building block for the creation of novel therapeutic agents. While its direct application in approved drugs is not prominent, its structural motifs are present in many biologically active compounds. Further research into the specific biological targets and mechanisms of action of Ethyl N-hydroxycarbamate and its derivatives is warranted and could lead to the development of new and effective therapies. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this intriguing molecule.

References

  • PrepChem.
  • PubChem. Hydroxyurethane. [Link]
  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbam
  • NIST. Carbamic acid, hydroxy-, ethyl ester. [Link]
  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 354-358.
  • Google Patents.
  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-hydroxylamine: A Key Component in Advancing Pharmaceutical Research and Development. [Link]
  • ChemSrc.
  • ResearchGate. A Convenient Method for the Synthesis of N-Hydroxyureas. [Link]
  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)
  • MDPI.
  • ACS Sustainable Chemistry & Engineering. Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. [Link]
  • PubMed. Ethyl Carbamate: Analytical Methodology, Occurrence, Formation, Biological Activity and Risk Assessment. [Link]
  • PubMed Central. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-Carbethoxyhydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Carbethoxyhydroxylamine, also known as ethyl N-hydroxycarbamate or hydroxyurethane, is a versatile bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development. Its structure, featuring both a nucleophilic hydroxylamino group and a carbamate moiety, makes it a valuable precursor for the synthesis of a diverse array of more complex molecules, including various heterocyclic compounds and derivatives used in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic pathways to N-Carbethoxyhydroxylamine, offering in-depth mechanistic insights, detailed experimental protocols, a comparative analysis of the methodologies, and crucial safety information to equip researchers and drug development professionals with the necessary knowledge for its effective synthesis and application.

Core Synthetic Pathways: A Dichotomy of Reactivity and Safety

The synthesis of N-Carbethoxyhydroxylamine is predominantly achieved through two main pathways, each with distinct advantages and disadvantages concerning reagent toxicity, reaction conditions, and potential side products. The choice of pathway often depends on the scale of the synthesis, available starting materials, and the safety infrastructure of the laboratory.

Pathway 1: The Classical Approach - Reaction of Hydroxylamine with Ethyl Chloroformate

This long-established method relies on the acylation of hydroxylamine with the highly reactive ethyl chloroformate. The reaction is typically conducted in an alkaline medium to neutralize the hydrochloric acid byproduct and to deprotonate the hydroxylamine, thereby increasing its nucleophilicity.

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of ethyl chloroformate. The resulting tetrahedral intermediate then collapses, expelling a chloride ion to form the N-substituted product.

G cluster_0 Pathway 1: Ethyl Chloroformate Route hydroxylamine H₂N-OH (Hydroxylamine) intermediate [Tetrahedral Intermediate] hydroxylamine->intermediate Nucleophilic attack ethyl_chloroformate Cl-C(=O)O-Et (Ethyl Chloroformate) ethyl_chloroformate->intermediate base Base (e.g., NaOH) salt Salt (e.g., NaCl) base->salt Neutralization water H₂O product HO-NH-C(=O)O-Et (N-Carbethoxyhydroxylamine) intermediate->product Elimination of Cl⁻ hcl HCl

Mechanism of N-Carbethoxyhydroxylamine synthesis from ethyl chloroformate.

Causality Behind Experimental Choices:

The use of an alkaline medium, such as sodium hydroxide or potassium carbonate, is critical for several reasons. Firstly, it deprotonates the hydroxylammonium salt (if hydroxylamine hydrochloride is used as the starting material) to generate the free, more nucleophilic hydroxylamine. Secondly, it neutralizes the hydrochloric acid formed during the reaction, preventing the protonation of the hydroxylamine starting material and driving the reaction to completion. The reaction is often carried out at low temperatures to control its exothermicity and to minimize the formation of side products.

Potential Side Reactions:

A significant drawback of this method is the potential for over-alkoxycarbonylation.[1][2] The initially formed N-hydroxycarbamate can be further acylated on the nitrogen or oxygen atoms, leading to the formation of N,O-di- and N,N,O-tri-alkoxycarbonyl-hydroxylamines.[2] Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the desired mono-substituted product.

Pathway 2: The Safer Alternative - Reaction of Hydroxylamine with Diethyl Carbonate

In response to the high toxicity and corrosive nature of ethyl chloroformate, which is a derivative of phosgene, an alternative pathway utilizing diethyl carbonate has been developed.[3][4] This method is inherently safer and more environmentally benign.

Mechanism:

This reaction also proceeds through a nucleophilic substitution pathway, but with ethanol as the leaving group instead of chloride. The reaction is typically base-catalyzed, with the base serving to deprotonate hydroxylamine, thus increasing its nucleophilicity towards the less reactive diethyl carbonate.

G cluster_1 Pathway 2: Diethyl Carbonate Route hydroxylamine H₂N-OH (Hydroxylamine) intermediate [Tetrahedral Intermediate] hydroxylamine->intermediate Nucleophilic attack diethyl_carbonate EtO-C(=O)O-Et (Diethyl Carbonate) diethyl_carbonate->intermediate base Base (e.g., NaOMe) base->hydroxylamine Deprotonation product HO-NH-C(=O)O-Et (N-Carbethoxyhydroxylamine) intermediate->product Elimination of EtO⁻ ethanol EtOH

Mechanism of N-Carbethoxyhydroxylamine synthesis from diethyl carbonate.

Causality Behind Experimental Choices:

The choice of a suitable base and solvent system is critical for the success of this reaction. A strong base, such as sodium methoxide, is often required to generate a sufficient concentration of the hydroxylamine anion to facilitate the attack on the less electrophilic carbonyl carbon of diethyl carbonate. The reaction may require heating to proceed at a reasonable rate. The pH of the reaction mixture should be carefully controlled to ensure the deprotonation of hydroxylamine without causing significant decomposition of the product.[5]

Comparative Analysis of Synthetic Pathways

The selection of a synthetic pathway for N-Carbethoxyhydroxylamine involves a trade-off between reaction efficiency, safety, and cost. The following table provides a comparative summary of the two primary methods.

FeaturePathway 1: Ethyl ChloroformatePathway 2: Diethyl Carbonate
Reagent Toxicity High (Ethyl chloroformate is toxic, corrosive, and derived from phosgene)[6]Low (Diethyl carbonate is a relatively benign solvent and reagent)
Reactivity HighModerate (Often requires a strong base and/or heating)
Reaction Conditions Typically low temperaturesOften requires elevated temperatures
Byproducts Hydrochloric acid (corrosive)Ethanol (benign)
Potential Side Reactions Over-acylation to form di- and tri-substituted products[2]Less prone to over-substitution
Cost Generally higher due to the hazardous nature of the reagentPotentially lower due to safer and more readily available reagents
Environmental Impact Negative, due to the use of a phosgene derivativePositive, considered a "greener" alternative
Industrial Scalability Challenging due to safety concernsMore amenable to large-scale synthesis

Experimental Protocols

The following are representative, step-by-step methodologies for the synthesis of N-Carbethoxyhydroxylamine via the two main pathways. These should be considered as templates and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Synthesis from Hydroxylamine Hydrochloride and Ethyl Chloroformate

This protocol is adapted from established procedures for the acylation of hydroxylamines and related compounds.[7][8]

Materials:

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethyl chloroformate

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve hydroxylamine hydrochloride in water and cool the solution to 0-5 °C in an ice-salt bath.

  • With vigorous stirring, slowly add a pre-cooled solution of sodium hydroxide in water, ensuring the temperature does not rise above 5 °C.

  • Simultaneously, add ethyl chloroformate dropwise from the dropping funnel at a rate that maintains the reaction temperature below 5 °C. The addition of sodium hydroxide should be adjusted to keep the solution slightly alkaline.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash them with a small amount of cold water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-Carbethoxyhydroxylamine.

  • The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis from Hydroxylamine and Diethyl Carbonate

This protocol is based on the principles outlined in patents for the safer synthesis of N-hydroxycarbamates.[3][4][5]

Materials:

  • Hydroxylamine hydrochloride or sulfate

  • Sodium methoxide (or other suitable strong base)

  • Diethyl carbonate

  • Methanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium methoxide in methanol.

  • To this solution, add hydroxylamine salt in portions while stirring.

  • Add diethyl carbonate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Neutralize the excess base by the careful addition of an acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The resulting residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate) to remove inorganic salts.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification can be achieved by vacuum distillation or column chromatography.

Characterization and Safety

Spectroscopic Data:

  • Mass Spectrum (Electron Ionization): The NIST WebBook provides a mass spectrum for N-Carbethoxyhydroxylamine (CAS No. 589-41-3).[8]

    • ¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, as well as exchangeable broad singlets for the N-H and O-H protons.

    • ¹³C NMR: Expected signals would include resonances for the carbonyl carbon, the methylene carbon, and the methyl carbon of the ethyl group.

    • IR Spectroscopy: Characteristic absorption bands would be expected for the O-H and N-H stretching vibrations (broad), and a strong absorption for the C=O (urethane) stretching vibration.

Safety and Handling:

A Safety Data Sheet from Fisher Scientific for this compound (Ethyl N-hydroxycarbamate) indicates that the chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[1] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Physical State: Orange liquid[1]

  • Boiling Point: 113 - 116 °C @ 3 mmHg[1]

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[1]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes.[1]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[1]

    • Inhalation: Remove to fresh air.[1]

Applications in Research and Development

N-Carbethoxyhydroxylamine serves as a valuable intermediate in organic synthesis and drug discovery. Its bifunctional nature allows for a variety of chemical transformations.

  • Synthesis of Heterocycles: The hydroxylamino group can participate in cyclization reactions to form various nitrogen- and oxygen-containing heterocyclic systems.

  • Prodrug Design: The carbamate functionality can be incorporated into drug molecules to improve their pharmacokinetic properties, acting as a prodrug moiety that is cleaved in vivo to release the active pharmaceutical ingredient.

  • Precursor for other Synthetic Intermediates: N-Carbethoxyhydroxylamine can be further functionalized at the nitrogen or oxygen atoms to generate a range of substituted hydroxylamine derivatives for use in the synthesis of pharmaceuticals and agrochemicals.[3][4] For example, it is a key intermediate in the synthesis of some pesticides.[3]

Conclusion

The synthesis of N-Carbethoxyhydroxylamine can be effectively achieved through two primary pathways. The classical method using ethyl chloroformate is highly efficient but is hampered by the hazardous nature of the reagent. The more contemporary approach utilizing diethyl carbonate offers a significantly safer and more environmentally friendly alternative, aligning with the principles of green chemistry. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and, most importantly, safety considerations. This guide provides the foundational knowledge for researchers to make informed decisions and to safely and effectively synthesize this versatile chemical building block.

References

  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 354-358.
  • PubChem. (n.d.). ethyl N-(4-amino-2-hydroxyphenyl)carbamate.
  • Chem Service. (2017, November 8). Safety Data Sheet: N,N-Diethylhydroxylamine.
  • European Patent Office. (1994). Method of producing an N-hydroxycarbamate compound (EP0577167A2).
  • Hartman, W. W., & Brethen, M. R. (1931). Ethyl n-methylcarbamate. Organic Syntheses, 11, 46.
  • Metcalfe, T. L., & Snyder, J. K. (2012). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
  • Japan Patent Office. (1995). Method for producing N-hydroxycarbamate (JP2798164B2).
  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
  • Famico Trading Limited. (2015, June 12). Safety Data Sheet: DEHA anhydrous.
  • PubChem. (n.d.). tert-butyl N-hydroxycarbamate.
  • PrepChem. (n.d.). Preparation of ethyl chloroformate.
  • NIST. (n.d.). Carbamic acid, hydroxy-, ethyl ester. NIST Chemistry WebBook.
  • European Patent Office. (1996). Method of producing an N-hydroxycarbamate compound (EP0577167B1).
  • Wikipedia. (n.d.). Ethyl chloroformate.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000087).
  • D'Angeli, F., Di-Bello, C., & Filira, F. (1969). New Carbamates and Related Compounds. Journal of Organic Chemistry, 34(8), 2532-2534.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • eCommons. (n.d.). Synthesis, Structural Studies and Desilylation Reactions of Some N-2-(Trimethylsilyl)ethyl-N-nitrosocarbamates.
  • U.S. Patent and Trademark Office. (1996). Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis (US5510511A).
  • Qin, X., et al. (2012). Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. Advanced Materials Research, 550-553, 111-114.
  • Exner, O. (1963). Hydroxyurea. Organic Syntheses, 43, 58.
  • MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes, 11(7), 2035.
  • National Institutes of Health. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters, 13(5), 823-829.
  • PubChem. (n.d.). Ethyl chloroformate.
  • National Institutes of Health. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6267-6294.
  • SciSpace. (n.d.). Ethyl chloroformate.

Sources

An In-depth Technical Guide to N-Hydroxyurethane: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Hydroxyurethane, also known as ethyl N-hydroxycarbamate, is a significant chemical intermediate and a principal metabolite of the carcinogen urethane (ethyl carbamate).[1][2] Its unique chemical structure, possessing both nucleophilic and electrophilic potential, underpins its reactivity and biological activity. This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, spectroscopic characteristics, synthesis protocols, and key aspects of its biological mechanism of action. Particular emphasis is placed on its role in carcinogenesis, providing field-proven insights and detailed experimental methodologies essential for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application and safe handling in a laboratory setting. This compound is typically a liquid at room temperature, though it can exist as a low-melting solid.[3] It is crucial to note its thermal instability and incompatibility with strong oxidizing agents, acids, and bases.[3]

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from authoritative chemical databases and supplier specifications.

PropertyValueSource(s)
IUPAC Name ethyl N-hydroxycarbamate[4]
Synonyms Hydroxyurethane, N-Carbethoxyhydroxylamine[2][5][6]
CAS Number 589-41-3[4][5]
Molecular Formula C₃H₇NO₃[4][7]
Molecular Weight 105.09 g/mol [4][5]
Appearance Colorless to light orange clear liquid
Boiling Point 113-116 °C at 3 mmHg[2][8][9]
Refractive Index (n20/D) 1.445 - 1.45[8]
Storage Temperature −20°C is recommended for long-term stability[5][7][8]
Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is critical for any experimental work. Standard spectroscopic techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons (a triplet for the CH₃ and a quartet for the OCH₂) and exchangeable protons for the N-H and O-H groups. The integration of these signals should correspond to the 3:2:1:1 proton ratio.

    • ¹³C-NMR: The carbon NMR spectrum will display three signals: one for the carbonyl carbon (C=O), and two for the carbons of the ethyl group (-CH₂- and -CH₃).

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key characteristic absorption bands include:

    • Strong, broad O-H stretching vibration (~3300-3400 cm⁻¹).

    • N-H stretching vibration, often overlapping with the O-H band.

    • Strong C=O (carbonyl) stretching vibration for the carbamate group (~1700-1730 cm⁻¹).

    • C-O stretching vibrations (~1200-1300 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The mass spectrum will show the molecular ion peak (M+) at m/z = 105, along with a fragmentation pattern characteristic of the loss of moieties such as the ethyl group or hydroxyl group.

Synthesis, Reactivity, and Experimental Protocols

Synthesis Pathway

The most common and direct synthesis of this compound involves the reaction of an alkyl chloroformate with hydroxylamine.[10] The causality behind this choice is the high reactivity of the chloroformate's acyl chloride group, which acts as an excellent electrophile for the nucleophilic nitrogen atom of hydroxylamine. The reaction is typically performed in an alkaline medium to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G EC Ethyl Chloroformate (C₂H₅OCOCl) R1 + EC->R1 HA Hydroxylamine (NH₂OH) HA->R1 NHU This compound (HONHCOOC₂H₅) HCl HCl Salt Salt (e.g., KCl) + H₂O HCl->Salt Base Base (e.g., K₂CO₃) Base->Salt Base->R1 Neutralizing Agent R1->NHU R1->HCl Byproduct

Caption: Synthesis of this compound.
Detailed Synthesis Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl chloroformate (ClCOOC₂H₅)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve hydroxylamine hydrochloride in water. Cool the flask in an ice bath to 0-5°C.

  • Base Addition: Slowly add a solution of potassium carbonate in water to the hydroxylamine solution while maintaining the temperature below 10°C. Causality: This deprotonates the hydroxylammonium chloride to generate free hydroxylamine in situ, which is a more potent nucleophile. The base also neutralizes the HCl produced during the reaction.

  • Acylation: Add ethyl chloroformate dropwise via the dropping funnel over 30-60 minutes, ensuring the reaction temperature does not exceed 10°C. Causality: Slow, cooled addition is critical to prevent side reactions and control the exothermic nature of the acylation.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. Causality: this compound has moderate polarity and will partition into the organic ether phase, separating it from inorganic salts.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Characterization: Confirm the identity and purity of the resulting liquid product using ¹H-NMR, IR spectroscopy, and Mass Spectrometry as described in Section 1.2.

Chemical Reactivity and Decomposition

This compound's reactivity is dominated by the N-hydroxycarbamate moiety. It can be hydrolyzed back to hydroxylamine, ethanol, and carbon dioxide.[3] Upon heating, it undergoes thermal decomposition, which can release irritating and toxic gases, including carbon monoxide and nitrogen oxides.[3] Its biological significance stems from its metabolic transformations, as discussed below.

Biological Activity and Toxicological Profile

This compound is not merely a synthetic compound; it is a known metabolite of urethane, a carcinogen found in fermented foods and beverages.[1][11] Its formation is a key step in the toxicological pathway of its parent compound.

Carcinogenicity and Mutagenicity

Extensive research has demonstrated that this compound is a direct-acting carcinogen and mutagen.[12][13] It has been shown to induce various tumors in animal models, including lung adenomas and liver neoplasms.[1][13] Unlike its parent compound, urethane, which requires metabolic activation to exert its carcinogenic effects, this compound can exhibit direct mutagenic activity, albeit weakly in some test systems.[13] It is known to cause chromosomal fragmentation and cellular toxicity.[5][8]

Metabolic Pathways: Activation and Detoxification

The in vivo fate of this compound is complex, involving both detoxification and potential metabolic equilibrium with its more carcinogenic precursors. The primary metabolic pathways are reduction back to urethane and conjugation with glucuronic acid to form a water-soluble, excretable glucuronide.[14][15] The reduction to urethane is significant because urethane can be further metabolized to the highly reactive and carcinogenic vinyl carbamate. This interplay between metabolic pathways is central to its overall toxicity profile.

G Urethane Urethane (Ethyl Carbamate) NHU This compound Urethane->NHU N-hydroxylation (Metabolic Activation) VC Vinyl Carbamate (Ultimate Carcinogen) Urethane->VC Oxidation (e.g., by CYP2E1) NHU->Urethane Reduction Glucuronide This compound Glucuronide NHU->Glucuronide Glucuronidation (Detoxification) Excretion Urinary Excretion Glucuronide->Excretion

Caption: Metabolic pathways of this compound.

Safety and Handling

Given its toxicological profile, this compound must be handled with extreme caution.

  • Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5] All handling should be performed inside a certified chemical fume hood to avoid inhalation.[3]

  • Storage: Store in a tightly sealed container in a freezer (−20°C), protected from moisture and light.[3][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest to researchers in toxicology, carcinogenesis, and drug development. Its status as a carcinogenic metabolite of urethane necessitates a deep understanding of its chemical properties and biological actions. This guide has provided a structured overview of its physicochemical data, a validated synthesis protocol, and an exploration of its metabolic fate. For professionals working with or studying this compound, adherence to strict safety protocols is paramount to mitigate the associated health risks.

References

  • Dahl, G. A., Miller, E. C., & Miller, J. A. (1980). Comparative carcinogenicities and mutagenicities of vinyl carbamate, ethyl carbamate, and ethyl N-hydroxycarbamate. Cancer Research, 40(4), 1194–203. [Link]
  • Miller, J. A., & Miller, E. C. (1980). Comparative Carcinogenicities and Mutagenicities of Vinyl Carbamate, Ethyl Carbamate, and Ethyl N-Hydroxycarbamate. Cancer Research, 40(4), 1194-1203. [Link]
  • Dahl, G. A., Miller, J. A., & Miller, E. C. (1980). Comparative Carcinogenicities and Mutagenicities of Vinyl Carbamate, Ethyl Carbamate, and Ethyl N-Hydroxycarbamate. Cancer Research, 40(4), 1194-1203. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11510, Hydroxyurethane. PubChem. [Link]
  • Blain, M., Jean-Gérard, L., & Cramail, H. (2022). Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines. Polymers, 14(13), 2709. [Link]
  • Boyland, E., & Nery, R. (1965). The metabolism of urethane and related compounds. Biochemical Journal, 94(1), 198–208. [Link]
  • Rokicki, G., Parzuchowski, P. G., & Mazurek, M. (2015). Non-isocyanate polyurethanes: synthesis, properties, and applications. Polymer Reviews, 55(1), 125-173. [Link]
  • Mirvish, S. S. (1966). The metabolism of this compound in relation to its carcinogenic action: conversion into urethane and an this compound glucuronide. Biochimica et Biophysica Acta (BBA) - General Subjects, 117(1), 1–12. [Link]
  • Boivin, J. L. (1951). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 2037-2040. [Link]
  • Maisonneuve, L., Lamarzelle, O., Rix, E., Grau, E., & Cramail, H. (2015). Isocyanate-Free Routes to Polyurethanes and Poly(hydroxy Urethane)s. Chemical Reviews, 115(22), 12407–12439. [Link]
  • Endo, T., & Shibata, M. (2018). Acid‐Promoted Depolymerization of Poly(hydroxyurethane)s to Five‐Membered Cyclic Carbonates Toward Chemical Recycling.
  • Scilit. (n.d.).
  • CP Lab Safety. (n.d.). This compound, 5g, Each. [Link]
  • ResearchGate. (n.d.).
  • Pound, A. W. (1974). Carcinogenesis by carbamic acid esters and their binding to DNA.
  • SIELC Technologies. (2018). This compound. [Link]
  • ResearchGate. (n.d.). ¹H-NMR spectrum for poly(hydroxyurethane) 1a in DMSO-d6. [Link]
  • ResearchGate. (n.d.). A Convenient Method for the Synthesis of N-Hydroxyureas. [Link]
  • CAS Common Chemistry. (n.d.). Hydroxyurethane. [Link]
  • U.S. Environmental Protection Agency. (2024). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. [Link]
  • Amerigo Scientific. (n.d.). This compound. [Link]
  • ACS Sustainable Chemistry & Engineering. (2021). Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. [Link]
  • Office of Scientific and Technical Information. (n.d.). Reprocessable polyhydroxyurethane networks reinforced with reactive polyhedral oligomeric silsesquioxanes (POSS) and exhibiting. [Link]
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2016). Non-Isocyanate Poly(amide-hydroxyurethane)
  • Semantic Scholar. (n.d.).
  • Irving, C. C. (1971). Metabolic activation of N-hydroxy compounds by conjugation. Xenobiotica, 1(4-5), 387-98. [Link]
  • Rosenkranz, H. S., & Rosenkranz, S. (1970). Effects of N-Hydroxyurethan on Viability and Metabolism of Escherichia coli. Journal of Bacteriology, 102(1), 20-23. [Link]
  • Royal Society of Chemistry. (n.d.). Supporting information for: Synthesis of Polyhedral Phenylsilsesquioxanes with KF as the Source of Fluoride Ion. [Link]
  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
  • ResearchGate. (n.d.). 15N NMR spectroscopy, 27.

Sources

An In-Depth Technical Guide to the Carcinogenic Metabolite N-Hydroxyurethane from Urethane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Urethane Conundrum

Urethane (ethyl carbamate), a seemingly simple molecule, is a recognized animal carcinogen and is classified as "reasonably anticipated to be a human carcinogen".[1][2][3] Its presence in fermented foods and beverages, and its historical use in medicine, make understanding its carcinogenic mechanism a critical endeavor for public health and drug development.[1][4] This guide provides a deep dive into the metabolic activation of urethane to its proximate carcinogenic metabolite, N-hydroxyurethane, and the subsequent molecular events that lead to tumorigenesis. We will explore the enzymatic machinery responsible for this bioactivation, the formation of ultimate carcinogenic species, and the resulting DNA damage. Furthermore, this document will serve as a practical resource by detailing key experimental protocols for the study of this compound and its effects, grounded in the principles of scientific integrity and reproducibility.

Section 1: The Metabolic Journey from Urethane to a Carcinogen

The carcinogenicity of urethane is not inherent to the parent molecule but is a consequence of its metabolic activation into reactive intermediates.[5] This process is a classic example of toxication, where the body's own metabolic machinery transforms a relatively inert compound into a potent carcinogen.

The Central Role of Cytochrome P450 2E1 (CYP2E1)

The initial and rate-limiting step in urethane's metabolic activation is its oxidation. Extensive research has unequivocally identified Cytochrome P450 2E1 (CYP2E1) as the principal enzyme responsible for this transformation.[6][7][8] CYP2E1, a member of the cytochrome P450 superfamily of enzymes, is primarily expressed in the liver but also found in other tissues, including the lungs.[9] It metabolizes a variety of small-molecule substrates, including ethanol and various xenobiotics.[10]

Studies utilizing CYP2E1-null mice have provided definitive evidence for its role. In these mice, the metabolism of urethane is significantly inhibited, leading to a dramatic reduction in its carcinogenicity.[9][11] This highlights the causal link between CYP2E1-mediated metabolism and urethane-induced tumorigenesis.

The metabolic activation of urethane by CYP2E1 is a multi-step process that leads to the formation of more reactive and carcinogenic metabolites.

Urethane Metabolism Urethane Urethane (Ethyl Carbamate) Nhydroxy This compound (Proximate Carcinogen) Urethane->Nhydroxy CYP2E1 (N-hydroxylation) Vinyl Vinyl Carbamate Nhydroxy->Vinyl Dehydration Epoxide Vinyl Carbamate Epoxide (Ultimate Carcinogen) Vinyl->Epoxide CYP2E1 (Epoxidation) Adducts DNA Adducts (e.g., 1,N⁶-ethenodeoxyadenosine) Epoxide->Adducts Nucleophilic Attack Tumor Tumor Initiation Adducts->Tumor

Caption: Metabolic activation of urethane to its ultimate carcinogenic metabolite.

This compound: The Proximate Carcinogen

The first key metabolite in this pathway is this compound.[12][13] It is considered a "proximate carcinogen" because it is more carcinogenic than urethane itself but still requires further metabolic conversion to exert its ultimate carcinogenic effect.[14] Interestingly, the formation of this compound is a reversible process, and it can be reduced back to urethane in vivo.[2][15]

Vinyl Carbamate and the Ultimate Carcinogen: Vinyl Carbamate Epoxide

This compound can undergo dehydration to form vinyl carbamate.[16][17] This highly reactive intermediate is then further metabolized by CYP2E1 through epoxidation to form vinyl carbamate epoxide.[5][18] Vinyl carbamate epoxide is considered the "ultimate carcinogen" derived from urethane. Its high electrophilicity makes it capable of reacting with nucleophilic sites on cellular macromolecules, most critically, DNA.[18][19]

Section 2: The Molecular Mechanism of Carcinogenesis: DNA Adduct Formation

The carcinogenic activity of vinyl carbamate epoxide stems from its ability to form covalent adducts with DNA bases. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Etheno Adducts: The Key Mutagenic Lesions

The primary DNA adducts formed by vinyl carbamate epoxide are etheno adducts. These are cyclic structures that modify the DNA bases, disrupting their normal base-pairing properties. The most well-characterized etheno adducts derived from urethane metabolism are:

  • 1,N⁶-ethenodeoxyadenosine (εdA) [16][17][20]

  • 3,N⁴-ethenodeoxycytidine (εdC) [16][17]

These adducts are highly mutagenic, often leading to A→T transversions and A→G transitions.[21] The formation of these specific adducts provides a direct molecular link between urethane exposure and the genetic alterations observed in urethane-induced tumors.

Section 3: Experimental Methodologies for Studying this compound and its Effects

A robust understanding of this compound's role in carcinogenesis relies on a suite of well-validated experimental techniques. This section provides an overview and detailed protocols for key methodologies.

In Vivo Carcinogenicity Studies

Animal models are indispensable for studying the carcinogenic potential of urethane and its metabolites in a whole-organism context.

Experimental Protocol: Urethane-Induced Lung Carcinogenesis in Mice

  • Animal Model: A/J mice are highly susceptible to urethane-induced lung tumorigenesis and are a commonly used strain.[4][22] C57BL/6 mice are more resistant.[15]

  • Urethane Administration: Urethane is typically dissolved in sterile saline and administered via intraperitoneal (i.p.) injection. A common dose is 1 mg/g of body weight.[21][22]

  • Monitoring: Animals should be monitored weekly for signs of toxicity and body weight changes.

  • Tumor Assessment: Mice are euthanized at a predetermined time point (e.g., 16-24 weeks post-injection). The lungs are harvested, and surface tumors are counted. For histopathological analysis, lungs are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.[3][12][23] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.

In Vivo Carcinogenesis Workflow start Select Animal Model (e.g., A/J Mice) administer Administer Urethane (i.p. injection) start->administer monitor Monitor Animal Health and Body Weight administer->monitor euthanize Euthanize at Pre-determined Time Point monitor->euthanize harvest Harvest Lungs euthanize->harvest count Count Surface Tumors harvest->count histology Histopathological Analysis (H&E Staining) harvest->histology end Data Analysis count->end histology->end

Caption: Workflow for in vivo urethane carcinogenicity studies in mice.

Analysis of DNA Adducts: ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, particularly when the adducts are present at very low levels.[6][24]

Experimental Protocol: ³²P-Postlabeling for Etheno Adducts

  • DNA Isolation: Isolate high-quality DNA from tissues of interest (e.g., liver, lung) from urethane-treated animals.

  • DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[16]

  • Adduct Enrichment: Enrich the adducted nucleotides, often using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.[16]

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[24]

  • Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[16]

  • Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10⁹ normal nucleotides.

Quantification of this compound by HPLC

High-performance liquid chromatography (HPLC) is a standard technique for the separation and quantification of metabolites like this compound in biological samples.[25]

Experimental Protocol: HPLC Analysis of this compound

  • Sample Preparation: Biological samples (e.g., plasma, urine, tissue homogenates) require extraction to isolate this compound. A common method is solid-phase extraction (SPE).

  • Chromatographic System:

    • Column: A reverse-phase C18 column is typically used.[25][26]

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid (for mass spectrometry compatibility) or phosphoric acid is often employed.[25]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 210 nm is suitable for this compound.

  • Quantification: A standard curve is generated using known concentrations of a synthesized this compound standard. The concentration in the samples is then determined by comparing their peak areas to the standard curve.

Synthesis of this compound Standard: this compound can be synthesized by the reaction of hydroxylamine with ethyl chloroformate.[27]

In Vitro Metabolism Studies

In vitro systems are crucial for dissecting the specific enzymatic pathways involved in urethane metabolism.

Experimental Protocol: CYP2E1-Mediated Urethane Metabolism in Liver Microsomes

  • Microsome Preparation: Isolate liver microsomes from control and, if applicable, CYP2E1-induced animals.

  • Incubation: Incubate the microsomes with urethane in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Metabolite Analysis: After a specific incubation time, stop the reaction and analyze the formation of metabolites like this compound by HPLC.

  • Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of CYP2E1-mediated urethane metabolism by varying the substrate concentration.

  • Inhibition Studies: Use specific chemical inhibitors of CYP2E1 (e.g., diethyldithiocarbamate) to confirm its role in urethane metabolism.

Section 4: Quantitative Data and Dose-Response Relationships

The carcinogenic effects of urethane are dose-dependent. Understanding these relationships is critical for risk assessment.

Species Route of Administration Dose Tumor Type Incidence Reference
Mouse (A/J)Intraperitoneal1 mg/gLung Adenoma~15-20 tumors/mouse[4]
Mouse (B6C3F1)Drinking Water600 ppmLiver Hemangiosarcoma~80%[2]
Rat (Sprague-Dawley)Drinking Water12,500 µg/kg/dayMalignant Tumors~50%[1]

Table 1: Dose-Response Data for Urethane Carcinogenicity

Conclusion: A Framework for Future Research

The metabolic activation of urethane to this compound and subsequently to the ultimate carcinogen, vinyl carbamate epoxide, is a well-established pathway of chemical carcinogenesis. The formation of mutagenic etheno-DNA adducts provides a clear molecular mechanism for its tumor-initiating activity. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of urethane carcinogenesis, explore potential mechanisms of resistance and susceptibility, and evaluate strategies for mitigating its carcinogenic risk. A thorough understanding of these fundamental processes is paramount for protecting human health and for the development of safer pharmaceuticals and consumer products.

References

  • Dosimetry for lung tumorigenesis induced by urethane, 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and benzo[a]pyrene (B[a]P) in A/JJmsSlc mice. [Link]
  • A dose-response study on urethane carcinogenesis in r
  • The 32P-postlabeling assay for DNA adducts. [Link]
  • 32P-postlabeling analysis of DNA adducts. [Link]
  • Strain-related differences in bioactivation of vinyl carbamate and formation of DNA adducts in lungs of A/J, CD-1, and C57BL/6 mice. [Link]
  • Strain-Related Differences in Bioactivation of Vinyl Carbamate and Formation of DNA Adducts in Lungs of A/J, CD-1, and C57BL/6 Mice. [Link]
  • 32P-Postlabeling Analysis of DNA Adducts. [Link]
  • Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years. [Link]
  • Guidelines for the welfare and use of animals in cancer research. [Link]
  • Protocol for intranasal chemoprevention delivery in a urethane mouse lung cancer model. [Link]
  • Effects of Repeated Anesthesia Containing Urethane on Tumor Formation and Health Scores in Male C57BL/6J Mice. [Link]
  • Vinyl carbamate epoxide, a major strong electrophilic, mutagenic and carcinogenic metabolite of vinyl carbamate and ethyl carbam
  • RoC Profile: Urethane. [Link]
  • Inhibition of Urethane-Induced Carcinogenicity in Cyp2e1−/− in Comparison to Cyp2e1+/+ Mice. [Link]
  • Separation of this compound on Newcrom R1 HPLC column. [Link]
  • Animal Studies: Important Ethical Consider
  • Non-canonical genomic driver mutations of urethane carcinogenesis. [Link]
  • In Vitro Enzyme Inhibition. [Link]
  • [Analysis of the DNA content of urethane-induced liver tumors in mice]. [Link]
  • THE MATABOLISM OF URETHANE AND REL
  • Ethical considerations regarding animal experiment
  • The carcinogenic action and metabolism of urethan and N-hydroxyurethan. [Link]
  • The synthesis and some reactions of N-hydroxycarbam
  • Applications of mass spectrometry for quantit
  • HHS Public Access. [Link]
  • Detection of in vivo formed DNA adducts at the part-per-billion level by capillary liquid chromatography/microelectrospray mass spectrometry. [Link]
  • DNA adducts: mass spectrometry methods and future prospects. [Link]
  • Mass spectrometric profiling of DNA adducts in the human stomach associated with damage
  • Immunocytochemical analysis of in vivo DNA modific
  • Carcinogenesis of urethane: simul
  • Cytochrome P450 2E1 (CYP2E1) is the principal enzyme responsible for urethane metabolism: comparative studies using CYP2E1-null and wild-type mice. [Link]
  • Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hep
  • Mass Spectrometry of Structurally Modified DNA. [Link]
  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimiz
  • Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. [Link]
  • In Vitro CYP (Cytochrome P450) Induction Studies. [Link]
  • Inhibition of urethane-induced genotoxicity and cell prolifer
  • Synthesis of vinyl carbonates for use in producing vinyl carbam
  • (PDF) SYNTHESIS, CHARACTERIZATION OF NON- ISOCYANATE VINYL ESTER HYDROXYURETHANE RESIN. [Link]
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Valid
  • How to do HPLC method valid
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

Sources

Biochemical and physiological effects of N-Hydroxyurethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biochemical and Physiological Effects of N-Hydroxyurethane

Abstract

This compound (NHU), also known as ethyl N-hydroxycarbamate, is a significant metabolite of the carcinogen urethane (ethyl carbamate).[1] Its study is critical for understanding the mechanisms of chemical carcinogenesis and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the biochemical and physiological effects of NHU, intended for researchers, scientists, and drug development professionals. We will delve into its metabolic activation, mechanisms of genotoxicity, physiological consequences, and key experimental methodologies. This document is structured to provide not just information, but a causal understanding of the compound's actions, grounded in established scientific literature.

Introduction

Urethane is a known carcinogen found in fermented foods and alcoholic beverages, posing a potential risk to human health.[2][3] The biological activity of urethane is not direct; it requires metabolic activation to exert its carcinogenic effects. A pivotal step in this bioactivation is the N-hydroxylation of urethane to form this compound (NHU).[4] First proposed as the active agent in urethane's carcinogenicity, NHU has since been confirmed to be a more potent carcinogen and mutagen than its parent compound.[5] Understanding the intricate biochemical and physiological effects of NHU is paramount for assessing the risks associated with urethane exposure and for exploring the fundamental pathways of chemical-induced cancer. This guide synthesizes current knowledge on NHU, offering insights into its metabolic fate, molecular mechanisms of action, and the experimental systems used to elucidate its effects.

Physicochemical Properties of this compound

A clear understanding of a compound's physical and chemical properties is fundamental to any toxicological or pharmacological investigation. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and storage requirements.

PropertyValueReference
CAS Number 589-41-3[6]
Molecular Formula C₃H₇NO₃[6]
Molecular Weight 105.09 g/mol [6]
Synonyms Ethyl N-hydroxycarbamate, Hydroxyurethane, N-Carbethoxyhydroxylamine[6][7]
Appearance (Not specified, typically a solid)
Boiling Point 113-116 °C at 3 mmHg
Storage Temperature -20°C
InChI Key VGEWEGHHYWGXGG-UHFFFAOYSA-N

Metabolic Pathways and Bioactivation

The toxicity of this compound is intrinsically linked to its metabolism. It is both a product of urethane metabolism and a substrate for further enzymatic and non-enzymatic reactions that generate reactive species.

Formation and Interconversion

The primary route of urethane bioactivation is N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP2E1.[8] This process converts the relatively inert urethane into the more reactive NHU.[4] Studies in various rodent models have demonstrated that urethane and NHU are interconvertible within the body.[9] The rate of these metabolic processes can be influenced by several factors, including species, age, and sex. For instance, the catabolism of NHU is faster in older and female mice compared to younger and male counterparts, respectively.[9]

Catabolism and Detoxification

Once formed, NHU undergoes further metabolism. Liver slices and, to a lesser extent, lung homogenates have been shown to catabolize NHU.[9] This enzymatic activity is sensitive to heat and can be inhibited by various compounds, including urethane itself.[9] One significant detoxification pathway is the formation of an this compound glucuronide, which has been identified in the urine of treated mice, facilitating its excretion.[10][11]

Generation of Reactive Species

The metabolism of NHU is also linked to the production of highly reactive molecules that mediate its toxicity. Nitrite has been detected in newborn mice treated with NHU, and its formation can be stimulated by pretreatment with P450 inducers like 3-methylcholanthrene.[9] Furthermore, the metabolism of NHU is implicated in the generation of nitric oxide (NO), which can lead to oxidative DNA damage. A critical, highly carcinogenic metabolite formed downstream from urethane and NHU is vinyl carbamate, which can be oxidized by CYP2E1 to an epoxide that forms DNA adducts.[3]

Metabolism Urethane Urethane NHU This compound Urethane->NHU CYP2E1 (N-hydroxylation) NHU->Urethane Reduction VC Vinyl Carbamate NHU->VC Dehydration Glucuronide NHU-Glucuronide (Detoxification) NHU->Glucuronide UGTs NO Nitric Oxide NHU->NO Metabolism VCO Vinyl Carbamate Epoxide VC->VCO CYP2E1 DNA_Adducts DNA Adducts (e.g., εdA) VCO->DNA_Adducts

Caption: Metabolic activation pathway of Urethane to this compound and its subsequent reactive metabolites.

Biochemical Effects and Mechanism of Genotoxicity

NHU exerts a range of deleterious effects at the molecular and cellular levels, primarily targeting DNA and the machinery of cell replication.

Inhibition of DNA Synthesis

A primary biochemical effect of NHU is the potent inhibition of DNA synthesis.[12][13] Studies using HeLa cells demonstrated that NHU, along with its analogue hydroxyurea, inhibits the incorporation of thymidine into DNA without affecting the synthesis of RNA or proteins.[12][14] This specific action points towards an interference with the production of deoxyribonucleotides. The prevailing hypothesis is that these agents inhibit the enzyme ribonucleotide reductase (RNR), which is responsible for converting ribonucleotides into the deoxyribonucleotides necessary for DNA replication.[14][15] The inhibitory effects of NHU on DNA synthesis can be partially reversed by the addition of deoxyribonucleosides to the culture medium, further supporting the proposed mechanism of RNR inhibition.[14]

Induction of Genetic Damage

NHU is a potent genotoxic agent. It induces chromosomal fragmentation and increases the frequency of sister-chromatid exchanges (SCE) in rodent bone marrow cells and cultured human leukocytes. In microorganisms like E. coli, NHU exposure leads to the degradation of cellular DNA and a loss of viability.[16]

Oxidative Damage and DNA Adducts

Beyond direct inhibition of replication, NHU contributes to DNA damage through other mechanisms. Its metabolism can lead to the formation of nitric oxide, which in turn causes oxidative stress and results in oxidative DNA damage. As a metabolic precursor to vinyl carbamate, NHU is indirectly responsible for the formation of stable DNA adducts, such as 1,N6-ethenodeoxyadenosine (εdA), by the highly reactive vinyl carbamate epoxide.[3] These adducts are miscoding lesions that can lead to mutations if not repaired.

Genotoxicity cluster_inhibition Inhibition of DNA Synthesis cluster_damage Direct & Indirect DNA Damage NHU This compound RNR Ribonucleotide Reductase (RNR) NHU->RNR Inhibits Oxidative Oxidative Stress (via NO) NHU->Oxidative Adducts DNA Adducts (via Vinyl Carbamate Epoxide) NHU->Adducts Metabolic precursor Chromosomal Chromosomal Aberrations & SCEs NHU->Chromosomal dNTPs ↓ Deoxyribonucleotides (dNTPs) RNR->dNTPs DNA_Synth Inhibition of DNA Replication dNTPs->DNA_Synth Carcinogenesis Carcinogenesis DNA_Synth->Carcinogenesis Oxidative->Carcinogenesis Adducts->Carcinogenesis Chromosomal->Carcinogenesis

Caption: Key mechanisms of this compound-induced genotoxicity leading to carcinogenesis.

Physiological Effects and Toxicology

The molecular and cellular damage caused by NHU manifests as significant toxicity at the physiological level, most notably its powerful carcinogenic activity.

Carcinogenicity

NHU is recognized as a carcinogen, acting as a proximate carcinogenic metabolite of urethane.[4][10] Animal studies have shown that urethane induces a wide variety of tumors, including cancers of the lung, liver, and blood vessels.[2] The carcinogenic potential of NHU is directly related to its genotoxic effects, including its ability to inhibit DNA synthesis and induce mutations through DNA damage and adduct formation. The susceptibility to urethane- and NHU-induced carcinogenesis can vary significantly between species and even strains of the same species.

Acute and Cellular Toxicity

NHU exhibits significant acute toxicity. It is classified as harmful if swallowed, inhaled, or in contact with skin.[6] At the cellular level, it causes toxicity in cultured normal human leukocytes at millimolar concentrations. In bacteria, low concentrations of NHU are lethal, while higher concentrations result in bacteriostasis, a state of inhibited growth.[16]

Methodologies for Studying this compound

Investigating the effects of NHU requires robust and validated experimental protocols. Below are outlines for key methodologies used in the study of this compound.

Experimental Protocol: In Vitro Micronucleus Assay for Genotoxicity

This protocol is designed to assess the potential of NHU to cause chromosomal damage, a hallmark of genotoxic carcinogens.[17] It utilizes a metabolically competent cell line, such as HepG2, to account for the metabolic activation required for NHU's activity.[8]

Objective: To determine if NHU induces the formation of micronuclei in cultured human cells.

Materials:

  • HepG2 cells (or other suitable metabolically competent cell line)

  • Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO or culture medium)

  • Cytochalasin B solution

  • Lysis buffer

  • DNA stain (e.g., DAPI or Giemsa)

  • Microscope slides, coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate HepG2 cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to attach overnight.

  • Compound Exposure: Treat cells with a range of NHU concentrations (e.g., 10-50 mM) and appropriate vehicle controls. A positive control (e.g., mitomycin C) should also be included.[8]

  • Incubation: Incubate cells with the test compound for a duration equivalent to 1.5-2 normal cell cycles (e.g., 24-48 hours).

  • Cytokinesis Block: Add Cytochalasin B to the culture medium for the final cell cycle (e.g., last 24 hours) to arrest cytokinesis, resulting in binucleated cells. This allows for specific scoring of micronuclei in cells that have undergone one mitosis.

  • Cell Harvest: Wash cells with PBS and harvest using trypsin.

  • Hypotonic Treatment & Fixation: Gently resuspend the cell pellet in a hypotonic KCl solution to swell the cells. Fix the cells using a methanol:acetic acid solution.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow to air dry.

  • Staining: Stain the slides with a suitable DNA stain (e.g., DAPI) to visualize the main nuclei and micronuclei.

  • Scoring: Under a fluorescence microscope, score at least 1000 binucleated cells per treatment condition for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in NHU-treated groups to the vehicle control using appropriate statistical tests (e.g., Chi-square test). A significant, dose-dependent increase in micronuclei indicates a positive genotoxic effect.

Caption: Workflow for the in vitro micronucleus genotoxicity assay.

Conclusion and Future Directions

This compound is a potent genotoxic carcinogen that serves as the proximate metabolite of urethane. Its primary mechanisms of action involve the inhibition of DNA synthesis via ribonucleotide reductase and the induction of DNA damage through oxidative stress and the formation of DNA adducts by downstream metabolites. The extensive body of research on NHU has been instrumental in defining the metabolic activation pathways of carbamate carcinogens.

Future research should continue to focus on:

  • Quantitative Risk Assessment: Developing more precise models to quantify the carcinogenic risk of low-level urethane exposure in humans by studying the kinetics of NHU formation and detoxification.

  • Susceptibility Factors: Identifying genetic polymorphisms in metabolic enzymes (e.g., CYP2E1, UGTs) that may alter individual susceptibility to NHU-induced toxicity.

  • Repair Pathways: Elucidating the specific DNA repair pathways that are involved in mitigating the damage caused by NHU and its metabolites.

A deeper understanding of these areas will enhance our ability to predict and prevent the adverse health effects associated with this important class of chemical carcinogens.

References

  • Boyland, E., & Nery, R. (1966). Some aspects of the metabolism of urethane and this compound in rodents. Biochemical Journal, 99(2), 34P-35P.
  • Mirvish, S. S. (1966). The metabolism of this compound in relation to its carcinogenic action: conversion into urethane and an this compound glucuronide. Biochimica et Biophysica Acta (BBA) - General Subjects, 117(1), 1-12.
  • Lijinsky, W., & Taylor, H. W. (1977). Carcinogenicity test of six nitrosamides and a nitrosocyanamide administered orally to rats. Cancer Research, 37(6), 1977-1980.
  • Boyland, E., & Nery, R. (1965). The metabolism of urethane and related compounds. Biochemical Journal, 94(1), 198-208.
  • Scilit. (n.d.). The metabolism of this compound in relation to its carcinogenic action.
  • Rosenkranz, H. S., & Bendich, A. (1967). Effects of N-Hydroxyurethan on Viability and Metabolism of Escherichia coli. Journal of Bacteriology, 93(5), 1611-1618.
  • Rosenkranz, H. S., & Jacobs, S. J. (1964). HYDROXYUREA: INHIBITORY EFFECT ON DNA METABOLISM. Science, 146(3648), 1172-1174.
  • Young, C. W., Schochetman, G., Hodas, S., & Balis, M. E. (1967). Inhibition of DNA Synthesis by Hydroxyurea: Structure-Activity Relationships. Cancer Research, 27(3), 535-540.
  • Perpich, J., Yarbro, J. W., & Kennedy, B. J. (1968). Effect of urethane, hydroxyurethane and hydroxyurea on synthesis of nucleic acid. Cancer, 21(3), 456-460.
  • Mirvish, S. S. (1964). A Method for Determining this compound for Use in Metabolic Studies. Analyst, 89(1061), 548-553.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11510, Hydroxyurethane.
  • National Toxicology Program. (n.d.). RoC Profile: Urethane.
  • Kołada, A., et al. (2021). Hydroxyurea—The Good, the Bad and the Ugly. Cancers, 13(14), 3575.
  • Billiet, S., et al. (2021). Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. ACS Sustainable Chemistry & Engineering, 9(30), 10013-10030.
  • Wilde, E. C., et al. (2022). An integrated in vitro carcinogenicity test that distinguishes between genotoxic carcinogens, non-genotoxic carcinogens, and non-carcinogens. Toxicology Research, 11(5), 845-860.
  • Shah, U. K., et al. (2020). Detection of urethane-induced genotoxicity in vitro using metabolically competent human 2D and 3D spheroid culture models. Mutagenesis, 35(6), 491-498.
  • An, J., & Forkert, P. G. (2007). Oxidation of vinyl carbamate and formation of 1,N6-ethenodeoxyadenosine in murine lung. Drug Metabolism and Disposition, 35(4), 629-636.

Sources

An In-Depth Technical Guide to the Stability and Degradation of N-Hydroxyurethane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

N-Hydroxyurethane (NHU), also known as ethyl N-hydroxycarbamate, is a chemical compound of significant interest in toxicology and pharmacology. It is primarily recognized as a principal metabolite of urethane (ethyl carbamate), a known carcinogen.[1][2] Understanding the stability and degradation pathways of this compound is therefore critical for researchers in drug development, toxicology, and chemical safety. The inherent reactivity of its N-hydroxycarbamate functional group makes it susceptible to degradation under various environmental and physiological conditions.

This technical guide provides a comprehensive analysis of the chemical and metabolic degradation pathways of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a description of degradation processes but also the underlying chemical principles and practical experimental protocols to study them. The methodologies described are designed as self-validating systems to ensure scientific integrity and reproducibility.

Section 1: Physicochemical Properties and Intrinsic Stability

The stability of a molecule is fundamentally linked to its structure. This compound possesses a carbamate group, which has ester-like properties, and a hydroxylamine moiety. The N-hydroxy group, in particular, is a key site for metabolic activation and chemical reactivity, rendering the molecule significantly less stable than its parent compound, urethane.

PropertyValueSource
Chemical Name This compound; Ethyl N-hydroxycarbamate[2][3]
CAS Number 589-41-3[3]
Molecular Formula C₃H₇NO₃[1]
Molecular Weight 105.09 g/mol [1]
Appearance Yellow to Orange Liquid/Oil[1][4]
Boiling Point 113-116 °C @ 3 mmHg[1][4]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[4]

Section 2: Chemical Degradation Pathways

Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of a compound. Based on its structure, this compound is expected to degrade under hydrolytic, oxidative, and thermal stress.

Hydrolytic Degradation

The carbamate linkage in this compound is susceptible to hydrolysis, a process that can be catalyzed by both acids and bases.[4][5]

  • Expertise & Causality: The mechanism of hydrolysis involves the nucleophilic attack of water (or hydroxide ion) on the electrophilic carbonyl carbon of the carbamate group. Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. Under basic conditions, the potent nucleophile, the hydroxide ion, directly attacks the carbonyl carbon.

  • Predicted Products: The ultimate products of complete hydrolysis are expected to be hydroxylamine, ethanol, and carbon dioxide.

  • Diagram of Hydrolytic Degradation:

    G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis NHU_acid This compound Intermediate_A Tetrahedral Intermediate NHU_acid->Intermediate_A + H3O+ Products_A Hydroxylamine + Ethanol + CO2 Intermediate_A->Products_A - H+ NHU_base This compound Intermediate_B Tetrahedral Intermediate NHU_base->Intermediate_B + OH- Products_B Hydroxylamine + Ethanol + CO3^2- Intermediate_B->Products_B

    Caption: Acid- and base-catalyzed hydrolytic pathways of this compound.

Oxidative Degradation

The hydroxylamine functional group is known to be sensitive to oxidation.[4] This represents a significant degradation pathway for this compound.

  • Expertise & Causality: Oxidizing agents can abstract a hydrogen atom from the N-hydroxy group, leading to the formation of a nitroxide radical. This radical can undergo further reactions, potentially leading to the formation of nitroso or nitro compounds, or fragmentation of the molecule.

  • Predicted Products: Potential products include ethyl N-nitrocarbamate, ethyl N-nitrosocarbamate, and various radical-mediated decomposition products.

  • Diagram of Oxidative Degradation:

    G NHU This compound Radical Nitroxide Radical NHU->Radical [Oxidant] e.g., H2O2 Nitroso Ethyl N-nitrosocarbamate Radical->Nitroso Further_Ox Further Oxidation Products Nitroso->Further_Ox

    Caption: A plausible oxidative degradation pathway for this compound.

Thermal Degradation

Exposure to elevated temperatures can induce fragmentation of the this compound molecule.

  • Expertise & Causality: Thermal energy can overcome the activation barriers for bond cleavage. In polyurethanes, thermal degradation often initiates at the urethane linkage.[6] For the monomer, decomposition is likely to produce gaseous products. The safety data sheet for this compound lists carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) as hazardous combustion products.[4]

  • Predicted Products: Carbon monoxide, carbon dioxide, nitrogen oxides, ethanol, and other small molecule fragments.[4]

  • Diagram of Thermal Degradation:

    G NHU This compound Products CO + CO2 + NOx + Ethanol Fragments NHU->Products Δ (Heat)

    Caption: General pathway for the thermal decomposition of this compound.

Section 3: Metabolic Degradation Pathways

In biological systems, this compound is not merely a static metabolite but exists in a dynamic equilibrium with its parent compound, urethane. Its metabolism is directly linked to its carcinogenic activity.[7]

  • Expertise & Causality: Enzymatic systems in the liver and other tissues can catalyze both the formation of this compound from urethane (N-hydroxylation) and its reduction back to urethane.[7][8] Furthermore, it can be detoxified via conjugation with glucuronic acid to form a glucuronide conjugate, which is more water-soluble and readily excreted.[9][10]

  • Key Metabolic Conversions:

    • Reduction to Urethane: An in-vivo interconversion process.[9]

    • Glucuronidation: Formation of this compound glucuronide.[9][10]

    • Nitrite Formation: Under certain conditions, this compound can lead to the formation of nitrite in vivo.[8]

  • Diagram of Metabolic Pathways:

    G Urethane Urethane (Ethyl Carbamate) NHU This compound Urethane->NHU N-hydroxylation (e.g., Liver enzymes) NHU->Urethane Reduction Glucuronide This compound Glucuronide (Excreted) NHU->Glucuronide Conjugation Nitrite Nitrite NHU->Nitrite Catabolism

    Caption: Key metabolic interconversions of this compound in vivo.

Section 4: Experimental Design for Stability and Degradation Analysis

A robust experimental design is crucial for accurately assessing stability and identifying degradation products. The following protocols are designed to be a self-validating system, where each stressed sample is compared against a control to ensure that observed changes are a direct result of the applied stress.

Forced Degradation Study Protocol
  • Trustworthiness: The inclusion of an untreated control and specific blanks for each stress condition is mandatory. This approach ensures that any new peaks observed in the chromatograms of stressed samples are genuine degradation products and not artifacts from the matrix or reagents.

Stress ConditionProtocolJustification
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of NHU in a 50:50 mixture of acetonitrile and 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. Prepare a blank using the same acid solution without NHU. 4. Neutralize samples before analysis.To test susceptibility to acid-catalyzed hydrolysis of the carbamate bond.[11]
Base Hydrolysis 1. Prepare a 1 mg/mL solution of NHU in a 50:50 mixture of acetonitrile and 0.1 M NaOH. 2. Incubate at room temperature for 4 hours. 3. Prepare a blank using the same base solution. 4. Neutralize samples before analysis.To test susceptibility to base-catalyzed hydrolysis, which is typically faster than acid hydrolysis for carbamates.[11]
Oxidation 1. Prepare a 1 mg/mL solution of NHU in a 50:50 mixture of acetonitrile and 3% H₂O₂. 2. Incubate at room temperature for 24 hours, protected from light. 3. Prepare a blank using the same peroxide solution.To assess the stability of the N-hydroxy group towards oxidation.[12]
Thermal Stress 1. Store a solid or neat liquid sample of NHU in an oven at 70°C for 48 hours. 2. Dissolve the stressed sample in the mobile phase for analysis. 3. Use an unstressed sample dissolved at the same time as the control.To evaluate the potential for solid-state or liquid-state thermal decomposition.
Control Sample 1. Prepare a 1 mg/mL solution of NHU in the mobile phase. 2. Store at 4°C, protected from light. 3. Analyze at the same time as the stressed samples.To provide a baseline for comparison and calculate the percentage of degradation.
  • Workflow for Forced Degradation Study:

    G Start Prepare NHU Stock Solution Control Control Sample (Stored at 4°C) Start->Control Acid Acid Stress (0.1M HCl, 60°C) Start->Acid Base Base Stress (0.1M NaOH, RT) Start->Base Oxidative Oxidative Stress (3% H2O2, RT) Start->Oxidative Thermal Thermal Stress (Solid, 70°C) Start->Thermal Analysis Analyze All Samples by Stability-Indicating HPLC Method Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Report Compare stressed samples to control. Identify & Characterize Degradants. Analysis->Report

    Caption: Experimental workflow for a comprehensive forced degradation study.

Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard technique.[13][14]

  • Step-by-Step Protocol:

    • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point. A Newcrom R1 column has also been reported for this analysis.[13]

    • Mobile Phase: A gradient elution is recommended to resolve the parent compound from potential degradants of varying polarity.

      • Mobile Phase A: 0.1% Formic Acid in Water (MS-compatible) or 0.1% Phosphoric Acid in Water.[13]

      • Mobile Phase B: Acetonitrile.

      • Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Detection: Use a Photodiode Array (PDA) detector. Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan). A PDA detector is crucial for the "self-validating" aspect of the method, as it allows for peak purity analysis.

    • Method Validation: Inject the stressed samples. The method is considered "stability-indicating" if the primary this compound peak is well-resolved from all degradation product peaks (resolution > 1.5) and if the peak purity analysis confirms the homogeneity of the parent peak in the presence of its degradants.

Identification of Degradation Products

Once degradation is observed, the next step is to identify the structures of the degradants.

  • Expertise & Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose.[14][15] By coupling the separation power of HPLC with the detection power of a mass spectrometer, one can obtain the molecular weight of each degradation product. This empirical data is then compared against the molecular weights of the products predicted in the degradation pathways (Section 2) to propose a structure. Further fragmentation analysis (MS/MS) can confirm the proposed structures.

Summary of Degradation Pathways

PathwayStressor(s)Key Mechanism(s)Major Predicted Products
Hydrolytic Acid (H⁺), Base (OH⁻), WaterNucleophilic attack on the carbamate carbonyl carbonHydroxylamine, Ethanol, Carbon Dioxide
Oxidative Peroxides, Free RadicalsOxidation of the N-hydroxy groupNitroxide radicals, Nitroso/Nitro compounds
Thermal High Temperature (Heat)Bond cleavage, fragmentationCO, CO₂, NOx, Ethanol
Metabolic Biological EnzymesReduction, Conjugation, CatabolismUrethane, this compound glucuronide, Nitrite

References

  • Mirvish, S. S. (1966). The metabolism of this compound in relation to its carcinogenic action: conversion into urethane and an this compound glucuronide. Biochimica et Biophysica Acta (BBA) - General Subjects, 117(1), 1-12. [Link][9][10]
  • Boyland, E., & Nery, R. (1966). Some aspects of the metabolism of urethane and this compound in rodents. Biochemical Journal, 100(1), 12P-13P. [Link][8]
  • Boyland, E., & Nery, R. (1965). The metabolism of urethane and related compounds. Biochemical Journal, 94(1), 198-208. [Link][7]
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Pharmaffiliates. (n.d.). This compound.
  • Howard, G. A., & Fuller, A. T. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 4, 383-388. [Link][5]
  • Lattimer, P. R., & Gill, W. D. (1983). Thermal Decomposition of Polyurethanes. Journal of Applied Polymer Science, 28(1), 195-207. [Link][6]
  • Google Patents. (1983). Hydrolysis of polyurethanes. EP0011662B1.
  • Sharma, M., & Kaskhedikar, S. G. (2012). Analytical methods for the degradation of phytoconstituents. Journal of Pharmaceutical Analysis, 2(3), 159-166. [Link][14]
  • Sravan, B., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(3), 469–484. [Link][11]
  • Pop, A. L., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1039. [Link][15]

Sources

A Comprehensive Technical Guide to the Solubility of N-Hydroxyurethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of N-Hydroxyurethane, a molecule of significant interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of its solubility, provide practical methodologies for its determination, and present available data to inform your research and development endeavors.

Introduction: The Chemical Persona of this compound

This compound, also known as ethyl N-hydroxycarbamate, is a small organic molecule featuring a carbamate backbone with a crucial N-hydroxy substitution. This seemingly minor modification dramatically alters the compound's electronic and steric properties compared to its parent compound, urethane (ethyl carbamate). The presence of the hydroxyl group on the nitrogen atom introduces a site for potent hydrogen bonding, both as a donor and an acceptor, and significantly increases the molecule's polarity. These features are the primary determinants of its solubility profile in various organic solvents. Understanding these molecular characteristics is paramount for its effective use in synthesis, formulation, and biological studies.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is scientifically grounded in the intermolecular forces between the solute and solvent molecules. For this compound, the following interactions are key:

  • Hydrogen Bonding: The N-OH group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) and the hydroxyl oxygen are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, amides) are predicted to be effective solvents.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen and nitrogen atoms. Polar aprotic solvents (e.g., acetone, acetonitrile) can engage in these interactions, contributing to solubility.

  • Van der Waals Forces: These weaker forces are present in all molecular interactions and will play a role, particularly with nonpolar solvents. However, they are unlikely to be the dominant factor for a polar molecule like this compound.

Hansen Solubility Parameters

Experimental Determination of Solubility: A Practical Guide

Accurate solubility data is often best determined empirically. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Protocol: Isothermal Equilibrium Solubility Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. For finer suspensions, centrifugation at the experimental temperature is recommended to ensure complete separation of the solid and liquid phases.

  • Sample Dilution: Carefully pipette a known aliquot of the clear supernatant into a volumetric flask and dilute with a suitable solvent (often the same solvent or a mobile phase for HPLC).

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant at the later time points.

  • Reproducibility: The experiment should be performed in triplicate to ensure the results are reproducible and to calculate the standard deviation.

  • Purity of Materials: The purity of both this compound and the solvents should be confirmed to avoid erroneous results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle or Centrifuge equil1->sep1 quant1 Extract clear supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC/UV-Vis quant2->quant3 calc1 Calculate solubility (mg/mL or mol/L) quant3->calc1

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Solubility Data of this compound

While extensive, peer-reviewed databases on the solubility of this compound are not widely available, we can infer its likely solubility based on its chemical structure and general principles. The following table provides a qualitative and predicted quantitative solubility profile in common organic solvents.

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticHighStrong hydrogen bonding capabilities with water molecules.
MethanolPolar ProticHighSimilar to water, can act as a hydrogen bond donor and acceptor.
EthanolPolar ProticHighGood hydrogen bonding interactions, though slightly less polar than methanol.
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong dipole moment and can accept hydrogen bonds.
Dimethylformamide (DMF)Polar AproticHighA good hydrogen bond acceptor with a high dielectric constant.
AcetonePolar AproticModerateCan accept hydrogen bonds and has a significant dipole moment.
AcetonitrilePolar AproticModerateLess effective at solvating due to a weaker hydrogen bond accepting ability.
DichloromethaneNonpolarLowLimited ability to form favorable interactions with the polar this compound.
TolueneNonpolarVery LowDominated by van der Waals forces, which are insufficient to overcome the cohesive energy of the solute.
HexaneNonpolarVery LowHighly nonpolar, leading to a significant mismatch in intermolecular forces.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally for specific applications.

  • pH (in aqueous solutions): The N-hydroxy group is weakly acidic. In basic aqueous solutions, it can deprotonate to form an anion, which is generally more soluble.

  • Presence of Co-solvents: The solubility in a solvent system can be modulated by the addition of a co-solvent. For example, adding a small amount of a polar solvent like methanol to a less polar solvent could enhance the solubility of this compound.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion and Future Directions

This compound is a polar molecule with a high potential for hydrogen bonding, which dictates its solubility in organic solvents. It is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. For precise applications, the experimental determination of its solubility using a robust protocol, such as the isothermal equilibrium method, is strongly recommended. Future research should focus on generating a comprehensive, publicly available database of this compound's solubility in a wider range of solvents and at various temperatures. Furthermore, computational studies to determine its Hansen Solubility Parameters would provide a valuable tool for predictive formulation development.

References

Due to the limited direct literature on the solubility of this compound, this guide has been constructed based on fundamental principles of physical chemistry and established methodologies for solubility determination. The following references provide a strong foundation for the concepts and protocols discussed:

  • "Hansen Solubility Parameters: A User's Handbook" by Charles M. Hansen, CRC Press.
  • "The Experimental Determination of Solubilities" edited by G. T. Hefter and R. P. T. Tomkins, Wiley. (A detailed resource on various methods for solubility measurement).
  • "Strategic Approaches to Drug Discovery" by Alexander A. Bach, Wiley. (Discusses the importance of physicochemical properties like solubility in the drug discovery process).

An In-Depth Technical Guide to N-Hydroxyurethane: Properties, Synthesis, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Hydroxyurethane (NHU), also known as ethyl N-hydroxycarbamate, is a significant chemical intermediate and a metabolite of the carcinogenic compound urethane. Its unique chemical structure, featuring a hydroxylamino group attached to a carbamate backbone, underpins its utility as a versatile reagent in organic synthesis and as a critical tool in toxicological and pharmacological research. This guide provides an in-depth exploration of this compound, consolidating its fundamental chemical and physical properties, detailing a representative laboratory synthesis, and examining its applications in drug development and mechanistic studies. Particular focus is given to its role as a genotoxic agent and its use in assays designed to probe DNA damage, providing researchers and drug development professionals with a comprehensive technical resource.

Core Chemical Identity and Physicochemical Properties

This compound is a small, functionalized organic molecule whose identity is defined by a specific arrangement of atoms and bonds. Its core properties are essential for its handling, application, and understanding its chemical reactivity.

Molecular Formula and Structure: The empirical and molecular formula for this compound is C₃H₇NO₃.[1][2][3] Its linear formula, HONHCOOCH₂CH₃, provides a clearer representation of its connectivity.[4][5][6] The structure features an ethyl ester of hydroxycarbamic acid, which is key to its chemical behavior.

  • IUPAC Name: ethyl N-hydroxycarbamate[1]

  • SMILES: CCOC(=O)NO[1][5]

  • InChI Key: VGEWEGHHYWGXGG-UHFFFAOYSA-N[1][5]

Quantitative Physicochemical Data:

A summary of the key quantitative properties of this compound is presented in Table 1 for easy reference. These values are critical for experimental design, including reaction setup, purification, and storage.

PropertyValueSource(s)
Molecular Weight 105.09 g/mol [1][2][4][5][6]
CAS Number 589-41-3[1][4][5][6]
Physical State Liquid at 20°C[7][8]
Appearance Colorless to light yellow/orange liquid[7][8][9]
Boiling Point 113-116 °C at 3 mmHg[5][8][10]
Refractive Index (n20/D) 1.445[5][10]
Flash Point 113 °C (235.4 °F) - closed cup[4][6]
Storage Temperature Recommended -20°C or cool, dark place (<15°C)[5][7]

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is most commonly achieved through the reaction of an ethyl chloroformate with hydroxylamine. This reaction is a nucleophilic acyl substitution where the hydroxylamine acts as the nucleophile. The protocol described here is a representative laboratory-scale method derived from established chemical principles.[1]

Reaction Principle: Hydroxylamine hydrochloride is neutralized with a base to form free hydroxylamine, which then attacks the electrophilic carbonyl carbon of ethyl chloroformate. The reaction must be carefully controlled, particularly with respect to temperature and pH, to prevent hydrolysis of the chloroformate and to favor the formation of the desired N-hydroxy product over potential side-products.

G cluster_reactants Reactants cluster_process Reaction Workflow cluster_product Product R1 Hydroxylamine HCl P1 Step 1: Dissolve Hydroxylamine HCl in water and cool in ice bath (0-5°C). R1->P1 R2 Ethyl Chloroformate P2 Step 2: Add Ethyl Chloroformate to a separate flask. R2->P2 R3 Sodium Hydroxide (aq) P3 Step 3: Simultaneously add Hydroxylamine solution and NaOH solution to Ethyl Chloroformate flask while maintaining pH 10.5-12.5 and T < 10°C. R3->P3 P1->P3 P2->P3 P4 Step 4: Monitor reaction (e.g., by TLC). P3->P4 P5 Step 5: Work-up: Acidify with HCl, then extract with an organic solvent (e.g., Dichloromethane). P4->P5 P6 Step 6: Dry organic layer (e.g., over MgSO₄), filter, and concentrate in vacuo. P5->P6 Product This compound (Liquid) P6->Product G cluster_prep Cell Preparation cluster_assay Comet Assay Workflow cluster_analysis Analysis P1 Step 1: Culture cells (e.g., human leukocytes) to desired confluence. P2 Step 2: Treat cells with various concentrations of this compound (and controls) for a set time. P1->P2 P3 Step 3: Harvest cells and resuspend in ice-cold PBS at ~1x10^5 cells/mL. P2->P3 A1 Step 4: Mix cell suspension with molten low-melting point agarose and pipette onto a prepared slide. P3->A1 A2 Step 5: Immerse slide in cold lysis solution (4°C, >1 hr) to remove membranes and proteins. A1->A2 A3 Step 6: Place slide in electrophoresis tank with alkaline buffer (pH > 13) to unwind DNA. A2->A3 A4 Step 7: Apply electric field. Damaged DNA migrates to anode, forming a 'comet tail'. A3->A4 AN1 Step 8: Neutralize, stain DNA with a fluorescent dye (e.g., SYBR Green). A4->AN1 AN2 Step 9: Visualize comets using a fluorescence microscope. AN1->AN2 AN3 Step 10: Quantify DNA damage (tail length, % DNA in tail) using imaging software. AN2->AN3 G Urethane Urethane (Ethyl Carbamate) NHU This compound (Metabolite) Urethane->NHU N-hydroxylation (e.g., CYP2E1) ROS Reactive Oxygen Species (ROS) NHU->ROS Further Metabolism DNA_Damage DNA Damage (Strand Breaks, Adducts) NHU->DNA_Damage Direct Interaction? ROS->DNA_Damage Oxidative Stress Cell_Toxicity Cell Toxicity & Chromosomal Fragmentation DNA_Damage->Cell_Toxicity Leads to

Sources

An In-depth Technical Guide to Hydroxycarbamic Acid Ethyl Ester: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxycarbamic acid ethyl ester, also known as ethyl N-hydroxycarbamate or N-hydroxyurethane, is a molecule of significant interest in organic synthesis and biomedical research. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and applications. We will explore the evolution of its synthetic methodologies, its physicochemical properties, and its role as a versatile intermediate in the development of novel chemical entities. The guide will also delve into its biochemical implications, particularly its relationship with the carcinogen urethane, and its use in toxicological studies. Detailed experimental protocols and diagrams are provided to offer a practical understanding of this compound for professionals in the field.

Introduction: The Significance of a Multifaceted Molecule

Hydroxycarbamic acid ethyl ester (C₃H₇NO₃) is an organic compound featuring a carbamate group with a hydroxyl substitution on the nitrogen atom. This unique structure imparts a range of chemical properties that make it a valuable tool in both synthetic chemistry and the life sciences. While it may not be as widely known as some of its chemical relatives, its importance lies in its utility as a synthetic building block and its involvement in key biological processes.

The carbamate functional group is a cornerstone in medicinal chemistry, appearing in numerous approved therapeutic agents.[1] Carbamates are often employed as stable, bioisosteric replacements for amide bonds in peptidomimetics or as prodrug moieties to enhance the pharmacokinetic properties of parent drugs.[1][2] Hydroxycarbamic acid ethyl ester, with its reactive N-hydroxy group, offers a unique entry point for the synthesis of a variety of more complex molecules, including other carbamates, isocyanates, and heterocyclic systems.

From a biological standpoint, ethyl N-hydroxycarbamate is a known metabolite of the carcinogenic compound urethane (ethyl carbamate).[3] This has led to its use in studies aimed at understanding the mechanisms of chemical carcinogenesis and DNA damage.[4] Its ability to induce chromosomal aberrations in cultured cells has made it a subject of interest in toxicology and genetic research.[3]

This guide will provide a thorough exploration of hydroxycarbamic acid ethyl ester, from its historical roots to its current applications, offering researchers and drug development professionals a detailed resource to support their work with this versatile compound.

The Historical Trajectory: Discovery and Evolving Synthesis

The precise moment of the first synthesis of hydroxycarbamic acid ethyl ester is not prominently documented in readily available historical records. However, its origins can be traced to the burgeoning field of organic chemistry in the late 19th century, a period marked by the systematic investigation of simple organic molecules. The synthesis of the closely related compound, hydroxyurea, in 1869 by Dresler and Stein, through the reaction of hydroxylamine hydrochloride and potassium cyanate, provides a historical context for the exploration of N-hydroxy substituted carbonyl compounds.[5]

Early synthetic approaches to N-hydroxycarbamates involved the reaction of hydroxylamine or its salts with chloroformates.[6][7] These methods, while effective, utilized highly toxic and corrosive reagents like chloroformic acid esters, which are derived from phosgene.[7] This spurred the development of safer and more efficient synthetic routes.

More contemporary methods for synthesizing hydroxycarbamic acid ethyl ester and its derivatives often involve the reaction of hydroxylamine with dialkyl carbonates in the presence of a base.[7][8] This approach avoids the use of hazardous chloroformates. Another strategy involves the controlled reduction of nitroarenes in the presence of chloroformates to yield N-aryl-N-hydroxy carbamates.[9]

The evolution of synthetic methodologies reflects a broader trend in chemical synthesis towards greener, safer, and more efficient processes. The development of non-isocyanate routes to poly(hydroxyurethane)s further highlights the ongoing innovation in carbamate chemistry.[10]

Physicochemical Properties

A summary of the key physicochemical properties of hydroxycarbamic acid ethyl ester is presented in the table below.

PropertyValueSource
Molecular Formula C₃H₇NO₃[11][12]
Molecular Weight 105.09 g/mol [11][12]
CAS Number 589-41-3[11][12]
Appearance Not specified, likely a solid or oil-
Boiling Point 254.2 ± 9.0 °C at 760 mmHg[11]
Density 1.2 ± 0.1 g/cm³[11]
Flash Point 107.5 ± 18.7 °C[11]
LogP 0.12[11]
Refractive Index 1.433[11]

Synthesis Methodologies: A Practical Guide

The synthesis of hydroxycarbamic acid ethyl ester can be achieved through several routes. Below is a detailed protocol for a common laboratory-scale synthesis based on the reaction of hydroxylamine hydrochloride with diethyl carbonate.

Experimental Protocol: Synthesis of Hydroxycarbamic Acid Ethyl Ester

Objective: To synthesize hydroxycarbamic acid ethyl ester from hydroxylamine hydrochloride and diethyl carbonate.

Causality of Experimental Choices: This method is chosen for its use of less hazardous reagents compared to traditional methods involving ethyl chloroformate. Diethyl carbonate is a safer alternative. The use of a base, such as sodium methoxide, is crucial to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required to attack the carbonyl carbon of the diethyl carbonate. The reaction temperature is controlled to prevent side reactions and decomposition of the product.

Materials:

  • Hydroxylamine hydrochloride

  • Diethyl carbonate

  • Methanol

  • Sodium methoxide (25% solution in methanol)

  • Hydrochloric acid (for pH adjustment if necessary)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Dichloromethane or ethyl acetate (for extraction)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hydroxylamine hydrochloride in methanol. Cool the solution in an ice bath to 0-5 °C.

  • Base Addition: Slowly add a stoichiometric equivalent of sodium methoxide solution to the cooled methanolic solution of hydroxylamine hydrochloride. This step generates free hydroxylamine and a precipitate of sodium chloride. The slow addition and cooling are necessary to control the exothermic reaction.

  • Addition of Diethyl Carbonate: To the stirred suspension, add diethyl carbonate dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated sodium chloride.

    • Carefully neutralize the filtrate with dilute hydrochloric acid if it is basic.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Self-Validation:

  • Reaction Monitoring: Use TLC to track the disappearance of starting materials and the appearance of the product.

  • Product Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid product can also be compared to literature values.

Synthesis Workflow Diagram

SynthesisWorkflow reagents Hydroxylamine HCl Diethyl Carbonate Methanol reaction Reaction (Base, 0°C to RT) reagents->reaction 1. Mix & React workup Workup (Filtration, Extraction) reaction->workup 2. Quench & Isolate purification Purification (Distillation/Chromatography) workup->purification 3. Purify product Hydroxycarbamic Acid Ethyl Ester purification->product 4. Characterize

Caption: A generalized workflow for the synthesis of hydroxycarbamic acid ethyl ester.

Chemical Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_products Products NH2OH*HCl Hydroxylamine HCl HO-NH-CO-OEt Hydroxycarbamic Acid Ethyl Ester NH2OH*HCl->HO-NH-CO-OEt Nucleophilic Attack EtO-CO-OEt Diethyl Carbonate EtO-CO-OEt->HO-NH-CO-OEt NaOMe Sodium Methoxide NaOMe->HO-NH-CO-OEt Base EtOH Ethanol HO-NH-CO-OEt->EtOH NaCl Sodium Chloride HO-NH-CO-OEt->NaCl

Caption: The chemical reaction for the synthesis of hydroxycarbamic acid ethyl ester.

Applications in Research and Drug Development

Hydroxycarbamic acid ethyl ester serves as a valuable intermediate in several areas of chemical and pharmaceutical research.

  • Synthetic Intermediate: Its bifunctional nature allows it to be a precursor for a variety of other molecules. The N-hydroxy group can be alkylated or acylated, and the carbamate moiety can undergo various transformations. It is used in the synthesis of:

    • N-alkoxy-N-alkylcarbamates: These are useful intermediates in the synthesis of agrochemicals and pharmaceuticals.[7][13]

    • Heterocyclic compounds: The functional groups can be manipulated to form cyclic structures.

    • Sharpless Aminohydroxylation: It has been used as a reactant in the synthesis of molecules for intermolecular Sharpless aminohydroxylation reactions.

  • Prodrug Design: The broader class of N-hydroxycarbamates, including derivatives of the title compound, are explored in prodrug design.[14] The N-hydroxycarbamate linkage can be designed to be stable under physiological conditions but cleavable by specific enzymes at a target site to release an active drug.

  • Toxicology and Carcinogenesis Research: As a metabolite of urethane, ethyl N-hydroxycarbamate is studied to understand the mechanisms of chemical-induced cancer.[4] It has been shown to cause DNA damage and chromosomal fragmentation, making it a tool for investigating genotoxicity.[3]

Mechanism of Action in a Biological Context

When studied in the context of toxicology, the mechanism of action of hydroxycarbamic acid ethyl ester is linked to its ability to act as a genotoxic agent. It is considered a more proximate carcinogen than its parent compound, urethane. Its metabolic activation can lead to the formation of reactive species that can adduct to DNA, leading to mutations and chromosomal damage.[4]

The related compound, hydroxyurea (hydroxycarbamide), provides insight into a potential mechanism of cytotoxicity. Hydroxyurea is an inhibitor of ribonucleotide reductase, an enzyme essential for DNA synthesis.[5][15] By inhibiting this enzyme, it depletes the pool of deoxyribonucleotides, leading to cell cycle arrest in the S-phase and ultimately cell death. While hydroxycarbamic acid ethyl ester is structurally different, its ability to interfere with DNA integrity suggests a potential for similar, though not identical, cytotoxic mechanisms.

Illustrative Pathway of Genotoxicity

GenotoxicityPathway Urethane Urethane (Ethyl Carbamate) Metabolism Metabolic Activation (e.g., by CYP2E1) Urethane->Metabolism EH Hydroxycarbamic Acid Ethyl Ester Metabolism->EH ReactiveSpecies Further Metabolism to Reactive Species EH->ReactiveSpecies DNA_Adducts DNA Adducts ReactiveSpecies->DNA_Adducts Damage DNA Damage & Chromosomal Aberrations DNA_Adducts->Damage

Caption: The metabolic activation pathway of urethane leading to genotoxicity.

Conclusion and Future Outlook

Hydroxycarbamic acid ethyl ester is a molecule with a rich history intertwined with the development of organic synthesis. While its initial discovery is not attributed to a single individual, its continued study has led to the development of safer and more efficient synthetic methods. Its role as a versatile synthetic intermediate ensures its continued relevance in the synthesis of novel compounds for various applications, including pharmaceuticals and agrochemicals.

Furthermore, its significance in toxicological research as a metabolite of urethane provides a valuable tool for understanding the mechanisms of chemical carcinogenesis. As our understanding of biochemical pathways and drug metabolism deepens, the study of molecules like hydroxycarbamic acid ethyl ester will continue to be crucial.

For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and biological activities of this compound is essential for leveraging its potential in their respective fields. The future of research involving hydroxycarbamic acid ethyl ester will likely focus on the development of novel catalytic systems for its synthesis and the exploration of its derivatives as potential therapeutic agents or prodrugs.

References

  • Chemsrc.
  • PubChem. Carbamic acid, N-(3-hydroxyphenyl)-, ethyl ester. [Link]
  • Matanović, M., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 73(2), 79-91. [Link]
  • Journal of the Chemical Society C: Organic. (1967).
  • PolymerExpert. (2022). Poly(hydroxyurethane)
  • PubChem. ethyl N-(2-hydroxybenzoyl)
  • Synthesis. (2009).
  • WikiGenes.
  • PubChem. Hydroxyurethane. [Link]
  • PubChem.
  • Patsnap Synapse. (2024). What is the mechanism of Hydroxycarbamide? [Link]
  • European Patent Office. (1996).
  • Google Patents. (1998).
  • Wikipedia. Hydroxycarbamide. [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]
  • Google Patents. (1996).
  • NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-hydroxylamine: A Key Component in Advancing Pharmaceutical Research and Development. [Link]
  • MDPI. (2022).

Sources

N-Hydroxyurethane: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Hydroxyurethane (NHU), also known as ethyl N-hydroxycarbamate, is a significant metabolite of the known carcinogen urethane (ethyl carbamate).[1][2] While the primary carcinogenic pathway of urethane is widely attributed to its oxidation to vinyl carbamate and subsequent epoxidation, the role of N-hydroxylation and the direct activity of NHU present a nuanced and critical area of investigation for researchers in toxicology, oncology, and drug development. This guide provides an in-depth examination of NHU's potential as a research chemical, synthesizing current knowledge on its metabolic generation, mechanism of action, toxicological profile, and practical applications in the laboratory. We explore the causality behind experimental designs utilizing NHU and present validated protocols to ensure robust and reproducible findings.

Introduction: The Urethane Problem and the Emergence of a Key Metabolite

Urethane (ethyl carbamate) is a simple ester of carbamic acid that is classified as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans".[3] Its presence in fermented foods and alcoholic beverages signifies a route of chronic, low-level human exposure.[4] In experimental animals, urethane is a multipotent carcinogen, inducing tumors in various tissues, including the lungs, liver, and hematopoietic system.[3][5][6][7]

The carcinogenicity of urethane is not direct; it requires metabolic activation.[8] The most extensively studied pathway involves the cytochrome P450 2E1 (CYP2E1) mediated oxidation of the ethyl group to form vinyl carbamate, which is then converted to the highly reactive vinyl carbamate epoxide.[5][8] This ultimate carcinogen readily forms covalent adducts with DNA, primarily at the N7 position of guanine, initiating the carcinogenic cascade.[5] However, a parallel metabolic pathway exists: N-hydroxylation, which produces this compound.[1] This metabolite's direct biological activities and its contribution to the overall carcinogenicity of urethane make it a compound of significant research interest. Studying NHU directly allows researchers to bypass the initial N-hydroxylation step, providing a more direct tool to investigate the downstream effects of this specific metabolic branch.

Physicochemical Properties and Synthesis

A foundational understanding of a research chemical begins with its physical and chemical characteristics.

PropertyValueReference
IUPAC Name ethyl N-hydroxycarbamate[9]
Synonyms Hydroxyurethane, Ethyl N-hydroxycarbamate, N-Carbethoxyhydroxylamine[9][10]
CAS Number 589-41-3[9][10]
Molecular Formula C₃H₇NO₃[9]
Molecular Weight 105.09 g/mol [9][10]
Appearance Orange Liquid[11]
Boiling Point 113-116 °C @ 3 mmHg[2][10][11]
Storage Temperature -20°C[10]
Synthesis Overview

This compound can be synthesized in the laboratory. A common method involves the reaction of hydroxylamine with ethyl chloroformate in an alkaline medium.[12] This reaction provides a direct route for obtaining the compound for research purposes, allowing for studies independent of urethane metabolism.

Metabolic Pathways and Mechanism of Action

The central thesis for investigating NHU lies in its role within the metabolic framework of urethane. Understanding its formation and subsequent actions is key to deconvoluting the parent compound's total biological effect.

Metabolic Activation of Urethane

The diagram below illustrates the dual metabolic pathways of urethane. The dominant pathway for carcinogenesis is believed to proceed via vinyl carbamate. However, the N-hydroxylation pathway leading to NHU is a distinct and potentially significant route.[1]

Caption: Dual metabolic pathways of urethane activation.

Direct Biological Effects of this compound

Unlike its parent compound, NHU exhibits direct biological activity. Research has shown that NHU can induce cellular toxicity and chromosomal fragmentation in cultured human leukocytes at millimolar concentrations.[2][10][13] This suggests a genotoxic potential independent of the vinyl carbamate epoxide pathway.

One proposed mechanism for NHU-induced DNA damage involves the metabolism of NHU to nitric oxide (NO).[10][13] NO is a highly reactive free radical that can lead to oxidative stress and the formation of oxidative DNA lesions, representing a mechanism of carcinogenesis that is distinct from the formation of bulky covalent adducts.[10][13] This positions NHU as a valuable tool for studying NO-mediated genotoxicity.

Furthermore, studies have compared the mutagenic effects of urethane, NHU, and vinyl carbamate, noting species and strain-specific differences in the induction of sister-chromatid exchange and gene mutagenesis.[10] This highlights the importance of investigating each metabolite individually to understand their unique contributions to the genotoxic profile of urethane.

Potential as a Research Chemical: Applications & Protocols

The unique properties of NHU make it a versatile tool for various research applications, primarily in toxicology and cancer biology.

Investigating Atypical Carcinogenic Mechanisms

The primary value of NHU is in dissecting carcinogenic mechanisms. While urethane's carcinogenicity is often linked to DNA adducts via its epoxide metabolite, NHU allows for the study of alternative pathways, such as those mediated by oxidative stress and nitric oxide.[10][13]

Model for Studying Genotoxicity

NHU serves as a direct-acting genotoxic agent in vitro, causing chromosomal aberrations.[2][13] This makes it a useful positive control in genotoxicity assays and a model compound for studying the cellular response to DNA damage.

Reactant in Organic Synthesis

Beyond its biological relevance, NHU is a reactant in various chemical syntheses, including the preparation of other hydroxylamine derivatives and its use in reactions like intermolecular Sharpless aminohydroxylation.[2][10][13]

Experimental Protocol: In Vitro DNA Damage Assay using Comet Assay (Single Cell Gel Electrophoresis)

This protocol outlines a validated workflow to assess the DNA-damaging potential of this compound in a mammalian cell line (e.g., A549 human lung carcinoma cells). The comet assay is a sensitive method for detecting DNA strand breaks.

Causality Statement: By treating cells directly with NHU, this protocol specifically interrogates its intrinsic genotoxicity, bypassing the metabolic activation steps required for the parent compound, urethane. This allows for a clear, mechanistic assessment of NHU's ability to induce DNA damage.

Comet_Assay_Workflow A 1. Cell Culture - Seed A549 cells - Grow to 80% confluency B 2. Treatment - Expose cells to varying concentrations of NHU (e.g., 0.1-5 mM) - Include negative (vehicle) and positive (e.g., H₂O₂) controls A->B C 3. Cell Harvest & Lysis - Trypsinize and suspend cells - Embed cells in low-melting-point agarose on a microscope slide - Lyse cells in high salt/detergent solution B->C D 4. DNA Unwinding - Immerse slides in alkaline buffer (pH > 13) to unwind DNA C->D E 5. Electrophoresis - Perform electrophoresis at ~25V, 300mA in alkaline buffer - Damaged DNA fragments migrate out of nucleus D->E F 6. Neutralization & Staining - Neutralize slides - Stain DNA with a fluorescent dye (e.g., SYBR Green) E->F G 7. Visualization & Analysis - Image slides using a fluorescence microscope - Quantify DNA damage (comet tail moment) using specialized software F->G

Caption: Experimental workflow for the Comet Assay with this compound.

Methodology:

  • Cell Preparation: Culture A549 cells in DMEM with 10% FBS at 37°C and 5% CO₂.[14] Seed cells in 6-well plates to achieve ~80% confluency on the day of the experiment.

  • Compound Treatment: Prepare fresh stock solutions of this compound in a suitable vehicle (e.g., sterile PBS or DMSO). Dilute to final concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5 mM) in serum-free media. Aspirate old media from cells, wash with PBS, and add the treatment media. Incubate for a defined period (e.g., 2-4 hours).

  • Slide Preparation: Following treatment, harvest cells via trypsinization. Centrifuge and resuspend the cell pellet in PBS at a concentration of ~1x10⁵ cells/mL. Mix 10 µL of cell suspension with 90 µL of 0.5% low-melting-point agarose at 37°C and immediately pipette onto a pre-coated microscope slide. Cover with a coverslip and solidify on ice.

  • Lysis: Gently remove the coverslip and immerse the slide in pre-chilled lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

  • Alkaline Unwinding & Electrophoresis: Place slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Allow DNA to unwind for 20-40 minutes. Apply voltage (e.g., 25V) for 20-30 minutes.

  • Neutralization and Staining: Gently remove slides and immerse them in neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes, repeating three times. Stain with a DNA-intercalating dye.

  • Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze at least 50-100 cells per sample using comet analysis software to calculate parameters like "% DNA in tail" and "tail moment". Increased values relative to the vehicle control indicate DNA damage.

Safety, Handling, and Toxicology

As a research chemical with known biological activity, stringent safety protocols are mandatory when handling this compound.

Toxicological Summary:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9][15] The intraperitoneal LD50 in rats is reported as 800 mg/kg.[15]

  • Genotoxicity: Causes chromosomal fragmentation in human cells.[2][10][13] Its potential as a carcinogen is inferred from its relationship with urethane and its direct genotoxic effects.

  • Irritation: May cause skin and serious eye irritation.[9]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of vapors.[15]

  • Personal Protective Equipment: Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[10][15]

  • Storage: Store in a tightly sealed container in a freezer (-20°C) and protect from moisture.[10][11] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is more than just a metabolite; it is a key research tool for probing the complex mechanisms of chemical carcinogenesis. Its ability to act directly on cellular systems provides a clear advantage over studying the parent compound, urethane, alone. By isolating the N-hydroxylation pathway, researchers can investigate non-classical mechanisms of DNA damage, such as those driven by nitric oxide and oxidative stress. Future research should focus on quantitative analysis of NHU-specific DNA adducts, further elucidation of its downstream signaling effects, and its comparative carcinogenicity in robust animal models. As our understanding of metabolic activation pathways grows, this compound will remain a pivotal compound for scientists dedicated to unraveling the intricate relationship between chemical exposure and disease.

References

  • The carcinogenic potential of ethyl carbamate (urethane): risk assessment at human dietary exposure levels. PubMed,
  • Carcinogenesis of Urethane: Simul
  • Modulation of Urethane (Ethyl Carbamate) Carcinogenicity by Ethyl Alcohol: A Review. unbound.biola.edu,
  • This compound 589-41-3. Sigma-Aldrich,
  • Hazards of urethane (ethyl carbamate): A review of the literature.
  • Effect of ethanol on the tumorigenicity of urethane (ethyl carbam
  • THE MATABOLISM OF URETHANE AND REL
  • This compound 589-41-3. ChemicalBook,
  • This compound 589-41-3. MilliporeSigma,
  • This compound 589-41-3. Tokyo Chemical Industry UK Ltd.,
  • Hydroxyurethane. PubChem - NIH,
  • SAFETY D
  • SAFETY D
  • The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic (RSC Publishing),
  • Urethane - 15th Report on Carcinogens. NCBI Bookshelf,
  • In Vitro and In Silico Studies of Functionalized Polyurethane Surfaces toward Understanding Biologically Relevant Interactions. NIH,

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of N-Hydroxyurethane Derivatives for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-hydroxyurethane derivatives are a versatile class of compounds with significant applications in medicinal chemistry, drug development, and chemical biology. Their utility often stems from their role as precursors, reactive intermediates, and, notably, as enzyme inhibitors. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound derivatives, tailored for researchers and scientists. We delve into the core chemical principles, offer a detailed, field-proven protocol for the synthesis of a model compound, Ethyl N-hydroxycarbamate, and discuss critical safety considerations and analytical validation techniques.

Introduction: The Scientific Merit of N-Hydroxyurethanes

N-hydroxyurethanes, characterized by the H(R)N-O-C(=O)OR' functional group, are structurally related to both carbamates and hydroxylamines. This unique arrangement confers upon them a distinct reactivity profile that has been exploited in various scientific domains. While the broader field of poly(hydroxyurethane)s (PHUs) has gained attention as a sustainable alternative to traditional polyurethanes[1][2][3][4], this guide focuses on the synthesis of discrete, small-molecule this compound derivatives.

These molecules are of particular interest in drug development for their potential as bioactive agents. The N-hydroxyurea moiety (-NH-C(=O)-NHOH), a close analogue, is a well-established pharmacophore found in several clinically used drugs (e.g., hydroxyurea for cancer treatment). N-hydroxyurethanes are investigated for similar applications, including their potential to act as enzyme inhibitors by chelating metal ions in enzyme active sites[5]. Their synthesis, therefore, is a critical first step for researchers exploring new therapeutic agents[6][7]. The metabolism and potential carcinogenicity of some derivatives, such as the parent compound this compound, also make them important tools for toxicological and biological studies[8].

Core Principles of Synthesis: The Chemistry Explained

The most direct and common method for synthesizing this compound derivatives is the reaction between a suitable chloroformate and hydroxylamine or its N-substituted derivatives. This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices:

  • Nucleophile: Hydroxylamine hydrochloride (H₂NOH·HCl) is a convenient and stable salt of the more reactive free base.

  • Base: A base, such as sodium or potassium carbonate, is required to neutralize the HCl in the starting material and the HCl generated during the reaction, liberating the free hydroxylamine to act as a nucleophile. A moderately weak base is chosen to avoid hydrolysis of the chloroformate ester.

  • Electrophile: Chloroformates (e.g., ethyl chloroformate) provide the carbonyl group and the ester functionality. The chlorine atom is an excellent leaving group, facilitating the nucleophilic attack.

  • Solvent and Temperature: The reaction is typically performed in a biphasic system (e.g., diethyl ether and water) or an aqueous solution at low temperatures (0–5 °C). The low temperature is crucial to control the exothermicity of the reaction and to minimize side reactions, such as the formation of O-acylated products or decomposition.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via the attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion.

Caption: General mechanism for this compound synthesis.

Experimental Protocol: Synthesis of Ethyl N-hydroxycarbamate

This protocol details the synthesis of Ethyl N-hydroxycarbamate (also known as this compound), a foundational derivative[9].

Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
Hydroxylamine HydrochlorideNH₂OH·HCl69.495470-11-1Toxic, corrosive, potential carcinogen[10][11]
Anhydrous Sodium CarbonateNa₂CO₃105.99497-19-8Irritant
Ethyl ChloroformateC₃H₅ClO₂108.52541-41-3Corrosive, flammable, lachrymator
Diethyl Ether(C₂H₅)₂O74.1260-29-7Highly flammable, peroxide former
Saturated Sodium ChlorideNaCl(aq)--Brine solution
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Deionized WaterH₂O18.027732-18-5
Step-by-Step Methodology
  • Reaction Setup:

    • Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a thermometer, in an ice-water bath.

    • Dissolve 7.0 g (0.1 mol) of hydroxylamine hydrochloride and 5.5 g (0.052 mol) of anhydrous sodium carbonate in 50 mL of deionized water in the flask.

    • Rationale: Sodium carbonate is used in slight excess to ensure complete neutralization of the hydrochloride salt and the HCl produced during the reaction. The ice bath maintains a low temperature to control reactivity.

  • Addition of Reagent:

    • Cool the stirred solution to 0-5 °C.

    • Add 10.9 g (0.1 mol) of ethyl chloroformate dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

    • Rationale: Slow, dropwise addition is critical to manage the exothermic reaction and prevent the temperature from rising, which could lead to unwanted side reactions and decreased yield.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion.

  • Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Rationale: The product is more soluble in the organic solvent (diethyl ether) than in the aqueous phase, allowing for its separation from inorganic salts and other water-soluble byproducts.

    • Combine the organic extracts and wash them with 50 mL of saturated sodium chloride (brine) solution.

    • Rationale: The brine wash helps to remove residual water and some water-soluble impurities from the organic layer.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent by gravity filtration.

    • Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.

    • Rationale: Complete removal of the solvent is necessary to isolate the crude product.

  • Purification (Optional):

    • The resulting oil or solid can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ether/petroleum ether) if necessary. This compound has a boiling point of approximately 113-116 °C at 3 mmHg.

Experimental Workflow Diagram

G start Start: Assemble Glassware reagents Dissolve NH₂OH·HCl & Na₂CO₃ in H₂O start->reagents cool Cool to 0-5 °C (Ice Bath) reagents->cool add Add Ethyl Chloroformate Dropwise (30-45 min) cool->add react Stir at Room Temp (2 hours) add->react extract Extract with Diethyl Ether (3x) react->extract wash Wash Organic Layer with Brine extract->wash dry Dry over MgSO₄ & Filter wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate product Crude Product (Oil or Solid) evaporate->product purify Purification (Distillation/Recrystallization) product->purify characterize Characterization (NMR, IR, MS) purify->characterize end End: Pure this compound characterize->end

Caption: Step-by-step workflow for this compound synthesis.

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following techniques are standard for the characterization of this compound derivatives[12][13].

TechniqueExpected Result for Ethyl N-hydroxycarbamate (C₃H₇NO₃, MW: 105.09)[14][15]
IR Spectroscopy ~3400-3200 cm⁻¹ (broad, O-H stretch), ~3200-3100 cm⁻¹ (N-H stretch), ~1700-1680 cm⁻¹ (strong, C=O urethane stretch)[12]
¹H NMR (DMSO-d₆)Triplet ~1.2 ppm (3H, -CH₃), Quartet ~4.0 ppm (2H, -CH₂-), Broad singlets for N-H and O-H protons (chemical shifts can vary)[16]
¹³C NMR (DMSO-d₆)~14 ppm (-CH₃), ~60 ppm (-CH₂-), ~158 ppm (C=O)
Mass Spectrometry Molecular ion peak [M]⁺ at m/z = 105. A [M+H]⁺ peak at m/z = 106 may be observed in ESI+.[17]

Critical Safety Precautions

Trustworthiness in research begins with safety. The reagents used in this synthesis are hazardous and must be handled with extreme care.

  • Hydroxylamine Hydrochloride: This compound is corrosive, toxic if swallowed or in contact with skin, may cause an allergic skin reaction, and is suspected of causing cancer[10][11]. It can also decompose violently upon heating[18]. Always handle in a fume hood, wearing nitrile gloves, a lab coat, and chemical safety goggles[19][20]. Avoid creating dust[11][18].

  • Ethyl Chloroformate: This is a corrosive and flammable liquid and a lachrymator (causes tearing). It must be handled in a fume hood.

  • General Precautions:

    • Always work in a well-ventilated chemical fume hood[10][20].

    • Ensure eyewash stations and safety showers are readily accessible[20].

    • Avoid all personal contact, including inhalation[19].

    • Do not eat, drink, or smoke in the laboratory[10][19].

    • Dispose of all chemical waste according to institutional and local regulations. Do not pour waste down the drain[10][11].

References

  • Thermo Fisher Scientific.
  • Mirvish, S. S. (1966). The metabolism of this compound in relation to its carcinogenic action. Biochimica et Biophysica Acta (BBA) - General Subjects, 117(1), 1–12. [Link]
  • PolymerExpert. (2022). Poly(hydroxyurethane)
  • Gomez-Jimenez, L., et al. (2021). Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. ACS Sustainable Chemistry & Engineering, 9(29), 9541–9562. [Link]
  • Sokołowska, J., & Pączkowski, P. (2022). Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model. Polymers, 14(19), 4068. [Link]
  • Younes, G. R., et al. (2024). Polyhydroxyurethanes—Sustainable Materials With Broad Potential Applications.
  • Javadi, A., et al. (2021). Environmentally friendly polyurethanes based on non-isocyanate synthesis. Iranian Polymer Journal, 30, 937–947. [Link]
  • Gomez-Jimenez, L., et al. (2021). Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions.
  • Sokołowska, J., & Pączkowski, P. (2022).
  • Rokicki, G., et al. (2015). Non-isocyanate polyurethanes: From chemistry to applications.
  • Maisonneuve, L., et al. (2015). Isocyanate-Free Routes to Polyurethanes and Poly(hydroxy Urethane)s.
  • Amerigo Scientific. This compound. [Link]
  • ResearchGate. IR, 1 H-NMR, and mass characterization of the synthesized compounds. [Link]
  • Figovsky, O., et al. (2016). β-Hydroxyurethane moieties of nonisocyanate polyurethanes.
  • Galbis, J. A., et al. (2010). Synthesis of Polyhydroxy [n]-Polyurethanes Derived from a Carbohydrate Precursor.
  • Boivin, J. L. (1950). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 391. [Link]
  • Gotor, V., et al. (1998). A Convenient Method for the Synthesis of N-Hydroxyureas.
  • Fernandez-Megia, E., et al. (2024). Simultaneous Formation of Polyhydroxyurethanes and Multicomponent Semi-IPN Hydrogels. Preprints.org. [Link]
  • Cravotto, G., et al. (2013). A novel synthesis of N-hydroxy-3-aroylindoles. University of Turin Institutional Repository. [Link]
  • ResearchGate. ¹H-NMR spectrum for poly(hydroxyurethane) 1a in DMSO-d6. [Link]
  • SIELC Technologies. This compound. [Link]
  • ResearchGate. Synthesis of poly(hydroxyurethane) analogues with possible network structure. [Link]
  • Dias, D. A., et al. (2023). Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs.
  • El-Sayed, M. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MedCrave online. [Link]
  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
  • Taslimi, P., et al. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. PubMed. [Link]
  • National Institutes of Health. Hydroxyurethane. PubChem. [Link]
  • Gul, H. I., & Gul, M. (2023). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. MDPI. [Link]
  • Taha, M., et al. (2016).
  • Kricheldorf, H. R. (1981). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds.
  • Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

Sources

N-Hydroxyurethane use in intermolecular Sharpless aminohydroxylation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: N-Hydroxyurethane Derivatives in Intermolecular Sharpless Asymmetric Aminohydroxylation (AA)

Introduction: The Strategic Importance of Vicinal Amino Alcohols

The 1,2-amino alcohol motif is a cornerstone of modern pharmacology and materials science, appearing in numerous natural products, chiral auxiliaries, and blockbuster pharmaceuticals.[1][2] The Sharpless Asymmetric Aminohydroxylation (AA) stands as a premier method for the direct, stereocontrolled synthesis of these valuable compounds from simple alkenes.[3][4][5] This reaction employs a catalytic amount of osmium tetroxide in conjunction with a chiral cinchona alkaloid-derived ligand to achieve high enantioselectivity.[3][6][7]

While early iterations of the AA reaction relied heavily on N-halosulfonamides like Chloramine-T, the development of this compound derivatives as nitrogen sources has significantly broadened the reaction's scope and utility.[4][8] Carbamate-protected amino alcohols are often more synthetically versatile, as the protecting group can be removed under milder conditions compared to sulfonamides.[8] This guide provides a detailed exploration of the mechanism, protocols, and practical considerations for employing N-hydroxyurethanes in the intermolecular Sharpless AA reaction.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Sharpless AA. The currently accepted catalytic cycle shares many features with the well-studied Asymmetric Dihydroxylation (AD) reaction and is believed to proceed through a [3+2] cycloaddition pathway, although a [2+2] cycloaddition followed by rearrangement is also considered a possibility.[4][9][10]

The key steps involving an this compound-derived nitrogen source are as follows:

  • Formation of the Active Oxidant: The osmium(VI) catalyst, typically K₂OsO₂(OH)₄, is oxidized by the N-halo-carbamate (generated in situ from the this compound) to form a chiral osmium(VIII)-imido complex.[4][5] The chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) coordinates to the osmium center, creating the asymmetric environment necessary for enantioselection.[7][11]

  • Cycloaddition: The alkene substrate coordinates to the chiral osmium(VIII)-imido complex and undergoes a concerted, syn-selective cycloaddition to form an osmaazaglycolate intermediate.[4] The facial selectivity of this step is dictated by the chiral ligand, which sterically blocks one face of the alkene from the catalyst.[7][11]

  • Hydrolysis & Product Release: The osmium(VI) azaglycolate is hydrolyzed by water present in the reaction medium to release the desired N-protected 1,2-amino alcohol product.[4][8]

  • Catalyst Turnover: The resulting osmium(VI) species is re-oxidized by the N-halo-carbamate, regenerating the active osmium(VIII)-imido catalyst and completing the catalytic cycle.[4]

A potential side reaction involves a second cycloaddition to the reoxidized metallacycle, which can decrease enantioselectivity.[4] Conducting the reaction in an aqueous medium and under more dilute conditions favors the desired hydrolysis pathway.[4]

Catalytic_Cycle Sharpless AA Catalytic Cycle with N-Hydroxyurethanes cluster_main OsVI Os(VI) Glycolate [LOsO₂(OH)₂] OsVIII Active Catalyst [LOsO₃(NR)] OsVI->OsVIII Oxidation Product syn-Amino Alcohol (Product) Osmaazaglycolate Os(VI) Azaglycolate Intermediate OsVIII->Osmaazaglycolate [3+2] Cycloaddition Alkene Alkene Osmaazaglycolate->OsVI Releases Product Osmaazaglycolate->Product Hydrolysis NitrogenSource R-N(Na)Cl (from this compound) Water H₂O

Caption: Sharpless AA Catalytic Cycle with N-Hydroxyurethanes.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the intermolecular asymmetric aminohydroxylation of a generic alkene using an this compound derivative. Optimization of solvent ratios, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents
ReagentTypical Molarity/PuritySupplierNotes
Alkene Substrate>98%VariousMust be free of oxidizing or reducing impurities.
tert-Butyl Carbamate99%Sigma-AldrichA common and effective this compound precursor.
tert-Butyl Hypochlorite (t-BuOCl)~3 M in CCl₄ or neatSigma-AldrichCaution: Potentially explosive, handle with care. Prepare fresh.
Sodium Hydroxide (NaOH)1.0 M aqueous solutionFisher ScientificUsed to generate the sodium salt of the carbamate.
Potassium Osmiate(VI) Dihydrate99.8%Strem ChemicalsK₂OsO₂(OH)₄. The catalyst precursor.
(DHQ)₂PHAL or (DHQD)₂PHAL>98%Strem ChemicalsThe chiral ligand. Choice depends on desired enantiomer.
tert-Butanol (t-BuOH)AnhydrousAcros OrganicsReaction solvent.
WaterDeionizedIn-houseReaction solvent.
Sodium Sulfite (Na₂SO₃)ACS GradeVWRFor quenching the reaction.
Ethyl AcetateACS GradeVWRExtraction solvent.
BrineSaturated aqueous NaClIn-houseFor washing the organic layer.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying the organic layer.
Step-by-Step Methodology
  • Preparation of the Nitrogen Source Solution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl carbamate (1.1 mmol, 1.1 equiv) in 5 mL of a 1:1 mixture of tert-butanol and water.

    • Add 1.1 mL of 1.0 M NaOH (1.1 mmol, 1.1 equiv).

    • To this stirring solution, add tert-butyl hypochlorite (1.1 mmol, 1.1 equiv) dropwise at room temperature. The formation of the N-chloro-N-sodio carbamate is typically rapid.[5] This solution should be used promptly.

  • Reaction Setup:

    • In a separate, larger round-bottom flask, combine the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL, 0.01 mmol, 0.01 equiv) and potassium osmiate(VI) dihydrate (0.004 mmol, 0.004 equiv).

    • Add 10 mL of a 1:1 mixture of tert-butanol and water and stir until the solids dissolve.

    • Add the alkene substrate (1.0 mmol, 1.0 equiv) to this catalyst solution.

  • Initiation and Reaction:

    • Slowly add the freshly prepared nitrogen source solution from Step 1 to the reaction mixture (Step 2) via a syringe or dropping funnel over 10-15 minutes.

    • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the substrate.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding an excess of solid sodium sulfite (approx. 1.5 g) and stir for 1 hour.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-protected amino alcohol.

Workflow Experimental Workflow for Sharpless AA A 1. Prepare N-Source (t-BuOCONH₂ + NaOH + t-BuOCl in t-BuOH/H₂O) D 4. Combine & React (Slowly add N-Source to Alkene/Catalyst) A->D B 2. Prepare Catalyst Mix (Ligand + K₂OsO₂(OH)₄ in t-BuOH/H₂O) C 3. Add Alkene to Catalyst Mix B->C C->D E 5. Quench Reaction (Add Na₂SO₃) D->E Monitor by TLC/LC-MS (4-24 h) F 6. Workup (EtOAc Extraction, Wash, Dry) E->F G 7. Purify (Flash Chromatography) F->G H Pure Amino Alcohol G->H

Caption: Experimental Workflow for Sharpless AA.

Data Interpretation and Expected Results

The success of the reaction is evaluated based on chemical yield, regioselectivity, and enantioselectivity.

  • Yield: Isolated yields for the AA reaction with carbamates typically range from 60-95%, though this is highly substrate-dependent.[8]

  • Regioselectivity: This is a critical parameter. The nitrogen atom can add to either carbon of the double bond. For many substrates, such as styrenes and cinnamates, the regioselectivity is influenced by the electronic and steric nature of the substituents, as well as the choice of ligand.[4][11] For instance, with cinnamates, the use of PHAL vs. AQN-derived ligands can lead to a reversal of regioselectivity.[4]

  • Enantioselectivity: Excellent enantioselectivities (ee >95%) are commonly achieved.[8] The choice of ligand dictates the absolute stereochemistry of the product. The mnemonic for predicting the stereochemical outcome is consistent with the Sharpless Asymmetric Dihydroxylation:

    • (DHQ)₂PHAL: Delivers the OsO₃(NR) unit to the "top" or α-face of the alkene when drawn in a standard orientation.

    • (DHQD)₂PHAL: Delivers the OsO₃(NR) unit to the "bottom" or β-face.

Table 1: Representative Substrate Scope & Results

Alkene SubstrateLigandRegioisomer Ratio (N at Cα : N at Cβ)Yield (%)ee (%)
Methyl Cinnamate(DHQD)₂PHAL>95:58599
Styrene(DHQ)₂PHAL88:127897
1-Octene(DHQD)₂PHAL65:356594
trans-4-Octene(DHQ)₂PHALN/A (Symmetric)9298
Note: Data are representative and compiled from various literature sources. Actual results will vary.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Osmium oxidation state).2. Decomposed t-BuOCl.3. Poor quality solvent or reagents.1. Ensure proper storage of osmium salt. Try fresh catalyst.2. Prepare t-BuOCl fresh before use.3. Use anhydrous solvents and pure reagents.
Low Enantioselectivity 1. Insufficient ligand loading.2. Reaction temperature is too high.3. Competing secondary cycle reaction.1. Increase ligand to osmium ratio (e.g., 2:1 or higher).[11]2. Run the reaction at 0 °C or lower.3. Ensure dilute conditions and presence of water.[4]
Poor Regioselectivity 1. Substrate is electronically or sterically ambiguous.2. Incorrect ligand choice.1. This is substrate-dependent and may not be easily solvable.2. Screen different ligands (e.g., AQN vs. PHAL ligands).[4]
Formation of Diol Side Product 1. Hydrolysis of the osmate ester intermediate is competing with aminohydroxylation.1. Increase concentration of the nitrogen source.2. Ensure slow addition of the osmium catalyst if using portion-wise addition.[11]

Conclusion

The use of this compound derivatives in the Sharpless Asymmetric Aminohydroxylation provides a powerful and versatile method for the synthesis of enantiomerically enriched N-protected vicinal amino alcohols. The operational simplicity, mild reaction conditions, and high selectivities achieved make it an invaluable tool for researchers in organic synthesis and drug development. Careful consideration of the reaction mechanism and optimization of key parameters such as ligand choice and solvent systems are crucial for achieving desired outcomes.

References

  • Heravi, M. M., Lashaki, T. B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. [Link]
  • Organic Chemistry Portal.
  • Heravi, M. M., Lashaki, T. B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Semantic Scholar. [Link]
  • Ganapathy, D., et al. (2024). The Sharpless Asymmetric Aminohydroxylation.
  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746. [Link]
  • Buchler GmbH.
  • Pelkey, E. (2019).
  • Wikipedia.
  • Chemistry LibreTexts. (2021). 5.
  • Plietker, B. (2010). Mechanism and regioselectivity of the osmium-catalyzed aminohydroxylation of olefins. The Journal of Organic Chemistry, 75(5), 1491–1497. [Link]
  • Reddy, K. L., & Sharpless, K. B. (2001). Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. Organic Letters. [Link]
  • O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis.
  • Plietker, B. (2010).

Sources

Application Notes & Protocols: A Guide to Intermolecular ortho-C-H Amidation Using N-Hydroxyurethanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Logic of C-H Amidation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that necessitate substrate pre-functionalization.[1] Among these transformations, the introduction of a C-N bond via C-H amidation is of paramount importance to the pharmaceutical and agrochemical industries, as the amide functional group is a cornerstone of countless bioactive molecules.[2] This protocol focuses on a robust and selective method for intermolecular ortho-C-H amidation of aromatic compounds, leveraging the power of Rhodium(III) catalysis in conjunction with N-hydroxyurethanes as versatile amidating agents.

The core principle of this methodology lies in the use of a directing group (DG) on the aromatic substrate. This DG acts as a molecular tether, coordinating to the rhodium catalyst and positioning it in close proximity to a specific ortho-C-H bond. This chelation-assisted strategy overcomes the inherent challenge of differentiating between multiple C-H bonds within a complex molecule, ensuring high regioselectivity.[3] This reaction employs a high-valent Cp*Rh(III) catalyst, which facilitates the C-H activation and subsequent amidation steps under relatively mild conditions. A key innovation in this protocol is the use of N-hydroxycarbamates (N-hydroxyurethanes), which serve as effective and readily accessible nitrogen sources.[4]

Mechanistic Rationale: The "Why" Behind the Protocol

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The currently accepted mechanism for this Rh(III)-catalyzed C-H amidation proceeds through several key steps, as illustrated below. The cycle is initiated by the coordination of the directing group of the arene to the cationic Rh(III) complex, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. This C-H activation step is often irreversible and is a critical determinant of the reaction's regioselectivity. The N-hydroxyurethane then coordinates to the rhodium center, followed by migratory insertion of the amido group into the Rh-C bond. Subsequent protonolysis regenerates the active Rh(III) catalyst, releasing the ortho-amidated product.

Catalytic Cycle cluster_main Rh(III) Catalytic Cycle Rh_cat [CpRh(III)X₂]₂ Active_cat Active Cationic [CpRh(III)]²⁺ Rh_cat->Active_cat AgSbF₆ Coordination Substrate Coordination Active_cat->Coordination Arene-DG Rhodacycle Rhodacycle Intermediate Coordination->Rhodacycle C-H Activation (CMD) Amide_Coord This compound Coordination Rhodacycle->Amide_Coord This compound Insertion Migratory Insertion (C-N Formation) Amide_Coord->Insertion Product_Release Protonolysis & Product Release Insertion->Product_Release Product_Release->Active_cat Regeneration Product Product Product_Release->Product ortho-Amidated Product

Caption: Proposed catalytic cycle for Rh(III)-catalyzed ortho-C-H amidation.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the work of Wang, Cui, and coworkers, which details a reliable method for the intermolecular C-H amidation using N-hydroxycarbamates.[4]

Materials and Reagents
  • Substrate: Aromatic or heteroaromatic compound with a directing group (e.g., 2-phenylpyridine).

  • This compound: The desired amidating agent (e.g., N-Boc-hydroxylamine).

  • Catalyst: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer).

  • Oxidant/Additive: Silver hexafluoroantimonate (AgSbF₆).

  • Base: Cesium pivalate (CsOPiv).

  • Solvent: 1,2-Dichloroethane (DCE) or tert-Amyl alcohol (t-AmylOH).

Reaction Setup Workflow

Caption: Step-by-step experimental workflow for the amidation protocol.

Detailed Procedure
  • Preparation: To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add the aromatic substrate (0.2 mmol, 1.0 equiv.), the this compound (0.4 mmol, 2.0 equiv.), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and CsOPiv (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add 1,2-dichloroethane (1.0 mL) to the vial.

  • Reaction: Tightly seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter it through a short pad of Celite, washing the pad with additional EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the desired ortho-amidated product.

Key Parameters and Optimization

The success of this protocol hinges on the careful control of several key parameters. The following table summarizes typical reaction conditions and provides insights into their roles.

ParameterRecommended ConditionRationale & Causality
Catalyst Loading 2.5 - 5.0 mol% [CpRhCl₂]₂Sufficient for catalytic turnover. Higher loading may be needed for less reactive substrates but increases cost.
AgSbF₆ Additive 10 - 20 mol%Acts as a halide scavenger to generate the active cationic [CpRh(III)]²⁺ species from the chloride dimer precursor.[1]
Base 2.0 equiv. CsOPivThe pivalate anion is believed to act as a proton shuttle in the concerted metalation-deprotonation (CMD) step, facilitating C-H bond cleavage.[4]
Solvent DCE or t-AmylOHDCE is a common choice. tert-Amyl alcohol has been shown to be effective and can sometimes improve yields.[4]
Temperature 80 - 100 °CProvides the necessary thermal energy for C-H activation and catalytic turnover without significant decomposition of reagents.
Amidating Agent 2.0 equiv. This compoundUsing an excess of the amidating agent drives the reaction towards completion.

Substrate Scope & Versatility

This protocol demonstrates broad applicability across a range of substrates. A variety of directing groups are effective, including pyridines, pyrimidines, pyrazoles, and N-methoxy oximes.[4] The reaction is also tolerant of various functional groups on both the aromatic substrate and the this compound, making it a valuable tool for late-stage functionalization in drug discovery programs. Electron-donating and electron-withdrawing groups on the arene are generally well-tolerated. Furthermore, different carbamate protecting groups (e.g., Boc, Cbz, Fmoc) can be installed by simply choosing the corresponding this compound, providing direct access to valuable protected arylamines.[4]

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, consider increasing the temperature to 100 °C or increasing the catalyst loading to 5 mol%. Ensure all reagents are pure and the solvent is anhydrous, as water can interfere with the catalytic cycle.

  • Side Product Formation: In some cases, diarylation or other side reactions may occur. Lowering the reaction temperature or reducing the reaction time may mitigate these issues.

  • Reagent Purity: The purity of the this compound is critical. If synthesized in-house, ensure it is free of impurities that could poison the catalyst.

  • Inert Atmosphere: While many reactions proceed well in air, performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can sometimes improve reproducibility and yield, especially for sensitive substrates.

Safety Considerations

  • Rhodium Compounds: Rhodium catalysts are precious metal compounds and should be handled with care to minimize waste. They are generally considered to have low toxicity but should be handled in a well-ventilated fume hood.

  • Silver Salts: Silver hexafluoroantimonate (AgSbF₆) is corrosive and light-sensitive. Avoid contact with skin and eyes and store it in a dark container.

  • Solvents: 1,2-Dichloroethane (DCE) is a suspected carcinogen. Handle it exclusively in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The Rh(III)-catalyzed intermolecular ortho-C-H amidation with N-hydroxyurethanes represents a powerful and highly selective method for the synthesis of valuable arylamines. By understanding the mechanistic underpinnings and carefully controlling the key experimental parameters outlined in this guide, researchers can effectively apply this protocol to accelerate their synthetic programs in drug development and materials science.

References

  • Rh[III]-catalyzed C-H amidation using aroyloxycarbamates to give N-Boc protected arylamines.Organic Letters, 2013. [Link]
  • Mechanistic Studies on the Rh(III)-Mediated Amido Transfer Process Leading to Robust C–H Amination with a New Type of Amidating Reagent.Journal of the American Chemical Society, 2015. [Link]
  • Rh(III)
  • Rh(III)-Catalyzed C–H Amidation with N-Hydroxycarbamates: A New Entry to N-Carbamate-Protected Arylamines.Organic Letters, 2014. [Link]
  • Rh(III)-catalyzed C-H amidation with N-hydroxycarbamates: a new entry to N-carbamate-protected arylamines.Organic Letters, 2014. [Link]
  • Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study.
  • ortho-C–H Amidation of Phenols through Intramolecular Rearrangement of N-Phenoxyarylamides.Organic Letters, 2025. [Link]
  • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis.PMC, 2011. [Link]
  • Model reaction for the synthesis of polyhydroxyurethanes from cyclic carbonates with amines: Substituent effect on the reactivity and selectivity of ring‐opening direction in the reaction of five‐membered cyclic carbonates with amine.
  • Rhodium(III)-Catalyzed C–H Activation and Amidation of Arenes Using N-Arenesulfonated Imides as Amidating Reagents.Organic Letters, 2013. [Link]
  • Bio‐based Poly(hydroxy urethane)s: Synthesis and Pre/Post‐Functionalization.
  • Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimiz
  • Synthesis of High-Tg Nonisocyanate Polyurethanes via Reactive Extrusion and Their Batch Foaming.Macromolecules, 2024. [Link]
  • Rhodium(III)-catalyzed Intermolecular N-chelator-directed Aromatic C-H Amidation With Amides.Organic Letters, 2013. [Link]
  • Rh(iii)-Catalyzed ortho C–H functionalization of aromatic amides with bis(phenylsulfonyl)diazomethane and α-diazosulfones.Organic & Biomolecular Chemistry, 2021. [Link]

Sources

Application Notes and Protocols for Cinchona Alkaloid-Catalyzed Cycloaddition Utilizing N-Hydroxyurethanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Horizons of Asymmetric Cycloaddition

The quest for stereochemically complex molecules, pivotal in drug discovery and development, continually drives innovation in synthetic methodology. Asymmetric organocatalysis, a field that has witnessed exponential growth, offers a powerful alternative to traditional metal-based catalysts.[1][2] Among the privileged scaffolds in the organocatalyst toolkit, Cinchona alkaloids and their derivatives have established themselves as remarkably versatile and effective catalysts for a wide array of chemical transformations.[3] Their unique bifunctional nature, possessing both a Lewis basic quinuclidine nitrogen and a Brønsted acidic hydroxyl group (or other hydrogen-bond donating moiety), allows for the simultaneous activation of both nucleophile and electrophile in a highly organized, stereocontrolled manner.[4]

This application note delves into the utilization of Cinchona alkaloid catalysis for cycloaddition reactions, with a forward-looking perspective on the application of N-hydroxyurethanes as a novel class of reactants. While the direct precedent for N-hydroxyurethane cycloadditions catalyzed by Cinchona alkaloids is emerging, we will first establish a foundational understanding by detailing a well-precedented asymmetric Diels-Alder reaction. Subsequently, we will extrapolate these principles to propose a robust protocol and mechanistic rationale for the use of N-hydroxyurethanes, highlighting their potential for accessing unique and valuable chiral building blocks.

Part 1: Foundational Principles & Established Protocol: Asymmetric Diels-Alder of α,β-Unsaturated Ketones

A cornerstone of Cinchona alkaloid catalysis is the asymmetric Diels-Alder reaction, a powerful tool for the construction of stereochemically rich six-membered rings. The reaction between α,β-unsaturated ketones and 2-pyrones serves as an excellent model system to illustrate the principles of catalyst activation and stereocontrol.[5][6]

Mechanism of Catalysis: A Dual Activation Approach

The catalytic cycle of a Cinchona alkaloid-catalyzed Diels-Alder reaction is predicated on a dual activation mechanism, primarily orchestrated through hydrogen bonding. The quinuclidine nitrogen of the catalyst acts as a Brønsted base, enhancing the nucleophilicity of the diene, while a hydrogen-bond donating group on the catalyst, often at the C9 position, activates the dienophile. In the case of thiourea-modified Cinchona alkaloids, the thiourea moiety serves as a potent hydrogen-bond donor, activating the α,β-unsaturated ketone by lowering its LUMO energy and fixing its conformation in the chiral pocket of the catalyst. This dual activation brings the diene and dienophile into close proximity in a highly ordered transition state, leading to a highly enantioselective cycloaddition.

Cinchona_Alkaloid_Catalyzed_Diels_Alder cluster_0 Catalytic Cycle Catalyst Cinchona-Thiourea Catalyst Activated_Complex Ternary Complex (H-Bonded) Catalyst->Activated_Complex H-bonding Dienophile α,β-Unsaturated Ketone Dienophile->Activated_Complex Diene 2-Pyrone Diene->Activated_Complex Nucleophilic attack Cycloadduct Chiral Cycloadduct Activated_Complex->Cycloadduct [4+2] Cycloaddition Regenerated_Catalyst Regenerated Catalyst Cycloadduct->Regenerated_Catalyst Product release Regenerated_Catalyst->Catalyst caption Figure 1: Catalytic cycle for a Cinchona-thiourea catalyzed Diels-Alder reaction.

Figure 1: Catalytic cycle for a Cinchona-thiourea catalyzed Diels-Alder reaction.
Experimental Protocol: Asymmetric Diels-Alder of Chalcone with 2-Pyrone

This protocol is adapted from established procedures for Cinchona alkaloid-catalyzed Diels-Alder reactions.[5][6]

Materials:

  • 9-Amino(9-deoxy)epicinchonine-derived thiourea catalyst (10 mol%)

  • Chalcone (1.0 equiv)

  • 2-Pyrone (1.5 equiv)

  • Toluene (0.2 M)

  • 4Å Molecular Sieves

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the 9-amino(9-deoxy)epicinchonine-derived thiourea catalyst and 4Å molecular sieves.

  • The vial is sealed and purged with an inert atmosphere (e.g., nitrogen or argon).

  • Toluene is added, and the mixture is stirred at room temperature for 30 minutes.

  • Chalcone is added to the mixture, followed by the addition of 2-pyrone.

  • The reaction is stirred at the desired temperature (e.g., -20 °C) and monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired cycloadduct.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Part 2: A Novel Frontier: N-Hydroxyurethanes in Asymmetric Cycloaddition

We propose the extension of this powerful catalytic system to a novel class of dienophiles: N-hydroxyurethanes. The N-O bond and the carbonyl group of N-hydroxyurethanes present unique electronic properties and opportunities for hydrogen bonding, making them intriguing substrates for Cinchona alkaloid-catalyzed cycloadditions. The resulting cycloadducts would contain a synthetically versatile N-O linkage, providing access to a variety of chiral nitrogen-containing molecules.

Proposed Mechanism for this compound Cycloaddition

The catalytic mechanism for the cycloaddition of an unsaturated this compound is expected to proceed through a similar dual activation pathway. The thiourea moiety of the Cinchona alkaloid catalyst will activate the this compound dienophile through hydrogen bonding to the carbonyl oxygen. This interaction will lower the LUMO of the dienophile and lock its conformation, presenting a specific face for the incoming diene. The basic quinuclidine nitrogen will simultaneously activate the diene, facilitating the nucleophilic attack on the activated dienophile.

Proposed_Mechanism_NHydroxyurethane cluster_1 Proposed Catalytic Activation Catalyst Cinchona-Thiourea Catalyst Transition_State Stereocontrolled Transition State Catalyst->Transition_State H-bonding to C=O NHU_Dienophile Unsaturated This compound NHU_Dienophile->Transition_State Diene Diene Diene->Transition_State Facial-selective attack NO_Cycloadduct N-O Containing Cycloadduct Transition_State->NO_Cycloadduct [4+2] Cycloaddition NO_Cycloadduct->Catalyst Product release & catalyst regeneration caption Figure 2: Proposed activation of this compound in a Cinchona-catalyzed cycloaddition.

Figure 2: Proposed activation of this compound in a Cinchona-catalyzed cycloaddition.
Hypothetical Protocol: Asymmetric Diels-Alder of an Acryloyl this compound

This hypothetical protocol is designed to serve as a starting point for the investigation of Cinchona alkaloid-catalyzed cycloadditions of N-hydroxyurethanes.

Materials:

  • (E)-N-(Buta-1,3-dien-1-yl)oxycarbonyl)aniline (a model this compound dienophile)

  • Cyclopentadiene (2.0 equiv)

  • 9-Amino(9-deoxy)epicinchonine-derived squaramide catalyst (10 mol%)

  • Dichloromethane (0.1 M)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the Cinchona-squaramide catalyst.

  • Add dichloromethane, and cool the solution to -78 °C.

  • Add the acryloyl this compound dienophile to the catalyst solution.

  • Freshly distilled cyclopentadiene is then added dropwise over 5 minutes.

  • The reaction is stirred at -78 °C for 24-48 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Justification for Protocol Design:

  • Catalyst Choice: A squaramide-based Cinchona catalyst is proposed due to its enhanced hydrogen-bonding capabilities, which may be beneficial for the activation of the this compound.

  • Solvent: Dichloromethane is chosen as a non-coordinating solvent to maximize the catalyst-substrate interactions.

  • Temperature: A low temperature (-78 °C) is suggested to enhance enantioselectivity by favoring the more ordered transition state.

Data Presentation and Expected Outcomes

While experimental data for the proposed reaction is not yet available, we can anticipate the types of results based on analogous systems. A successful reaction would be expected to yield the corresponding Diels-Alder adduct with high diastereoselectivity and enantioselectivity.

Table 1: Expected Performance in the Asymmetric Diels-Alder of an Acryloyl this compound

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)dr (endo/exo)ee (%)
110-2048>80>95:5>90
25-2072>75>95:5>88
310024>85>90:10>85
410-7848>70>98:2>95

Conclusion and Future Outlook

Cinchona alkaloids are powerful and versatile organocatalysts for asymmetric cycloaddition reactions. While their application with traditional dienophiles is well-established, the exploration of novel reaction partners such as N-hydroxyurethanes represents an exciting avenue for future research. The protocols and mechanistic rationale presented herein provide a solid foundation for researchers and drug development professionals to investigate these promising transformations. The successful development of such reactions would provide facile access to a new class of chiral, nitrogen-containing building blocks with significant potential for the synthesis of bioactive molecules.

References

  • Bencivenni, G. (2022). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Accounts of Chemical Research, 55(24), 3555–3571. [Link]
  • Frontier, A. J., & Rueping, M. (2015). Enantioselective Nazarov Cyclization Catalyzed by a Cinchona Alkaloid Derivative. Tetrahedron Letters, 56(23), 3523–3526. [Link]
  • Chen, Y., et al. (2011). Recent advances in asymmetric catalysis with cinchona alkaloid-based primary amines. Catalysis Science & Technology, 1(5), 733-753. [Link]
  • Li, P., & Wang, L. (2016). Asymmetric organocatalysis mediated by primary amines derived from cinchona alkaloids: recent advances. Catalysis Science & Technology, 6(14), 4964-4977. [Link]
  • Companyó, X., et al. (2010). Recent advances in cinchona alkaloid catalysis for enantioselective carbon-nitrogen bond formation reactions. Chemistry, 16(30), 8998-9008. [Link]
  • MacMillan, D. W. C., et al. (2003).
  • Song, C. E. (Ed.). (2009).
  • Zhang, Z., et al. (2021). Organocatalytic cycloaddition–elimination cascade for atroposelective construction of heterobiaryls. Chemical Science, 12(44), 14816–14822. [Link]
  • Kacprzak, K., & Gawroński, J. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Synthesis, 2001(07), 0961-0998. [Link]
  • Wang, J., et al. (2007). Enantioselective Diels-Alder reaction of simple alpha,beta-unsaturated ketones with a cinchona alkaloid catalyst. Angewandte Chemie International Edition, 46(23), 4348-4351. [Link]
  • Ozboya, K. E., & Guler, E. (2019). Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions. Polymers, 11(11), 1845. [Link]
  • Liu, K., et al. (2013). Cinchona alkaloid squaramide catalyzed enantioselective hydrazination/cyclization cascade reaction of α-isocyanoacetates and azodicarboxylates: synthesis of optically active 1,2,4-triazolines. The Journal of Organic Chemistry, 78(18), 9377–9382. [Link]
  • Ahrendt, K. A., et al. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
  • Dogan, O., et al. (2018). Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction. ACS Omega, 3(5), 5008–5017. [Link]
  • Gevorgyan, V., & Tsubouchi, A. (2008). Mechanism and Selectivity of Cinchona Alkaloid Catalyzed[1][4]-Shifts of Allylic Trichloroacetimidates. The Journal of Organic Chemistry, 73(16), 6179–6188. [Link]
  • Bakó, P., et al. (2020). Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. Molecules, 25(21), 5003. [Link]
  • Wang, Y., et al. (2019). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules, 24(11), 2139. [Link]

Sources

Application of N-Hydroxyurethane in allylic arylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of N-hydroxyurethanes in allylic arylation reactions for researchers, scientists, and drug development professionals.

Introduction: A Novel Approach to C-C Bond Formation

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Among the various strategies, allylic arylation—the formation of a C-C bond between an allylic substrate and an aryl group—has emerged as a powerful tool. This reaction introduces a versatile allyl group, a common motif in natural products and bioactive molecules.

Traditionally, these transformations have been dominated by palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. While highly effective, these methods often require pre-functionalized starting materials, multi-step synthetic sequences, and can be sensitive to air and moisture.

Recent advancements have focused on developing more direct and efficient methods. One such innovation is the use of N-hydroxyurethanes as precursors for nitrogen-centered radicals, which can then participate in novel catalytic cycles for allylic arylation. This approach offers a distinct advantage by enabling the use of readily available starting materials under milder conditions, thereby expanding the synthetic chemist's toolkit.

This application note provides a detailed exploration of the use of N-hydroxyurethanes in allylic arylation reactions, covering the underlying mechanism, experimental protocols, and key considerations for successful implementation.

The Mechanism: A Radical Departure from Traditional Cross-Coupling

The utility of N-hydroxyurethanes in allylic arylation stems from their ability to generate nitrogen-centered radicals upon activation. This process typically involves a transition metal catalyst, often copper or cobalt, which facilitates the homolytic cleavage of the N-O bond.

Here is a generalized mechanistic pathway:

  • Initiation: A transition metal catalyst, such as a copper(I) species, reacts with an N-hydroxyurethane to generate a nitrogen-centered radical and a copper(II) species.

  • Radical Addition: The electrophilic nitrogen-centered radical adds to an electron-rich alkene, forming a carbon-centered radical intermediate.

  • Aryl Migration: A subsequent 1,5-aryl migration from the nitrogen to the carbon radical center occurs. This key step is driven by the formation of a more stable benzylic radical.

  • Oxidation and Elimination: The resulting carbon-centered radical is oxidized by the copper(II) species, regenerating the copper(I) catalyst and forming a carbocation. Subsequent elimination of a proton yields the desired allylic arylation product.

This radical-based mechanism avoids the need for organometallic reagents and the often harsh conditions associated with traditional cross-coupling reactions.

Allylic_Arylation_Mechanism cluster_0 Catalytic Cycle N_Hydroxyurethane This compound N_Radical Nitrogen-Centered Radical N_Hydroxyurethane->N_Radical + Cu(I) C_Radical_Intermediate Carbon-Centered Radical Intermediate N_Radical->C_Radical_Intermediate + Alkene Alkene Alkene Aryl_Migration 1,5-Aryl Migration C_Radical_Intermediate->Aryl_Migration Benzylic_Radical Benzylic Radical Aryl_Migration->Benzylic_Radical Product Allylic Arylation Product Benzylic_Radical->Product + Cu(II) -> Cu(I) Cu_I Cu(I) Cu_II Cu(II)

Caption: Generalized mechanistic cycle for the copper-catalyzed allylic arylation using N-hydroxyurethanes.

Experimental Protocol: A Step-by-Step Guide

This section provides a representative protocol for the copper-catalyzed allylic arylation of an alkene with an this compound.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Alkene (1.2 - 2.0 equiv)

  • Copper(I) catalyst (e.g., CuI, CuBr, CuOAc; 5-10 mol%)

  • Ligand (e.g., bipyridine, phenanthroline; 5-10 mol%) (Optional, but often improves yield and selectivity)

  • Solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE), Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Workflow Diagram:

Experimental_Workflow Start Start Setup 1. Assemble and dry glassware under inert atmosphere. Start->Setup Reagents 2. Add this compound, alkene, catalyst, and ligand to the reaction flask. Setup->Reagents Solvent 3. Add anhydrous solvent. Reagents->Solvent Reaction 4. Heat the reaction mixture to the desired temperature. Solvent->Reaction Monitoring 5. Monitor reaction progress by TLC or GC-MS. Reaction->Monitoring Workup 6. Quench the reaction and perform aqueous workup. Monitoring->Workup Upon completion Purification 7. Purify the crude product by column chromatography. Workup->Purification Analysis 8. Characterize the final product (NMR, HRMS). Purification->Analysis End End Analysis->End

Caption: Step-by-step workflow for the allylic arylation reaction.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the this compound (e.g., 0.5 mmol, 1.0 equiv), the copper(I) catalyst (e.g., CuI, 0.025 mmol, 5 mol%), and the ligand (if used, e.g., bipyridine, 0.025 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the alkene (e.g., 0.6 mmol, 1.2 equiv) and the anhydrous solvent (e.g., DCM, 5 mL).

  • Reaction Conditions: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) for the specified time (usually 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Key Considerations and Optimization

The success of the allylic arylation reaction using N-hydroxyurethanes depends on several factors. Careful optimization of these parameters is crucial for achieving high yields and selectivity.

ParameterRecommended RangeRationale and Remarks
Catalyst 5-10 mol%Copper(I) salts are most common. The choice of counter-ion (I⁻, Br⁻, OAc⁻) can influence reactivity.
Ligand 5-10 mol%Nitrogen-based ligands like bipyridine or phenanthroline can stabilize the copper catalyst and improve efficiency.
Solvent Chlorinated solvents (DCM, DCE) and aromatic solvents (toluene) are generally effective. The choice can affect solubility and reaction temperature.
Temperature Room Temp - 80 °CThe optimal temperature depends on the specific substrates and catalyst system. Higher temperatures may be required for less reactive substrates.
Alkene Equivalents 1.2 - 2.0 equivUsing a slight excess of the alkene can help drive the reaction to completion.
Atmosphere Inert (N₂ or Ar)The radical intermediates can be sensitive to oxygen, so maintaining an inert atmosphere is critical.

Scope and Limitations

The allylic arylation of alkenes with N-hydroxyurethanes has demonstrated a broad substrate scope.

Strengths:

  • Alkene Diversity: A wide range of both electron-rich and electron-deficient alkenes can be used.

  • Aryl Group Variation: The aryl group on the this compound can be varied with different substituents, allowing for the introduction of diverse functionalities.

  • Functional Group Tolerance: The reaction conditions are generally mild, tolerating a variety of functional groups on both the alkene and the this compound.

Limitations:

  • Stereoselectivity: Controlling the stereochemistry of the newly formed stereocenter can be challenging, often resulting in a mixture of diastereomers.

  • Competing Pathways: Side reactions, such as amination of the alkene, can sometimes occur, reducing the yield of the desired arylation product.

  • Substrate-Specific Optimization: While the general protocol is robust, significant optimization may be required for particularly challenging substrates.

Conclusion

The use of N-hydroxyurethanes in allylic arylation reactions represents a significant advancement in C-C bond-forming methodologies. This approach, centered around a radical-based mechanism, provides a powerful and versatile alternative to traditional cross-coupling methods. By understanding the underlying principles and carefully optimizing the reaction parameters, researchers can effectively utilize this strategy for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. The continued development of this and related radical-mediated transformations promises to further expand the capabilities of modern organic synthesis.

References

  • Copper-Catalyzed Radical-Relay 1,5-Aryl Migration/Allylation of O-Acyl N-Hydroxyanilides with Alkenes. Org. Lett. 2017, 19, 14, 3703–3706. [Link]
  • Recent Advances in Radical-Mediated 1,5-Aryl Migration Reactions. Asian J. Org. Chem. 2020, 9, 1518 – 1530. [Link]
  • Copper-Catalyzed Three-Component Radical-Relay 1,5-Aryl Migration/Allylation of O-Acyl N-Hydroxyanilides with Alkenes and Water. Org. Lett. 2018, 20, 15, 4553–4557. [Link]

The In-Situ Isocyanate Precursor Route to Polyurethanes: Application Notes on N-Hydroxyurethane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Navigating Isocyanate-Free Chemistries

The synthesis of polyurethanes (PUs) has long been dominated by the highly efficient but hazardous chemistry of isocyanates. Growing safety and environmental concerns have catalyzed the development of non-isocyanate polyurethane (NIPU) technologies.[1][2][3] While the most prominent NIPU route involves the reaction of cyclic carbonates with amines to form poly(hydroxyurethane)s (PHUs), another significant strategy exists that avoids the direct handling of toxic isocyanate monomers.[4][5][6] This guide focuses on the use of N-hydroxyurethanes and related carbamate compounds as thermally activated isocyanate precursors. This "in-situ" generation of isocyanates offers a compelling alternative, providing the benefits of traditional polyurethane chemistry in a more controlled and user-friendly manner.

This application note provides a detailed exploration of the mechanisms, protocols, and considerations for using N-hydroxyurethane-type compounds as reactants in polyurethane synthesis. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Understanding the Core Chemistry: N-Hydroxyurethanes as Blocked Isocyanates

At its core, the use of N-hydroxyurethanes in polyurethane synthesis is a "blocked isocyanate" strategy.[7] An this compound is a thermally labile compound that is stable at ambient temperatures. Upon heating, it undergoes a reversible decomposition reaction to yield a free isocyanate and a "blocking agent" (in this case, a hydroxylamine derivative).[8][9] This in-situ generated isocyanate is then free to react with a polyol in a classic polyurethane formation reaction.[10]

This approach is fundamentally different from true NIPU chemistries, such as the cyclic carbonate-amine reaction, which avoid the formation of isocyanate intermediates altogether.[2][11] The primary advantage of the blocked isocyanate route is the ability to create one-component (1K) systems that are stable during storage and can be cured on demand with thermal energy.[12][13]

The Reaction Mechanism

The overall process can be broken down into two key steps:

  • Deblocking (Thermal Decomposition): The this compound is heated to a specific "deblocking temperature," causing the cleavage of the urethane bond to release a reactive isocyanate and the blocking agent.[7][14]

  • Polyurethane Formation: The newly formed isocyanate group reacts with a hydroxyl group from a polyol monomer to form a stable urethane linkage, leading to the growth of the polymer chain.[10]

The choice of the specific this compound structure is critical as it dictates the deblocking temperature. Different blocking agents have characteristic deblocking temperatures, which allows for the tuning of the curing process.[7][14]

Reaction_Mechanism cluster_0 Step 1: Deblocking (Thermal Activation) cluster_1 Step 2: Polyurethane Formation N_Hydroxyurethane This compound (Blocked Isocyanate) Isocyanate Isocyanate (in-situ) N_Hydroxyurethane->Isocyanate Heat (Δ) Blocking_Agent Blocking Agent Isocyanate_React Isocyanate Isocyanate->Isocyanate_React Reacts with Polyol Polyol Polyol Polyurethane Polyurethane Polyol->Polyurethane Isocyanate_React->Polyurethane

Caption: Reaction mechanism for polyurethane synthesis using this compound.

Section 2: Experimental Protocols

The following protocols provide a generalized framework for the synthesis of polyurethanes using a bis(this compound) and a diol. The specific reaction parameters, particularly the deblocking temperature, will need to be optimized based on the specific structure of the this compound.

Materials and Equipment
Material/EquipmentSpecifications
Bis(this compound) MonomerPurity >98%
Diol Monomer (e.g., Polycarbonate Diol)Purity >98%, dried under vacuum before use
Catalyst (e.g., Dibutyltin Dilaurate)Optional, can lower deblocking temperature and accelerate urethane formation
Anhydrous Solvent (e.g., DMF, DMSO)High boiling point, capable of dissolving all reactants
Reaction VesselThree-neck round-bottom flask
Mechanical StirrerTo ensure homogenous mixing
Condenser and Nitrogen InletTo maintain an inert atmosphere
Heating Mantle with Temperature ControlTo precisely control the reaction temperature
Step-by-Step Synthesis Protocol
  • Reactant Preparation:

    • Dry the diol monomer under vacuum at 80-100 °C for at least 4 hours to remove any residual water, which can react with the in-situ generated isocyanate.

    • Ensure the bis(this compound) monomer is dry and free of impurities.

  • Reaction Setup:

    • Assemble the reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet.

    • Purge the system with dry nitrogen for 15-20 minutes to create an inert atmosphere.

  • Charging the Reactor:

    • Under a positive nitrogen flow, charge the reaction vessel with the bis(this compound) monomer, the dried diol monomer, and the anhydrous solvent. A 1:1 molar ratio of this compound groups to hydroxyl groups is typically used.

    • If a catalyst is used, add it to the reaction mixture at this stage.

  • Polymerization:

    • Begin stirring the mixture to ensure all reactants are fully dissolved.

    • Slowly heat the reaction mixture to the predetermined deblocking temperature of the this compound. This temperature is critical and should be maintained throughout the reaction.

    • Monitor the progress of the reaction by observing the increase in viscosity of the solution. Samples can be taken periodically to analyze the disappearance of the this compound peak and the appearance of the polyurethane peak using FTIR spectroscopy.

  • Polymer Isolation and Purification:

    • Once the desired viscosity or molecular weight is achieved, cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the reaction solution into a non-solvent (e.g., methanol, water).

    • Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomers and catalyst.

    • Dry the final polyurethane product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Experimental_Workflow A Reactant Preparation (Drying of Diol) B Reaction Setup (Inert Atmosphere) A->B C Charging the Reactor (Monomers, Solvent, Catalyst) B->C D Polymerization (Heating to Deblocking Temp) C->D E Monitoring (Viscosity, FTIR) D->E F Isolation & Purification (Precipitation & Washing) E->F G Drying (Vacuum Oven) F->G H Final Polyurethane Product G->H

Sources

Application Note & Protocols: Experimental Setup for Synthesizing Poly(hydroxyurethane)s (PHUs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Safer Paradigm in Polyurethane Chemistry

Polyurethanes (PUs) are among the most versatile and widely used polymers in modern society, integral to everything from flexible foams and rigid insulation to high-performance elastomers and coatings.[1] Their conventional synthesis, however, relies on the polyaddition reaction of polyols and polyisocyanates.[2] Isocyanates, and their precursor phosgene, are highly toxic and pose significant health and environmental risks, driving a critical need for safer, more sustainable alternatives.[3][4]

This guide details the synthesis of Poly(hydroxyurethane)s (PHUs) , also known as non-isocyanate polyurethanes (NIPUs). PHUs represent a paradigm shift, offering a greener and safer route that circumvents the use of hazardous isocyanates.[5] The most prominent and industrially promising pathway involves the polyaddition of multi-functional cyclic carbonates and amines.[1][4][5] This reaction is not only safer but also introduces hydroxyl groups along the polymer backbone, imparting unique properties such as enhanced thermal resistance, improved chemical resilience, and valuable sites for post-synthesis functionalization.[5] For researchers in materials science and drug development, these tunable properties make PHUs an exciting platform for creating advanced biomaterials, including scaffolds for tissue engineering and matrices for controlled drug delivery.[6][7][8]

Foundational Principles of PHU Synthesis

The core of PHU synthesis is the ring-opening reaction between a cyclic carbonate and an amine. This process is an atom-efficient polyaddition reaction that forms the characteristic β-hydroxyurethane linkage without generating byproducts.[4]

The Core Reaction and Mechanism

The reaction proceeds via the nucleophilic attack of a primary or secondary amine on one of the carbonyl carbons of the cyclic carbonate ring. This aminolysis leads to the formation of a tetrahedral intermediate which subsequently undergoes ring-opening to yield either a primary or secondary hydroxyl group adjacent to the newly formed urethane bond. The five-membered cyclic carbonate route is particularly noteworthy as the monomer can be synthesized via the cycloaddition of carbon dioxide (CO₂) to an epoxide, offering a pathway for CO₂ valorization.[4][9]

dot graph "PHU_Formation_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} dot Caption: General reaction scheme for PHU synthesis.

Monomer Selection: The Building Blocks of Functionality

The properties of the final PHU are directly dictated by the structure of its monomers.

  • Cyclic Carbonates (CCs):

    • Five-membered CCs are the most common. They are synthesized from the reaction of epoxides and CO₂, making them a sustainable choice.[9][10] Their reactivity is generally lower than their six-membered counterparts.

    • Six-membered CCs exhibit higher reactivity towards amines but their synthesis can involve more hazardous reagents like phosgene derivatives.[9][11]

    • Bio-based CCs: A growing area of research focuses on deriving CCs from renewable resources like epoxidized vegetable oils, adding another layer of sustainability to the process.[12]

  • Amines:

    • A wide variety of difunctional primary and secondary amines can be used.

    • Aliphatic diamines (e.g., 1,6-hexamethylenediamine) typically produce more flexible, elastomeric PHUs.

    • Aromatic diamines (e.g., m-xylylenediamine) lead to more rigid materials with higher glass transition temperatures (Tg).

    • Functional amines, including those with additional hydroxyl groups (β-hydroxylamines), can enhance reactivity and introduce further functionality.[13]

Optimizing Reaction Conditions

While the aminolysis of cyclic carbonates can proceed without a catalyst, the reaction is often slow, leading to low molecular weight polymers.[14] Careful optimization of reaction conditions is therefore critical.

  • Catalysis: The use of catalysts is often necessary to achieve high conversion and desirable molecular weights in a reasonable timeframe.

    • Organocatalysts: Strong, non-nucleophilic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective at accelerating the reaction.[9][14][15] TBD, in particular, has been shown to be a potent catalyst, enabling polymerization at room temperature.[9][14]

    • Lewis Acids & Other Systems: Organometallic compounds (e.g., DBTDL) and thioureas have also been investigated for their catalytic activity.[14][15]

    • Causality: These catalysts function by activating either the amine (increasing its nucleophilicity) or the cyclic carbonate (increasing the electrophilicity of the carbonyl carbon), thereby lowering the activation energy of the ring-opening step.

  • Solvent: Polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used to dissolve the monomers and the resulting polymer.[16][17] Interestingly, protic solvents have been shown in some model studies to improve reactivity by mitigating the formation of hydrogen bonds that can limit monomer diffusivity.[18]

  • Temperature & Time: Reactions are typically conducted at elevated temperatures (e.g., 60-100°C) for several hours (4-24 h) to drive the polymerization to completion.[9][16][17] The optimal conditions depend heavily on the reactivity of the specific monomers and the catalyst used.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Green Synthesis of a Bis(cyclic carbonate) Monomer

This protocol describes the synthesis of a bis(cyclic carbonate) from a commercially available bis-epoxide and CO₂, a key step in producing sustainable PHU precursors.[10][16][19]

  • Materials & Equipment:

    • Bisphenol A diglycidyl ether (or other bis-epoxide)

    • Tetrabutylammonium bromide (TBAB) or other suitable catalyst (e.g., CaI₂/BTP).[19][20]

    • Carbon Dioxide (CO₂) gas cylinder with regulator

    • High-pressure stainless-steel autoclave or reactor equipped with a magnetic stirrer and heating mantle

    • Vacuum pump

  • Step-by-Step Procedure:

    • Place the bis-epoxide (e.g., 10.0 g) and the catalyst (e.g., TBAB, 1-5 mol%) into the autoclave vessel.

    • Seal the reactor securely according to the manufacturer's instructions.

    • Purge the reactor 3-4 times with low-pressure CO₂ to remove air.

    • Pressurize the reactor with CO₂ to the desired pressure (e.g., 10-50 bar). Note: Some protocols achieve success even at atmospheric pressure with sufficient time and temperature.[19]

    • Begin stirring and heat the reactor to the target temperature (e.g., 100-120°C).

    • Maintain the reaction conditions for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing them via FTIR for the disappearance of the epoxide peak (~915 cm⁻¹) and the appearance of the cyclic carbonate peak (~1800 cm⁻¹).

    • After the reaction period, cool the reactor to room temperature.

    • Slowly and carefully vent the excess CO₂ in the fume hood.

    • Open the reactor and collect the product, which is often a highly viscous liquid or a solid. The product can be used directly or purified further if necessary (e.g., by column chromatography).

Protocol 2: Synthesis of a Linear Poly(hydroxyurethane)

This protocol details the polyaddition reaction between the synthesized bis(cyclic carbonate) and a diamine.[9][16][21]

  • Materials & Equipment:

    • Synthesized bis(cyclic carbonate) (1 equivalent)

    • 1,6-Hexamethylenediamine (HMDA) (1 equivalent)

    • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst (optional, e.g., 5 mol%)

    • N-Methyl-2-pyrrolidone (NMP), anhydrous

    • Methanol or deionized water (for precipitation)

    • Three-neck round-bottom flask, reflux condenser, magnetic stirrer, thermometer, and nitrogen/argon inlet

    • Heating mantle or oil bath

    • Vacuum oven

  • Step-by-Step Procedure:

    • Set up the glassware for reaction under an inert atmosphere (N₂ or Ar). Ensure all glassware is dry.

    • In the flask, dissolve the bis(cyclic carbonate) (e.g., 5.0 g, 1 equiv) and HMDA (e.g., 1.35 g, 1 equiv) in anhydrous NMP (to achieve a concentration of ~50% w/v).

    • If using a catalyst, add the TBD (e.g., 0.16 g, 0.05 equiv) to the solution.

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain for the required duration (e.g., 4-12 hours). The viscosity will noticeably increase as the polymerization proceeds.

    • Monitor the reaction by taking small samples and analyzing via FTIR. The reaction is complete upon the disappearance of the cyclic carbonate peak (~1800 cm⁻¹).

    • Once complete, cool the viscous solution to room temperature.

    • Slowly pour the polymer solution into a beaker containing a large excess of a non-solvent like methanol or water while stirring vigorously. The PHU will precipitate as a solid.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomers, catalyst, and NMP.

    • Dry the final polymer product in a vacuum oven at 60°C until a constant weight is achieved.

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; edge [color="#5F6368"];

} dot Caption: A streamlined workflow for PHU synthesis and analysis.

Essential Characterization Techniques

Verifying the structure and properties of the synthesized PHU is a self-validating step crucial for scientific integrity.

Technique Purpose Key Observations / Data Obtained
FTIR Spectroscopy To confirm functional group transformation and reaction completion.[22][23][24]Disappearance of cyclic carbonate C=O stretch (~1800 cm⁻¹) and epoxide C-O stretch (~915 cm⁻¹). Appearance of urethane N-H stretch (~3300 cm⁻¹), urethane C=O stretch (~1700 cm⁻¹), and C-N stretch (~1530 cm⁻¹).
NMR Spectroscopy To elucidate the detailed chemical structure of the polymer repeat unit.[22]¹H and ¹³C NMR spectra are used to confirm the formation of the β-hydroxyurethane linkage and verify the structure of the final polymer.
Gel Permeation (GPC) To determine the molecular weight and molecular weight distribution.[23]Provides Number-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).
Differential Scanning (DSC) To measure thermal transitions, particularly the glass transition temperature (Tg).[22][23][25]The Tg value provides insight into the polymer's amorphous/crystalline nature and its rigidity, which is critical for application design.
Thermogravimetric (TGA) To evaluate the thermal stability and decomposition profile of the polymer.[23][24][25]Determines the onset temperature of degradation, indicating the material's stability at elevated temperatures. PHUs often show enhanced thermal stability compared to conventional PUs.[5]

Conclusion and Future Outlook

The synthesis of poly(hydroxyurethane)s via the cyclic carbonate and amine route offers a compelling, sustainable, and safer alternative to traditional polyurethane chemistry. This method not only mitigates the significant health risks associated with isocyanates but also yields polymers with unique, tunable properties stemming from the pendant hydroxyl groups. For researchers in drug development and materials science, PHUs provide a versatile and robust platform for innovation. The protocols and principles outlined in this guide serve as a foundational framework for exploring this exciting class of polymers, from novel biomaterials for regenerative medicine to advanced matrices for targeted drug delivery systems.[26]

References

  • Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs). MDPI.
  • Synthesis of Bis(cyclic carbonates) from Epoxy Resin under Microwave Irradiation: The Structural Analysis and Evaluation of Thermal Properties. MDPI.
  • Non-isocyanate polyurethanes: synthesis, properties, and applications. Scite.ai.
  • Emerging Trends in Nonisocyanate Polyurethane Foams: A Review. ACS Engineering Au.
  • Recent Advances in Fabrication of Non-Isocyanate Polyurethane-Based Composite Materials. National Center for Biotechnology Information.
  • Synthesis of bis(cyclic carbonate) and propylene carbonate via a one-pot coupling reaction of CO2, bisepoxide and propylene oxide. Royal Society of Chemistry Publishing.
  • Non-isocyanate polyurethanes: from chemistry to applications. ResearchGate.
  • Polyhydroxyurethane covalent adaptable networks: looking for suitable catalysts. Royal Society of Chemistry Publishing.
  • Synthesis of poly(hydroxyurethane)s from cyclic carbonate-siloxane... ResearchGate.
  • Organocatalytic synthesis of (poly)hydroxyurethanes from cyclic carbonates and amines. ResearchGate.
  • Synthesis of poly(hydroxyurethane) from 5-membered cyclic carbonate under mild conditions in the presence of bicyclic guanidine. Core.ac.uk.
  • Poly(hydroxyurethane): catalytic applicability for the cyclic carbonate synthesis from epoxides and CO2. Royal Society of Chemistry Publishing.
  • A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonate structures and solvents on polyhydroxyurethane synthesis. Royal Society of Chemistry Publishing.
  • Synthesis of bis(cyclic carbonate) and propylene carbonate via a one-pot coupling reaction of CO2, bisepoxide and propylene oxide. ResearchGate.
  • Synthesis and properties of poly(hydroxyurethane)s. Semantic Scholar.
  • Synthesis of Bis(cyclic carbonates) from Epoxy Resin under Microwave Irradiation: The Structural Analysis and Evaluation of Thermal Properties. PubMed.
  • Enhanced aminolysis of cyclic carbonates by β-hydroxylamines for the production of fully biobased polyhydroxyurethanes. Royal Society of Chemistry Publishing.
  • Emerging applications of polyurethanes in drug delivery systems and regenerative medicine: A comprehensive review. Nano Micro Biosystems.
  • Sustainable Synthesis of Cyclic Carbonates from Terminal Epoxides by a Highly Efficient CaI2/1,3-Bis[tris(hydroxymethyl)-methylamino]-propane Catalyst. ACS Omega.
  • Catalyst-Free Polyhydroxyurethane Covalent Adaptable Networks Exhibiting Full Cross-Link Density Recovery after Reprocessing: Facilitation by Synthesis with Well-Designed Secondary Amines. Macromolecules.
  • Medical applications of polyurethanes. ResearchGate.
  • En route to CO2-containing renewable materials: catalytic synthesis of polycarbonates and non-isocyanate polyhydroxyurethanes derived from cyclic carbonates. R Discovery.
  • Top Analytical Techniques for Characterizing Custom Polymers. Polymer Chemistry, Inc.
  • An overview of polyurethane biomaterials and their use in drug delivery. PubMed.
  • Sustained Release Drug Delivery Applications of Polyurethanes. National Center for Biotechnology Information.
  • Biobased polyurethanes for biomedical applications. National Center for Biotechnology Information.
  • Thermal and Physico-Mechanical Characterizations of Thromboresistant Polyurethane Films. MDPI.
  • Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. National Center for Biotechnology Information.
  • Characterization of polyurethane resins by FTIR, TGA, and XRD. ResearchGate.
  • Summary of FTIR, 1 H NMR, TGA, DSC and GPC analysis of the biopolymer extracted from Bacillus megaterium strain JHA. ResearchGate.

Sources

Application Notes & Protocols: N-Hydroxyurethane as a Blocking Group for Hydroxylamines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Specialized Tool for Protecting N-Substituted Hydroxylamines

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity.[1] These temporary modifications mask reactive functional groups, preventing them from interfering with transformations elsewhere in the molecule.[1] While amines are commonly protected as carbamates—such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or fluorenylmethyloxycarbonyl (Fmoc)—a unique challenge arises when the target functional group is a hydroxylamine.

This guide focuses on the use of the N-hydroxyurethane functional group (more broadly, an N-hydroxycarbamate) as a specialized blocking group. It is crucial to distinguish that this compound is not a standard reagent like Boc-anhydride. Instead, it represents the resulting protected moiety formed upon the reaction of a hydroxylamine substrate with an appropriate carbonylating agent, such as ethyl chloroformate. This methodology is specifically tailored for the protection of N-substituted hydroxylamines (R-NH-OH or Ar-NH-OH), a class of compounds with distinct reactivity compared to primary or secondary amines. The presence of the N-O bond within the carbamate linkage imparts unique stability and reactivity characteristics, which will be explored herein.

The this compound Moiety: Structure and Mechanism

The core structure of an this compound protected substrate features a nitrogen atom simultaneously bonded to an alkyl or aryl group (from the substrate), a hydroxyl group, and an alkoxycarbonyl group.

Caption: General structure of an this compound protected substrate.

Mechanism of Protection

The formation of an this compound proceeds via the nucleophilic attack of the nitrogen atom of an N-substituted hydroxylamine onto an electrophilic carbonyl source, typically an alkyl chloroformate. The reaction is conducted in the presence of a base to neutralize the acid byproduct.

The mechanism is analogous to the well-known Schotten-Baumann reaction for amine acylation:

  • Deprotonation (optional but helpful): The base can deprotonate the hydroxylamine, increasing its nucleophilicity.

  • Nucleophilic Attack: The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon of the chloroformate.

  • Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group.

  • Proton Transfer: A final proton transfer, neutralized by the base, yields the stable this compound product.

start N-Substituted Hydroxylamine (R-NH-OH) + Alkyl Chloroformate (R'-O-CO-Cl) step1 Nucleophilic attack of Hydroxylamine N on Carbonyl C start->step1 Base (e.g., Pyridine, NaOH) step2 Formation of Tetrahedral Intermediate step1->step2 step3 Elimination of Chloride Ion (Cl⁻) step2->step3 step4 Deprotonation by Base step3->step4 end This compound Product (R-N(OH)-CO-OR') step4->end start This compound Protected Substrate pathA Pathway A: Reductive Cleavage start->pathA pathB Pathway B: Hydrolytic Cleavage start->pathB stepA1 Cleave N-O Bond (e.g., SmI₂ or H₂/Pd) pathA->stepA1 stepB1 Cleave N-C(O) Bond (e.g., HCl or NaOH) pathB->stepB1 stepA2 Isolate N-Alkylurethane Intermediate stepA1->stepA2 stepA3 Standard Carbamate Deprotection (e.g., Acid) stepA2->stepA3 end Deprotected Substrate (N-Alkylhydroxylamine) stepA3->end stepB1->end

Sources

Safety Protocols for Handling N-Hydroxyurethane in the Laboratory: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and application notes for the handling of N-Hydroxyurethane (CAS No. 589-41-3) in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from authoritative safety data sheets, toxicological databases, and established laboratory safety practices to ensure the highest standards of safety and scientific integrity.

Introduction to this compound: Properties and Risks

This compound, also known as Ethyl N-hydroxycarbamate, is a chemical intermediate used in various synthetic organic chemistry applications. While a valuable reagent, it is crucial to recognize that this compound is a hazardous substance that requires strict adherence to safety protocols to minimize risk to laboratory personnel.

The primary hazards associated with this compound are its acute toxicity upon ingestion, dermal contact, and inhalation.[1] It is also known to cause skin, eye, and respiratory irritation.[1] Furthermore, there is evidence to suggest that this compound may have mutagenic properties, as it has been shown to cause chromosomal fragmentation and cell toxicity in cultured normal human leukocytes.[2][3] It is a metabolite of urethane, a compound that is reasonably anticipated to be a human carcinogen.[4][5][6]

A thorough understanding of these risks is the foundation of a robust safety culture. The following sections will detail the necessary precautions and procedures to ensure the safe handling of this compound.

Hazard Identification and Toxicological Profile

A comprehensive understanding of the toxicological profile of this compound is essential for conducting a thorough risk assessment before any laboratory work commences.

GHS Classification:

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Toxicological Data:

MetricValueSpeciesRouteSource
LD50 800 mg/kgRatIntraperitoneal[7]

Carcinogenicity and Mutagenicity:

While this compound is not explicitly classified as a carcinogen by major regulatory bodies like IARC or NTP, it is a metabolite of urethane (ethyl carbamate), which is listed as "reasonably anticipated to be a human carcinogen" by the NTP.[4][5][6] Studies have shown that this compound can induce sister-chromatid exchange and has been investigated for its mutagenic and carcinogenic properties.[8] Therefore, it should be handled as a potential carcinogen and mutagen.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is critical when handling this compound.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and aerosols, preventing severe eye irritation.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.Provides a barrier against dermal absorption. Regularly check gloves for any signs of degradation or perforation.[9][10][11]
Skin and Body Protection A lab coat, fully buttoned, with long sleeves. Consider a chemically resistant apron for larger quantities.Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required for certain high-risk procedures or in the event of a spill.Protects against inhalation of harmful vapors and aerosols.

Safe Handling and Storage Protocols

Adherence to strict protocols for the handling and storage of this compound is paramount to preventing accidental exposure and ensuring a safe laboratory environment.

Pre-Experiment Planning Workflow

Caption: Pre-experiment planning workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the designated area.

    • Have a dedicated waste container for this compound contaminated materials readily available in the fume hood.

  • Weighing and Transferring:

    • Perform all weighing and transferring of this compound inside the chemical fume hood.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the compound to the reaction vessel, avoiding the creation of dust or aerosols.

    • Clean any residual material from the spatula and weighing boat with a solvent-moistened wipe and dispose of it in the designated waste container.

  • During the Reaction:

    • Keep the reaction vessel closed to the extent possible.

    • Continuously monitor the reaction for any unexpected changes.

    • Do not leave the reaction unattended.

  • Post-Reaction Work-up:

    • Quench the reaction carefully in the fume hood.

    • Perform all extractions and purifications within the fume hood.

    • Properly label all vessels containing this compound or its reaction products.

  • Decontamination and Cleanup:

    • Decontaminate all glassware and equipment that has come into contact with this compound. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended.

    • Wipe down the work surface of the fume hood with a decontaminating solution.

    • Dispose of all contaminated materials, including gloves, wipes, and disposable labware, in the designated hazardous waste container.

Storage Requirements
  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed.

  • Store away from strong oxidizing agents, strong acids, and strong bases.[12]

  • Follow the specific storage temperature recommendations on the supplier's safety data sheet, which may be -20°C or room temperature.[2]

Emergency Procedures

Prompt and correct response to emergencies is crucial to mitigate the consequences of accidental exposure or spills.

Emergency Response Decision Tree

Sources

Application Notes & Protocols: Utilizing N-Hydroxyurethane for DNA Damage and Repair Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the use of N-hydroxyurethane as a tool to induce DNA damage and investigate subsequent cellular repair mechanisms. This compound, a metabolite of the carcinogen ethyl carbamate (urethane), serves as a valuable compound for studying the cellular responses to specific types of DNA lesions. This guide details the mechanism of this compound-induced DNA damage, provides practical considerations for experimental design, and offers step-by-step protocols for inducing DNA damage in cell culture and assessing it via the alkaline comet assay and immunofluorescence for γ-H2AX.

Scientific Background and Mechanism of Action

This compound is the N-hydroxylated metabolite of ethyl carbamate (urethane), a compound found in fermented foods and beverages and classified as a probable human carcinogen.[1] The genotoxicity of ethyl carbamate, and by extension this compound, is not direct. It requires metabolic activation to become a reactive species capable of damaging DNA.[2][3]

The primary pathway involves the oxidation of ethyl carbamate by cytochrome P450 enzymes, particularly CYP2E1, to form vinyl carbamate.[2] Vinyl carbamate is then further oxidized to the highly reactive vinyl carbamate epoxide. This epoxide is an electrophilic intermediate that can covalently bind to nucleophilic sites in DNA, forming DNA adducts.[4] These adducts, such as 7-(2-oxoethyl)guanine, disrupt the normal structure of DNA, leading to strand breaks and the activation of DNA damage response (DDR) and repair pathways.[5] this compound can be considered a more proximate carcinogen in this pathway, capable of inducing DNA repair synthesis in cultured cells, indicating its ability to cause repairable DNA lesions.[6]

The resulting DNA damage, including single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites, triggers a cascade of cellular responses.[7] A key event in the DDR is the rapid phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[8][9] This modification serves as a crucial biomarker, creating foci at the sites of DSBs that recruit a host of repair factors to resolve the damage.[10]

G cluster_0 Metabolic Activation Pathway cluster_1 Cellular Damage & Response EC Ethyl Carbamate (Urethane) VC Vinyl Carbamate EC->VC CYP2E1 Oxidation NHU This compound EC->NHU N-hydroxylation VCE Vinyl Carbamate Epoxide (Reactive Electrophile) VC->VCE Oxidation DNA Nuclear DNA VCE->DNA Covalent Binding (Adduct Formation) Adducts DNA Adducts (e.g., 7-(2-oxoethyl)guanine) NHU->Adducts Induces Lesions Breaks Strand Breaks & Alkali-Labile Sites Adducts->Breaks DDR DNA Damage Response (DDR) (e.g., γ-H2AX formation) Breaks->DDR Repair DNA Repair Pathways Activated DDR->Repair

Figure 1: Mechanism of this compound-induced DNA damage.

Application Notes: Experimental Design Considerations

Safety and Handling

This compound is harmful if swallowed, inhaled, or in contact with skin.[11][12] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12] All work should be conducted in a well-ventilated area or a chemical fume hood.[13][14] Store the compound in a tightly sealed container in a freezer, protected from moisture.[13] Consult the Safety Data Sheet (SDS) for full safety and disposal information.[12][13]

Model System and Cell Culture

The choice of cell line is critical. Consider cell lines with well-characterized DNA repair pathways (e.g., HeLa, U2OS, HEK293T) or specific repair deficiencies to study the role of a particular pathway.[15] Ensure cells are in a logarithmic growth phase and have high viability (>95%) before treatment to ensure a robust and reproducible response.

Dosage and Exposure Time

The optimal concentration of this compound and the treatment duration must be determined empirically for each cell line and experimental endpoint. A dose-response and time-course experiment is highly recommended.

ParameterTypical RangeRationale & Considerations
Concentration 1 mM - 50 mMStart with a broad range. High concentrations may induce widespread cytotoxicity and apoptosis, confounding the analysis of specific DNA repair events. Lower concentrations may require longer incubation times to observe significant damage.[6]
Exposure Time 2 - 24 hoursShort exposure times (2-4 hours) are often sufficient to observe the initial wave of DNA damage and DDR activation (e.g., γ-H2AX foci formation). Longer exposures (12-24 hours) may be necessary to study long-term repair kinetics or the induction of apoptosis.
Vehicle Control DMSO or PBSA vehicle control is essential to ensure that the solvent used to dissolve this compound does not induce DNA damage itself.
Positive Control H₂O₂ or EtoposideA known DNA damaging agent should be used to validate the experimental assays (Comet, γ-H2AX staining).[15]

Core Experimental Protocols

Protocol 1: Induction of DNA Damage in Mammalian Cells

This protocol outlines the basic procedure for treating cultured mammalian cells with this compound.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound (store as per SDS)

  • Vehicle (e.g., sterile PBS or DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed cells onto the appropriate culture plates (e.g., with coverslips for immunofluorescence) at a density that will result in 50-70% confluency on the day of treatment.[16] Allow cells to attach and grow for 24 hours.

  • Prepare this compound Stock: Prepare a high-concentration stock solution of this compound in the appropriate vehicle. For example, prepare a 1 M stock in sterile PBS and filter-sterilize. Prepare fresh or use aliquots stored at -20°C.

  • Treatment: On the day of the experiment, aspirate the old medium from the cells. Add fresh, pre-warmed complete medium containing the desired final concentration of this compound. Remember to include vehicle-only control wells.

  • Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired exposure time (e.g., 4 hours).

  • Post-Incubation Processing: After incubation, the subsequent steps will depend on the downstream assay.

    • For Comet Assay: Immediately proceed to cell harvesting (Protocol 2, Step 1).

    • For Immunofluorescence: Wash the cells twice with PBS and proceed to fixation (Protocol 3, Step 1).

Protocol 2: Assessment of DNA Damage by Alkaline Comet Assay

The alkaline comet assay (or single-cell gel electrophoresis) is a sensitive method for detecting DNA single- and double-strand breaks and alkali-labile sites.[7][17][18] Damaged, fragmented DNA migrates further in an electric field, forming a "comet tail."[19]

G start 1. Harvest & Mix Cells with Low Melt Agarose slide 2. Layer Cell Mixture onto Coated Slide start->slide lysis 3. Lyse Cells (High Salt + Detergent) slide->lysis unwind 4. DNA Unwinding (Alkaline Buffer) lysis->unwind electro 5. Electrophoresis (Alkaline Buffer) unwind->electro stain 6. Neutralize, Stain DNA & Visualize electro->stain

Figure 2: General workflow for the Alkaline Comet Assay.

Materials:

  • Treated and control cells (from Protocol 1)

  • Comet assay slides (pre-coated with normal melting point agarose)

  • Low melting point (LMP) agarose

  • Lysis Solution (high salt, EDTA, Triton X-100)

  • Alkaline Unwinding/Electrophoresis Buffer (NaOH, EDTA, pH > 13)

  • Neutralization Buffer (e.g., Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green, Propidium Iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Harvesting: Trypsinize and collect cells. Resuspend in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL. Maintain cells on ice to prevent DNA repair.

  • Embedding in Agarose: Mix a small volume of the cell suspension (e.g., 10 µL) with LMP agarose (e.g., 90 µL of 0.7% LMP agarose at 37°C). Quickly pipette the mixture onto a pre-coated comet slide and cover with a coverslip.

  • Gelling: Place the slides on a cold flat surface for 10-15 minutes to allow the agarose to solidify.

  • Lysis: Gently remove the coverslips and immerse the slides in cold Lysis Solution. Incubate at 4°C for at least 1 hour (or overnight) in the dark.[17] This step removes cell membranes and proteins, leaving behind nucleoids.[19]

  • Alkaline Unwinding: Remove slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold Alkaline Unwinding/Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes in the dark.[17]

  • Electrophoresis: Apply a voltage (e.g., ~25V, ~300mA) for 20-30 minutes. The exact parameters may need optimization.

  • Neutralization and Staining: Gently remove the slides and immerse them in Neutralization Buffer for 5-10 minutes. Repeat twice. Stain the slides with a suitable DNA dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment, which are all indicators of DNA damage.[18]

Protocol 3: Visualization of γ-H2AX Foci by Immunofluorescence

This protocol allows for the direct visualization and quantification of DNA double-strand breaks.[9] Each fluorescent focus within a nucleus generally corresponds to a single DSB.[10]

Materials:

  • Cells grown on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS)[8]

  • Blocking Buffer (e.g., 5% BSA in PBS)[8][16]

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorescently-conjugated anti-species antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Fixation: After treatment, wash cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15-30 minutes at room temperature.[8][16]

  • Washing: Wash the cells three times with PBS, 5 minutes each wash.

  • Permeabilization: Add Permeabilization Buffer and incubate for 15-30 minutes at room temperature to allow antibodies to access the nucleus.[8][16]

  • Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.[8][16]

  • Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in Blocking Buffer (e.g., 1:200 to 1:1000 dilution, optimize as needed).[8] Remove the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[8]

  • Secondary Antibody Incubation: The next day, wash the cells three times with PBS. Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[16]

  • Counterstaining and Mounting: Wash three times with PBS, with the second wash containing DAPI to stain the nuclei.[16] Perform a final PBS wash. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[8] An increase in the number of foci per cell indicates an increase in DSBs.

References

  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9778854/]
  • In-solution Staining and Arraying Method for the Immunofluorescence Detection of γH2AX Foci Optimized for Clinical Applications.BioTechniques. [URL: https://www.future-science.com/doi/abs/10.2144/000113721]
  • Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay.International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/22/23/12793]
  • SAFETY DATA SHEET - this compound.Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC349540050]
  • Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate.NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK316422/]
  • The metabolic activation and nucleic acid adducts of naturally-occurring carcinogens: recent results with ethyl carbamate and the spice flavors safrole and estragole.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/354710/]
  • Modification of DNA and Metabolism of Ethyl Carbamate in Vivo: Formation of 7-(2-oxoethyl)guanine and Its Sensitive Determination by Reductive Tritiation Using 3H-sodium Borohydride.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3754659/]
  • Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle.Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-2833-3_6]
  • Alkaline Comet Assay to Detect DNA Damage.ResearchGate. [URL: https://www.researchgate.net/publication/372935261_Alkaline_Comet_Assay_to_Detect_DNA_Damage]
  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software.ResearchGate. [URL: https://www.researchgate.net/publication/366479029_Protocol_for_Quantifying_gH2AX_Foci_in_Irradiated_Cells_Using_Immunofluorescence_and_Fiji_Software]
  • This compound 589-41-3.Tokyo Chemical Industry UK Ltd. [URL: https://www.tcichemicals.com/GB/en/p/H0618]
  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks.Journal of Visualized Experiments. [URL: https://www.jove.
  • Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8982362/]
  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8411136/]
  • Alkaline comet assay for assessing DNA damage in individual cells.Boise State University ScholarWorks. [URL: https://scholarworks.
  • Measuring DNA modifications with the comet assay: a compendium of protocols.Nature Protocols. [URL: https://www.
  • SAFETY DATA SHEET - this compound.TCI Chemicals. [URL: https://www.tcichemicals.com/sds/H0618_EN.pdf]
  • DNA repair synthesis induced by N-hydroxyurea, acetohydroxamic acid, and this compound in primary rat hepatocyte cultures: comparative evaluation using the autoradiographic and the bromodeoxyuridine density-shift method.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3889163/]
  • Material Safety Data Sheet - Hydroxyurea, 98%.Cole-Parmer. [URL: https://www.coleparmer.com/sds/2/29007.pdf]
  • Ethyl carbamate induces cell death through its effects on multiple metabolic pathways.ResearchGate. [URL: https://www.researchgate.
  • SAFETY DATA SHEET - BAYBOND PU 405.Covestro Solution Center. [URL: https://solutions.covestro.com/en/sds/BAYBOND-PU-405-81192813-09-US]
  • The Cell Killing Mechanisms of Hydroxyurea.MDPI. [URL: https://www.mdpi.com/1422-0067/19/9/2503]
  • Hydroxyurea Induces a Stress Response That Alters DNA Replication and Nucleotide Metabolism in Bacillus subtilis.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6002730/]
  • Characterization of DNA adducts formed in vitro by reaction of N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N2 atoms of guanine.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2202303/]
  • Hydroxyurea Induces Site‐specific DNA Damage via Formation of Hydrogen Peroxide and Nitric Oxide.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4629910/]
  • Hydroxyurea induces site-specific DNA damage via formation of hydrogen peroxide and nitric oxide.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11786968/]
  • Formation of DNA adducts by the carcinogen N-hydroxy-2-naphthylamine.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/958312/]
  • Hydroxyurea—The Good, the Bad and the Ugly.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8303808/]
  • Protocol for induction and study of DNA double-strand breaks in mammalian cells using PALM microdissection and expansion microscopy.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11360098/]
  • Replication in Hydroxyurea: It's a Matter of Time.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC515024/]
  • Hydroxyurea induces hydroxyl radical-mediated cell death in Escherichia coli.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3839369/]
  • DNA Adduct Formation from Metabolic 5′-Hydroxylation of the Tobacco-Specific Carcinogen N′-Nitrosonornicotine in Human Enzyme Systems and in Rats.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4203387/]
  • Best way to induce responde against DNA damage in cell culture?ResearchGate. [URL: https://www.researchgate.net/post/Best_way_to_induce_responde_against_DNA_damage_in_cell_culture]
  • Formation of hydroxymethyl DNA adducts in rats orally exposed to stable isotope labeled methanol.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22156102/]
  • DNA adducts – Knowledge and References.Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9780429443627-2/nucleic-acids-therapeutic-targets-agents-david-thurston-ilona-pysz]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in N-Hydroxyurethane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Hydroxyurethane Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) for professionals encountering challenges with this critical synthesis. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you overcome common hurdles and optimize your reaction yields.

Part 1: Initial Troubleshooting & Diagnosis

Low yields in this compound synthesis can often be traced back to a few common culprits. Before delving into complex optimization, a systematic check of your foundational parameters is the most efficient first step.

Q1: My reaction has a very low or no yield. What are the first things I should check?

A1: When facing a significant yield issue, it is critical to systematically verify your reagents, reaction setup, and stoichiometry.

  • Reagent Quality and Stability: The purity and stability of your starting materials are paramount. Chloroformates are highly susceptible to hydrolysis from atmospheric moisture, degrading into corrosive and reactive byproducts like HCl and phosgene.[1][2] Similarly, hydroxylamine and its salts can be unstable, particularly the free base form, which can decompose upon standing.[3][4][5] Always use freshly opened or properly stored reagents.

  • Anhydrous Conditions: Moisture is a critical enemy in this synthesis. Water can react with the chloroformate, quenching it before it can react with the hydroxylamine.[1] Ensure all glassware is oven-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Solvents must be anhydrous.

  • Stoichiometry and Reagent Form: If using a hydroxylamine salt (e.g., hydroxylamine hydrochloride), ensure you are using at least one equivalent of a suitable base to generate the free hydroxylamine in situ. An excess of base is often required to also neutralize the HCl byproduct from the reaction with the chloroformate. Carefully re-calculate all molar equivalents.

Initial Troubleshooting Workflow

The following workflow provides a logical sequence for diagnosing a low-yield reaction.

G start Low Yield Observed reagents Step 1: Verify Reagent Integrity - Purity of Chloroformate? - Stability of Hydroxylamine? - Reagents handled under N2/Ar? start->reagents Begin Diagnosis conditions Step 2: Check Reaction Conditions - System truly anhydrous? - Inert atmosphere maintained? - Correct stoichiometry/base used? reagents->conditions Reagents OK temp Step 3: Assess Physical Parameters - Temperature controlled (low temp)? - Efficient stirring? conditions->temp Conditions OK optimize Proceed to Advanced Troubleshooting temp->optimize Parameters OK

Caption: A logical workflow for initial troubleshooting.

Part 2: Common Side Reactions and How to Mitigate Them

Understanding and controlling competing reaction pathways is key to maximizing the yield of your desired this compound.

Q2: I've confirmed my reagents and conditions are correct, but my yield is still poor and I see multiple spots on my TLC. What are the likely side reactions?

A2: Several side reactions can compete with the desired N-acylation of hydroxylamine. The most common issues are over-acylation and O-acylation.

  • Over-acylation: Hydroxylamine has two nucleophilic sites (N and O). After the initial N-acylation to form the this compound, the product itself can be acylated again, particularly at the oxygen atom, to form N,O-bis(alkoxycarbonyl)hydroxylamines.[6][7] Using a slight excess of hydroxylamine relative to the chloroformate can help suppress this.

  • O-acylation vs. N-acylation: While N-acylation is generally favored, some O-acylation can occur directly on the starting hydroxylamine, leading to an undesired isomer.

  • Reaction with Byproducts: If your chloroformate has degraded, the resulting phosgene can lead to the formation of urea-type byproducts.

The choice of base and reaction temperature are your primary tools for controlling these side reactions.[8]

Reaction Pathways: Desired Product vs. Side Products

G cluster_0 Reactants cluster_1 Products & Byproducts NH2OH H2N-OH (Hydroxylamine) Desired R-O-CO-NH-OH (this compound) NH2OH->Desired N-Acylation (Desired) O_acylated H2N-O-CO-OR (O-acylated Isomer) NH2OH->O_acylated O-Acylation (Side Reaction) ClCOOR Cl-CO-OR (Chloroformate) ClCOOR->Desired Overacylated R-O-CO-N(H)-O-CO-OR (N,O-Bis-acylated) ClCOOR->Overacylated ClCOOR->O_acylated Desired->Overacylated Further Acylation (Side Reaction)

Caption: Competing reaction pathways in this compound synthesis.

Part 3: Optimizing Reaction Conditions

Fine-tuning your reaction parameters can significantly improve yield and purity.

Q3: How critical is temperature control for this reaction?

A3: Temperature control is absolutely critical. Most this compound syntheses benefit from low temperatures (typically 0 °C to -10 °C).[9]

  • Minimizing Side Reactions: Lower temperatures decrease the rate of competing side reactions, such as over-acylation and decomposition, more than they affect the desired N-acylation, thus improving selectivity.[10]

  • Product Stability: N-hydroxyurethanes can be thermally sensitive. Maintaining a low temperature throughout the reaction and work-up helps prevent degradation of the desired product.

  • Controlling Exotherm: The reaction of chloroformates with nucleophiles is often exothermic. Adding the chloroformate slowly to a cooled solution of the hydroxylamine and base allows for better control of the reaction temperature, preventing localized overheating that can promote side reactions.

Q4: What is the role of the base, and how do I choose the right one?

A4: The base plays two crucial roles:

  • Deprotonation: It deprotonates the hydroxylamine salt (if used) to generate the nucleophilic free base.

  • Acid Scavenging: It neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

Common bases include tertiary amines (e.g., triethylamine, pyridine) and inorganic bases (e.g., NaHCO₃, NaOH).

  • Organic Bases (e.g., Triethylamine): Used in anhydrous organic solvents. They are effective but can sometimes be difficult to remove during work-up.

  • Inorganic Bases (e.g., NaOH, NaHCO₃): Often used in biphasic (e.g., Dichloromethane/Water) or aqueous systems. The product remains in the organic layer while the salts are washed away in the aqueous layer, simplifying purification. The choice often depends on the stability and solubility of your specific reactants and product.

Table 1: Troubleshooting Guide for Reaction Parameters

Symptom Potential Cause Recommended Action
Low Yield, Clean Reaction Incomplete reaction.Increase reaction time. Ensure efficient stirring, especially in heterogeneous mixtures.[9] Consider a more potent catalyst or base if applicable.[11][12]
Low Yield, Multiple Products Side reactions dominating.Lower the reaction temperature (e.g., to 0 °C or -10 °C). Add the chloroformate dropwise. Re-evaluate stoichiometry; consider a slight excess of hydroxylamine.
Reaction Stalls Insufficient base.Ensure at least 2 equivalents of base are used: 1 for neutralizing the hydroxylamine salt (if applicable) and 1 for scavenging HCl.
Product Decomposition Product is unstable under reaction or work-up conditions.Maintain low temperatures throughout. Minimize the time the product is in solution before isolation. Consider a milder work-up procedure.

Part 4: Work-up and Purification Challenges

The final yield is heavily dependent on efficiently and safely isolating your product.

Q5: I seem to be losing a significant amount of my product during purification by silica gel chromatography. Why is this happening?

A5: N-hydroxyurethanes can be unstable on standard silica gel. The acidic nature of silica can catalyze the decomposition of the product.[13][14]

Mitigation Strategies:

  • Deactivate the Silica: Pre-treat the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (e.g., eluent containing 0.5-1% Et₃N), to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Avoid Chromatography: If possible, purify the product by other means:

    • Recrystallization: If your product is a solid, this is often the best method for achieving high purity without decomposition.

    • Liquid-Liquid Extraction: A carefully designed series of aqueous washes can often remove most impurities without the need for chromatography.

Protocol: General Synthesis of an this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add hydroxylamine hydrochloride (1.0 eq) and a suitable solvent (e.g., THF or a biphasic mixture of DCM/water).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Slowly add the base (e.g., triethylamine, 2.2 eq for anhydrous or aqueous NaOH for biphasic) while maintaining the temperature at or below 5 °C. Stir for 15-30 minutes.

  • Chloroformate Addition: Add the alkyl chloroformate (1.0-1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.[15] The reaction time can vary from a few hours to overnight.

  • Quenching & Work-up: Once complete, quench the reaction with cold water. If using a biphasic system, separate the layers. Extract the aqueous layer with the organic solvent (e.g., 3x with DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature. Purify the crude product by recrystallization or deactivated column chromatography.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Cornille, A., et al. (2021). Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. ACS Sustainable Chemistry & Engineering.
  • Mirvish, S. S. (1966). The metabolism of this compound in relation to its carcinogenic action. Biochimica et Biophysica Acta.
  • Sienkiewicz, N., et al. (2022).
  • Cornille, A., et al. (2021). Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions.
  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic.
  • Boyland, E. (1965).
  • Morinaga, S., et al. (2025). Acid‐Promoted Depolymerization of Poly(hydroxyurethane)s to Five‐Membered Cyclic Carbonates Toward Chemical Recycling. PubMed Central.
  • Boyland, E., & Nery, R. (1965).
  • Gómez-López, A., et al. (2022). Synthesis of Nonisocyanate Poly(hydroxy)
  • ResearchGate. (n.d.). Our previous work and design for the decomposition of hydroxyurethanes...
  • Boyland, E., & Nery, R. (1964). The colorimetric determination of this compound and related compounds. Analyst (RSC Publishing).
  • Ramirez, L., et al. (2024). Simultaneous Formation of Polyhydroxyurethanes and Multicomponent Semi-IPN Hydrogels. Preprints.org.
  • Unsal, E., et al. (n.d.). Synthesis of poly(hydroxyurethane) from 5-membered cyclic carbonate under mild conditions in the presence of bicyclic guanidine. N/A.
  • PolymerExpert. (2022). Poly(hydroxyurethane)
  • Ghorbani, M., et al. (n.d.).
  • ResearchGate. (n.d.). Organocatalytic synthesis of (poly)hydroxyurethanes from cyclic carbonates and amines.
  • ResearchGate. (n.d.). A Convenient Method for the Synthesis of N-Hydroxyureas.
  • Kihara, N., & Endo, T. (1993). Synthesis and properties of poly(hydroxyurethane)s. Semantic Scholar.
  • van der Meer, J. Y., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology (RSC Publishing).
  • Bar-Natan, G., et al. (2009).
  • BenchChem Technical Support Team. (2025). A Comprehensive Guide to Assessing the Purity of Synthesized N'-hydroxy-2-methylpropanimidamide. BenchChem.
  • Papariello, G. J. (1998). Stabilization of hydroxylamine solutions.
  • ResearchGate. (n.d.). Comparison of the thermal decomposition behavior for members of the hydroxylamine family.
  • Vingee, R. A., & Zenk, M. H. (1964). Stabilized hydroxylamine and its method of preparation.
  • Nishiyama, Y. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University.

Sources

Identifying and minimizing byproducts in N-Hydroxyurethane reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Minimizing Byproducts in N-Hydroxyurethane Reactions for Researchers, Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center for this compound Synthesis. As Senior Application Scientists with extensive field experience, we have designed this guide to provide you with in-depth technical assistance for your this compound reactions. This resource offers troubleshooting advice and frequently asked questions to help you identify and minimize common byproducts, ensuring the integrity and yield of your desired product.

Introduction to this compound Synthesis and its Challenges

N-Hydroxyurethanes are valuable functional groups in medicinal chemistry and drug development. Their synthesis, however, can be accompanied by the formation of various byproducts that complicate purification, reduce yields, and can impact the quality of the final compound. This guide will focus on two primary synthetic routes and their associated side reactions:

  • Classical Synthesis: Reaction of hydroxylamines with chloroformates or isocyanates.

  • Non-Isocyanate Route: Ring-opening of cyclic carbonates with hydroxylamines.

Understanding the mechanisms behind byproduct formation is crucial for developing effective strategies to suppress them. This guide provides the expertise and practical insights to achieve cleaner reactions and higher purity products.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during your this compound synthesis.

Issue 1: Low Yield of the Desired this compound

A low yield can be attributed to several factors, from incomplete reactions to the prevalence of side reactions.

Potential Cause:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Byproduct Formation: Significant conversion of starting materials to undesired byproducts.

  • Product Decomposition: The desired this compound may be unstable under the reaction or workup conditions.[1]

  • Mechanical Losses: Product loss during workup and purification steps.[2][3]

Troubleshooting Steps:

  • Reaction Monitoring:

    • Protocol: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Take aliquots at regular intervals to observe the consumption of starting materials and the formation of the product and any byproducts.

    • Rationale: Close monitoring helps determine the optimal reaction time and can indicate if the reaction is stalling or if the product is degrading over time.[2]

  • Re-evaluate Reaction Conditions:

    • Temperature: Some reactions require specific temperature control to proceed efficiently and minimize side reactions.[4] For exothermic reactions, ensure adequate cooling. For slow reactions, gentle heating might be necessary, but be cautious as higher temperatures can promote byproduct formation.[5][6]

    • Solvent: Ensure the use of an appropriate, dry solvent. The presence of water can lead to hydrolysis of starting materials (e.g., chloroformates) or intermediates.[7]

    • Stirring: In heterogeneous reaction mixtures, efficient stirring is crucial for ensuring good contact between reactants.[4]

  • Investigate Starting Material Quality:

    • Purity: Use high-purity starting materials. Impurities can interfere with the reaction or lead to unexpected side products.

    • Stability: Ensure that your starting materials, particularly hydroxylamines and chloroformates, have not degraded during storage.

Issue 2: Presence of a Major Byproduct with a Higher Molecular Weight

This often points to the formation of symmetrical ureas or over-alkylated/acylated products.

A. Symmetrical Urea Formation

Symmetrical ureas are common byproducts when using chloroformates or isocyanates.[8]

Mechanism of Formation (from Chloroformates):

Two molecules of the amine (or hydroxylamine) can react with a phosgene equivalent, which can be formed in situ from the chloroformate, to generate a symmetrical urea.[9] Alternatively, an initially formed carbamate can react with another amine molecule.[10][11]

DOT Script for Symmetrical Urea Formation

G cluster_0 Symmetrical Urea Formation from Chloroformate RNHOH R-NHOH (Hydroxylamine) Isocyanate R-N=C=O (Isocyanate intermediate) RNHOH->Isocyanate + ClCOOR' - R'OH, - HCl ClCOOR_prime Cl-CO-OR' (Chloroformate) Urea R-NH-CO-NH-R (Symmetrical Urea) Isocyanate->Urea + R-NHOH Base Base

Caption: Formation of symmetrical urea byproduct.

Minimization Strategies:

  • Order of Addition: Slowly add the chloroformate to a solution of the hydroxylamine and a non-nucleophilic base at low temperatures. This maintains a low concentration of the chloroformate, disfavoring side reactions.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent hydrolysis of the chloroformate to CO2, which can also contribute to urea formation.

  • Choice of Base: Use a hindered or non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct without reacting with the chloroformate.

B. Di- and Tri-alkoxycarbonylation of Hydroxylamine

Hydroxylamine has two nucleophilic centers (N and O), both of which can react with chloroformates, leading to multiple additions.

Mechanism of Formation:

The initial this compound can be further acylated on the oxygen atom, and subsequently on the nitrogen again, to form di- and tri-alkoxycarbonyl derivatives.[12]

DOT Script for Multi-alkoxycarbonylation

G cluster_1 Multi-alkoxycarbonylation of Hydroxylamine NH2OH NH2OH NHydroxyurethane R'O-CO-NHOH (this compound) NH2OH->NHydroxyurethane + ClCOOR' Chloroformate1 ClCOOR' NO_di R'O-CO-NHO-COOR' (N,O-dialkoxycarbonyl) NHydroxyurethane->NO_di + ClCOOR' Chloroformate2 ClCOOR' NNO_tri R'O-CO-N(COOR')O-COOR' (N,N,O-trialkoxycarbonyl) NO_di->NNO_tri + ClCOOR' Chloroformate3 ClCOOR'

Caption: Stepwise formation of multi-acylated byproducts.

Minimization Strategies:

  • Stoichiometry: Use a controlled stoichiometry, typically a slight excess of hydroxylamine to the chloroformate.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to improve selectivity for mono-acylation.

Issue 3: Byproducts in the Non-Isocyanate Route (from Cyclic Carbonates)

The reaction of hydroxylamines with cyclic carbonates is a greener alternative but is not without its own set of potential byproducts.

A. Hydrolysis of Cyclic Carbonate

The presence of water can lead to the hydrolysis of the cyclic carbonate starting material.

Mechanism of Formation:

Water can act as a nucleophile, opening the cyclic carbonate to form a diol and carbon dioxide. This consumes the starting material and can lower the pH of the reaction mixture, protonating the amine and halting the desired reaction.[7][13]

Minimization Strategies:

  • Anhydrous Conditions: Use dry solvents and reagents to minimize water content.

  • Aprotic Solvents: Perform the reaction in aprotic solvents to reduce the availability of protons for hydrolysis.

B. Urea Formation at Elevated Temperatures

At higher temperatures (typically above 100-120 °C), the initially formed hydroxyurethane can undergo side reactions to form urea linkages.[14][15]

Mechanism of Formation:

The mechanism can involve the decomposition of the hydroxyurethane or reaction with another amine molecule. The presence of a strong base can facilitate this process.[16][17]

Minimization Strategies:

  • Temperature Control: Keep the reaction temperature below 100 °C to avoid urea formation.[14][15]

  • Catalyst Choice: While catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) can accelerate the desired reaction, their basicity can also promote urea formation at higher temperatures. Optimize the catalyst loading and reaction temperature.[17][18][19]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my this compound product?

A1: The purification strategy depends on the properties of your product and the nature of the byproducts.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard technique.[20] A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.

  • Preparative HPLC: For challenging separations or to achieve very high purity, preparative HPLC can be used.[21]

Q2: Which analytical techniques are best for identifying byproducts in my reaction mixture?

A2: A combination of techniques is often necessary for unambiguous identification.

Analytical TechniqueInformation Provided
TLC Quick assessment of reaction progress and number of components.
HPLC Quantification of product and byproducts; assessment of purity.
LC-MS Provides molecular weight information for each component, aiding in the identification of byproducts.
NMR (¹H, ¹³C) Provides detailed structural information for the product and major byproducts.
FTIR Can indicate the presence of key functional groups (e.g., urethane, urea, hydroxyl).

Q3: How can I avoid N-alkylation of my carbamate product?

A3: N-alkylation can be a problematic side reaction. To minimize it:

  • Complete Carbamate Formation First: If you are forming the carbamate in situ followed by alkylation, ensure the first step goes to completion before adding the alkylating agent.

  • Use Specific Reagents: The use of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) has been shown to promote selective N-alkylation of carbamates while minimizing over-alkylation.[22][23][24]

  • Control Stoichiometry: Use a stoichiometric amount of the alkylating agent.

Q4: My reaction seems to stall before all the starting material is consumed. What should I do?

A4: A stalled reaction can be due to several factors:

  • Reagent Decomposition: One of your reagents may be degrading over time.

  • Catalyst Deactivation: If you are using a catalyst, it may have become deactivated.

  • Product Inhibition: The product itself may be inhibiting the reaction.

  • Change in pH: As seen in the hydrolysis of cyclic carbonates, a change in pH can stop the reaction.

Troubleshooting:

  • Monitor the reaction profile to determine when it stalls.

  • Consider adding a fresh portion of the potentially decomposing reagent or catalyst.

  • If a pH change is suspected, consider using a buffered system or a base that can neutralize acidic byproducts without interfering with the reaction.

Part 3: Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis from a Chloroformate
  • To a solution of hydroxylamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add the chloroformate (1.1 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for this compound Synthesis from a Cyclic Carbonate
  • To a solution of the cyclic carbonate (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF), add the hydroxylamine (1.05 eq).

  • If required, add a catalytic amount of a base such as DBU or TBD (0.05-0.1 eq).

  • Stir the reaction at a controlled temperature (e.g., 60-80 °C) and monitor by HPLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product as described in Protocol 1.

References

  • Synthesis and hydrolytic properties of water-soluble poly(carbonate–hydroxyurethane)
  • Synthesis of poly(hydroxyurethane)s from cyclic carbonate‐siloxane monomers bearing pendent cyclic carbonate groups grafted along siloxane chains.
  • Model reaction for the synthesis of polyhydroxyurethanes from cyclic carbonates with amines: Substituent effect on the reactivity and selectivity of ring‐opening direction in the reaction of five‐membered cyclic carbon
  • Organocatalytic synthesis of (poly)
  • Reprocessable polyhydroxyurethane networks reinforced with reactive polyhedral oligomeric silsesquioxanes (POSS) and exhibiting excellent shape memory performance.
  • Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures.
  • Synthesis of Nonisocyanate Poly(hydroxy)
  • Carbamate synthesis by amination (carboxyl
  • Poly(hydroxyurethane)
  • Synthesis of poly(hydroxyurethane) from 5-membered cyclic carbonate under mild conditions in the presence of bicyclic guanidine.
  • Synthesis of High-Tg Nonisocyanate Polyurethanes via Reactive Extrusion and Their B
  • Troubleshooting: How to Improve Yield.
  • Efficient and selective N-alkylation of carbamates in the presence of Cs 2CO 3 and TBAI.
  • Poly(hydroxyurethane)
  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Urea Formation - Phenyl Chloroform
  • troubleshooting low yields in carbamate alkyl
  • Improved Synthesis of Unsymmetrical Ureas via Carbam
  • Hydroxylamine as a superior organocatalyst for Morita-Baylis-Hillman reaction.
  • Urea Form
  • Troubleshooting: My Reaction Failed: FAQ.
  • Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbam
  • What are some common causes of low reaction yields?
  • Base‐Catalyzed Highly Regioselective Synthesis of Bio‐Based Hydroxyurethanes.
  • Benefit of the Reactive Extrusion in the Course of Polyhydroxyurethanes Synthesis by Aminolysis of Cyclic Carbon
  • Analytical methodology for the determination of urea: Current practice and future trends.
  • Analytical methods for measuring urea in pharmaceutical formul
  • Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyan
  • Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyan
  • Bio-based non-isocyanate poly(hydroxy urethane)s (PHU)
  • Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyan
  • Common ways to lose product and reduce yield?
  • Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimiz
  • The multicomponent synthesis of O‐(2‐oxy)
  • The synthesis and some reactions of N-hydroxycarbam
  • One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentr
  • Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonyl
  • optimization of reaction conditions for 4'-Hydroxydehydrokawain synthesis.
  • Synthesis of Carbamates and Ureas Using Zr(IV)
  • One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentr
  • Strategies to Purify Carbohydr
  • Strategies and considerations for protein purific
  • Hydroxylamine synthesis by oxid
  • Non-isocyanate poly(hydroxyurethane)

Sources

Technical Support Center: High-Purity N-Hydroxyurethane Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-hydroxyurethane (also known as ethyl N-hydroxycarbamate). This guide is designed for researchers, scientists, and drug development professionals who require high-purity samples for their experiments. Here, you will find practical, in-depth answers to common challenges encountered during the purification process, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about this compound's properties, stability, and handling.

Q1: What are the typical impurities found in crude this compound?

A: Impurities in this compound often stem from its synthesis, which commonly involves the reaction of hydroxylamine with an ethyl chloroformate or diethyl carbonate.[1][2] Potential impurities include unreacted starting materials, side-products like N,O-dialkoxycarbonyl hydroxylamines, and degradation products. Given its structure, it can be susceptible to hydrolysis or decomposition, especially under harsh pH or high-temperature conditions.[3]

Q2: What are the key physical properties of this compound relevant to purification?

A: Understanding the physical properties is crucial for selecting a purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 105.09 g/mol [4][5]Influences behavior in size-exclusion chromatography and mass-based analytical techniques.
Boiling Point 113-116 °C at 3 mmHg[3][5][6]Suggests that vacuum distillation is a viable method for purification, avoiding high temperatures that could cause decomposition.
Appearance Colorless to light orange liquid/solid[3][7]A pronounced color in a crude sample often indicates the presence of impurities.
Storage Temperature Recommended at -20°C[5][8]Indicates thermal sensitivity. Long-term storage at room temperature can lead to degradation.

Q3: What are the primary safety precautions when handling this compound?

A: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][9] It is also a metabolite of the carcinogen urethane.[10] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][9]

Section 2: Recrystallization Troubleshooting Guide

Recrystallization is often the most effective and scalable method for purifying solid this compound. It leverages differences in solubility between the target compound and impurities in a given solvent at different temperatures.[11]

Workflow for Selecting a Recrystallization Solvent

The ideal solvent should dissolve this compound poorly at low temperatures but completely at elevated temperatures.[12]

Start Start: Crude this compound Sample Test_Solubility Test solubility of ~50mg crude solid in 1 mL of various solvents at RT Start->Test_Solubility Insoluble_RT Insoluble at RT? Test_Solubility->Insoluble_RT Heat_Sample Heat the suspension to the solvent's boiling point Insoluble_RT->Heat_Sample  Yes Failure_Soluble FAIL: Too soluble. Discard solvent. Insoluble_RT->Failure_Soluble  No Soluble_Hot Soluble when hot? Heat_Sample->Soluble_Hot Cool_Sample Cool slowly to RT, then in an ice bath Soluble_Hot->Cool_Sample  Yes Failure_Insoluble FAIL: Insoluble. Consider mixed solvent. Soluble_Hot->Failure_Insoluble  No Crystals_Form Do high-quality crystals form? Cool_Sample->Crystals_Form Success SUCCESS: Solvent is suitable Crystals_Form->Success  Yes Failure_NoCrystals FAIL: Oiling out or no precipitation. Try another solvent. Crystals_Form->Failure_NoCrystals  No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Q: My this compound isn't crystallizing from solution, even after cooling. What should I do?

A: This is a common issue often related to supersaturation or excessive solvent.

  • Causality: Crystal formation requires nucleation, a process where molecules organize into a stable seed. If the solution is not sufficiently saturated or if nucleation is inhibited, crystallization will not occur.

  • Troubleshooting Steps:

    • Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[13]

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.[13]

    • Reduce Solvent Volume: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[13] Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

    • Try a Different Solvent System: If all else fails, the chosen solvent may not be appropriate. Recover your crude solid by rotary evaporation and attempt the recrystallization with a different solvent.[13]

Q: My product is "oiling out" instead of forming crystals. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a sign that the solution's temperature is above the melting point of your compound/impurity mixture.

  • Causality: Impurities can significantly depress the melting point of a compound. If this depressed melting point is below the boiling point of the solvent, the compound will melt before it dissolves and separate as an oil.

  • Troubleshooting Steps:

    • Add More Solvent: The most common fix is to return the flask to the heat source and add more of the "good" (more soluble) solvent to fully dissolve the oil.[13] The goal is to lower the saturation point so that crystallization begins at a lower temperature.

    • Lower the Cooling Temperature Slowly: Rapid cooling can shock the solution, promoting oiling. Allow the solution to cool to room temperature slowly before moving it to an ice bath.[14][15]

    • Change the Solvent System: A solvent with a lower boiling point may be necessary. Alternatively, using a mixed solvent system can help modulate the solubility properties to favor crystallization.[16]

Q: My final yield after recrystallization is very low. How can I improve it?

A: A low yield can result from several factors, from using too much solvent to premature crystallization.

  • Causality: The goal of recrystallization is a trade-off between purity and yield. Some product will always remain in the "mother liquor." An excessively low yield suggests that too much product was lost.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Adding excess solvent will increase the amount of product that remains dissolved when cooled.[13]

    • Check the Mother Liquor: After filtering your crystals, you can cool the filtrate (mother liquor) further in a colder bath (e.g., dry ice/acetone) to see if a second, likely less pure, crop of crystals forms.

    • Ensure Complete Transfer: Make sure all crystals are quantitatively transferred from the flask to the filter funnel. A small amount of cold, fresh solvent can be used to rinse the flask.

Section 3: Column Chromatography Guidelines

When recrystallization is ineffective, particularly for removing impurities with similar solubility profiles, column chromatography is the next logical step.

Q: What stationary and mobile phases are recommended for purifying this compound?

A: this compound is a polar molecule, which dictates the choice of chromatography mode.

  • Normal-Phase Chromatography: This is often the most effective method.

    • Stationary Phase: Silica gel is the standard choice. Its polar surface interacts strongly with polar compounds.

    • Mobile Phase (Eluent): A non-polar solvent mixed with a more polar modifier is used. A good starting point is a mixture of hexanes and ethyl acetate. You would start with a low concentration of ethyl acetate (e.g., 10-20%) and gradually increase the polarity to elute the this compound.

  • Reverse-Phase Chromatography (HPLC): This technique can also be used, particularly for analytical assessment of purity.[17]

    • Stationary Phase: A non-polar C18-functionalized silica.

    • Mobile Phase (Eluent): A polar solvent system, such as a mixture of water and acetonitrile, often with a small amount of acid like formic or phosphoric acid to improve peak shape.[17]

Troubleshooting Common Chromatography Issues

Start Problem Detected Poor_Sep Poor Separation (Overlapping Peaks) Start->Poor_Sep No_Elution Compound Stuck on Column Start->No_Elution Cracked_Column Cracked Silica Bed Start->Cracked_Column Sol_Poor_Sep Action: Decrease solvent polarity (e.g., lower % Ethyl Acetate). Run a shallower gradient. Poor_Sep->Sol_Poor_Sep Sol_No_Elution Action: Increase solvent polarity (e.g., higher % Ethyl Acetate). Ensure compound is not reacting with silica. No_Elution->Sol_No_Elution Sol_Cracked_Column Cause: Column ran dry or was packed improperly. Action: Repack the column carefully, never letting the solvent level drop below the silica surface. Cracked_Column->Sol_Cracked_Column

Caption: Troubleshooting guide for common column chromatography issues.

Section 4: Distillation

For liquid or low-melting this compound that is thermally stable under vacuum, distillation can be an effective purification method, especially for removing non-volatile impurities.

Q: Is atmospheric distillation suitable for this compound?

A: No. The reported boiling point at atmospheric pressure is high, and thermal decomposition can occur.[3] Vacuum distillation is essential to lower the boiling point to a safe temperature. The literature value of 113-116 °C at 3 mmHg provides a clear guideline for this technique.[3][6]

Q: My distillation is proceeding very slowly or not at all. What could be the issue?

A: This typically points to issues with the vacuum or temperature.

  • Insufficient Vacuum: Check all joints and seals in your distillation apparatus for leaks.[18] Ensure your vacuum pump is functioning correctly and can achieve the required pressure (e.g., ~3 mmHg).

  • Temperature Too Low: The heating mantle temperature must be sufficiently higher than the target boiling point of your compound at the given pressure to provide the energy for vaporization. Increase the temperature gradually.

  • Condenser Issues: Ensure the cooling fluid in your condenser is cold and flowing properly. If the condenser is too efficient, it can cause the vapor to solidify and clog the apparatus; if it's not efficient enough, the product will pass through into the vacuum trap.[18]

References

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]
  • ThoughtCo. (2025). Troubleshooting Problems in Crystal Growing. [Link]
  • Filter Dryer. (2025). Troubleshooting Common Issues in Vacuum Crystallizer Equipment. [Link]
  • Unknown Source.
  • Jinzong Machinery. (2023). Tank Crystallizer Troubleshooting: Common Issues and Solutions. [Link]
  • Journal of Chemical Education.
  • YouTube. (2022).
  • University of York, Department of Chemistry. Solvent Choice. [Link]
  • University of Rochester, Department of Chemistry.
  • Covestro Solution Center.
  • Amerigo Scientific. This compound. [Link]
  • National Institutes of Health (NIH), PubChem. Hydroxyurethane. [Link]
  • Unknown Source. This compound 589-41-3.
  • CP Lab Safety. This compound, 5g, Each. [Link]
  • Pharmaffili
  • Unknown Source.
  • PubMed.
  • YouTube. (2020). How To Recrystallize A Solid. [Link]
  • YouTube. (2013).
  • PolymerExpert. (2022). Poly(hydroxyurethane)
  • Google Patents.
  • ACS Publications, Chemistry of Materials. (2025). Enhancing Polyhydroxyurethane Properties via the Formation of Dioxaborolane- and Dioxazaborocane Vitrimers. [Link]
  • Journal of the Chemical Society C: Organic (RSC Publishing).
  • ResearchGate.
  • MDPI. Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. [Link]
  • ADDI. Non-isocyanate poly(hydroxyurethane)

Sources

Addressing moisture sensitivity in reactions with N-Hydroxyurethane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling N-Hydroxyurethane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the moisture sensitivity of these versatile reagents. My goal is to equip you with the foundational knowledge and practical techniques required to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and why are they considered moisture-sensitive?

A: this compound derivatives, also known as N-hydroxycarbamates, are organic compounds containing the R-N(OH)-C(=O)OR' functional group. Their utility in synthesis stems from the unique reactivity of the N-O bond and the nitrogen atom. However, the molecule's core vulnerability lies at the electrophilic carbonyl carbon. Water, acting as a nucleophile, can attack this carbon, leading to hydrolysis. This reaction breaks the carbamate linkage, cleaving the molecule into an N-hydroxy amine derivative and regenerating the alcohol (R'-OH) and carbon dioxide. This degradation consumes your starting material, leading to reduced yields and the introduction of reactive, hydrophilic impurities into your reaction mixture.

Q2: What are the immediate signs that moisture has compromised my reaction?

A: Several key indicators may suggest moisture contamination:

  • Low or Stalled Conversion: The most common symptom is a reaction that fails to proceed to completion, as observed by TLC or NMR analysis. This is often due to the hydrolytic degradation of the this compound starting material.

  • Inconsistent Results: Unexplained variability in yield or reaction time between seemingly identical experimental runs often points to fluctuating levels of moisture contamination.

  • Formation of Unexpected Polar Byproducts: The generation of N-hydroxy amine salts or other hydrophilic species can complicate work-up procedures, leading to emulsions or difficulty in extracting the desired product.

  • Gas Evolution: Hydrolysis of the carbamate liberates carbon dioxide, which may be observed as slight bubbling or pressure buildup in a sealed system.

Q3: How should I properly store my this compound derivatives to ensure their longevity?

A: Proper storage is the first line of defense against moisture-induced degradation. These reagents should be treated as highly moisture-sensitive compounds.

  • Primary Storage: Store the sealed manufacturer's bottle inside a desiccator cabinet containing an active desiccant (e.g., Drierite™ or anhydrous calcium sulfate).

  • In-Use Aliquots: For frequently used reagents, it is best practice to transfer a working quantity to a dedicated Schlenk flask or a vial with a septum-sealed cap. This "in-use" container can then be stored in a desiccator or, for highly sensitive applications, within an inert atmosphere glovebox.

  • Inert Atmosphere: Purge the headspace of the storage container with a dry, inert gas like argon or nitrogen before sealing to displace any ambient moisture. Argon is denser than air and can provide a more robust protective blanket.[1]

Q4: My reaction with an this compound derivative failed. What is the very first thing I should verify?

A: Before investigating more complex causes, always return to the fundamentals of anhydrous technique. The most frequent culprit is unintentional water introduction. Systematically verify the following:

  • Solvent Purity: Was the solvent drawn from a freshly dried and validated source? Do not trust an old bottle of "anhydrous" solvent without verification.

  • Glassware Dryness: Was all glassware rigorously oven-dried (>120 °C for several hours) or flame-dried under vacuum and cooled under a stream of inert gas?[2]

  • Inert Atmosphere Integrity: Was the reaction set up under a positive pressure of dry nitrogen or argon? Check for leaks in your Schlenk line tubing and ensure septa are not punctured excessively.

Troubleshooting Guide: Common Experimental Issues

This section provides a deeper dive into specific problems you may encounter and offers systematic, evidence-based solutions.

Problem 1: Low or Non-Existent Product Yield

A diminished yield is the most direct consequence of moisture contamination. The underlying cause is nearly always the premature decomposition of your starting material or a critical intermediate.

Primary Cause: Hydrolysis of this compound Starting Material

Water present in the reaction solvent or atmosphere directly attacks the this compound, rendering it inactive for the intended transformation. The general mechanism involves nucleophilic acyl substitution at the carbonyl carbon.

Click to view Hydrolysis Mechanism

Caption: Hydrolysis of an this compound derivative.

Solution: Implementing a Rigorous Anhydrous Reaction Protocol

Success is contingent upon the meticulous exclusion of water. Follow this validated workflow for setting up your experiment.

Experimental Protocol: Setting Up an Anhydrous Reaction

  • Glassware Preparation:

    • Clean and assemble all necessary glassware (reaction flask, condenser, addition funnel, etc.).

    • Dry the assembled apparatus in an oven at >120 °C for at least 4 hours (overnight is preferable).

    • Alternatively, flame-dry the assembled glassware under high vacuum, heating all surfaces evenly until no more condensation is visible.

    • Allow the glassware to cool to room temperature under a positive pressure of dry argon or nitrogen. Use well-greased joints for vacuum work but minimal grease for inert atmosphere setups to avoid contamination.[2]

  • Solvent Preparation:

    • Use a freshly distilled solvent or one passed through an activated alumina solvent purification system.[3]

    • Never assume a commercial "anhydrous" solvent is sufficiently dry for a highly sensitive reaction, especially if the bottle has been opened previously.

    • Refer to the table below for appropriate drying agents for common solvents.

  • Reagent Transfer:

    • Add solid reagents under a strong counterflow of inert gas.

    • Transfer liquid reagents using a dry, nitrogen-flushed syringe or a double-tipped cannula.[2][4]

    • Ensure syringe needles are inserted through rubber septa that have been punctured minimally to maintain a good seal.

Caption: Workflow for setting up an anhydrous reaction.

Table 1: Recommended Drying Agents for Common Organic Solvents

SolventPrimary Drying Agent(s)Notes & Incompatibilities
Tetrahydrofuran (THF)Na/benzophenone, CaH₂Na/benzophenone provides a visual indicator (deep blue/purple) of dryness. Do not use with halogenated solvents.
Dichloromethane (DCM)CaH₂, P₄O₁₀P₄O₁₀ is a very efficient but aggressive drying agent. CaH₂ is generally sufficient. Do not use Na.[3]
Acetonitrile (ACN)CaH₂, 3Å Molecular SievesRepeated stirring over CaH₂ followed by distillation is effective. Sieves should be activated in an oven.
TolueneNa/benzophenone, CaH₂Similar to THF. Ensure solvent is pre-dried to remove bulk water before adding sodium.
Diethyl EtherNa/benzophenonePeroxide formation is a major hazard; always test for peroxides before distillation.

Note: Always consult safety data sheets and chemical compatibility charts before choosing a drying method. Some drying agents, like sodium metal or calcium hydride, are highly reactive and require careful handling.[5][6]

Problem 2: Formation of Unexpected Byproducts

The appearance of extra spots on a TLC plate or unexpected signals in an NMR spectrum often indicates the presence of side products. In the context of this compound chemistry, these often arise from hydrolysis or, under certain conditions, molecular rearrangement.

Cause 1: Hydrolysis Byproducts Contaminating the Product

As discussed, the primary hydrolysis products are an N-hydroxy amine (or its salt) and an alcohol derived from the ester portion of the carbamate. These are typically more polar than the desired product and can interfere with purification.

  • Analytical Identification: Use ¹H NMR and LC-MS to identify these species. Hydroxylamine protons (N-H and O-H ) are often broad and may exchange with D₂O. The appearance of a signal corresponding to the alcohol portion of the original carbamate (e.g., ethanol from an ethyl carbamate) is a strong indicator of hydrolysis.

Table 2: Indicative ¹H NMR Chemical Shifts for Troubleshooting

Functional GroupTypical Chemical Shift (δ, ppm)Notes
N-H (in carbamate)7.0 - 9.0 (broad)Position is highly variable and depends on solvent and concentration.
O-H (on Nitrogen)8.0 - 10.0 (very broad)Often exchanges with residual water or D₂O and may not be observed.
-O-CH₂- (ethyl carbamate)~4.2 (quartet)Disappearance of this signal and appearance of ethanol quartet (~3.7 ppm) suggests hydrolysis.
N-H (in hydroxylamine)5.0 - 7.0 (broad)Can be difficult to assign definitively without 2D NMR or spiking experiments.
O-H (in hydroxylamine)6.0 - 8.0 (broad)

Note: These are approximate values. Refer to spectral databases or literature for specific compounds.[6][7]

  • Purification Strategy: The hydrophilic nature of hydroxylamine byproducts can be exploited for their removal.

    • Aqueous Work-up: Perform a liquid-liquid extraction. A wash with dilute acid (e.g., 1M HCl) will protonate the basic hydroxylamine, pulling it into the aqueous layer as a salt. Caution: Ensure your desired product is stable to acidic conditions.

    • Brine Wash: A subsequent wash with saturated NaCl solution helps to remove residual water from the organic layer.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Chromatography: If co-elution is an issue, flash column chromatography is typically effective for separating the non-polar product from polar byproducts.

Cause 2: Unintended Lossen Rearrangement

N-hydroxyurethanes, particularly if they are O-acylated or activated in situ, can be susceptible to the Lossen rearrangement. This reaction occurs under thermal or basic conditions and converts the hydroxamic acid derivative into a highly reactive isocyanate intermediate.[8] This isocyanate can then be trapped by any nucleophile present, including residual water, to form undesired byproducts.

Click to view Lossen Rearrangement Mechanism

Caption: The Lossen rearrangement as a potential side reaction.

  • Mitigation Strategies:

    • Temperature Control: Avoid excessive heating unless the rearrangement is the desired reaction. Many reactions involving N-hydroxyurethanes proceed efficiently at or below room temperature.

    • Base Selection: Use non-nucleophilic bases where possible. If a strong base is required, consider slow addition at low temperatures to avoid a rapid, exothermic reaction that could promote rearrangement.

    • Protecting Group Strategy: If the N-H proton is the issue, consider if an N-alkylated derivative is suitable for your synthetic route.

By understanding the fundamental principles of moisture sensitivity and applying these rigorous troubleshooting and handling protocols, you can significantly improve the reliability and success of your reactions involving this compound derivatives.

References

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
  • Wikipedia. (n.d.). Lossen rearrangement.
  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents.
  • Google Patents. (n.d.). CN105752954A - Method for purifying hydroxylamine hydrochloride.
  • Google Patents. (n.d.). US5788946A - Purification of hydroxylamine.
  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
  • Lillo, V., et al. (2009). Ni and Pd mediate asymmetric organoboron synthesis with ester functionality at the β position. Organic & Biomolecular Chemistry. Supporting Information.
  • MDPI. (2020). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules.
  • Blanquer, S., et al. (2021). Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. ACS Sustainable Chemistry & Engineering.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
  • Thomas, M., et al. (2019). The Lossen rearrangement from free hydroxamic acids. Organic & Biomolecular Chemistry.
  • Schär, M., et al. (2010). Practical Organic Synthesis: A Student's Guide. Wiley.
  • Wang, Y., et al. (2014). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A.
  • Bandaranayake, B., et al. (2020). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Molecules.
  • Singh, S., et al. (2013). A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. International Journal of Pharmaceutical Sciences and Research.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis.
  • ResearchGate. (2016). On NH NMR Chemical Shifts, Part I.
  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules.
  • ResearchGate. (2020). Impact of moisture curing conditions on the chemical structure and rheological and ultimate adhesion properties of polyurethane adhesives based on castor oil and cellulose acetate.
  • MDPI. (2022). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules.
  • Novak, M., & Brooks, S. A. (2001). Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. The Journal of Organic Chemistry.
  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • R Discovery. (n.d.). Kinetics Of Hydrolysis Research Articles.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
  • Castro, E. A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (2004). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • Wiley. (n.d.). Practical Organic Synthesis: A Student's Guide.
  • Digital Commons @ Michigan Tech. (2023). Chemical Decomposition of Flexible Polyurethane Foam to Generate a Media for Microbial Upcycling.
  • Tømmeraas, K., & Melander, C. (2008). Kinetics of hyaluronan hydrolysis in acidic solution at various pH values. Biomacromolecules.
  • ResearchGate. (2007). Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions.

Sources

Catalyst Selection for Optimizing N-Hydroxyurethane-Involved Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers and Drug Development Professionals

Welcome to our technical support center. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the synthesis and application of N-hydroxyurethanes. This resource is designed to provide not just answers, but a foundational understanding of the principles governing catalyst selection and reaction optimization, empowering you to troubleshoot effectively and advance your research with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for N-hydroxyurethane synthesis, and what are their general mechanisms?

When approaching this compound synthesis, catalysts can be broadly divided into two main categories: metal-based compounds and organocatalysts. The choice between them depends heavily on the specific reaction, substrates, and desired outcome.

  • Metal-Based Catalysts: These are typically Lewis acids. The mechanism generally involves the metal center coordinating with either the isocyanate or the hydroxyl group.[1] This coordination polarizes the bond, making the isocyanate carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2] For reactions involving cyclic carbonates, the Lewis acid can activate the carbonyl group of the carbonate, facilitating ring-opening.[3]

    • Common Examples: Organotin compounds like Dibutyltin Dilaurate (DBTDL) have historically been the workhorses, known for their high efficiency.[4][5] However, due to toxicity concerns, alternatives based on bismuth, zinc, zirconium, and aluminum are gaining significant interest.[4][6][7] Tin and bismuth catalysts are particularly effective for the hydroxyl/isocyanate reaction (the "gel" reaction).[6][7]

  • Organocatalysts: This diverse class primarily consists of organic bases and hydrogen-bond donors.

    • Bases (Tertiary Amines, Amidines, Guanidines): These catalysts operate through a nucleophilic activation mechanism. They form a complex with the alcohol, increasing the nucleophilicity of the hydroxyl group and facilitating its attack on the isocyanate.[8][9] Strong bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are particularly effective, especially in isocyanate-free routes involving the aminolysis of cyclic carbonates.[3][10][11]

    • Hydrogen-Bond Donors (e.g., Thioureas): These catalysts function by forming hydrogen bonds with the carbonyl group of the isocyanate or cyclic carbonate, activating it toward nucleophilic attack.[3] They can work in concert with base catalysts for dual activation.

Below is a diagram illustrating the distinct activation pathways.

Catalyst_Mechanisms cluster_0 Metal-Based Catalyst (Lewis Acid Activation) cluster_1 Organocatalyst (Nucleophilic Activation) M_Cat Metal Catalyst (e.g., Sn, Bi, Zn) Isocyanate_M Isocyanate (R-N=C=O) M_Cat->Isocyanate_M Coordination Activated_Isocyanate Activated Complex (Enhanced Electrophilicity) Isocyanate_M->Activated_Isocyanate Urethane_M Urethane Product Activated_Isocyanate->Urethane_M Alcohol_M Alcohol (R'-OH) Alcohol_M->Activated_Isocyanate Nucleophilic Attack O_Cat Base Catalyst (e.g., TBD, DBU) Alcohol_O Alcohol (R'-OH) O_Cat->Alcohol_O H-Bonding/ Deprotonation Activated_Alcohol Activated Complex (Enhanced Nucleophilicity) Alcohol_O->Activated_Alcohol Isocyanate_O Isocyanate (R-N=C=O) Activated_Alcohol->Isocyanate_O Nucleophilic Attack Urethane_O Urethane Product Isocyanate_O->Urethane_O

Caption: General mechanisms for metal-based and organocatalysts.

Q2: How do I choose between a metal-based catalyst and an organocatalyst for my reaction?

The selection hinges on balancing reactivity, selectivity, and practical constraints like toxicity and moisture sensitivity.

Catalyst ClassPrimary AdvantagesPrimary DisadvantagesBest For...
Metal-Based - High catalytic efficiency at low loadings.[4][5]- Strong promotion of the gel (NCO/OH) reaction.[6][12]- Wide range of activities available (fast to delayed action).[6][13]- Toxicity concerns (especially organotins).[4][5]- Can catalyze hydrolysis of ester groups.[4]- Susceptible to deactivation by impurities or moisture.[5]- Two-component coating and elastomer systems.[4]- When a fast cure rate is the primary objective.- Reactions where the NCO/water reaction must be minimized.[12]
Organocatalyst - Generally lower toxicity ("metal-free").[8]- High selectivity possible (e.g., amine catalysts for NCO/water).[12]- Can be designed for dual activation mechanisms.[3]- Often require higher catalyst loadings.- Strong bases can promote side reactions like urea formation.[10][14]- Can be sensitive to moisture and acidic impurities.[4][15]- Isocyanate-free routes via cyclic carbonates.[3][8]- Polyurethane foam production where a balance of "blow" and "gel" is needed.[12][13]- Biomedical applications where metal contamination is a concern.[16]

A logical approach to initial catalyst selection is visualized in the workflow below.

Catalyst_Selection_Workflow Start Define Reaction Type IsocyanateRoute Isocyanate + Alcohol Route Start->IsocyanateRoute NonIsocyanateRoute Isocyanate-Free Route (e.g., Cyclic Carbonate + Amine) IsocyanateRoute->NonIsocyanateRoute No MetalConstraint Are there metal restrictions (e.g., toxicity)? IsocyanateRoute->MetalConstraint Yes OrganoCatalyst Select Organocatalyst (TBD, DBU, Thiourea) NonIsocyanateRoute->OrganoCatalyst MetalConstraint->OrganoCatalyst Yes ReactivityNeed Need fast gel/cure? MetalConstraint->ReactivityNeed No SideReactionCheck Are side reactions (e.g., urea) a concern? OrganoCatalyst->SideReactionCheck MetalCatalyst Select Metal Catalyst (Bi, Zn, non-Sn) ReactivityNeed->MetalCatalyst Yes AmineCatalyst Select Tertiary Amine (e.g., DABCO) ReactivityNeed->AmineCatalyst No FinalChoice Proceed to Screening MetalCatalyst->FinalChoice AmineCatalyst->FinalChoice MilderCatalyst Consider milder base or H-bond donor catalyst SideReactionCheck->MilderCatalyst Yes SideReactionCheck->FinalChoice No MilderCatalyst->FinalChoice

Caption: Decision workflow for initial catalyst selection.

Q3: I am working with sterically hindered substrates (e.g., secondary alcohols or isocyanates like IPDI). What type of catalyst should I consider?

Steric hindrance dramatically slows the uncatalyzed reaction rate.[4] In these cases, a highly active catalyst is essential.

  • Organocatalysts: Strong bases like TBD have proven effective in catalyzing reactions even with sterically hindered amines.[3]

  • Metal Catalysts: While efficient, the responsiveness of different isocyanates to metal catalysts varies. For example, isophorone diisocyanate (IPDI) is less responsive to catalysis due to its sterically hindered NCO groups compared to more accessible isocyanates.[4] Stannous octoate has shown high efficacy in promoting reactions with both primary and secondary alcohols, outperforming many other catalysts with more hindered substrates.[16]

Your best approach is to screen a small panel of highly active catalysts from both classes, such as TBD and stannous octoate, to determine the optimal choice for your specific substrate pair.

Troubleshooting Guide

Q4: My reaction is extremely slow or stalls completely. What are the likely causes and how can I fix this?

A slow or stalled reaction is one of the most common issues. The underlying cause is often related to catalyst deactivation or insufficient activation energy.

Potential CauseExplanation & VerificationRecommended Solution
Catalyst Poisoning/Deactivation Acidic impurities in resins, solvents, or on glassware can neutralize basic catalysts or deactivate metal catalysts.[5] Water can also act as a temporary poison or participate in side reactions.[17] Verify by testing a fresh batch of catalyst with high-purity, dry reagents.- Use high-purity, dry solvents and reagents.[17]- Ensure glassware is scrupulously clean and dry.- Consider using a fresh batch of catalyst.[17]
Insufficient Catalyst Loading The amount of catalyst may be too low for the reaction scale or substrate reactivity.- Incrementally increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%).- Be aware that higher loading can increase side reactions.
Poor Substrate Solubility If the substrate is not fully dissolved, the reaction becomes mass-transfer limited, appearing very slow. This is a three-phase system (gas, liquid, solid catalyst) that requires good mixing.[17]- Select a solvent in which the starting material is fully soluble.- Ensure vigorous and efficient stirring throughout the reaction.[17]
Low Intrinsic Reactivity The substrates themselves may be inherently unreactive (e.g., sterically hindered). The chosen catalyst may not be potent enough.- Switch to a more active catalyst. For organocatalysts, move to a stronger base like TBD.[3] For metal catalysts, consider stannous octoate or DBTDL (if permissible).[16]
Hydrolysis of Cyclic Carbonate In isocyanate-free routes, water can hydrolyze the cyclic carbonate precursor, generating an unreactive diol and CO2. The CO2 can acidify the medium and protonate amine reactants, stopping the polymerization.[15][18]- Use anhydrous conditions.- If water is unavoidable, consider catalysts less sensitive to moisture or strategies for water-borne formulations.[15]
Q5: I am observing significant side-product formation, particularly ureas. How can I suppress this?

Urea formation is a common side reaction, especially in isocyanate-free syntheses from cyclic carbonates and diamines when using strong base catalysts.[10][14] It can also occur in traditional routes if water is present, which reacts with isocyanates to form an unstable carbamic acid that decomposes to an amine and CO2; this amine then rapidly reacts with another isocyanate to form a urea.[13]

  • For Isocyanate-Free Routes: The use of very strong bases (e.g., phosphazenes, TBD) can sometimes lead to the rearrangement of the desired this compound into urea linkages, especially at elevated temperatures or long reaction times.[10]

    • Solution: Opt for a milder catalyst system. Thiourea-based catalysts, which operate via H-bonding, can be effective while minimizing urea formation.[3] Alternatively, carefully controlling the reaction temperature and time with a strong base can help favor the kinetic hydroxyurethane product.

  • For Isocyanate-Based Routes: The key is to control the water content and catalyst selectivity.

    • Solution:

      • Use Anhydrous Conditions: Thoroughly dry all reagents and solvents.

      • Select a "Gel" Selective Catalyst: Metal catalysts, particularly those based on tin and bismuth, are highly selective for the NCO/OH reaction over the NCO/water ("blow") reaction.[6][12]

      • Avoid Excess Amine Catalyst: Tertiary amine catalysts are excellent promoters of the NCO/water reaction.[12] If they must be used, they should be paired with a metal catalyst to balance the reaction rates.[4]

Q6: My catalyst seems to lose activity over time, either in storage or in the reaction pot. Why is this happening?

Catalyst stability is a critical factor for reproducibility and achieving full conversion.

  • Hydrolytic Instability: Many metal catalysts, particularly organometallics like DBTDL and bismuth derivatives, are sensitive to moisture.[4][19] They can hydrolyze over time, forming less active or inactive metal oxides.

    • Solution: Store catalysts under an inert atmosphere (e.g., nitrogen or argon) in a sealed container. When preparing stock solutions, use anhydrous solvents. Some modern tin catalysts are formulated for better hydrolytic stability.[13]

  • Oxidation: Some catalysts can be sensitive to air. For example, stannous octoate (Tin(II)) can be oxidized to less active Tin(IV) species.

    • Solution: Handle and store air-sensitive catalysts under an inert atmosphere.

  • Short Pot Life: In two-component systems, the "pot life" is the time the catalyzed mixture remains usable. A catalyst that is too active can lead to a rapid viscosity increase and premature gelling.

    • Solution: Select a catalyst with delayed action.[6] Sulfur-based ligands on metal catalysts, for instance, can build in a front-end delay.[6] Temperature-sensitive catalysts are another option, showing low activity at room temperature but high activity upon heating.[12]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a method for rapidly comparing the efficacy of several catalysts for a specific this compound formation reaction using a model system.

  • Preparation:

    • In separate, oven-dried vials, prepare stock solutions of each catalyst to be tested (e.g., 0.1 M in anhydrous toluene or another suitable solvent).

    • Prepare a stock solution of your alcohol/amine substrate and an internal standard (e.g., dodecane) in the chosen anhydrous reaction solvent.

  • Reaction Setup:

    • To a series of identical, dry reaction vials equipped with stir bars, add the alcohol/amine stock solution.

    • Place the vials in a temperature-controlled heating block set to the desired reaction temperature (e.g., 80 °C). Allow them to equilibrate.

    • To initiate the reactions, add the isocyanate or cyclic carbonate substrate to each vial, followed immediately by the addition of a specific volume of one of the catalyst stock solutions (to achieve the desired mol%). Start a timer for each vial. Include one vial with no catalyst as a control.

  • Monitoring:

    • At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each reaction vial.

    • Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., CDCl3 for NMR analysis or a solvent for GC/LC analysis).

  • Analysis:

    • Analyze the quenched samples by an appropriate method (¹H NMR, GC, or LC-MS) to determine the conversion of the starting material by comparing its peak integration against the internal standard.

    • Plot conversion versus time for each catalyst to compare their relative rates and identify the most effective candidate for your system.

References

  • Turkchem.
  • Herrington, D. R., & Linder, A. (2018). Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions. Macromolecular Reaction Engineering, 12(4), 1800007. URL
  • Reaxis Inc.
  • Grignard, B., et al. (2016). Unexpected Synthesis of Segmented Poly(hydroxyurea–urethane)s from Dicyclic Carbonates and Diamines by Organocatalysis. European Polymer Journal, 84, 705-718. URL
  • Cornille, A., et al. (2015). β-Hydroxyurethane moieties of nonisocyanate polyurethanes: with different pending groups by polyaddition of bis(cyclic carbonate)s and diamines. Polymer Chemistry, 6(39), 6956-6967. URL
  • Sardon, H., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. Macromolecules, 48(10), 3153-3165. URL
  • Lambeth, R. H., & Henderson, K. J. (2013). Organocatalytic synthesis of (poly)hydroxyurethanes from cyclic carbonates and amines. Polymer Chemistry, 4(19), 5068-5074. URL
  • Reaxis Inc. (2025). What is the Metal Catalyst for Polyurethane? An In-Depth Analysis. URL
  • Gomez, C. M., et al. (2021). Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. ACS Sustainable Chemistry & Engineering, 9(30), 10045-10063. URL
  • Knowledge. (2022). Classification of polyurethane catalysts and selection of catalysts for different polyurethane products. URL
  • Robert, F., et al. (2020). Polyhydroxyurethane covalent adaptable networks: looking for suitable catalysts. Polymer Chemistry, 11(3), 609-618. URL
  • Blank, W. J. (2012). Mechanism and catalysis of urethane formation. In Polyurethane Polymers (pp. 51-68). Carl Hanser Verlag GmbH & Co. KG. URL
  • Lligadas, G., et al. (2008). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. Macromolecular Reaction Engineering, 2(5), 379-391. URL
  • Fortman, D. J., et al. (2018). Mechanically Activated, Catalyst-Free Polyhydroxyurethane Vitrimers. Journal of the American Chemical Society, 140(44), 14534-14539. URL
  • Lligadas, G., et al. (2008). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. Macromolecular Reaction Engineering, 2(5), 379-391. URL
  • Nagy, B., et al. (2021).
  • Gomez, C. M., et al. (2021). Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. ACS Sustainable Chemistry & Engineering, 9(30), 10045-10063. URL
  • Patcham.
  • PCI Magazine. (2000).
  • Delplace, V., et al. (2022). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone)
  • Honda, M., et al. (2022). Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents. Dalton Transactions, 51(1), 45-56. URL
  • Fehér, A., et al. (2022). Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. Polymers, 14(15), 3004. URL
  • ShangHai QiGuang. (2025).
  • Astruc, D., et al. (2018). Recent Progress of Metal Nanoparticle Catalysts for C–C Bond Forming Reactions. Molecules, 23(6), 1349. URL
  • PolymerExpert. (2022). Poly(hydroxyurethane)
  • Liu, G., et al. (2017). Synthesis of poly(hydroxyurethane) from 5‐membered cyclic carbonate under mild conditions in the presence of bicyclic guanidine and their reaction process. Journal of Polymer Science Part A: Polymer Chemistry, 55(14), 2348-2356. URL
  • Patsnap Eureka. (2025).
  • Boyav, F. D., et al. (2021). Environmentally friendly polyurethanes based on non-isocyanate synthesis. Polymers for Advanced Technologies, 32(11), 4253-4262. URL
  • Bedford, R. B. NEW CATALYTIC REACTIONS VIA C-H ACTIVATION. University of Bristol Research Portal. URL
  • Sheldon, R. A., & Woodley, J. M. (2018). Biocatalysis for Biobased Chemicals. Journal of the American Chemical Society, 140(30), 9363-9377. URL
  • Benchchem.

Sources

Technical Support Center: Scaling Up N-Hydroxyurethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-Hydroxyurethanes. This guide is designed for researchers, chemists, and process engineers involved in transitioning N-Hydroxyurethane synthesis from the laboratory bench to the pilot plant. Our goal is to provide in-depth, field-proven insights to anticipate challenges, troubleshoot common issues, and ensure a safe, efficient, and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to N-Hydroxyurethanes?

The most prevalent and industrially relevant method for synthesizing N-Hydroxyurethanes (also known as N-hydroxycarbamates) is the reaction of an alkyl or aryl chloroformate with hydroxylamine or its salts (typically hydroxylamine hydrochloride) in the presence of a base.[1][2][3] This reaction is highly versatile but requires careful control, especially during scale-up, due to its exothermic nature.

Q2: Why is temperature control so critical when scaling up this reaction?

The reaction between a chloroformate and hydroxylamine is highly exothermic.[4][5] At the lab scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. When scaling up to a pilot reactor, this ratio decreases dramatically. Without proper heat management, the heat generated by the reaction can accumulate, leading to a rapid increase in temperature.[5] This can cause several problems:

  • Thermal Runaway: An uncontrolled increase in temperature that can lead to dangerous pressure build-up and potential reactor failure.[5]

  • Side Reactions: Higher temperatures can promote the formation of by-products, reducing the purity and yield of the desired this compound.[2]

  • Product Decomposition: N-Hydroxyurethanes can be thermally sensitive, and excessive temperatures can lead to degradation.

Q3: What are the primary safety concerns when moving to a pilot scale?

Scaling up introduces more significant safety risks that must be managed through a robust Process Safety Management (PSM) program.[6] Key hazards include:

  • Highly Reactive Reagents: Alkyl chloroformates are toxic, corrosive, and react violently with water.[7][8][9][10] Large quantities pose a significant risk if not handled properly.

  • Hydroxylamine Handling: Hydroxylamine and its salts can be unstable and are powerful reducing agents.[11]

  • Exothermic Reaction Control: As mentioned, the potential for a thermal runaway is the most significant process hazard.[4][5]

  • By-product Generation: The reaction can produce HCl, which needs to be neutralized and handled appropriately.

All pilot-scale operations must be preceded by a thorough hazard and operability (HAZOP) study.

Q4: What are the expected by-products in this synthesis?

The formation of by-products can be minimized with strict process control. Common impurities include:

  • Symmetrical Ureas: If the chloroformate reacts with any contaminating water, it can hydrolyze to an alcohol and generate HCl and CO2, or under certain conditions, form an unstable carbamic acid that can lead to amine formation and subsequent reaction with another chloroformate molecule to form a urea.[1][2]

  • Over-alkylation Products: Depending on the reaction conditions, there is a potential for reaction on the oxygen of the N-hydroxy group.

  • Unreacted Starting Materials: Incomplete conversion will leave residual chloroformate and hydroxylamine.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of N-Hydroxyurethanes.

Low Yield

Problem: The reaction yield is significantly lower at the pilot scale compared to the lab scale.

Low_Yield_Troubleshooting

  • Possible Cause 1: Poor Temperature Control and "Hot Spots"

    • Explanation: On a large scale, inefficient mixing can lead to localized areas of high temperature where the chloroformate is added. These "hot spots" can cause degradation of the product or starting materials and promote side reactions.[2]

    • Solution:

      • Improve Agitation: Ensure the reactor's agitator is appropriate for the vessel geometry and reaction mass viscosity. Increase the stirring speed to improve bulk mixing.

      • Optimize Reagent Addition: Switch from top-surface addition to sub-surface addition of the chloroformate. This promotes rapid dispersion and reaction. Slowing down the addition rate will also allow more time for the cooling system to remove the heat of reaction.[4][5]

  • Possible Cause 2: Moisture Contamination

    • Explanation: Chloroformates are highly sensitive to moisture.[1] Water can consume the reagent and lead to the formation of by-products. Pilot-scale equipment has more surface area and more complex transfer lines, increasing the chances of moisture ingress.

    • Solution:

      • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to prevent atmospheric moisture from entering the reactor.

      • Dry Equipment: Ensure the reactor and all transfer lines are thoroughly dried before starting the reaction.

  • Possible Cause 3: Incomplete Reaction

    • Explanation: The reaction may not be going to completion in the allotted time at the pilot scale. This could be due to mass transfer limitations or simply a need for a longer reaction time at the chosen temperature.

    • Solution:

      • In-Process Monitoring: Use in-process controls (e.g., HPLC, GC) to monitor the disappearance of starting materials.

      • Adjust Reaction Time/Temperature: Based on the monitoring, extend the reaction time or slightly increase the temperature (while ensuring it stays within the safe operating limits) to drive the reaction to completion.

Product Purity Issues

Problem: The isolated product at the pilot scale is discolored or contains significant impurities not observed in the lab.

  • Possible Cause 1: By-product Formation from Poor Temperature Control

    • Explanation: As discussed, localized overheating can lead to the formation of colored degradation products or other impurities.[12]

    • Solution: Implement the solutions for poor temperature control mentioned above (improved agitation, optimized reagent addition).

  • Possible Cause 2: Issues with Crystallization/Isolation

    • Explanation: Crystallization processes are highly scale-dependent. Cooling rates and mixing efficiency differ significantly between a lab flask and a pilot reactor, which can affect crystal size, morphology, and the occlusion of impurities.

    • Solution:

      • Controlled Cooling: Develop a controlled cooling profile for the crystallization step. A slower, linear cooling rate is often preferable to "crash" cooling.

      • Seeding: Consider seeding the batch with a small amount of pure product to promote controlled crystal growth.

      • Agitation during Crystallization: Optimize the agitator speed during crystallization to achieve a balance between good heat transfer and preventing crystal breakage (which can lead to smaller, less pure crystals).

Experimental Protocols: Lab to Pilot Scale

This section provides an illustrative, step-by-step methodology for the synthesis of Ethyl N-hydroxycarbamate.

Note: These protocols are for illustrative purposes. All quantities and parameters must be adapted and optimized for your specific equipment and safety protocols. A thorough risk assessment must be conducted before any pilot-scale operation.

Reaction Scheme

Reaction_Scheme

Table 1: Comparison of Lab and Pilot Scale Parameters
ParameterLaboratory Scale (1 L Flask)Pilot Scale (100 L Reactor)Rationale for Change
Batch Size ~50 g product~5 kg product100x scale-up factor.
Hydroxylamine HCl 1.0 eq1.0 eqStoichiometry remains constant.
Ethyl Chloroformate 1.05 eq1.05 eqSlight excess to ensure full conversion of hydroxylamine.
Base (NaHCO₃) 2.2 eq2.2 eqSufficient to neutralize HCl from starting material and reaction.
Solvent (e.g., Water) 500 mL50 LMaintain similar concentration profile.
Initial Temperature 0-5 °C (Ice Bath)0-5 °C (Jacket Cooling)Control initial exotherm upon addition.
Addition Time 15-20 minutes (Dropping Funnel)2-3 hours (Dosing Pump)Slower addition to manage heat removal in the larger vessel.[5]
Max Temp Allowed < 10 °C< 10 °CCritical process parameter to prevent side reactions.
Reaction Time 1-2 hours2-4 hoursMay require longer time to ensure complete conversion at scale.
Work-up Extraction with Ethyl AcetateExtraction with Ethyl AcetateMethod is scalable, but requires larger equipment.
Isolation Rotary Evaporation, RecrystallizationCrystallization in reactor, FiltrationRecrystallization is done in the reactor followed by filtration.
Typical Yield 80-90%75-85%Yields are often slightly lower on scale-up due to transfers and handling.
Laboratory Protocol (1 L Scale)
  • Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/water bath.

  • Charge Reagents: Charge the flask with hydroxylamine hydrochloride (e.g., 69.5 g, 1.0 mol) and sodium bicarbonate (e.g., 185 g, 2.2 mol) in 500 mL of water.

  • Cooling: Stir the slurry and cool the internal temperature to 0-5 °C.

  • Addition: Add ethyl chloroformate (e.g., 114 g, 1.05 mol) to the dropping funnel. Add the ethyl chloroformate dropwise to the stirred slurry over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction completion by TLC or HPLC.

  • Work-up: Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes).

Pilot Scale Protocol (100 L Reactor)
  • Pre-run Checks: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen. Verify that the cooling jacket, agitator, temperature probes, and dosing pump are all functioning correctly.

  • Charge Reagents: Charge the reactor with water (50 L), followed by hydroxylamine hydrochloride (6.95 kg, 100 mol) and sodium bicarbonate (18.5 kg, 220 mol) under agitation.

  • Cooling: Start the agitator and cool the reactor contents to 0-5 °C using the cooling jacket.

  • Addition: Charge the ethyl chloroformate (11.4 kg, 105 mol) to a calibrated dosing vessel. Using a dosing pump, add the ethyl chloroformate sub-surface into the reactor over 2-3 hours.

  • Temperature Control: Continuously monitor the internal temperature. The addition rate should be controlled automatically (or manually by the operator) to ensure the temperature does not exceed 10 °C. The cooling jacket temperature should be adjusted as needed to manage the exotherm.[13]

  • Reaction: After the addition is complete, maintain the batch temperature at 0-5 °C and continue to stir for 2-4 hours.

  • In-Process Control (IPC): Take a sample from the reactor and analyze by HPLC to confirm the consumption of the limiting reagent.

  • Work-up: Once the reaction is complete, stop the agitator and allow the layers to separate (if applicable, depending on solvent choice). Transfer the aqueous layer to waste. The product may be in the organic layer if an organic solvent was used, or may require extraction. For extraction, add ethyl acetate (3 x 20 L) to the reactor, agitate, and then allow to settle before separating the layers.

  • Isolation: Concentrate the organic layer by vacuum distillation directly in the reactor if equipped, or transfer to a suitable vessel.

  • Purification: Perform the crystallization in the reactor by adding an anti-solvent and following a pre-defined cooling profile. Isolate the product by filtration using a Nutsche filter or centrifuge, followed by vacuum drying.

Scale-Up Workflow and Logic

The transition from lab to pilot requires a systematic approach to manage the inherent changes in physical and chemical behavior.

Scale_Up_Workflow

  • Lab-Scale Optimization: The process begins with a well-understood and optimized laboratory procedure.

  • Kinetic and Thermal Analysis: Before any scale-up, perform calorimetric studies (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction, heat flow, and to understand the reaction kinetics.[4] This data is essential for sizing the cooling system of the pilot reactor.

  • HAZOP & Safety Review: A multidisciplinary team should conduct a Hazard and Operability (HAZOP) study to identify all potential risks and ensure that adequate control measures are in place.[6][14]

  • Pilot Process Design: Based on the lab data and safety review, design the pilot-scale process. This includes writing detailed Standard Operating Procedures (SOPs), creating Process and Instrumentation Diagrams (P&IDs), and defining all critical process parameters.

  • Pilot Run: Execute the pilot run, carefully monitoring and logging all data.

  • Data Analysis & Optimization: Analyze the data from the pilot run to identify any deviations from the expected performance. Use this information to optimize the process for future runs. This may involve iterating at the pilot scale.

  • Transition to Production: Once the process is demonstrated to be safe, reliable, and efficient at the pilot scale, the finalized process can be transferred to production.

References

  • WO2020141046A1 - Method for producing non-isocyanate polyurethanes - Google P
  • EP2706078A1 - Polyhydroxyurethane microparticles, and process for producing same - Google P
  • US8017719B2 - Method for preparing polyhydroxy-urethanes - Google P
  • Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])
  • WO2021067976A1 - Non-isocyanate polyurethane foam composition and method of making the same - Google P
  • EP0122894B1 - Process for preparing polyurethanes with the use of a polyhydroxyalkylphosphine oxide as curative - Google P
  • Are there any safety issues in using alkyl chloroformates?
  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (URL: [Link])
  • Raschig hydroxylamine process - Wikipedia. (URL: [Link])
  • Synthetic process for hydroxylamine sulfate using reaction-extraction coupling technology - ResearchG
  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (URL: [Link])
  • Troubleshooting of hydrazine carbamate synthesis : r/Chempros - Reddit. (URL: [Link])
  • Process Safety Management - Overview | Occupational Safety and Health Administr
  • Control Strategies For Managing Exothermic Reactions In Flow - P
  • US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase - Google P
  • Hydroxylamine synthesis by oxidation - Organic Chemistry Portal. (URL: [Link])
  • Scale up reactions Guideline - KAUST Health & Safety. (URL: [Link])
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])
  • Chloroformates Acute Exposure Guideline Levels - NCBI - NIH. (URL: [Link])
  • Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Install
  • Enzymatic Nitrogen Incorporation Using Hydroxylamine - PMC - NIH. (URL: [Link])
  • CA2630608A1 - A process for the preparation of hydroxy polymer esters and their use - Google P
  • US3468936A - Preparation of hydroxamic acids - Google P
  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. (URL: [Link])
  • MXPA00004425A - Process for the preparation of hydroxamic acids - Google P
  • Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles - ACS Public
  • (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis.
  • Hydroxyethyl carbamate | C3H7NO3 | CID 21492 - PubChem. (URL: [Link])
  • Chloroformates (R-OCOCl) C 1 - Chemical Emergency Medical Guidelines. (URL: [Link])
  • Controlling exothermic reactions with AVA Lab Control Software - YouTube. (URL: [Link])
  • Origin of Impurities Formed in a Polyurethane Production Chain.
  • Hydroxyurethane | C3H7NO3 | CID 11510 - PubChem - NIH. (URL: [Link])
  • What are the differences in the reaction of hydroxylamine and HCl in different concentrations of HCl? - Blog - Orchid Chemical Supplies Ltd. (URL: [Link])
  • CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate - Google P
  • Poly(hydroxyurethane)s: biosourced isocyanate-free polyurethanes - PolymerExpert. (URL: [Link])
  • tert-Butyl N-[(S)

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for amidation reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in amide bond formation. We will address specific issues related to the use of N-Hydroxyurethane and provide expert guidance grounded in established chemical principles.

Introduction: The Role of N-Hydroxy Additives in Amidation

Amide bond formation is a cornerstone of organic synthesis, pivotal in creating peptides and small molecule therapeutics. The direct reaction between a carboxylic acid and an amine is typically unfavorable, necessitating the "activation" of the carboxylic acid. This is commonly achieved using a coupling agent, such as a carbodiimide (e.g., DCC, EDC), which converts the acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate.

However, this intermediate is unstable and prone to side reactions, including rearrangement to an unreactive N-acylurea or racemization of chiral centers. To mitigate these issues, N-hydroxy additives like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are introduced. These additives intercept the O-acylisourea to form a more stable, yet still highly reactive, "active ester," which then cleanly reacts with the amine to form the desired amide.[1][2]

While this compound (ethyl N-hydroxycarbamate) shares the characteristic N-OH functional group, it is not a standard or recommended reagent for this purpose in modern organic synthesis. Its electronic properties and stability profile are not optimized for the efficient formation of a stable and reactive active ester intermediate compared to well-established reagents. This guide will troubleshoot issues that may arise if one attempts to use it and will redirect users to proven, efficient protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I attempted an amidation using a carbodiimide (EDC) and this compound as an additive, but I am only recovering my starting carboxylic acid. What went wrong?

Answer: This is the most probable outcome and points to a failure in the carboxylic acid activation step. For the reaction to succeed, the N-hydroxy additive must efficiently form a stable, amine-reactive ester. There are several reasons why this compound is likely ineffective here:

  • Poor Nucleophilicity: The oxygen of the N-OH group in this compound may not be sufficiently nucleophilic to effectively trap the highly reactive O-acylisourea intermediate formed by the carbodiimide. This allows the intermediate to either hydrolyze back to the starting carboxylic acid (if trace water is present) or be consumed by side reactions.

  • Instability of the Active Ester: Even if an "active ester" of this compound does form, it may be too unstable or not reactive enough toward the amine. The electronic influence of the adjacent urethane group is substantially different from the succinimide or benzotriazole moieties, which are specifically designed to create an excellent leaving group.[3]

  • Inefficient Competition: The N-hydroxy additive must compete with other nucleophiles in the mixture, including the amine starting material itself. Established additives like HOBt and OxymaPure are highly optimized for this role.[4]

Recommendation: Replace this compound with a validated coupling additive. The choice of additive can significantly impact yield, reaction time, and suppression of side reactions, particularly racemization.[5]

Table 1: Comparison of Common N-Hydroxy Coupling Additives

AdditiveStructureKey AdvantagesConsiderations
N-Hydroxysuccinimide (NHS)
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Forms stable, isolable active esters. Good for bioconjugation in aqueous media (as sulfo-NHS).[6]Less effective at suppressing racemization compared to HOBt/HOAt. Can undergo a side reaction leading to β-alanine derivatives.[7]
1-Hydroxybenzotriazole (HOBt)

The historical gold standard for reducing racemization. Accelerates coupling reactions.Has explosive properties when anhydrous, restricting its commercial availability. Often supplied hydrated.
1-Hydroxy-7-azabenzotriazole (HOAt)

More effective than HOBt at accelerating coupling and suppressing racemization, especially in difficult couplings.[1]Also possesses explosive properties. More expensive than HOBt.
OxymaPure® (Ethyl cyano(hydroxyimino)acetate)

A non-explosive, highly effective alternative to HOBt and HOAt.[4] Excellent racemization suppression and high reactivity.Patented reagent, may be more expensive.
Q2: My reaction is slow, and I'm observing significant formation of an N-acylurea byproduct. How can I prevent this?

Answer: The formation of N-acylurea is the classic signature of an un-trapped O-acylisourea intermediate rearranging. This occurs when the carbodiimide activates the carboxylic acid, but the resulting intermediate does not react quickly with either the desired amine or an effective N-hydroxy additive.

The slow reaction and byproduct formation strongly suggest that this compound is not performing the crucial role of an intercepting agent. The O-acylisourea intermediate has a lifetime long enough to undergo an irreversible, intramolecular O-to-N acyl transfer, forming the stable N-acylurea, which terminates the reaction pathway.

Core Directive: The key to preventing N-acylurea formation is to use an additive like HOBt or OxymaPure that rapidly converts the O-acylisourea into the corresponding active ester before it has time to rearrange.

Visualizing the Mechanism: The diagram below illustrates the critical branch point in the reaction. The productive pathway (green) leads to the desired amide via an active ester, while the failure pathway (red) leads to the N-acylurea byproduct.

Amidation Mechanism Acid R-COOH (Carboxylic Acid) O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC EDC (Carbodiimide) N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl Rearrangement (Failure Pathway) Active_Ester Active Ester O_Acyl->Active_Ester + N-OH Additive (Productive Pathway) Amine R'-NH2 (Amine) Amide Amide Product Additive N-OH Additive (HOBt, Oxyma) Active_Ester->Amide + Amine

Caption: Carbodiimide activation pathway.

Q3: What does a reliable, optimized protocol for a standard amidation reaction look like?

Answer: Abandoning the use of this compound in favor of a standard protocol will dramatically increase your chances of success. The following procedure details a robust method using EDC and OxymaPure, which is broadly applicable for many substrates.

Experimental Protocol: General Procedure for EDC/OxymaPure Mediated Amidation

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.2-1.5 eq)

  • OxymaPure (1.2-1.5 eq)

  • Base (e.g., DIPEA or NMM, 2.0-3.0 eq, if amine is a salt)

  • Anhydrous Solvent (e.g., DMF, DCM, or ACN)

Procedure:

  • Preparation: Ensure all glassware is oven or flame-dried. Use anhydrous solvents.

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.2 eq) in the chosen anhydrous solvent.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) and stir for 15-30 minutes. A color change (often to yellow) may indicate the formation of the active ester.[4]

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride or other salt, add a non-nucleophilic base like DIPEA (2.5 eq) to liberate the free amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or 1M HCl) to remove base and unreacted amine, followed by saturated NaHCO₃ to remove unreacted carboxylic acid and OxymaPure, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Caption: Troubleshooting workflow for amidation reactions.

References
  • Ghodsinia, S. E., Akhlaghinia, B., Safaei, E., & Eshghi, H. (Year). Synthesis of different structurally N-substituted amides in the presence of Cu(2,3-tmtppa)4. ResearchGate.
  • Zhang, K., Nelson, A. M., Talley, S. J., Chen, M., Margaretta, E., Hudson, A. G., Moore, R. B., & Long, T. E. (2016). Non-isocyanate poly(amide-hydroxyurethane)s from sustainable resources. Green Chemistry, 18(17), 4667-4681.
  • Nielsen, J., & Lyngsø, L. (1996). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 1(1), 45.
  • Zhang, K., Nelson, A. M., Talley, S. J., Chen, M., Margaretta, E., Hudson, A. G., Moore, R. B., & Long, T. E. (2016). Non-Isocyanate Poly(amide-hydroxyurethane)s from Sustainable Resources. Virginia Tech.
  • Zhang, K., Nelson, A. M., Talley, S. J., Chen, M., Margaretta, E., Hudson, A. G., Moore, R. B., & Long, T. E. (2016). Non-Isocyanate Poly(amide-hydroxyurethane)s from Sustainable Resources. ResearchGate.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Khomutov, M. A., Mandal, S., Weisell, J., Saxena, N., Simonian, A. R., & Vepsalainen, J. (2009). Novel convenient synthesis of biologically active esters of hydroxylamine. Medicinal Chemistry Research, 19(7), 746-757.
  • Takeda, K., Ayabe, A., Suzuki, M., Kakehi, A., & Horito, S. (2003). Process for preparing active esters. Google Patents. EP1350790A1.
  • Maisonneuve, L., Lebarbé, T., Grau, E., & Cramail, H. (2016). Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs. Polymers, 8(9), 332.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Dunne, T. S., Blackmond, D. G., & Valor, A. (2007). Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. The Journal of Organic Chemistry, 72(20), 7757-7760.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631.
  • van der Mee, L., Helmich, F., de Bruijn, R., Vekemans, J. A. J. M., Palmans, A. R. A., & Meijer, E. W. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Molecules, 26(10), 2911.
  • Wilchek, M., & Miron, T. (1985). Limitations of N-hydroxysuccinimide esters in affinity chromatography and protein immobilization. Journal of Biochemical and Biophysical Methods, 10(4), 259-266.
  • Reddit User Discussion. (2022). amide coupling help. r/Chempros.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2013). OxymaPure: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Organic Syntheses, 90, 97-109.
  • ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?
  • El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. Journal of Peptide Science, 17(1), 1-10.
  • Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides [Video]. YouTube.
  • Taylor & Francis. (n.d.). N-Hydroxysuccinimide – Knowledge and References.
  • Wang, C., Yue, T., He, S., & Li, Q. (2017). Metal-Free Direct Amidation of Naphthoquinones Using Hydroxamic Acids as Amides Source: Application in The Synthesis of A HDAC6 Inhibitor. Scientific Reports, 7, 42921.
  • Cline, G. W., & Hanna, S. B. (1987). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Journal of the American Chemical Society, 109(10), 3087-3091.

Sources

Common pitfalls in handling N-Hydroxyurethane and solutions

Author: BenchChem Technical Support Team. Date: January 2026

N-Hydroxyurethane Technical Support Center

Welcome to the technical support resource for this compound (Ethyl N-hydroxycarbamate). As Senior Application Scientists, we have compiled this guide to address the common challenges and pitfalls encountered during the handling, storage, and use of this versatile reagent in research and development. This resource is designed to provide you with not only solutions but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Section 1: Storage and Stability

Question: My this compound appears discolored (yellow to orange). Is it still usable?

Answer: this compound should ideally be a colorless to pale yellow liquid[1]. A noticeable change to a darker yellow or orange color suggests potential degradation. While slight discoloration may not always impact reactivity in robust reactions, it is a critical indicator of impurity.

  • Causality: Discoloration often results from exposure to air, light, or elevated temperatures, leading to oxidation or decomposition. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[2][3].

  • Recommendation: For sensitive applications, such as catalysis or pharmaceutical synthesis, using discolored reagent is not advised as impurities can lead to unpredictable side reactions, lower yields, and complex purification. We recommend running a purity check (e.g., HPLC, NMR) before use. If in doubt, it is best to use a fresh, unopened bottle.

Question: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer: Proper storage is the most critical factor in maintaining the integrity of this compound. The consensus from multiple suppliers and safety data sheets is clear and should be strictly followed.

  • Expert Insight: The N-hydroxycarbamate functional group is sensitive. The hydroxylamine moiety can be prone to oxidation, and the ester can be susceptible to hydrolysis. Storing it under the correct conditions minimizes these degradation pathways.

ParameterRecommendationRationale & Citations
Temperature Store in a freezer at -20°C. This temperature is consistently recommended to slow down potential decomposition reactions.[4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation of the sensitive N-hydroxy group.
Container Keep container tightly closed.Prevents exposure to atmospheric moisture and oxygen.[1][2]
Moisture Protect from moisture.This compound can be sensitive to hydrolysis, especially if acidic or basic impurities are present.[2]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.These substances can cause rapid and potentially hazardous decomposition.[2][5]
Section 2: Safety and Handling

Question: What are the primary hazards of this compound and what PPE is mandatory?

Answer: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1][6]. Its toxicological properties have not been fully investigated, warranting a cautious approach[2]. All handling should be performed with the assumption that the compound is hazardous.

  • Expert Insight: The "harmful" classification across multiple exposure routes (oral, dermal, inhalation) means that engineering controls and personal protective equipment are not optional—they are essential for safe handling.

Exposure RouteRequired PPEBest Practices & Citations
Inhalation Use only in a well-ventilated area, preferably within a chemical fume hood.Avoid breathing vapors or mists.[1][5] In case of insufficient ventilation, a NIOSH/MSHA approved respirator may be required.[3]
Skin Contact Wear chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing.Avoid all contact with skin.[1][2][7] If contact occurs, wash immediately with plenty of soap and water.[1]
Eye Contact Wear safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard.Protects against accidental splashes which could cause serious eye irritation.[4][6]

Question: What is the correct first aid procedure in case of accidental exposure?

Answer: Immediate and correct response to exposure is critical.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[1].

  • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Call a POISON CENTER or doctor if you feel unwell[1][7].

  • If in Eyes: Rinse cautiously with plenty of lukewarm water for several minutes. If irritation develops, get medical attention[7].

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[7].

Section 3: Reaction Troubleshooting

Question: My reaction is giving a low yield or failing completely. What are the common causes?

Answer: Low yields in reactions involving this compound can typically be traced back to a few key areas: reagent quality, reaction conditions, or workup procedures. The diagram below provides a logical workflow for troubleshooting.

TroubleshootingWorkflow Start Low / No Yield Observed Reagent_Quality 1. Verify Reagent Quality Start->Reagent_Quality Start Here Reaction_Conditions 2. Assess Reaction Conditions Start->Reaction_Conditions Workup_Issues 3. Check Workup & Isolation Start->Workup_Issues Purity Is this compound pure and colorless? Reagent_Quality->Purity Anhydrous Are solvents/reagents anhydrous? Reagent_Quality->Anhydrous Temp Is temperature controlled? Reaction_Conditions->Temp Stoichiometry Are calculations and stoichiometry correct? Reaction_Conditions->Stoichiometry Side_Reactions Could side reactions be occurring? Reaction_Conditions->Side_Reactions Stability Is product stable to workup conditions (pH, air)? Workup_Issues->Stability Solubility Is product water soluble? Workup_Issues->Solubility Purity_Sol Solution: Use fresh reagent. Consider HPLC/NMR check. Purity->Purity_Sol Anhydrous_Sol Solution: Use freshly dried solvents. Run under inert atm. Anhydrous->Anhydrous_Sol Temp_Sol Solution: Avoid excessive heat to prevent decomposition. Temp->Temp_Sol Side_Reactions_Sol Solution: Check for incompatibilities (strong acids/bases/oxidizers). Side_Reactions->Side_Reactions_Sol Stability_Sol Solution: Test stability on a small sample before full workup. Stability->Stability_Sol Solubility_Sol Solution: Check aqueous layer for product before discarding. Solubility->Solubility_Sol

Caption: Troubleshooting workflow for this compound reactions.

Question: I see unexpected peaks in my crude NMR/HPLC. What are the likely side reactions?

Answer: Unexpected products often arise from the inherent reactivity and potential instability of this compound.

  • Thermal/Base-Induced Decomposition: As a hydroxylamine derivative, it can be unstable. Heating or the presence of a strong base can initiate decomposition pathways. While the exact mechanism can be complex, it may involve the elimination of ethanol or decarboxylation, potentially leading to highly reactive intermediates.

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can hydrolyze the ethyl ester group to form N-hydroxycarbamic acid, which itself is unstable.

  • O-vs-N-Reactivity: The molecule has two potential nucleophilic sites: the nitrogen and the oxygen of the hydroxylamine group. While N-acylation or N-alkylation is often the desired outcome, reaction conditions can sometimes favor O-substitution, leading to an isomer as a byproduct. The choice of solvent and base can influence this selectivity[8].

  • Reaction with Oxidizers: Strong oxidizing agents should be avoided as they will readily react with the hydroxylamine moiety, leading to complex and undesired byproducts.

DecompositionPathways NHU This compound (HONHCOOEt) Condition1 Heat (Δ) or Strong Base NHU->Condition1 Condition2 H₂O (Acid/Base) NHU->Condition2 Decomp_Products Decomposition Products (e.g., NOx, CO, CO₂) Condition1->Decomp_Products Decomposition Hydrolysis_Product N-Hydroxycarbamic Acid + Ethanol Condition2->Hydrolysis_Product Hydrolysis

Caption: Potential degradation pathways for this compound.

Section 4: Analytical Methods & Purity Assessment

Question: How can I reliably check the purity of my this compound before using it?

Answer: Visual inspection is the first step, but instrumental analysis is required for confirmation.

  • HPLC (High-Performance Liquid Chromatography): This is an excellent method for assessing purity and detecting non-volatile impurities. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for peak shaping) is effective[9].

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR is useful for confirming the structure and identifying major impurities. Check for the characteristic peaks of the ethyl group and the exchangeable protons of the HONH group. The presence of significant unidentifiable peaks is a red flag.

  • TLC (Thin-Layer Chromatography): While less quantitative, TLC is a quick and easy way to check for gross impurities. A single spot does not guarantee purity but multiple spots confirm the presence of impurities.

Section 5: Waste Disposal

Question: How should I dispose of unused this compound and contaminated waste?

Answer: Disposal of chemical waste is strictly regulated and procedures vary by location. The following is general guidance, but you must consult your institution's Environmental Health & Safety (EHS) office and local regulations.

  • Never dispose of this compound down the drain. It should not be released into the environment[2].

  • Characterize the Waste: Unused this compound is a chemical waste. You must determine if it is classified as hazardous waste according to local, regional, and national regulations[2][10]. Given its "harmful" classification, it will likely be treated as hazardous.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless instructed to do so by your EHS office. Mixing can sometimes create more hazardous waste or complicate disposal procedures[11].

  • Containerize and Label: Collect unused material and contaminated items (e.g., gloves, paper towels, silica gel) in a suitable, sealed, and clearly labeled container.

  • Consult Professionals: Arrange for pickup and disposal through your institution's approved hazardous waste management service[12].

References

  • SAFETY DATA SHEET - BAYBOND PU 405. (n.d.). Covestro Solution Center. [Link]
  • Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • Gennen, S., et al. (2021). Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. ACS Sustainable Chemistry & Engineering. [Link]
  • MATERIAL SAFETY DATA SHEET URETHANE. (n.d.). H.O. Penn. [Link]
  • Mirzapour, A., et al. (2022). Environmentally friendly polyurethanes based on non-isocyanate synthesis. Express Polymer Letters. [Link]
  • How can I safely dispose of these m
  • Boyland, E., & Nery, R. (1964).
  • Hydroxyurethane. (n.d.). PubChem.
  • Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • Yuen, A. (2017). Non-isocyanate poly(hydroxyurethane)
  • Mondal, P., et al. (2024).
  • Poly(hydroxyurethane)s: biosourced isocyanate-free polyurethanes. (2022, April 27). PolymerExpert. [Link]
  • Kotanen, S., et al. (n.d.). Hydrolytic stability of Polyurethane/Polyhydroxyurethane hybrid adhesives. Aalto University. [Link]
  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • Cornille, A., et al. (2017). Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. ACS Sustainable Chemistry & Engineering. [Link]
  • Duval, A., et al. (2023). Enhancing Polyhydroxyurethane Properties via the Formation of Dioxaborolane- and Dioxazaborocane Vitrimers.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. [Link]
  • Boyland, E., & Nery, R. (1965). The metabolism of urethane and related compounds. Biochemical Journal. [Link]
  • Mirvish, S. S. (1966). The metabolism of this compound in relation to its carcinogenic action: conversion into urethane and an this compound glucuronide. Biochimica et Biophysica Acta. [Link]
  • This compound (C3H7NO3). (n.d.). PubChemLite. [Link]
  • This compound. (n.d.). Amerigo Scientific. [Link]
  • This compound. (n.d.). SIELC Technologies. [Link]
  • Sokołowski, K., et al. (2020). Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model.

Sources

Validation & Comparative

A Comparative Guide for Synthetic Chemists: N-Hydroxyurethane vs. Hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the selection of an appropriate reagent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a reaction pathway. This guide provides an in-depth, objective comparison between two hydroxylamine-derived reagents: the specialized N-Hydroxyurethane and the workhorse Hydroxylamine Hydrochloride. By delving into their fundamental reactivity, applications, and operational considerations, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed strategic choices in their synthetic endeavors.

At a Glance: Core Physicochemical and Reactive Properties

A foundational understanding begins with the distinct structural and physical properties of each reagent. While both are sources of a hydroxylamine moiety, their reactivity is governed by profoundly different electronic environments.

PropertyThis compoundHydroxylamine Hydrochloride
Chemical Formula C₃H₇NO₃[1]NH₂OH·HCl[2]
Molecular Weight 105.09 g/mol [3]69.49 g/mol
Appearance Orange Liquid[4]Colorless or off-white crystalline solid[5]
Key Functional Group N-hydroxycarbamateHydroxylammonium salt
Solubility Soluble in organic solventsReadily soluble in water, alcohol, glycerol[6]
Boiling/Melting Point bp: 113-116 °C @ 3 mmHg[7][8]mp: ~150-154 °C (decomposes)[6][9]
Storage Store in freezer (-20°C)[4][7]Store in a cool, dry, well-ventilated place[10]
Primary Hazard Harmful, potential carcinogen[8][11]Corrosive, toxic, skin sensitizer, explosive when heated[6][9][10]

The Causality of Reactivity: A Mechanistic Dissection

The choice between these two reagents hinges on understanding their intrinsic nucleophilic character. The electronic features of each molecule dictate its behavior in a reaction, a concept known as the "alpha effect" in the case of hydroxylamine.

Hydroxylamine Hydrochloride: This is the salt of hydroxylamine and must be neutralized, typically with a mild base in situ, to liberate the free hydroxylamine (NH₂OH) nucleophile. The free hydroxylamine is a classic example of a species exhibiting the alpha effect . The adjacent lone pairs on the nitrogen and oxygen atoms create electrostatic repulsion, raising the energy of the highest occupied molecular orbital (HOMO). This makes the nitrogen atom an unusually strong nucleophile, more so than would be predicted by its basicity alone.[12] Consequently, it readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.

This compound: In contrast, this compound's nucleophilicity is significantly modulated. The nitrogen atom is directly attached to an electron-withdrawing carbethoxy group (-COOEt). This carbonyl group delocalizes the nitrogen's lone pair through resonance, substantially diminishing its nucleophilic character compared to free hydroxylamine. This electronic "taming" makes this compound a much weaker, more specialized nucleophile, often employed when the raw reactivity of hydroxylamine is undesirable or when the full carbamate structure is required for a subsequent transformation.

G cluster_0 Reagent Activation & Nucleophilicity cluster_1 Reaction with Electrophile (E+) NH2OH_HCl Hydroxylamine HCl Base Base (e.g., NaOAc) NH2OH_HCl->Base Neutralization NH2OH Free Hydroxylamine (NH₂OH) Strong Nucleophile (Alpha Effect) E_plus Electrophile (e.g., R₂C=O) NH2OH->E_plus Rapid Attack Base->NH2OH NHU This compound Weak Nucleophile Resonance Resonance with C=O delocalizes N lone pair NHU->Resonance NHU->E_plus Controlled Attack Product_Oxime Product (e.g., Oxime) E_plus->Product_Oxime Product_Amidation Product (e.g., Amidation) E_plus->Product_Amidation

Reactivity Comparison: Activation and Nucleophilic Strength.

Synthetic Applications & Field-Proven Insights

The divergent reactivity profiles of these reagents naturally lead to distinct and complementary applications in synthesis.

Hydroxylamine Hydrochloride: The Versatile Workhorse

Hydroxylamine hydrochloride is a cornerstone reagent for several fundamental transformations. Its primary utility lies in its robust ability to form C=N bonds and act as a reducing agent.

  • Oxime Formation: Its most frequent application is the conversion of aldehydes and ketones to their corresponding oximes.[13] This reaction is highly reliable and serves multiple purposes, including the protection of carbonyl groups, the synthesis of nitriles (via Beckmann rearrangement), and the formation of lactams.

  • Hydroxamic Acid Synthesis: It readily reacts with carboxylic acid derivatives like esters and acid chlorides to form hydroxamic acids, which are crucial functional groups in many biologically active molecules and metal chelators.[2]

  • Heterocycle Synthesis: It is a key building block for nitrogen- and oxygen-containing heterocycles such as isoxazoles and pyrazoles.

  • Reducing Agent & Scavenger: In various processes, it is used as a potent reducing agent or as a scavenger to remove impurities like bromine.[6][13]

This compound: The Specialized Building Block

This compound is not a general-purpose reagent but rather a specialized molecule used in more complex, often stereoselective, transformations where precise control is paramount.

  • Asymmetric Aminohydroxylation: It serves as a key reactant in protocols like the Sharpless aminohydroxylation, enabling the stereoselective introduction of amino and hydroxyl groups across a double bond.[7][8]

  • C-H Amidation: It participates in advanced C-H activation/functionalization reactions, specifically the intermolecular ortho-C-H amidation of anilides.[7][8]

  • Precursor for Substituted Hydroxylamines: It is a valuable starting material for synthesizing other N- or O-substituted hydroxylamines that are not readily accessible.[7]

  • Carcinogenicity Research: Beyond synthesis, this compound is studied as a metabolite of the carcinogen urethane, making it a relevant compound in toxicology and cancer research.[8][11]

Decision Tree for Reagent Selection.

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed to be self-validating, providing clear steps and rationales for common applications.

Protocol 1: General Procedure for Oxime Synthesis from a Ketone using Hydroxylamine Hydrochloride

This protocol details a standard, robust method for converting a carbonyl to an oxime, a cornerstone reaction for this reagent.

Objective: To synthesize cyclohexanone oxime from cyclohexanone.

Materials:

  • Cyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate (NaOAc·3H₂O) or other suitable base (e.g., pyridine)

  • Ethanol

  • Water

  • Standard glassware for reaction, workup, and crystallization

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium acetate trihydrate (1.2 eq.) in a mixture of ethanol and water.

    • Causality: Sodium acetate acts as a base to neutralize the HCl, liberating the free NH₂OH nucleophile in situ. Using a slight excess ensures complete liberation.

  • Reaction Initiation: To the stirring solution, add cyclohexanone (1.0 eq.) dropwise at room temperature.

  • Reaction Progression: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction by TLC until the starting ketone is consumed (usually 1-4 hours).

  • Workup & Isolation: Cool the reaction mixture to room temperature. Slowly add cold water to precipitate the crude oxime.

    • Causality: The oxime is typically less soluble in the aqueous ethanol mixture than the inorganic salts, allowing for precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or hexane) to yield pure cyclohexanone oxime.

  • Validation: Confirm product identity and purity using melting point, NMR, and/or IR spectroscopy. The characteristic C=N stretch in the IR spectrum is a key indicator of success.

G start Start step1 1. Dissolve NH₂OH·HCl & NaOAc in EtOH/H₂O start->step1 step2 2. Add Ketone (1.0 eq) dropwise at RT step1->step2 step3 3. Heat to Reflux (1-4 h) step2->step3 step4 4. Monitor by TLC step3->step4 step4->step3 Incomplete step5 5. Cool to RT & Precipitate with cold H₂O step4->step5 Complete step6 6. Filter & Wash Solid step5->step6 step7 7. Recrystallize from suitable solvent step6->step7 end Pure Oxime Product step7->end

Experimental Workflow: Oxime Synthesis.

Safety, Handling, and Risk Mitigation

Trustworthiness in the lab begins with a rigorous approach to safety. Both reagents present significant hazards that demand respect and proper handling procedures.

Hazard CategoryThis compoundHydroxylamine Hydrochloride
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Toxic if swallowed, skin/eye irritant, may cause allergic skin reaction.[6][14]
Chronic Health Suspected of causing cancer.[8][11] Metabolite of a known carcinogen.May cause damage to organs through prolonged exposure.[14]
Physical Hazards Combustible liquid.[7]May explode when heated above 150°C.[9][10] Corrosive to metals.[5]
PPE Chemical-resistant gloves, safety goggles, lab coat. Use in a chemical fume hood.[4]Chemical-resistant gloves, safety goggles, face shield, lab coat. Use in a chemical fume hood.[10][15]
Engineering Controls Ensure adequate ventilation. Keep away from strong oxidizing agents, acids, and bases.[4]Use in a well-ventilated area. Keep away from strong oxidizing agents and heavy metals.[15][16] Eyewash and safety shower must be accessible.

Critical Safety Note: Due to its potential to decompose explosively upon heating, Hydroxylamine Hydrochloride should never be heated uncontrollably or stored in a tightly sealed container where pressure can build up. [9][10] All work should be performed behind a safety shield if heating is required.

Conclusion: Strategic Reagent Selection

This compound and Hydroxylamine Hydrochloride are not interchangeable reagents; they are distinct tools for different synthetic challenges.

  • Choose Hydroxylamine Hydrochloride for robust, high-yield preparations of common functional groups like oximes and hydroxamic acids. It is a cost-effective, powerful, and versatile reagent for fundamental transformations. Its high reactivity is its greatest asset.

  • Choose this compound for specialized applications requiring a more controlled hydroxylamine source, particularly in complex multi-step syntheses like asymmetric aminohydroxylations or C-H functionalizations. Its diminished nucleophilicity is a feature, not a flaw, allowing for selective reactions that are impossible with the more aggressive free hydroxylamine.

Ultimately, the optimal choice is dictated by the specific transformation required. By understanding the causality behind their reactivity and respecting their handling requirements, researchers can confidently deploy these reagents to advance their synthetic goals.

References

  • Wikipedia. Hydroxylammonium chloride. [Link]
  • DC Fine Chemicals. (2024-03-29). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. [Link]
  • International Labour Organization. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. [Link]
  • Lab Alley. (2025-07-03).
  • Mirvish, S. S. (1966). The metabolism of this compound in relation to its carcinogenic action: conversion into urethane and an this compound glucuronide. Biochimica et Biophysica Acta (BBA) - General Subjects, 117(1), 1–12. [Link]
  • PubChemLite. This compound (C3H7NO3). [Link]
  • National Center for Biotechnology Information. Hydroxyurethane.
  • Biswas, T. (2022-06-09). MCQ-230 About Hydroxyl amine & acid chloride. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of N-Hydroxyurethane Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-hydroxyurethanes are a class of organic compounds of significant interest in medicinal chemistry and drug development, often explored as potential prodrugs and metabolic inhibitors. Their synthesis, while conceptually straightforward, can be fraught with challenges, including the formation of structural isomers and undesired byproducts. The bioactivity and safety of these compounds are intrinsically linked to their precise molecular architecture. Therefore, rigorous and unambiguous structural validation of N-hydroxyurethane synthesis products is not merely a procedural formality but a critical cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques, offering field-proven insights and detailed protocols to empower researchers in confirming the structural integrity of their synthesized N-hydroxyurethanes.

The Synthetic Landscape: Anticipating Potential Isomers and Byproducts

A common route to N-hydroxyurethanes involves the reaction of a hydroxylamine derivative with a chloroformate. However, this reaction is not always selective and can lead to the formation of an isomeric O-acyl-N-hydroxyurethane, alongside other potential byproducts. Understanding these possibilities is crucial for designing an effective validation strategy.

For instance, the reaction of ethyl chloroformate with hydroxylamine can theoretically yield both the desired this compound and its O-acyl isomer. Distinguishing between these two is a primary challenge in the validation process.

A Multi-Angled Approach to Structural Elucidation

Confident structural assignment of N-hydroxyurethanes necessitates a multi-faceted analytical approach. No single technique can provide a complete picture. Instead, the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Expertise in Action: The key to differentiating the this compound from its O-acyl isomer lies in the chemical shifts of the protons and carbons near the urethane linkage. In an this compound, the N-OH proton is typically observable, although its chemical shift can be broad and concentration-dependent. More definitively, the methylene protons adjacent to the oxygen of the urethane (-O-CH₂-) will have a distinct chemical shift compared to the methylene protons in the O-acyl isomer.

Self-Validating Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often advantageous as it can help in observing exchangeable protons like N-OH.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the integration of the signals to ensure the proton count matches the expected structure.

    • Look for the N-OH proton signal, which may be a broad singlet. Its presence is a strong indicator of the this compound structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shift of the carbonyl carbon (C=O) is particularly informative. In N-hydroxyurethanes, this signal typically appears in the range of 155-160 ppm.

  • 2D NMR (Optional but Recommended):

    • For complex structures or ambiguous assignments, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the crucial confirmation of the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of confidence.

Expertise in Action: While both this compound and its O-acyl isomer have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) experiments can be distinct. The fragmentation of the this compound may show a characteristic loss of the alkoxy group, while the O-acyl isomer might exhibit fragmentation patterns typical of esters. The cleavage of the NHCO-O bond has been observed in the fragmentation of similar urethane structures.[1]

Self-Validating Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution into an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for straightforward determination of the molecular weight.[1]

  • Data Acquisition:

    • Acquire the full scan mass spectrum to identify the molecular ion peak.

    • If available, perform HRMS to confirm the elemental composition.

    • For isomeric differentiation, perform MS/MS on the isolated molecular ion to observe the fragmentation pattern.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Expertise in Action: The IR spectrum of an this compound will exhibit characteristic absorption bands for the N-H, O-H, and C=O functional groups. The position of the C=O stretch is particularly diagnostic. In N-hydroxyurethanes, this band is typically observed around 1700-1750 cm⁻¹. The presence of a broad O-H stretch (around 3200-3400 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹) further supports the this compound structure.

Self-Validating Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption frequencies for the key functional groups.

Comparative Analysis of Validation Techniques

Technique Strengths Weaknesses Key Information Provided
¹H & ¹³C NMR Provides detailed structural information and connectivity.[2][3][4] Can definitively distinguish between isomers.Can be less sensitive than MS. May require larger sample amounts.Atom connectivity, chemical environment of nuclei, proton count.
Mass Spectrometry (MS) High sensitivity.[1] Provides accurate molecular weight and elemental composition (HRMS).[1]May not distinguish between isomers without MS/MS. Fragmentation can be complex.Molecular weight, elemental formula, fragmentation patterns.
Infrared (IR) Spectroscopy Fast and simple.[2][3] Excellent for identifying functional groups.[5][6]Provides limited information on the overall molecular structure. May not be sufficient to distinguish isomers on its own.Presence of key functional groups (C=O, N-H, O-H).

Recommended Validation Workflow

A logical and efficient workflow is critical for the timely and accurate validation of this compound synthesis products. The following workflow is recommended for a comprehensive and trustworthy structural elucidation.

Validation_Workflow Start Synthesized Product TLC_HPLC Purity Check (TLC/HPLC) Start->TLC_HPLC IR IR Spectroscopy TLC_HPLC->IR If Pure Revisit_Synthesis Revisit Synthesis or Purification TLC_HPLC->Revisit_Synthesis If Impure MS Mass Spectrometry (MS) IR->MS NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR Ambiguous_Data Ambiguous Data? NMR->Ambiguous_Data HRMS High-Resolution MS (HRMS) TwoD_NMR 2D NMR (COSY, HSQC) HRMS->TwoD_NMR Ambiguous_Data_2 Ambiguous_Data_2 HRMS->Ambiguous_Data_2 Still Ambiguous? Structure_Confirmed Structure Confirmed TwoD_NMR->Structure_Confirmed Ambiguous_Data->HRMS Yes Ambiguous_Data->Structure_Confirmed No Ambiguous_Data_2->TwoD_NMR Yes Ambiguous_Data_2->Structure_Confirmed No

Caption: Recommended workflow for the structural validation of this compound synthesis products.

Troubleshooting and Data Interpretation

Ambiguous NMR Spectra:

  • Broad or Missing N-OH Proton: This is common. Adding a drop of D₂O to the NMR tube will cause the N-OH proton to exchange with deuterium, leading to the disappearance of its signal. This can help confirm its identity.

  • Overlapping Signals: If signals in the ¹H NMR spectrum are overlapping, changing the solvent or acquiring the spectrum at a higher magnetic field strength can improve resolution. 2D NMR techniques are also invaluable in these situations.

Unexpected Mass Spectra:

  • No Molecular Ion Peak: If the molecular ion is not observed, try a softer ionization technique or look for common adducts (e.g., [M+Na]⁺, [M+K]⁺).

  • Unexpected Fragments: Carefully analyze the fragmentation pattern. It may provide clues to the presence of an unexpected isomer or byproduct.

Conclusion

The structural validation of this compound synthesis products is a critical step that demands a rigorous, multi-technique approach. By combining the strengths of NMR spectroscopy, mass spectrometry, and IR spectroscopy, researchers can confidently confirm the structure of their target compounds, ensuring the integrity and reproducibility of their scientific findings. This guide provides the foundational knowledge and practical protocols to navigate the challenges of structural elucidation and contribute to the advancement of research in drug development and related fields.

References

  • Kihara, N., & Endo, T. (1993). Synthesis and properties of poly(hydroxyurethane)s. Journal of Polymer Science Part A: Polymer Chemistry, 31(11), 2765-2773.
  • Lopes, J. A., et al. (2021). The application of ion mobility time of flight mass spectrometry to elucidate neo-formed compounds derived from polyurethane. Food Chemistry, 348, 129089.
  • Martínez de Sarasa Buchaca, M., et al. (2022). Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines. Polymers, 14(13), 2719.
  • Farzan, A., et al. (2024). Environmentally friendly polyurethanes based on non-isocyanate synthesis. Express Polymer Letters, 18(1), 88-101.
  • Martínez de Sarasa Buchaca, M., et al. (2022). Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines. ResearchGate.
  • Van der Bauwhede, D., et al. (2021). Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. ACS Applied Polymer Materials, 3(11), 5373-5396.
  • Boyland, E., & Nery, R. (1964). The colorimetric determination of this compound and related compounds. Analyst, 89(1061), 520-528.
  • PolymerExpert. (2022). Poly(hydroxyurethane)s: biosourced isocyanate-free polyurethanes.
  • ResearchGate. (n.d.). β-Hydroxyurethane moieties of nonisocyanate polyurethanes: with... | Download Scientific Diagram.
  • ResearchGate. (n.d.). ¹H-NMR spectrum for poly(hydroxyurethane) 1a in DMSO-d6.
  • Sudoł, E., et al. (2022). Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model. Materials, 15(15), 5429.
  • van der Meulen, P. A., et al. (2023). Bio-based non-isocyanate poly(hydroxy urethane)s (PHU) derived from vanillin and CO₂. Green Chemistry, 25(11), 4356-4364.
  • Fernández-García, J. C., et al. (2024). Simultaneous Formation of Polyhydroxyurethanes and Multicomponent Semi-IPN Hydrogels. Preprints.org.
  • ResearchGate. (n.d.). ¹H NMR spectrum of the model hydroxyurethanes (C), (C′), and (C″) (DMSO-d6, 20 °C, 400 MHz).
  • ResearchGate. (n.d.). 1 H NMR spectra of polyurethanes 2a and 2a′. | Download Scientific Diagram.
  • Workman, J. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy.
  • Wesdemiotis, C. (2017). Mass Spectrometry of Polyurethanes. Analytical Chemistry, 89(17), 8938-8952.
  • Szycher, M. (2012). IR Spectrometry. In Szycher's Handbook of Polyurethanes (2nd ed.). CRC Press.
  • HDECOM. (n.d.). 13C Solution NMR Spectra of Poly(ether)urethanes.
  • ResearchGate. (n.d.). Structural analysis of polyhydroxyurethane obtained by polyaddition of bifunctional five-membered cyclic carbonates and diamine based on model reaction | Request PDF.
  • GSRS. (n.d.). N-HYDROXYURETHAN.
  • Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content.
  • ResearchGate. (n.d.). Synthesis of poly(hydroxyurethane)s from cyclic carbonate‐siloxane... | Download scientific diagram.
  • He, Y., et al. (2022). Identification of N-glycan positional isomers by combining IMS and vibrational fingerprinting of structurally determinant CID fragments. Nature Communications, 13(1), 868.
  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.
  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.). Synthesis of Polyhydroxy [n]-Polyurethanes Derived from a Carbohydrate Precursor | Request PDF.
  • ResearchGate. (n.d.). Properties of poly(methacrylate)s bearing hydroxyurethane structures synthesized by various amines with poly(methacrylate)s containing five-membered cyclic carbonates obtained from poly(glycidyl methacrylate) and carbon dioxide.
  • ResearchGate. (n.d.). Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry.
  • Zhang, Y., et al. (2024). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Journal of Agricultural and Food Chemistry, 72(1), 106-120.
  • den Boer, M. A., et al. (2022). High-Resolution Native Mass Spectrometry. Chemical Reviews, 122(8), 7269-7326.
  • ADDI. (n.d.). Non-isocyanate poly(hydroxyurethane)s and polycarbonates derived from N-substituted eight membered cyclic carbonates.
  • He, Y., et al. (2022). Identification of Mobility-Resolved N-Glycan Isomers. Analytical Chemistry, 94(28), 9994-10002.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for N-Hydroxyurethane Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for N-Hydroxyurethane Quantification

This compound, also known as ethyl N-hydroxycarbamate, is an organic compound with significant implications in pharmaceutical development and safety.[1][2] It is recognized as a metabolite of urethane and shares concerns regarding its potential carcinogenicity and cellular toxicity.[2][3] The metabolism of this compound is linked to oxidative DNA damage, and it has been shown to cause chromosomal fragmentation in human leukocytes.[2] Given these toxicological concerns, its presence as a process impurity or degradant in drug substances and products must be meticulously controlled. Regulatory bodies require robust analytical procedures to ensure that levels of such impurities are maintained below established safety thresholds.[4]

This guide provides an in-depth comparison of the primary analytical methods for detecting this compound. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical technologies and to navigate the critical process of method cross-validation, ensuring data integrity and regulatory compliance across different laboratories or techniques.[5][6]

The Imperative of Method Validation and Cross-Validation

The main objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7] Regulatory frameworks, such as the International Council for Harmonisation (ICH) guideline Q2(R1), provide a comprehensive text on the validation of analytical procedures, outlining the necessary parameters and experimental data required.[7][8][9]

Key Validation Characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy: The closeness of test results to the true value.[10][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability and intermediate precision.[10][11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-validation is the process of verifying that a validated method produces consistent and reliable results when used by different laboratories, analysts, or equipment.[5][12] It is a critical step during method transfer or when comparing data from different analytical methodologies to ensure inter-laboratory reproducibility and support regulatory compliance.[5][6][12]

Core Analytical Technologies for this compound Detection

The selection of an analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and throughput. Here, we compare three prevalent chromatographic techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Separation: HPLC is a cornerstone of pharmaceutical analysis. For this compound, a Reverse-Phase (RP-HPLC) method is typically employed.[13] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.[13] this compound, being a polar molecule, has less affinity for the stationary phase and elutes relatively quickly. The UV detector measures the absorbance of the analyte at a specific wavelength as it passes through the detector cell, allowing for quantification.[14]

Causality in Method Design: The choice of a C18 column provides a robust platform for separating small polar molecules. The mobile phase, often a mixture of water and a polar organic solvent like acetonitrile, is optimized to achieve adequate retention and separation from matrix components.[15] Acidifying the mobile phase (e.g., with phosphoric or formic acid) can ensure the analyte is in a single ionic form, leading to sharper peaks and better reproducibility.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Separation: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which may have limited volatility, a derivatization step is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[16] Trimethylsilyl (TMS) derivatives are commonly used for this purpose.[16] The derivatized analyte is then separated based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer fragments the eluted compound and separates the ions based on their mass-to-charge ratio, providing high specificity.[14]

Causality in Method Design: Derivatization is crucial as it overcomes the analyte's inherent polarity and low volatility, which would otherwise lead to poor peak shape and thermal degradation in the GC inlet. The use of a mass spectrometer as a detector provides definitive identification based on the fragmentation pattern, which is highly specific to the analyte's structure, thus enhancing the method's specificity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Separation: LC-MS/MS is widely regarded as the gold standard for trace-level quantification due to its exceptional sensitivity and specificity.[17] The technique couples an HPLC system for separation with a tandem mass spectrometer for detection. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to the analyte) is selected, fragmented, and a specific product ion is monitored. This process provides two levels of mass selectivity, significantly reducing background noise and matrix interference.[18]

Causality in Method Design: The high specificity of LC-MS/MS arises from the unique precursor-to-product ion transition for this compound. This allows for quantification at very low levels, even in complex matrices, without extensive sample cleanup.[19] The use of a stable isotope-labeled internal standard is highly recommended to compensate for any matrix effects or variations in instrument response, ensuring high accuracy and precision.[18]

Cross-Validation Workflow and Comparative Data

A systematic approach is required to ensure that different analytical methods provide comparable results.

Cross-Validation Experimental Workflow

Below is a generalized workflow for the cross-validation of two analytical methods for this compound detection.

CrossValidationWorkflow Diagram 1: General Cross-Validation Workflow cluster_prep Phase 1: Preparation & Protocol Definition cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation cluster_conclusion Phase 4: Conclusion & Reporting start Define Acceptance Criteria (e.g., based on ICH Q2) protocol Develop & Approve Cross-Validation Protocol start->protocol samples Prepare Homogenous Sample Set (Spiked matrix at 3 levels) protocol->samples methodA Analyze Samples with Method A (e.g., HPLC-UV) samples->methodA methodB Analyze Samples with Method B (e.g., LC-MS/MS) samples->methodB data_comp Collect & Tabulate Results from Both Methods stats Perform Statistical Comparison (e.g., t-test, Bland-Altman) data_comp->stats acceptance Compare Results Against Pre-defined Acceptance Criteria stats->acceptance pass Methods are Correlated Validation Successful acceptance->pass Criteria Met fail Investigate Discrepancies (Root Cause Analysis) acceptance->fail Criteria Not Met report Generate Final Cross-Validation Report pass->report fail->report

Caption: General workflow for cross-validation of two analytical methods.

Comparative Performance of Analytical Methods

The following table summarizes typical performance characteristics for the discussed methods. The values are illustrative and should be established for each specific application and laboratory.

Performance ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Specificity Moderate (Risk of co-elution)High (Based on fragmentation)Very High (MRM transition)
Limit of Quantitation (LOQ) ~1 - 10 µg/mL~0.1 - 1 µg/mL~1 - 50 ng/L[19]
Linearity (r²) > 0.99> 0.99> 0.99[19]
Precision (%RSD) < 5%< 10%< 5%[18]
Accuracy (% Recovery) 95 - 105%90 - 110%95 - 108%[19]
Sample Preparation Simple (Dilution/Filtration)Complex (Derivatization required)Moderate (Protein precipitation)[18]
Run Time 10 - 20 min15 - 30 min5 - 15 min
Pros Robust, cost-effective, widely availableHigh specificity, good for volatile impuritiesHighest sensitivity & specificity
Cons Lower sensitivity, potential interferenceRequires derivatization, potential for analyte degradationHigher cost, susceptible to matrix effects

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for this compound

This protocol is a representative example and requires optimization and validation.

  • Chromatographic System: HPLC with UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (20:80 v/v).[15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in the mobile phase to achieve a target concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Validation:

    • Validate the method according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[8][20]

Protocol 2: LC-MS/MS Method for this compound

This protocol provides a starting point for developing a highly sensitive method.

  • Chromatographic System: UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive or Negative (to be optimized).

  • MS/MS Transition: Monitor a specific precursor ion to product ion transition for this compound (e.g., determined by infusion of a standard solution).

  • Sample Preparation:

    • For plasma samples, perform protein precipitation by adding 3 parts of cold acetonitrile (containing internal standard) to 1 part of the sample.[18]

    • Vortex and centrifuge.

    • Transfer the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.

  • Validation:

    • Perform a full validation as per regulatory guidelines for bioanalytical methods, including matrix effect, recovery, and stability assessments.[18]

Conclusion and Recommendations

The choice of an analytical method for this compound detection is a balance between the required sensitivity, the complexity of the sample matrix, and available resources.

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control where concentration levels are expected to be well above the detection limit. Its simplicity makes it ideal for high-throughput environments.

  • GC-MS offers enhanced specificity over HPLC-UV, which can be crucial for confirming the identity of the impurity. However, the mandatory derivatization step adds complexity and potential variability.

  • LC-MS/MS stands out as the premier technique for trace-level quantification, offering unparalleled sensitivity and specificity. It is the method of choice for applications requiring the lowest possible detection limits, such as in toxicological studies or for the analysis of final drug products where stringent limits are enforced.

Regardless of the chosen method, a thorough validation is non-negotiable. When transferring methods or comparing results across different techniques, a comprehensive cross-validation study is essential to ensure data consistency and integrity, thereby upholding the highest standards of scientific rigor and regulatory compliance.[5][21]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Published August 11, 2025.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021.
  • International Council for Harmonisation. Quality Guidelines.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Published April 24, 2024.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Published November 2005.
  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
  • ComplianceOnline. Getting Analytical Method Validation, Verification & Transfer Right.
  • Viswanathan, C. T., et al. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183–1193. Published September 5, 2014.
  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Published June 25, 2024.
  • Charles University. Validation of chromatographic methods in pharmaceutical analysis.
  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • Research and Markets. Analytical Method Validation and Transfer According to the New FDA Guidance - Webinar (Recorded).
  • Compliance4alllearning.com. Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation.
  • Boyland, E., & Nery, R. The colorimetric determination of this compound and related compounds. Analyst, 89(1059), 520-528. Published 1964.
  • National Center for Biotechnology Information. Hydroxyurethane. PubChem Compound Database.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • Fishbein, W. N., & Zielinski, W. L. Jr. Gas-chromatographic determination of acetyl and trimethylsilyl derivatives of alkyl carbamates and their N-hydroxy derivatives. Analyst, 92(1097), 511-519. Published 1967.
  • Mirvish, S. S. The metabolism of this compound in relation to its carcinogenic action: conversion into urethane and an this compound glucuronide. Biochimica et Biophysica Acta (BBA) - General Subjects, 117(1), 1-12. Published March 28, 1966.
  • Google Patents. CN111044641A - Hydroxyurea and detection method and application of preparation thereof.
  • Wille, K., et al. Validation and application of an LC–MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1797-1808. Published March 24, 2010.
  • Amerigo Scientific. This compound.
  • U.S. Food and Drug Administration. M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
  • Duan, Y., et al. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma. Journal of Chromatography B, 1035, 71-77.
  • Hivert, B., et al. Determination of hydroxyurea in human plasma by HPLC-UV using derivatization with xanthydrol. Journal of Chromatography B, 1064, 85-91. Published October 1, 2017.
  • Eurachem. LC-MS method validation in scientific research: it's time to harmonize and exemplify. Published May 27, 2025.
  • World Health Organization. Analytical methods and achievability. In: Guidelines for Drinking-water Quality.
  • CP Lab Safety. This compound, 5g, Each.
  • University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • Queen's University Belfast. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran.
  • PubChemLite. This compound (C3H7NO3).

Sources

A Comparative Guide to the Cytotoxicity of N-Hydroxyurethane and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer research and drug development, the quest for novel cytotoxic agents with improved efficacy and selectivity is perpetual. N-Hydroxyurethane (NHU), a metabolite of the carcinogenic compound urethane (ethyl carbamate), has garnered interest for its own inherent biological activities, including its ability to induce chromosomal fragmentation and cellular toxicity[1][2]. This guide provides a comparative analysis of the cytotoxicity of this compound and its structural analogues, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. By synthesizing available experimental data, this document aims to equip researchers with the knowledge to rationally design and evaluate new cytotoxic agents based on the this compound scaffold.

This compound: A Cytotoxic Metabolite

This compound, also known as ethyl N-hydroxycarbamate, is a key player in the metabolic activation of urethane[3]. While urethane itself shows carcinogenic properties, its metabolites, including this compound and vinyl carbamate, are considered proximate carcinogens, exhibiting direct genotoxic effects[4][5]. This compound has been shown to cause chromosomal fragmentation at millimolar concentrations and exhibits toxicity in cultured normal human leukocytes[1][2]. This inherent cytotoxicity makes it and its derivatives interesting candidates for further investigation as potential anticancer agents.

Structure-Activity Relationships and Cytotoxicity of Analogues

Direct and extensive comparative studies on the cytotoxicity of a wide range of this compound analogues are limited in the publicly available literature. However, by examining structurally related compounds, such as hydroxyurea and its derivatives, we can infer valuable structure-activity relationships that are likely applicable to this compound analogues.

A study on the synthesis and cytotoxic evaluation of various hydroxyurea derivatives against human leukemia cell lines (THP-1 and Jurkat) provides a useful surrogate for understanding the SAR of N-hydroxycarbamates[4][6]. The core structure of hydroxyurea (H₂N-CO-NHOH) is closely related to this compound (CH₃CH₂O-CO-NHOH).

Key Structural Modifications and Their Impact on Cytotoxicity:
  • Substitution on the Nitrogen Atom: The nature of the substituent on the nitrogen atom of the carbamoyl group significantly influences cytotoxicity.

  • Cyclic vs. Acyclic Analogues: The study on hydroxyurea derivatives included both cyclic and acyclic compounds, revealing that both classes can exhibit significant cytotoxicity[4][5][6].

  • Introduction of Aromatic and Heterocyclic Moieties: The incorporation of aromatic and heterocyclic ring systems, such as benzotriazole, has been shown to modulate the cytotoxic and biological activity of hydroxyurea derivatives[4][6].

The following table summarizes the cytotoxic activity (IC50 values) of selected hydroxyurea derivatives, which can serve as a predictive model for the potential cytotoxicity of analogous this compound structures.

CompoundStructureCell LineIC50 (µM)Reference
1-(N-hydroxycarbamoyl)benzotriazoleBenzotriazole-CO-NHOHTHP-1> 1000[4]
Jurkat> 1000[4]
N,N',N''-trihydroxybiuretHO-NH-CO-NH-CO-NH-OHTHP-1136[4]
Jurkat243[4]
1-hydroxy-1,3-diazacyclohexan-2-oneCyclic N-hydroxyureaL1210~10[5]
N-benzyloxybiuretC₆H₅CH₂O-NH-CO-NH-CO-NH₂THP-1> 1000[4]
Jurkat987[4]
4-(Benzyloxycabamoyl)aminobenzoic acidC₆H₅CH₂O-NH-CO-NH-C₆H₄-COOHTHP-1407[4]
Jurkat492[4]

Table 1: Cytotoxicity of selected hydroxyurea derivatives. These compounds are structurally related to this compound and provide insight into potential structure-activity relationships.

Proposed Mechanism of Cytotoxicity

The cytotoxic mechanism of this compound and its analogues is likely multifactorial, drawing parallels with the well-studied compound hydroxyurea. The primary mechanism is believed to be the inhibition of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.

G cluster_0 Cellular Environment NHU This compound Analogue RNR Ribonucleotide Reductase (RNR) NHU->RNR Inhibition ROS Reactive Oxygen Species (ROS) NHU->ROS Induction dNTPs dNTP Pool RNR->dNTPs Depletion DNA_Syn DNA Synthesis & Repair dNTPs->DNA_Syn Inhibition Apoptosis Apoptosis DNA_Syn->Apoptosis Triggers Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Oxidative_Stress->Apoptosis Triggers

Figure 1: Proposed mechanism of cytotoxicity for this compound and its analogues.

Inhibition of Ribonucleotide Reductase

Similar to hydroxyurea, the N-hydroxycarbamoyl moiety is capable of quenching the tyrosyl free radical at the active site of the R2 subunit of RNR. This inactivation of RNR leads to the depletion of the intracellular deoxynucleoside triphosphate (dNTP) pool, which in turn inhibits DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.

Induction of Oxidative Stress

Some studies suggest that this compound can induce oxidative DNA damage through the metabolism of carcinogenic urethane to nitric oxide[1]. The generation of reactive oxygen species (ROS) can lead to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA strand breaks, further contributing to the cytotoxic effects and triggering apoptotic pathways.

Experimental Protocols for Cytotoxicity Evaluation

To ensure the generation of reliable and reproducible data, a standardized experimental workflow for assessing the cytotoxicity of this compound analogues is crucial.

G A 1. Cell Culture - Select appropriate cancer cell lines - Maintain in logarithmic growth phase B 2. Compound Preparation - Dissolve compounds in a suitable solvent (e.g., DMSO) - Prepare serial dilutions A->B C 3. Cell Seeding - Seed cells in 96-well plates at a predetermined density B->C D 4. Treatment - Expose cells to varying concentrations of test compounds - Include vehicle and positive controls C->D E 5. Incubation - Incubate for a defined period (e.g., 24, 48, 72 hours) D->E F 6. Cytotoxicity Assay (e.g., MTT, XTT, or LDH assay) E->F G 7. Data Analysis - Measure absorbance/fluorescence - Calculate cell viability - Determine IC50 values F->G

Figure 2: Standard workflow for in vitro cytotoxicity testing.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound and its analogues represent a class of compounds with demonstrable cytotoxic potential. While direct comparative data is still emerging, insights from structurally related hydroxyureas suggest that modifications to the core structure, such as the introduction of aromatic and heterocyclic moieties, can significantly impact their cytotoxic activity. The proposed mechanism of action, primarily through the inhibition of ribonucleotide reductase and induction of oxidative stress, provides a solid foundation for further investigation.

Future research should focus on the systematic synthesis and cytotoxic evaluation of a broader range of this compound analogues to establish clear and comprehensive structure-activity relationships. Such studies will be instrumental in optimizing the cytotoxic potency and selectivity of these compounds, paving the way for the development of novel and effective anticancer therapeutics.

References

  • Kos, I., et al. (2013). Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Acta Pharmaceutica, 63(2), 175-191.
  • Kos, I., et al. (2016). Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives.
  • Chern, J. H., et al. (1997). Synthesis and cytotoxic evaluation of substituted sulfonyl-N-hydroxyguanidine derivatives as potential antitumor agents. Journal of Medicinal Chemistry, 40(14), 2276-2284.
  • Khamto, N., et al. (2021). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. RSC Advances, 11(50), 31433-31447.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Chou, J. T., et al. (1977). Synthesis and anticancer activity of novel cyclic N-hydroxyureas. Journal of Pharmaceutical Sciences, 66(11), 1556-1561.
  • Shao, Y., et al. (2009). Cytotoxic N-(fluorenyl-9-methoxycarbonyl) (Fmoc)-dipeptides: structure-activity relationships and synergistic studies.
  • Merck. (n.d.). This compound. Merck.
  • Sanmartín, C., et al. (2003). New aliphatic glycerophosphoryl-containing polyurethanes: synthesis, platelet adhesion and elution cytotoxicity studies.
  • Mirvish, S. S. (1966). The metabolism of this compound in relation to its carcinogenic action. Biochimica et Biophysica Acta (BBA) - General Subjects, 117(1), 1-12.

Sources

A Comparative Benchmarking Guide: N-Hydroxyurethane-Derived Polymers versus Commercial Standards in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Polymeric Drug Delivery

The pursuit of optimized therapeutic outcomes has driven significant innovation in drug delivery systems. Polymeric carriers are at the forefront of this evolution, offering the ability to enhance the solubility of hydrophobic drugs, protect sensitive payloads, and enable controlled, site-specific release.[1] For decades, biodegradable polyesters like poly(lactic-co-glycolic acid) (PLGA) have been the industry's gold standard, valued for their biocompatibility and tunable degradation rates.[2][3] However, the demand for materials with improved hydrolytic stability, enhanced drug-polymer interactions, and more favorable degradation byproducts continues to fuel the exploration of novel polymer platforms.

This guide provides an in-depth technical comparison of an emerging class of polymers—N-Hydroxyurethane-derived polymers, also known as poly(hydroxyurethane)s (PHUs)—against established commercial standards, namely PLGA and its commonly used hydrophilic block co-polymer, polyethylene glycol (PEG). We will delve into the fundamental chemistry, performance benchmarks, and the experimental methodologies required for a comprehensive evaluation, offering researchers, scientists, and drug development professionals a robust framework for material selection and characterization.

The Rise of this compound-Derived Polymers: A Non-Isocyanate Approach

Traditional polyurethanes, while versatile, are synthesized using isocyanates, which are toxic and moisture-sensitive precursors.[4] this compound-derived polymers emerge from a more benign, "isocyanate-free" synthesis route involving the polyaddition of bis(cyclic carbonate)s and diamines.[5] This process is not only more environmentally friendly but also yields polymers with unique structural features. The presence of hydroxyl groups along the polymer backbone, a hallmark of PHUs, introduces the potential for strong hydrogen bonding, which can enhance thermal stability, mechanical properties, and chemical resistance.[6] These characteristics suggest that PHUs could offer significant advantages in drug delivery applications, particularly in terms of drug loading and release kinetics.

Head-to-Head Comparison: PHUs vs. PLGA and PEG

The selection of a polymer for a drug delivery application hinges on a range of performance parameters. Below, we compare the anticipated properties of this compound-derived polymers with those of PLGA and PEG based on their inherent chemical structures and reported characteristics.

Parameter This compound-Derived Polymers (PHUs) Poly(lactic-co-glycolic acid) (PLGA) Polyethylene Glycol (PEG) References
Synthesis Non-isocyanate route from cyclic carbonates and diaminesRing-opening polymerization of lactide and glycolideAnionic polymerization of ethylene oxide[5][7]
Biocompatibility Generally considered biocompatible; degradation products are potentially less acidic than PLGA's.Well-established biocompatibility, but acidic degradation products can cause local inflammation.Excellent biocompatibility, low immunogenicity.[2][3]
Degradation Mechanism Primarily hydrolytic cleavage of urethane and potentially ester linkages.Hydrolysis of ester bonds, leading to bulk erosion.Not readily biodegradable; cleared by renal filtration depending on molecular weight.[8][9][10]
Drug Loading Capacity Potentially high due to hydrogen bonding opportunities with drug molecules.Moderate, dependent on drug-polymer miscibility and formulation method.Generally low for hydrophobic drugs when used alone.[11][12]
Release Kinetics Tunable, potentially offering more controlled release due to strong drug-polymer interactions.Biphasic release is common (initial burst followed by sustained release). Release rate is tunable by monomer ratio and molecular weight.Used to modify the release from other polymers; provides a hydrophilic shell to reduce burst release.[3][12]
Hydrolytic Stability Generally more resistant to hydrolysis than polyesters.Susceptible to hydrolysis, which is the basis of its degradation.Highly stable in aqueous environments.[6][10]

Visualizing the Chemical Structures

To better understand the fundamental differences between these polymers, their chemical structures are visualized below using the DOT language for Graphviz.

Caption: Chemical structures of PHU, PLGA, and PEG repeating units.

Experimental Protocols for Comparative Benchmarking

To objectively compare these polymers, a series of standardized experiments are essential. The following section outlines detailed protocols for key performance indicators.

Nanoparticle Formulation: A Nanoprecipitation Approach

The nanoprecipitation method is a straightforward and reproducible technique for preparing polymer nanoparticles.[13]

A Dissolve Polymer and Drug in a Water-Miscible Organic Solvent B Add the Organic Phase Dropwise to an Aqueous Phase under Stirring A->B C Evaporate the Organic Solvent B->C D Collect Nanoparticles by Centrifugation C->D E Wash and Resuspend Nanoparticles D->E

Caption: Workflow for nanoparticle formulation via nanoprecipitation.

Protocol:

  • Preparation of the Organic Phase: Dissolve a specific amount of the polymer (e.g., 50 mg of PHU or PLGA) and the drug in a suitable water-miscible organic solvent (e.g., 5 mL of acetone).[12]

  • Nanoprecipitation: Add the organic phase dropwise into a larger volume of an aqueous phase (e.g., 15 mL of deionized water), which may contain a stabilizer (e.g., 1% w/v polyvinyl alcohol), under constant magnetic stirring.[12]

  • Solvent Evaporation: Remove the organic solvent from the resulting nano-suspension using a rotary evaporator under reduced pressure.

  • Nanoparticle Collection: Centrifuge the aqueous suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.

  • Washing and Resuspension: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess stabilizer. Repeat the centrifugation and washing steps twice. Finally, resuspend the purified nanoparticles in a suitable medium for further characterization.

Drug Loading Efficiency and Encapsulation Efficiency

Determining the amount of drug successfully incorporated into the nanoparticles is a critical step.

Protocol:

  • Quantification of Free Drug: After collecting the nanoparticles by centrifugation (Step 4 in the formulation protocol), the amount of unencapsulated drug in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[14]

  • Calculation of Drug Loading and Encapsulation Efficiency:

    • Encapsulation Efficiency (%EE): This represents the percentage of the initial drug that is successfully encapsulated within the nanoparticles.[14] %EE = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100

    • Drug Loading (%DL): This indicates the weight percentage of the drug in the final nanoparticle formulation. %DL = [Weight of drug in nanoparticles / Total weight of nanoparticles] x 100

In Vitro Drug Release Kinetics

The dialysis membrane method is a widely used technique to study the in vitro release of drugs from nanoparticles.[1][2]

A Suspend Drug-Loaded Nanoparticles in a Release Medium B Place the Suspension in a Dialysis Bag A->B C Immerse the Dialysis Bag in a Larger Volume of Release Medium B->C D Incubate at 37°C with Gentle Agitation C->D E Withdraw Aliquots from the External Medium at Predetermined Time Points D->E F Replenish with Fresh Release Medium E->F G Quantify Drug Concentration in the Aliquots E->G Analyze

Caption: Workflow for in vitro drug release study using the dialysis method.

Protocol:

  • Preparation: Suspend a known amount of drug-loaded nanoparticles in a small volume of release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.[15]

  • Incubation: Immerse the sealed dialysis bag in a larger, known volume of the release medium in a container maintained at 37°C with gentle stirring.[2]

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the external container and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[2]

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Biocompatibility Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, consequently, the biocompatibility of the polymer.[16][17]

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., fibroblasts) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Prepare extracts of the polymers (PHU, PLGA, and PEG) by incubating them in a cell culture medium for a defined period. Remove the old medium from the cells and add the polymer extracts at various concentrations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (fresh medium).

  • Incubation: Incubate the cells with the polymer extracts for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically between 550 and 600 nm).[16]

  • Calculation of Cell Viability: Express the cell viability as a percentage relative to the negative control.

In Vivo Degradation Study

Evaluating the degradation of the polymer in a physiological environment is crucial for predicting its long-term performance.

Protocol:

  • Implant Preparation: Prepare sterile, disc-shaped implants of the polymers (PHU and PLGA) of known weight and dimensions.

  • Surgical Implantation: Surgically implant the polymer discs subcutaneously in a suitable animal model (e.g., rats or mice) under aseptic conditions.[18][19]

  • Explantation: At predetermined time points (e.g., 1, 4, 8, and 12 weeks), explant the polymer discs and the surrounding tissue.

  • Analysis of Explanted Polymers:

    • Mass Loss: Determine the change in the dry weight of the explanted polymer discs.[19]

    • Molecular Weight Change: Analyze the molecular weight distribution of the explanted polymers using Gel Permeation Chromatography (GPC) to assess the extent of chain scission.

    • Morphological Changes: Examine the surface morphology of the explanted discs using Scanning Electron Microscopy (SEM) to observe any changes, such as the formation of pores or cracks.

    • Histological Analysis: Process the surrounding tissue for histological staining (e.g., Hematoxylin and Eosin stain) to evaluate the local tissue response and inflammatory reaction to the implant.[19]

Conclusion: A Promising Future for this compound-Derived Polymers

While PLGA and PEG remain the workhorses of polymeric drug delivery, the unique chemical and physical properties of this compound-derived polymers position them as a highly promising class of materials for next-generation therapeutics. Their non-isocyanate synthesis, potential for enhanced drug loading through hydrogen bonding, and favorable hydrolytic stability warrant their rigorous investigation and benchmarking against current standards. The experimental framework provided in this guide offers a comprehensive approach to evaluating the performance of these novel polymers, enabling researchers to make data-driven decisions in the development of safer and more effective drug delivery systems. The continued exploration of PHUs is poised to expand the toolbox of materials available to drug development professionals, ultimately contributing to the advancement of patient care.

References

  • Endo, T., & Kihara, N. (1993). Synthesis and properties of poly(hydroxyurethane)s. Journal of Polymer Science Part A: Polymer Chemistry, 31(11), 2763-2771.
  • European Biomedical Institute. (n.d.). Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices.
  • Gao, Y., et al. (2020). In Vitro and In Vivo Hydrolytic Degradation Behaviors of a Drug-Delivery System Based on the Blend of PEG and PLA Copolymers. ACS Applied Materials & Interfaces, 12(35), 38965–38977.
  • Gavasane, A., & Zadrazil, I. (2024).
  • Jain, R. A. (2000). The manufacturing techniques of various drug loaded biodegradable poly(lactide-co-glycolide) (PLGA) devices.
  • Kanemoto, S. (2025). Sugar-derived poly(hydroxy-urethane) nanoparticles: synthesis and perspectives.
  • Kihara, N., & Endo, T. (1993). Synthesis and properties of poly(hydroxyurethane)s. Journal of Polymer Science Part A: Polymer Chemistry, 31(11), 2763-2771.
  • Kothman, H., et al. (2021).
  • Kumari, A., Yadav, S. K., & Yadav, S. C. (2010). Biodegradable polymeric nanoparticles based drug delivery systems. Colloids and Surfaces B: Biointerfaces, 75(1), 1-18.
  • Sonaje, K., et al. (2021). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 13(8), 1235.
  • Song, W., et al. (2024).
  • Susha, A. S., et al. (2016). Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies. Journal of Analytical Methods in Chemistry, 2016, 8401931.
  • Weng, J., Tong, H. H. Y., & Chow, S. F. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 732.
  • PolymerExpert. (2022). Poly(hydroxyurethane)s: biosourced isocyanate-free polyurethanes.
  • Cambridge Polymer Group. (2016). Degradation Products from In Vivo Studies.
  • Song, W., et al. (2024).
  • The Degradation Mechanism of High-Strength Polyurethane Elastomers in the Presence of W
  • Chemistry LibreTexts. (2023). Lewis Dot Structures.
  • Gao, Y., et al. (2020). In Vitro and In Vivo Hydrolytic Degradation Behaviors of a Drug-Delivery System Based on the Blend of PEG and PLA Copolymers. ACS Applied Materials & Interfaces, 12(35), 38965–38977.
  • European Biomedical Institute. (n.d.). Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices.
  • Types and Mechanisms of Polyurethane Degrad
  • Gao, Y., et al. (2020). In Vitro and In Vivo Hydrolytic Degradation Behaviors of a Drug-Delivery System Based on the Blend of PEG and PLA Copolymers.
  • ResearchGate. (n.d.). In vitro biocompatibility: MTT assay for cell viability with....
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • Polymeric Nanoparticles methods of preparation and Drug Release Models: Effectiveness towards Drug Delivery Systems. (n.d.). Research Journal of Pharmacy and Technology.
  • Smart.DHgate. (2025).
  • Quora. (2019). What are the steps to complete a dot structure in chemistry?.
  • Ketzbook. (2017, February 12). Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures [Video]. YouTube.
  • Senthilkumar, P., et al. (2018). SYNTHESIS OF POLYHYDROXYBUTYRATE NANOPARTICLES USING SURFACTANT (SPAN20) FOR HYDROPHOBIC DRUG DELIVERY. Rasayan Journal of Chemistry, 11(4), 1686-1695.
  • Pourtalebi Jahromi, L., et al. (2020). A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles. Heliyon, 6(2), e03451.
  • Danhier, F., et al. (2012). PLGA-based nanoparticles and microparticles for the delivery of active agents in cancer therapy. Journal of Controlled Release, 161(2), 505-522.
  • Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377-1397.
  • Pourtalebi Jahromi, L., et al. (2020). A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles. Heliyon, 6(2), e03451.

Sources

A Comparative Guide to Catalytic Systems for Carbamate Synthesis: Challenges and Opportunities in the Formation of N-Hydroxyurethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Hydroxyurethane

This compound (ethyl N-hydroxycarbamate) is a molecule of significant interest in organic synthesis and pharmaceutical development. Its structure, featuring a hydroxyl group attached to the nitrogen of a carbamate, imparts unique chemical reactivity, making it a valuable precursor for the synthesis of various nitrogen-containing compounds, including complex heterocyclic scaffolds and biologically active molecules.[1][2] Furthermore, N-hydroxycarbamates have been studied for their potential biological activities and as isosteres in drug design.[3] Despite its utility, the efficient and selective synthesis of this compound, particularly through catalytic routes, presents distinct challenges that underscore broader questions in catalysis and reaction design.

This guide provides a comparative analysis of different catalytic systems relevant to the synthesis of carbamates, with a special focus on the challenges and potential pathways toward the catalytic production of this compound. We will explore established non-catalytic benchmarks and delve into the mechanisms and efficacy of various transition metal and organocatalytic systems, providing a framework for researchers to select and develop synthetic strategies.

Baseline Synthesis: Non-Catalytic Routes to this compound

Before exploring catalytic systems, it is essential to understand the established, stoichiometric methods for synthesizing N-hydroxycarbamates. These methods provide a benchmark for yield and purity against which any new catalytic process must be compared.

The most common non-catalytic methods involve the reaction of hydroxylamine or its salts with a carbonylating agent, such as a chloroformate or a dialkyl carbonate, typically in the presence of a base.[3][4][5][6]

Reaction Scheme: NH₂OH + ClCOOEt + Base → EtO-C(=O)-NHOH + Base·HCl or NH₂OH + (EtO)₂C=O + Base → EtO-C(=O)-NHOH + EtOH + Base

A notable high-yield procedure is described in a Japanese patent, where a carbonate ester and hydroxylamine are reacted in the presence of a base, achieving yields as high as 95%.[4] Another approach involves the zinc-mediated reduction of nitroarenes in the presence of a chloroformate, which proceeds through an N-aryl hydroxylamine intermediate.[7][8] While effective, these methods rely on stoichiometric reagents and can generate significant waste, highlighting the need for more sustainable, catalytic alternatives.

Catalytic Approaches to Carbamate Synthesis: A Comparative Overview

While direct catalytic synthesis of this compound is not yet well-established, a variety of powerful catalytic systems have been developed for the synthesis of other carbamates (e.g., N-aryl and N-alkyl carbamates). Understanding these systems provides a foundation for developing future catalysts for N-hydroxycarbamates. The primary catalytic strategies include the reductive carbonylation of nitro compounds and the carbonylation of amines or hydroxylamine derivatives.

Palladium-Catalyzed Reductive Carbonylation of Nitroarenes

Palladium complexes are highly effective for the reductive carbonylation of nitroarenes to form N-aryl carbamates.[9] This process is attractive as it utilizes readily available nitro compounds and carbon monoxide.

  • Mechanism: The reaction mechanism is complex but is generally believed to involve the reduction of the nitro group by CO to a nitrene or related intermediate, which is then trapped by an alcohol to form the carbamate. The palladium catalyst facilitates both the reduction and carbonylation steps.

  • Efficacy: These systems can achieve high selectivity and yields, but often require high pressures of CO and elevated temperatures. The choice of ligands on the palladium center is crucial for controlling selectivity towards the carbamate over other reduction products like anilines or ureas.[9]

Rhodium and Ruthenium Catalysis

Complexes of rhodium and ruthenium are also active in the reductive carbonylation of nitroaromatics to carbamates.[1] Ruthenium carbonyl complexes, such as Ru₃(CO)₁₂, are effective homogeneous catalysts, often requiring additives like ammonium salts to enhance activity and selectivity.

Iron and Copper Catalysis

More recently, catalysts based on earth-abundant and less toxic metals like iron and copper have gained attention.

  • Iron Catalysis: Iron-based catalysts have been explored for various amination and reduction reactions.[10] While less common for direct carbamate synthesis from nitroarenes, their potential in related C-N bond-forming reactions is significant.

  • Copper Catalysis: Copper catalysts have been used in three-component couplings to form N-protected amines and in the synthesis of carbamates from amines and dialkyl carbonates.[11]

Organocatalysis in Urethane Formation

Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are highly effective in promoting the reaction between amines and cyclic carbonates to form poly(hydroxyurethane)s.[12][13]

  • Mechanism: These basic catalysts typically operate by activating the amine nucleophile or the electrophilic partner through hydrogen bonding or deprotonation, thereby accelerating the carbamate-forming reaction.[14][15] This approach avoids the use of metals and often proceeds under mild conditions.

Comparative Data on Catalytic Carbamate Synthesis

The following table summarizes the performance of various catalytic systems in the synthesis of N-aryl or N-alkyl carbamates, providing a comparative overview of their efficacy. Note that direct data for this compound is not available, so these serve as representative examples.

Catalyst SystemSubstratesProduct TypeTypical Yield (%)Key ConditionsReference(s)
PdCl₂(dppb) Nitrobenzene, Acetic AcidN-(4-hydroxyphenyl)acetamide85%Dilute acetic acid solvent[9]
Ru₃(CO)₁₂ / NEt₄Cl Nitrobenzene, CO, MethanolMethyl Phenylcarbamate93%High CO pressure, AdditiveN/A
Pb-Ni Composite Oxide Furfurylamine, Dimethyl CarbonateFurfurylmethyl Carbamate>99%Mild conditions[11]
TBD (Organocatalyst) Cyclic Carbonate, Amine(Poly)hydroxyurethaneHigh ConversionRoom Temperature[12]

The Frontier: Catalytic Synthesis of this compound

The direct catalytic synthesis of this compound remains a significant challenge, likely due to the dual nucleophilicity of hydroxylamine and the potential for the N-OH bond to interfere with catalytic cycles. However, recent advances suggest a promising pathway forward.

Palladium-Catalyzed Carbonylative Approach via Isocyanate Intermediate

A novel palladium-catalyzed carbonylative strategy has been developed that merges hydroaminocarbonylation with a Lossen rearrangement to generate alkenyl isocyanates from O-substituted hydroxylamines.[16][17] This is a breakthrough because the resulting isocyanate can be readily trapped by an alcohol (e.g., ethanol) to form the desired carbamate.

Key Insights from this System:

  • "Taming" Hydroxylamine: The reaction's success hinges on using a sterically hindered O-substituent on the hydroxylamine (e.g., an adamantyl group). This "tamed" hydroxylamine derivative prevents side reactions and facilitates the desired catalytic cycle.[16][17]

  • Mechanism: The reaction proceeds through the formation of an N-alkyloxylamide intermediate, which then undergoes a Lossen-type rearrangement to form the isocyanate. This is then captured by an alcohol.

This approach represents the most promising catalytic route to this compound and its derivatives to date, although it is a multi-step, one-pot process rather than a direct formation.

Visualizing the Pathways

Workflow for Non-Catalytic vs. Catalytic Routes

G cluster_0 Non-Catalytic Synthesis of this compound cluster_1 Promising Catalytic Route (Indirect) a0 Hydroxylamine (NH₂OH) a3 This compound a0->a3 Stoichiometric Reaction a1 Ethyl Chloroformate or Diethyl Carbonate a1->a3 Stoichiometric Reaction a2 Base a2->a3 Stoichiometric Reaction b0 O-Substituted Hydroxylamine b3 Isocyanate Intermediate b0->b3 Carbonylative Cyclization / Rearrangement b1 Alkene/Alkyne + CO b1->b3 Carbonylative Cyclization / Rearrangement b2 Pd Catalyst b2->b3 Carbonylative Cyclization / Rearrangement b5 O-Substituted this compound Derivative b3->b5 Nucleophilic Attack b4 Ethanol b4->b5 Nucleophilic Attack

Caption: Comparison of a direct non-catalytic route and a promising indirect catalytic route to this compound derivatives.

General Mechanism for Organocatalyzed Urethane Formation

G Reactants Isocyanate (R-N=C=O) Alcohol (R'-OH) Catalyst (B:) Activation Activated Alcohol R'-O-H···B Increased Nucleophilicity Reactants->Activation Attack Nucleophilic Attack on Isocyanate Carbonyl Reactants->Attack Activation->Attack Intermediate Zwitterionic Intermediate R-N(-)-C(=O)-O(+)(H)-R'···B Attack->Intermediate ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Product Urethane (R-NH-C(=O)-OR') Regenerated Catalyst (B:) ProtonTransfer->Product

Caption: Generalized mechanism for base-catalyzed urethane formation, highlighting alcohol activation.

Experimental Protocols

Protocol 1: Non-Catalytic Synthesis of this compound (Adapted from[4])

Materials:

  • Hydroxylamine hydrochloride

  • Dimethyl carbonate

  • Methanol

  • 28% Sodium methoxide in methanol

  • Reaction vessel with stirring and cooling capabilities

Procedure:

  • To a reaction vessel, add hydroxylamine hydrochloride (0.50 mol) and methanol (100 mL).

  • Add dimethyl carbonate (0.50 mol) to the mixture.

  • Cool the mixture to 10°C.

  • While maintaining the temperature at 10°C, add 28% sodium methoxide (0.84 mol) dropwise over 20 minutes.

  • Stir the reaction mixture at 10°C for 3 hours.

  • Allow the reaction to warm to 20°C and continue stirring for an additional 5 hours to ensure completion.

  • The reaction progress and product formation can be monitored by gas chromatography.

  • Upon completion, the product, N-hydroxy(methyl)carbamate, is present in the reaction mixture. (Note: This protocol is for the methyl carbamate; substitution with diethyl carbonate and appropriate workup would yield this compound). The reported yield for the methyl analog is 95%.[4]

Protocol 2: Palladium-Catalyzed Carbonylative Cyclization to Isoquinolones (Adapted from[17])

This protocol illustrates the catalytic generation of an isocyanate from a hydroxylamine derivative, which is the key step in a potential indirect synthesis of this compound.

Materials:

  • Aryl alkyne (e.g., 1-ethynyl-4-methylbenzene) (0.2 mmol)

  • O-Adamantylhydroxylamine hydrochloride (NH₂OAd·HCl) (0.3 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • N-Methylpyrrolidone (NMP) (0.3 mmol)

  • 1,4-Dioxane (2 mL)

  • Autoclave with a glass tube and stirring bar

  • Carbon monoxide (CO) gas

Procedure:

  • To a glass tube, add the aryl alkyne, NH₂OAd·HCl, Pd(OAc)₂, Xantphos, and NMP.

  • Add 1,4-dioxane as the solvent.

  • Place the sealed glass tube inside a stainless-steel autoclave.

  • Purge the autoclave with CO gas three times, then charge it with 10 atm of CO.

  • Heat the reaction mixture to 150°C and stir for 24 hours.

  • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

  • The crude reaction mixture contains the isoquinolone product, formed via the in-situ generation of an alkenyl isocyanate. To adapt this for this compound synthesis, one would need to perform the reaction with an appropriate starting material and add ethanol to trap the isocyanate intermediate.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process using stoichiometric, non-catalytic methods. While the broader field of carbamate synthesis has seen significant advances through the development of various catalytic systems—notably those based on palladium for reductive carbonylation and organocatalysts for amine-carbonate reactions—the direct catalytic synthesis of this compound remains an open challenge. The inherent reactivity of the N-OH group likely complicates catalyst stability and reaction pathways.

The most promising avenue for a catalytic approach is the indirect, multi-step, one-pot synthesis involving the palladium-catalyzed carbonylation of "tamed" O-substituted hydroxylamines to generate an isocyanate intermediate, which can then be trapped. Future research should focus on:

  • Developing catalysts that can tolerate the N-OH moiety for a more direct route.

  • Exploring alternative, milder carbonylating agents in catalytic cycles.

  • Further optimizing the palladium-catalyzed isocyanate formation route to broaden its substrate scope and improve its efficiency for ultimate trapping to form N-hydroxycarbamates.

Success in these areas will not only provide a more sustainable and efficient route to this compound but will also contribute valuable knowledge to the broader field of selective C-N bond formation and catalysis.

References

  • Taming Hydroxylamine for Carbonylative Cyclization of Aryl Alkynes to Isoquinolones via Isocyan
  • Rh(III)
  • Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions. PMC - NIH. [Link]
  • Regioisomeric formation of hydroxyurethanes: a) and b) Previous approaches, c) this work.
  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbam
  • Electrophilic α-Amination Reaction of β-Ketoesters Using N-Hydroxycarbamates: Merging Aerobic Oxidation and Lewis Acid Catalysis. Journal of the American Chemical Society. [Link]
  • Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Form
  • Taming Hydroxylamine for Carbonylative Cyclization of Aryl Alkynes to Isoquinolones via Isocyan
  • Mechanism and catalysis of urethane form
  • Organocatalytic synthesis of (poly)hydroxyurethanes from cyclic carbonates and amines.
  • Catalytic synthesis of bio-based carbamate by methoxycarbonylation of furfurylamine with dimethyl carbonate over Pb–Ni composite oxides. RSC Publishing. [Link]
  • Transformation of Linear Alkenyl N-Alkoxy Carbamates into Cyclic Bromo Carbon
  • Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Str
  • A New Pd-Based Catalytic System for the Reductive Carbonylation of Nitrobenzene to Form N-(4-hydroxyphenyl)acetamide Selectively in One Pot. MDPI. [Link]
  • Synthesis and properties of poly(hydroxyurethane)s. Semantic Scholar. [Link]
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
  • Synthesis of Hydroxylamine via Ketone-Mediated Nitr
  • β-Hydroxyurethane moieties of nonisocyanate polyurethanes: with...
  • The synthesis and some reactions of N-hydroxycarbam
  • Transformation of Linear Alkenyl N-Alkoxy Carbamates into Cyclic Bromo Carbon
  • Method for producing N-hydroxycarbamate.
  • tert-Butyl N-Hydroxycarbam
  • The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic. [Link]
  • Isocyanate-Free Routes to Polyurethanes and Poly(hydroxy Urethane)s.
  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PubMed. [Link]
  • A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas (2012). SciSpace. [Link]
  • A general catalytic β-C-H carbonylation of aliphatic amines to β-lactams. Science. [Link]
  • Modified N-heterocyclic Carbene Catalysts for Polyurethane Synthesis. Scholarship @ Claremont. [Link]
  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]
  • "Modified N-heterocyclic Carbene Catalysts for Polyurethane Synthesis" by Charise D. Young. Scholarship @ Claremont. [Link]
  • Metal-catalyzed synthesis of five-membered ring N-heterocycles.
  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC - NIH. [Link]
  • Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. [Link]
  • Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
  • Synthesis of Polyurethanes Using Organocatalysis: A Perspective.
  • Hydroxylamine synthesis method.
  • Computational Study of Catalytic Urethane Form
  • Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane.
  • N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. PMC - NIH. [Link]

Sources

A Comparative Guide to Isocyanate-Free and Traditional Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Polyurethane Paradox

Polyurethanes (PUs) are among the most versatile polymers in modern science, integral to applications ranging from life-saving medical devices and drug delivery systems to high-performance coatings and flexible foams.[1] This versatility stems from the ability to tailor their properties by carefully selecting from a vast library of monomeric precursors.[2][3][4] The cornerstone of traditional polyurethane chemistry, discovered by Otto Bayer in 1937, is the highly efficient polyaddition reaction between a polyol and a diisocyanate.[2][5]

However, this classic synthesis route presents a significant paradox. While the final polyurethane product is generally inert and safe, the synthesis relies on isocyanate monomers.[6] Isocyanates are highly reactive and toxic compounds.[6][7] Their production often involves phosgene, an extremely hazardous chemical, posing substantial risks during manufacturing, transport, and handling.[6][7][8] Furthermore, the isocyanate group's high reactivity makes it susceptible to side reactions, particularly with moisture, which can be a desirable feature for foam production but is a critical drawback in the synthesis of elastomers and coatings.[5][7][9]

These environmental, health, and safety concerns have catalyzed a global research effort toward a "greener" and safer alternative: Non-Isocyanate Polyurethanes (NIPUs) .[10] This guide provides a comprehensive, evidence-based comparison between traditional isocyanate-based PU synthesis and the leading isocyanate-free pathways, offering researchers the technical insights required to navigate this evolving field.

Chapter 1: The Chemistry of Urethane Linkages

At the heart of this comparison are the distinct chemical pathways used to form the defining carbamate (urethane) linkage [–NH–C(O)–O–].

Traditional Pathway: The Isocyanate-Polyol Reaction

The conventional synthesis is a polyaddition reaction between a compound with two or more isocyanate functional groups (–N=C=O) and a polyol, which contains two or more hydroxyl groups (–OH).[2][4]

  • Mechanism: The reaction is an exothermic condensation that proceeds readily, often at room temperature.[5] The electrophilic carbon atom of the isocyanate group is attacked by the nucleophilic oxygen of the hydroxyl group. Catalysts, typically tertiary amines or organometallic compounds like dibutyltin dilaurate, are often used to control the reaction rate and selectivity.[5][11][12]

  • Key Reactants:

    • Isocyanates: Primarily aromatic types like Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI) for rigid applications, and aliphatic isocyanates for coatings where light stability is crucial.[7][12]

    • Polyols: Polyether polyols and polyester polyols are the most common, with their molecular weight and functionality determining the flexibility and cross-link density of the final polymer.[11]

  • Critical Challenge - Moisture Sensitivity: A significant drawback of this method is the isocyanate group's reaction with water. This forms an unstable carbamic acid, which decomposes into an amine and carbon dioxide gas (CO₂).[5][7] While harnessed for creating PU foams, this side reaction is undesirable in solid elastomers and coatings as it leads to porosity and the formation of brittle urea segments.[7][9]

Diagram 1: Traditional Polyurethane Synthesis Pathway

G cluster_reactants Reactants Polyol Polyol (R-OH) PU Polyurethane (...-R-O-(C=O)-NH-R'-...) Polyol->PU + Isocyanate Isocyanate (R'-N=C=O) Isocyanate->PU Polyaddition

Caption: Reaction scheme for traditional polyurethane formation.

Isocyanate-Free Pathway: The Cyclic Carbonate-Amine Reaction

Among several NIPU synthesis routes, the polyaddition of cyclic carbonates and amines has emerged as the most promising and industrially viable alternative.[7][9] This method produces polyhydroxyurethanes (PHUs) , where a hydroxyl group is present on the carbon adjacent to the urethane linkage.

  • Mechanism: This pathway is typically a two-step process:

    • Cyclic Carbonate Formation: Five-membered cyclic carbonates are most commonly synthesized via the cycloaddition of carbon dioxide (CO₂) to epoxides.[13] This step is lauded for its green credentials, as it utilizes a renewable and abundant C1 feedstock (CO₂) with 100% atom efficiency.[13]

    • Ring-Opening Polyaddition: The synthesized polyfunctional cyclic carbonates are then reacted with polyfunctional amines. The nucleophilic amine attacks one of the carbonyl carbons of the cyclic carbonate, leading to ring-opening and the formation of a primary or secondary hydroxyl group alongside the urethane bond.[9]

  • Key Reactants:

    • Cyclic Carbonates: Often derived from bio-based sources like epoxidized vegetable oils or glycerol, enhancing the sustainability profile of the final polymer.[14][15]

    • Amines: A wide range of aliphatic or cycloaliphatic diamines can be used, such as hexamethylenediamine (HMDA).

  • Key Advantage - Moisture Insensitivity: Unlike isocyanates, cyclic carbonates and amines are not sensitive to moisture.[6][7] This eliminates the foaming side-reaction, simplifying processing and storage, and preventing the formation of undesirable urea linkages.[16]

Diagram 2: Isocyanate-Free Polyurethane (PHU) Synthesis Pathway

G cluster_step1 Step 1: Carbonation cluster_step2 Step 2: Polyaddition Epoxide Epoxide CC Cyclic Carbonate Epoxide->CC + CO2 CO₂ CO2->CC Cycloaddition PHU Polyhydroxyurethane (PHU) (...-R''-NH-(C=O)-O-CH(CH₂OH)-...) CC->PHU + Amine Polyamine (R''-NH₂) Amine->PHU Ring-Opening

Caption: Two-step reaction scheme for NIPU (PHU) formation.

Chapter 2: Head-to-Head Comparison: Performance and Processing

The choice between synthesis routes extends beyond safety and chemistry, directly impacting the processing, properties, and performance of the final material.

FeatureTraditional Polyurethane (PU)Isocyanate-Free Polyurethane (NIPU/PHU)Significance & Causality
Health & Safety High Hazard: Uses toxic isocyanates and hazardous precursors like phosgene.[6][7][8] Requires stringent safety protocols.Low Hazard: Employs low-toxicity cyclic carbonates and amines.[7][9] Aligns with green chemistry principles.NIPU route significantly reduces risks for personnel and the environment.
Moisture Sensitivity High: Unwanted reaction with water leads to CO₂ foaming and brittle urea formation.[5][7][9]Insignificant: Cyclic carbonates are stable in the presence of moisture.[6][7][17]NIPU offers a wider processing window, easier storage, and is better for non-foam applications like coatings and elastomers.
Reaction Kinetics Fast: Highly exothermic reaction, often complete in minutes at ambient temperatures.[5]Slower: Typically requires elevated temperatures (e.g., 70-100°C) and longer curing times (hours).[9][16]The high reactivity of isocyanates allows for rapid curing, which is an advantage in some industrial processes. NIPU's slower kinetics can be a drawback, requiring more energy.
Byproducts None (in ideal polyaddition).None (in ideal polyaddition).Both methods are atom-efficient. The NIPU route via CO₂ fixation is often highlighted for sequestering a greenhouse gas.[6]
Adhesion Good, widely used in adhesives.[18]Excellent: The presence of pendant hydroxyl groups in the PHU backbone enhances hydrogen bonding, often leading to superior adhesion on various substrates.[3][19]The additional H-bonding sites in PHUs make them particularly suitable for high-performance adhesives and coatings.
Chemical Resistance Good to Excellent.Often Superior: The dense network of hydrogen bonds from the extra hydroxyl groups can shield the urethane linkage, improving resistance to hydrolysis and chemical attack.[3][9]PHUs can offer enhanced durability in chemically aggressive environments.
Water Absorption Generally low.Higher: The hydrophilic nature of the pendant hydroxyl groups leads to greater water absorption compared to conventional PUs.[20]This can be a limitation for applications requiring hydrolytic stability but may be leveraged for applications like hydrogels.
Molecular Weight High molecular weights are readily achievable (e.g., 40,000-80,000 g/mol ).[9]Often results in lower molecular weights (e.g., up to 22,000 g/mol ) and higher dispersity.[9][21]This can impact mechanical properties, with traditional PUs sometimes exhibiting higher tensile strength and elongation.

Chapter 3: Quantitative Performance Data

The following table summarizes experimental data from the literature, comparing key thermomechanical properties.

PropertyTraditional PUIsocyanate-Free PU (PHU)Reference(s)
Tensile Strength Can be very high, e.g., >50 MPaVariable, can be comparable or lower. E.g., 7-1230 MPa depending on monomers and crosslinking. PEGDA-functionalized NIPU reached ~64 MPa.[9][22]
Young's Modulus Highly tunable based on formulation.Highly tunable. E.g., 7 MPa to 1740 MPa for different formulations.[9]
Glass Transition (Tg) Wide range, dependent on soft/hard segment ratio.Wide range, e.g., 20°C to 51°C for different diamine/carbonate systems.[9]
Thermal Stability (Td5%) Typically ~250°C for sunflower oil-based PU.Often higher. E.g., 274°C, reaching 310°C with CNT fillers.[9]
Lap Shear Strength (Adhesive) Strong, benchmark for many applications.Can be superior. E.g., 8.26 MPa for a bio-based NIPU adhesive; up to 15.8 MPa for hybrid systems.[18][23]

Note: Properties are highly dependent on the specific monomers, stoichiometry, and curing conditions used. This table provides illustrative examples.

Chapter 4: Experimental Protocols

To provide a practical context, this section outlines representative, step-by-step synthesis protocols.

Diagram 3: Comparative Experimental Workflow

G cluster_trad Traditional PU Synthesis cluster_nipu Isocyanate-Free (PHU) Synthesis T1 1. Prepare Part A: Mix Polyol, Catalyst, & Additives T3 3. Mix A & B (Control NCO:OH ratio) T1->T3 T2 2. Prepare Part B: Measure Isocyanate T2->T3 T4 4. Degas Mixture (Vacuum) T3->T4 T5 5. Cast & Cure (Ambient or Heat) T4->T5 T6 6. Characterize T5->T6 N1 1. Synthesize Carbonate: React Epoxide & CO₂ with Catalyst N2 2. Purify Carbonate N1->N2 N3 3. Mix Carbonate & Amine (1:1 Molar Ratio) N2->N3 N4 4. Heat Mixture (e.g., 80°C, 16h) N3->N4 N5 5. Cast & Post-Cure N4->N5 N6 6. Characterize N5->N6

Sources

A Comparative Guide to N-Hydroxyurethane and N-hydroxyurea in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Hydroxylated Urea Analogs

N-hydroxyurea (HU) and N-Hydroxyurethane (NHU), also known as ethyl N-hydroxycarbamate, are small molecules characterized by a hydroxylated nitrogen atom within a urea or urethane backbone, respectively. While structurally similar, their applications and biological consequences diverge significantly. N-hydroxyurea is a well-established clinical agent used in the treatment of myeloproliferative disorders, sickle cell anemia, and certain cancers[1][2]. Its therapeutic efficacy is primarily attributed to its well-defined role as an inhibitor of ribonucleotide reductase (RNR), a critical enzyme in DNA synthesis[2][3].

This compound, on the other hand, is more recognized as a carcinogenic metabolite of urethane (ethyl carbamate)[4][5][6]. Its biological profile is predominantly characterized by its genotoxic and cytotoxic effects, which are linked to its ability to damage DNA[4]. While not employed as a therapeutic agent, NHU serves as a crucial tool in toxicological and cancer research to understand the mechanisms of chemical carcinogenesis. This guide will dissect the nuances of their biological activities, providing a comparative framework for their application in experimental settings.

Chemical and Physical Properties at a Glance

A fundamental understanding of the physicochemical properties of this compound and N-hydroxyurea is essential for their appropriate handling, storage, and application in biological assays.

PropertyThis compoundN-hydroxyurea
Synonyms Ethyl N-hydroxycarbamate, Hydroxycarbamic acid ethyl esterHydroxycarbamide
Molecular Formula C₃H₇NO₃CH₄N₂O₂
Molecular Weight 105.09 g/mol 76.06 g/mol
CAS Number 589-41-3127-07-1
Appearance Crystalline solidWhite to off-white crystalline solid
Solubility Soluble in water and hot alcoholSoluble in water, practically insoluble in alcohol

Mechanism of Action: A Study in Specificity and Broad-Stroke Damage

The primary divergence in the biological activities of N-hydroxyurea and this compound lies in their molecular mechanisms of action. While both impact DNA synthesis, they do so through fundamentally different pathways.

N-hydroxyurea: A Targeted Inhibition of Ribonucleotide Reductase

N-hydroxyurea's principal mechanism of action is the targeted inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides (dNTPs)[2][3]. RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), which are subsequently phosphorylated to dNTPs for DNA replication and repair[7][8].

HU specifically targets the R2 subunit of RNR, which houses a tyrosyl free radical essential for the catalytic activity of the enzyme. N-hydroxyurea acts as a radical scavenger, quenching this tyrosyl radical and thereby inactivating the enzyme[2]. This leads to a depletion of the intracellular dNTP pool, which in turn stalls DNA replication forks, causing S-phase arrest and, in rapidly dividing cells, apoptosis[3].

cluster_0 Cellular Environment HU N-hydroxyurea RNR Ribonucleotide Reductase (RNR) HU->RNR Inhibits Tyrosyl_Radical Tyrosyl Radical HU->Tyrosyl_Radical Quenches RNR->Tyrosyl_Radical Contains dNTPs dNTP Pool RNR->dNTPs Synthesizes DNA_Synth DNA Synthesis dNTPs->DNA_Synth Required for S_Phase_Arrest S-Phase Arrest DNA_Synth->S_Phase_Arrest Stalling leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Can induce

Mechanism of N-hydroxyurea Action

This compound: A Profile of Genotoxic Damage

In contrast to the specific enzymatic inhibition by N-hydroxyurea, this compound's biological effects are attributed to its broader genotoxic activity. As a metabolite of the carcinogen urethane, NHU is known to induce DNA damage[4][5]. Studies have shown that this compound causes chromosomal fragmentation and cell toxicity[4]. A direct comparative study from 1968 demonstrated that both N-hydroxyurea and this compound inhibit DNA synthesis, though the precise molecular target for NHU is less defined than for HU[4]. It is believed that the metabolic activation of NHU can lead to reactive intermediates that directly interact with DNA, causing lesions and strand breaks. This widespread DNA damage can trigger cell cycle arrest and apoptosis as a cellular response to genomic instability.

Comparative Performance in Biological Assays

The distinct mechanisms of N-hydroxyurea and this compound translate to different performance profiles in common biological assays.

Cytotoxicity Assays

Cytotoxicity is a critical parameter for evaluating the biological activity of a compound. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a biological or biochemical function.

N-hydroxyurea has been extensively studied for its cytotoxic effects across a wide range of cancer cell lines. Its IC50 values are highly dependent on the cell line and the duration of exposure, typically falling within the micromolar range.

This compound also exhibits cytotoxicity, primarily due to its genotoxic nature. However, there is a comparative lack of comprehensive IC50 data across a standardized panel of cell lines in the public domain.

Cell LineN-hydroxyurea IC50This compound IC50Assay DurationReference
L1210 (Mouse Leukemia)2 µMData not availableNot specified[9]
Human Squamous Cell Carcinoma (SCC-25)Noncompetitive inhibition observedData not availableNot specified[10]
Various Cancer Cell LinesVaries (µM range)Data not availableTypically 24-72h[11][12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-hydroxyurea or this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

MTT Assay Workflow

Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect damage to DNA. The Ames test and the micronucleus assay are two widely used methods for this purpose.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

  • N-hydroxyurea: Has been shown to be mutagenic in some Salmonella strains, particularly TA98 and TA100, at higher concentrations[14][15]. The mutagenicity can be observed both with and without metabolic activation (S9 fraction)[14][15].

  • This compound: As a known genotoxic agent, it is expected to be positive in the Ames test. However, specific and comprehensive public data from standardized Ames testing of this compound is limited.

Micronucleus Assay

The micronucleus assay detects the presence of micronuclei, which are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells is an indicator of chromosomal damage.

  • N-hydroxyurea: Has been shown to induce a significant increase in the frequency of micronuclei in both in vitro and in vivo studies, confirming its genotoxic potential[14][15].

  • This compound: Is expected to be positive in the micronucleus assay due to its known ability to cause chromosomal fragmentation[4].

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., CHO, V79, or human lymphocytes) and expose the cells to various concentrations of the test compound for a defined period.

  • Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one nuclear division.

  • Cell Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 cells per concentration).

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control. A dose-dependent increase in micronuclei indicates a positive result.

Discussion: Choosing the Right Tool for the Job

The choice between N-hydroxyurea and this compound in a research setting is dictated by the experimental question.

N-hydroxyurea is the compound of choice for studies requiring a specific and reversible inhibition of DNA synthesis. Its well-characterized mechanism of action as an RNR inhibitor makes it an invaluable tool for:

  • Cell cycle synchronization: By arresting cells in the S-phase, HU allows for the study of cell cycle-dependent processes.

  • Studying DNA damage response: The stalling of replication forks by HU activates DNA damage checkpoints and repair pathways, providing a model system for investigating these processes.

  • As a positive control: In assays for RNR inhibition, HU serves as a reliable positive control.

This compound , in contrast, is employed when the research objective is to investigate the effects of a genotoxic agent with a broader, DNA-damaging mechanism. It is particularly relevant for:

  • Carcinogenesis research: As a metabolite of urethane, NHU is used to model the DNA damaging events that can lead to cancer.

  • Toxicology studies: It serves as a model compound for understanding the cellular responses to chemical-induced genotoxicity.

  • Comparative toxicology: Its effects can be compared to other genotoxic agents to elucidate different pathways of DNA damage and repair.

The significant gap in publicly available, quantitative data for this compound's performance in standardized assays like RNR inhibition and a broad panel of cytotoxicity tests presents a challenge for direct, side-by-side comparisons with the extensively characterized N-hydroxyurea. Future research should aim to fill these gaps to provide a more complete understanding of this compound's biological activity profile.

Conclusion

N-hydroxyurea and this compound, while sharing a hydroxylated urea-like core, are fundamentally different in their biological activities. N-hydroxyurea is a specific inhibitor of ribonucleotide reductase, making it a precise tool for manipulating DNA synthesis. This compound is a broader-acting genotoxic agent, valuable for studying the cellular consequences of DNA damage. A clear understanding of their distinct mechanisms of action is paramount for their appropriate and effective use in biological research. This guide provides the foundational knowledge and experimental context to enable researchers to make informed decisions when selecting and utilizing these compounds in their studies.

References

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • Boyland, E., & Nery, R. (1965). The metabolism of urethane and related compounds. Biochemical Journal, 94(1), 198–208.
  • Cory, J. G., & Carter, G. L. (1985). Inhibition of ribonucleotide reductase and L1210 cell growth by N-hydroxy-N'-aminoguanidine derivatives. Biochemical pharmacology, 34(15), 2645-2650.
  • Elford, H. L., Freese, M., Passamani, E., & Morris, H. P. (1970). Ribonucleotide reductase and cell proliferation. I. Variations of ribonucleotide reductase activity with tumor growth rate in a series of rat hepatomas. Journal of Biological Chemistry, 245(20), 5228-5233.
  • Hahn, M. A., & Adamson, R. H. (1972). Effects of N-Hydroxyurethan on Viability and Metabolism of Escherichia coli. Journal of the National Cancer Institute, 48(3), 831-838.
  • Kaye, A. M. (1968). Urethan carcinogenesis and nucleic acid metabolism: in vitro interactions with enzymes. Cancer Research, 28(6), 1041-1046.
  • Krakoff, I. H., Brown, N. C., & Reichard, P. (1968). Inhibition of ribonucleoside diphosphate reductase by hydroxyurea. Cancer research, 28(8), 1559-1565.
  • Navarro, W. H., & Singh, A. (2021). Hydroxyurea. In StatPearls [Internet].
  • Nyholm, S., Thelander, L., & Gräslund, A. (1993). The free radical of ribonucleotide reductase studied by resonance Raman spectroscopy. Biochemistry, 32(44), 11569-11574.
  • Santos, J. L., Bosquesi, P. L., Almeida, A. E., Chin, C. M., & Varanda, E. A. (2011). Mutagenic and genotoxic effect of hydroxyurea. International journal of biomedical science: IJBS, 7(4), 263.
  • Santos, J. L., Bosquesi, P. L., de Almeida, A. E., Chin, C. M., & Varanda, E. A. (2011). Mutagenic and genotoxic effect of hydroxyurea. International journal of biomedical science: IJBS, 7(4), 263–267.
  • Liew, F. E., White, M. F., & Bell, S. D. (2016). Hydroxyurea-Mediated Cytotoxicity Without Inhibition of Ribonucleotide Reductase. Cell reports, 17(9), 2450–2459.
  • Lundin, D., Gaugaz, F. Z., Sjöberg, B. M., & Tholander, F. (2014). A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. The FEBS journal, 281(19), 4393–4403.
  • Mirvish, S. S. (1966). The metabolism of this compound in relation to its carcinogenic action: conversion into urethane and an this compound glucuronide. Biochimica et Biophysica Acta (BBA)-General Subjects, 117(1), 1-12.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • OECD. (1997). OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, No.
  • OECD. (2016). OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, No. 487: In Vitro Mammalian Cell Micronucleus Test.
  • Perpich, J., Yarbro, J. W., & Kennedy, B. J. (1968). Effect of urethane, hydroxyurethane and hydroxyurea on synthesis of nucleic acid. Cancer, 21(3), 456-460.
  • Kapor, S., Zogović, N., & Mojović, M. (2021). Hydroxyurea—The Good, the Bad and the Ugly. International Journal of Molecular Sciences, 22(14), 7597.
  • Santos, J. L., Bosquesi, P. L., Almeida, A. E., Chin, C. M., & Varanda, E. A. (2011). Mutagenic and genotoxic effect of hydroxyurea. International journal of biomedical science: IJBS, 7(4), 263–267.
  • Shah, N., & Tuszynski, J. A. (2015). QSAR modeling for predicting IC50 and GI50 values for human cell lines used in toxicological studies. International journal of molecular sciences, 16(12), 29339-29363.
  • Williams, R. T. (1968). The metabolism of urethane and related compounds. Biochemical Journal, 106(1), 1-13.
  • Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. In Seminars in oncology (Vol. 19, No. 3 Suppl 9, pp. 1-10).
  • Zhang, Y., & Ye, F. (2020). The MTT assay results. (a) appoptosis and (b) cell viability of IC50 of pure Hydroxyurea (9841), nanoparticle-loaded Hydroxyurea (2635), Radiation (R), Hyperthermia (H) and multi agenttreatment groups on MCF-7 cells.
  • Zhou, S., & Green, M. R. (2020). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Molecular and clinical oncology, 12(4), 353–360.
  • Timson, J. (1969). Hydroxyurea: comparison of cytotoxic and antimitotic activities against human lymphocytes in vitro. British journal of cancer, 23(2), 337.
  • Szekeres, T., Gharehbaghi, K., Fritzer, M., Woody, M., Srivastava, A., van't Riet, B., ... & Elford, H. L. (1994). Trimidox, a new inhibitor of ribonucleotide reductase. Cancer chemotherapy and pharmacology, 34(1), 63-66.
  • Tholander, F., & Sjöberg, B. M. (2012). Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format. Proceedings of the National Academy of Sciences, 109(25), 9786-9791.
  • Yarbro, J. W., Kennedy, B. J., & Barnum, C. P. (1965). Hydroxyurea inhibition of DNA synthesis in ascites tumor.
  • Yarbro, J. W. (1968). Further studies on the mechanism of action of hydroxyurea. Cancer Research, 28(6), 1082-1087.
  • Yarbro, J. W., Niehaus, W. G., & Barnum, C. P. (1965). Effect of hydroxyurea on the metabolism of ascites tumor cells.
  • Yarbro, J. W., & Kennedy, B. J. (1967). The effect of hydroxyurea on the relationship between the synthesis of deoxyribonucleic acid and the synthesis of protein in a mammalian cell. Cancer research, 27(1 Part 1), 1779-1782.
  • Heidelberger, C., & Hartmann, K. U. (1961). Comparison of the inhibitory effects of hydroxyurea, 5-fluorodeoxyuridine, 3, 4-dihydroxybenzylamine, and methotrexate on human squamous cell carcinoma. Cancer Research, 21(8_Part_1), 1149-1159.

Sources

Introduction: The Green Chemistry Imperative in N-Hydroxyurethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals assessing the environmental performance of N-Hydroxyurethane synthesis methodologies.

This compound (NHU), a molecule of significant interest in medicinal chemistry and as a versatile synthetic intermediate, presents a classic challenge at the intersection of chemical manufacturing and environmental stewardship. While its utility is well-established, the traditional synthesis routes often rely on hazardous reagents and generate substantial waste, prompting a critical evaluation of their environmental impact. This guide provides an in-depth comparison of established and emerging synthesis pathways for this compound, grounded in the principles of green chemistry. We will dissect each route, analyzing reagent toxicity, atom economy, energy consumption, and waste generation, supported by experimental protocols and data. Our objective is to equip researchers and process chemists with the knowledge to select and develop synthesis strategies that are not only efficient but also environmentally benign.

Chapter 1: The Conventional Pathway - Acylation of Hydroxylamine with Chloroformates

The most traditional and widely cited method for synthesizing this compound involves the direct acylation of hydroxylamine using an alkyl chloroformate, typically ethyl chloroformate, in an alkaline medium. This pathway is favored for its straightforward execution and reliable yields.

Underlying Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution. Hydroxylamine (NH₂OH), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ethyl chloroformate. The reaction is typically conducted in the presence of a base (e.g., potassium hydroxide) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of an alkaline aqueous medium is logical for solubilizing the hydroxylamine salt (e.g., hydroxylamine hydrochloride) and the base.[1][2]

Experimental Protocol: Synthesis via Ethyl Chloroformate
  • Step 1: Reagent Preparation: A solution of hydroxylamine hydrochloride is prepared in water and cooled in an ice bath to 0-5°C. A separate solution of a stoichiometric amount of potassium hydroxide is also prepared and cooled.

  • Step 2: Reaction Initiation: Ethyl chloroformate is added to the cooled hydroxylamine solution.

  • Step 3: Controlled Addition: The cold potassium hydroxide solution is added dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C. The rate of addition is critical to control the exothermic reaction and prevent side product formation.

  • Step 4: Reaction Completion & Workup: After the addition is complete, the mixture is stirred for a designated period. The product, this compound, is then extracted from the aqueous phase using an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Step 5: Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Environmental Impact Assessment

While effective, this route presents several environmental and safety concerns.

  • Reagent Hazards: Ethyl chloroformate is a highly toxic, corrosive, and lachrymatory substance. Its handling requires stringent safety protocols. The precursor to isocyanates and chloroformates, phosgene, is an extremely toxic gas, adding significant upstream hazard to this chemical class.[3][4]

  • Solvent and Waste Stream: The use of organic extraction solvents contributes to volatile organic compound (VOC) emissions. The aqueous phase post-extraction contains a significant salt load (e.g., KCl), which requires wastewater treatment.

  • Atom Economy: The reaction generates a stoichiometric amount of hydrochloric acid (neutralized to a salt), which is a waste byproduct. This inherently limits the atom economy of the process.

Visualization of the Conventional Pathway

cluster_reactants Reactants cluster_process Process cluster_products Outputs HA Hydroxylamine (NH₂OH) Reaction Acylation Reaction (Aqueous Medium) HA->Reaction ECF Ethyl Chloroformate ECF->Reaction Hazardous Reagent Base Base (e.g., KOH) Base->Reaction Extraction Solvent Extraction Reaction->Extraction Waste Aqueous Salt Waste (e.g., KCl) Reaction->Waste Byproduct NHU This compound Extraction->NHU SolventWaste VOC Emissions & Solvent Waste Extraction->SolventWaste Process Waste

Caption: Conventional synthesis of this compound via acylation.

Chapter 2: Greener Alternatives - The Non-Isocyanate (NIPU) Analogue Pathway

Drawing inspiration from the advancements in green polyurethane chemistry, a significantly more environmentally benign route can be proposed. The synthesis of non-isocyanate polyurethanes (NIPUs), specifically polyhydroxyurethanes (PHUs), proceeds through the reaction of cyclic carbonates and amines.[5][6] This addition reaction is characterized by high atom economy and the avoidance of toxic isocyanates.[7][8] We can adapt this superior methodology to the synthesis of this compound.

Underlying Mechanism and Rationale

This proposed route involves the ring-opening reaction of a cyclic carbonate, such as ethylene carbonate, with hydroxylamine. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking one of the carbonyl-adjacent carbons of the cyclic carbonate, leading to the opening of the ring and the formation of the desired this compound structure. This reaction is a 100% atom-economical polyaddition process, generating no byproducts.[6] Furthermore, the cyclic carbonate precursors can be synthesized via the chemical fixation of carbon dioxide (CO₂) with epoxides, utilizing a greenhouse gas as a C1 source and further enhancing the green credentials of the overall process.[6][9]

Proposed Experimental Protocol: Synthesis via Ethylene Carbonate
  • Step 1: Reactant Mixture: Hydroxylamine (or a salt thereof with a base) and ethylene carbonate are mixed, potentially in a minimal amount of a green solvent (e.g., DMSO, or solvent-free if reactants are liquid at reaction temperature). The molar ratio would be approximately 1:1.[5]

  • Step 2: Catalysis (Optional): While many aminolysis reactions of cyclic carbonates can proceed thermally, a catalyst may be employed to reduce reaction time and temperature. Benign catalysts like triethylamine (TEA) or certain organocatalysts could be screened.

  • Step 3: Thermal Reaction: The mixture is heated to a moderate temperature (e.g., 80-120°C) and stirred for a set duration (e.g., 12-24 hours) under an inert atmosphere.[5]

  • Step 4: Product Isolation: As the reaction is atom-economical, the resulting mixture should theoretically be the pure product. If a solvent was used, it would be removed under reduced pressure. Further purification, if necessary, could be achieved via recrystallization.

Environmental Impact Assessment

This route offers substantial environmental advantages over the conventional method.

  • Reagent Hazards: Ethylene carbonate is significantly less hazardous than ethyl chloroformate. The use of CO₂ as an upstream reagent is a major benefit.[9] Hydroxylamine remains the primary hazardous material, but the overall process toxicity is drastically reduced.

  • Atom Economy and Waste: The reaction is theoretically 100% atom-economical, producing no byproducts.[6] This eliminates the salt waste stream seen in the conventional route and simplifies purification, reducing the need for extraction solvents and subsequent VOC emissions.

  • Energy Consumption: While thermal energy is required, the conditions are generally moderate. The elimination of extensive downstream processing (extraction, multiple solvent removals) can lead to a net energy saving.

Visualization of the Greener Pathway

cluster_reactants Reactants cluster_process Process cluster_products Outputs CO2 CO₂ (Greenhouse Gas) CC_Synth Cyclic Carbonate Synthesis CO2->CC_Synth Valorization Epoxide Epoxide Epoxide->CC_Synth HA Hydroxylamine (NH₂OH) Reaction Ring-Opening Reaction (Solvent-Free or Green Solvent) HA->Reaction CC_Synth->Reaction Ethylene Carbonate NHU This compound Reaction->NHU 100% Atom Economy

Sources

A Comparative Guide to the Validation of N-Hydroxyurethane's Role in Chromosomal Fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the genotoxic potential of chemical compounds is a cornerstone of safety assessment and mechanistic toxicology. This guide provides an in-depth validation of N-Hydroxyurethane's role in inducing chromosomal fragmentation, a critical indicator of DNA damage that can lead to carcinogenesis. We will explore its mechanism of action, compare its activity with relevant compounds, and provide detailed experimental protocols for its assessment, ensuring a rigorous and objective analysis.

Introduction: this compound and the Specter of Genotoxicity

Urethane (ethyl carbamate) is a well-established carcinogen, reasonably anticipated to be a human carcinogen based on extensive evidence from animal studies.[1][2] Its carcinogenic activity is not direct but requires metabolic activation to reactive intermediates. One of the key metabolites in this pathway is this compound (ethyl N-hydroxycarbamate).[3][4]

Chromosomal fragmentation, the breakage of chromosomes, is a severe form of DNA damage. Such structural changes can lead to the loss of genetic information, genomic instability, and ultimately, the initiation of cancer. This compound has been shown to cause chromosomal fragmentation at millimolar concentrations in cultured normal human leukocytes, highlighting its potential as a significant genotoxic agent.[4][5] This guide serves to critically evaluate and validate this role through a comparative and methodological lens.

Mechanism of Action: From Pro-Carcinogen to DNA Damage

The genotoxicity of this compound is intrinsically linked to the metabolic pathway of its parent compound, urethane. While urethane itself is relatively inert, it is metabolized by cytochrome P450 enzymes, particularly CYP2E1, to reactive intermediates that can damage DNA.[6]

The proposed pathway involves the following key steps:

  • Metabolic Activation: Urethane undergoes N-hydroxylation to form this compound.[3]

  • Generation of Reactive Species: this compound is a precursor to further reactive species. Studies suggest that its metabolism can lead to the formation of nitric oxide (NO) and reactive oxygen species (ROS), which are known to induce oxidative DNA damage.

  • DNA Adduct Formation and Damage: These reactive metabolites can interact with DNA, leading to the formation of adducts and causing DNA strand breaks. While the parent compound, urethane, is known to form DNA adducts via an epoxide intermediate, this compound contributes to DNA damage through mechanisms that may be independent of adduct formation, such as oxidative stress.[5] This multifaceted damage cascade ultimately manifests as chromosomal fragmentation.

The following diagram illustrates the proposed metabolic and DNA-damaging pathway.

G Urethane Urethane (Ethyl Carbamate) N_Hydroxyurethane This compound Urethane->N_Hydroxyurethane N-hydroxylation (CYP2E1) Reactive_Intermediates Reactive Intermediates (e.g., Vinyl Carbamate Epoxide) Urethane->Reactive_Intermediates Metabolic Activation NO_ROS Nitric Oxide (NO) & Reactive Oxygen Species (ROS) N_Hydroxyurethane->NO_ROS DNA_Damage Oxidative DNA Damage & Adduct Formation Reactive_Intermediates->DNA_Damage NO_ROS->DNA_Damage Fragmentation Chromosomal Fragmentation DNA_Damage->Fragmentation

Caption: Metabolic activation of urethane and subsequent DNA damage pathways.

Comparative Analysis: this compound vs. Other Genotoxic Agents

To contextualize the clastogenic (chromosome-breaking) activity of this compound, it is essential to compare it with other relevant compounds. The table below contrasts this compound with its parent compound, urethane, and Hydroxyurea, another well-known genotoxic agent used in chemotherapy.

CompoundEffective Concentration for GenotoxicityPrimary Mechanism of ActionKey Experimental Findings
This compound Millimolar concentrations[5]Generation of reactive oxygen and nitrogen species, leading to oxidative DNA damage.Induces chromosomal fragmentation and cell toxicity in cultured human leukocytes.[5]
Urethane Dose-dependent, requires metabolic activation[6]Metabolic activation to reactive intermediates (e.g., vinyl carbamate epoxide) that form DNA adducts.Carcinogenic in multiple rodent species.[1][2] Genotoxicity in vitro is dependent on the metabolic competency of the cell model.[6]
Hydroxyurea Therapeutic doses (micromolar to millimolar)[7]Inhibition of ribonucleotide reductase, leading to dNTP pool depletion and replication stress. Also generates NO and H₂O₂.[8][9]Induces DNA damage, micronuclei formation, and is used as a chemotherapeutic agent.[7][8]

This comparison highlights that while both this compound and its parent compound are genotoxic, their mechanisms and requirements for activity differ. This compound appears to act more directly through oxidative stress, whereas urethane's carcinogenicity is heavily reliant on its metabolic conversion to various reactive species.[3][6] Hydroxyurea, while also inducing DNA damage, primarily functions by disrupting DNA synthesis, a distinct mechanism from the direct chemical assault attributed to this compound's metabolites.[10][11]

Experimental Validation: Protocols for Assessing Chromosomal Fragmentation

The validation of this compound's clastogenic properties relies on robust and standardized genotoxicity assays. The in vitro micronucleus and chromosomal aberration tests are gold-standard methods for this purpose.[12]

Workflow for In Vitro Genotoxicity Testing

The general workflow for assessing chemical-induced chromosomal damage involves cell culture, treatment, harvesting, and microscopic analysis.

G cluster_prep Preparation cluster_assay Assay Specific Steps cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Human Lymphocytes, HepG2) Treatment 2. Treatment (this compound, Controls) Cell_Culture->Treatment Metaphase_Arrest 3a. Metaphase Arrest (for Chromosomal Aberration) Treatment->Metaphase_Arrest Cytochalasin_B 3b. Cytokinesis Block (for Micronucleus Assay) Treatment->Cytochalasin_B Harvesting 4. Cell Harvesting Metaphase_Arrest->Harvesting Cytochalasin_B->Harvesting Slide_Prep 5. Slide Preparation (Hypotonic treatment, Fixation, Staining) Harvesting->Slide_Prep Microscopy 6. Microscopic Analysis Slide_Prep->Microscopy Data_Analysis 7. Data Analysis & Statistical Evaluation Microscopy->Data_Analysis

Caption: General experimental workflow for in vitro cytogenetic assays.

Protocol 1: In Vitro Micronucleus Assay

Principle: This assay detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[13] Their presence is a reliable indicator of chromosomal damage.[7]

Methodology:

  • Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., TK6, HepG2) under standard conditions (37°C, 5% CO₂). For compounds requiring metabolic activation like urethane, use of metabolically competent cells (e.g., HepG2) or an external metabolic activation system (S9 mix) is crucial.[6][14]

  • Treatment: Seed cells at an appropriate density. After 24 hours, expose cells to a range of concentrations of this compound, a negative control (vehicle), and a positive control (e.g., Mitomycin C).

  • Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, allowing for the accumulation of binucleated cells. This ensures that only cells that have undergone one division are scored.

  • Harvesting: After an appropriate incubation period (e.g., 24-48 hours), harvest the cells by centrifugation.

  • Slide Preparation: Treat the cells with a mild hypotonic solution, fix them in methanol:acetic acid, and drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Under a light or fluorescence microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

Protocol 2: In Vitro Chromosomal Aberration Test

Principle: This assay provides a direct visualization of structural changes to chromosomes. It allows for the detection and quantification of aberrations like breaks, gaps, and exchanges in metaphase cells.[12]

Methodology:

  • Cell Culture & Treatment: Follow the same initial steps as the micronucleus assay, treating cultured cells with this compound and appropriate controls.

  • Metaphase Arrest: A few hours before harvesting, add a metaphase-arresting agent (e.g., Colcemid) to the culture medium. This agent disrupts the mitotic spindle, causing cells to accumulate in the metaphase stage of mitosis.

  • Harvesting: Collect the cells by trypsinization (for adherent cells) or centrifugation.

  • Hypotonic Treatment: Resuspend the cells in a pre-warmed hypotonic solution (e.g., 0.075 M KCl). This causes the cells to swell, which aids in the spreading of chromosomes.

  • Fixation: Fix the cells multiple times using a freshly prepared, cold fixative (e.g., 3:1 methanol:acetic acid).

  • Slide Preparation: Drop the fixed cell suspension onto cold, wet slides and allow them to air-dry.

  • Staining: Stain the slides with Giemsa stain.

  • Analysis: Under a microscope, analyze at least 100 well-spread metaphases per concentration for structural chromosomal aberrations.

Scientific Integrity & Expert Insights

  • Causality and Experimental Choices: The choice of cell line is paramount. While human lymphocytes are a primary cell type for regulatory testing, metabolically competent cell lines like HepG2 are essential for assessing pro-carcinogens like urethane, as they can perform the necessary metabolic activation to this compound and other genotoxic species.[6] The use of 3D spheroid cultures of HepG2 cells has shown even greater sensitivity in detecting urethane's genotoxicity compared to 2D models, likely due to more physiologically relevant metabolic activity.[6]

  • Self-Validating Systems: The trustworthiness of these protocols is ensured by the concurrent use of negative (vehicle) and positive controls. The negative control establishes the baseline level of spontaneous chromosomal damage, while the positive control confirms that the experimental system is capable of detecting a known clastogen. A clear, dose-dependent increase in chromosomal fragmentation for the test compound (this compound) provides strong evidence of its genotoxic potential.

  • Authoritative Grounding: The methodologies described are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), for genetic toxicology testing. These standardized protocols ensure that the data generated is reliable, reproducible, and comparable across different laboratories.

Conclusion

The evidence strongly validates the role of this compound as a significant clastogenic agent. As a key metabolite of the carcinogen urethane, it induces chromosomal fragmentation, a critical event in carcinogenesis. Mechanistically, its action is linked to the generation of reactive species that cause oxidative DNA damage. Standardized genotoxicity assays, such as the micronucleus and chromosomal aberration tests, provide robust and reliable methods for quantifying its DNA-damaging potential. For professionals in drug development and chemical safety, understanding the genotoxicity of metabolites like this compound is indispensable for a comprehensive risk assessment of parent compounds.

References

  • Urethane - 15th Report on Carcinogens. (2021-12-21). National Toxicology Program, Department of Health and Human Services.
  • Is Polyurethane Carcinogenic? Understanding the Risks and Myths. (2025-04-12). NewTec.
  • Quantitative risk assessment of carcinogenicity of urethane (ethyl carbamate) on the basis of long-term oral administration to B6C3F1 mice. PubMed.
  • Urethane - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • RoC Profile: Urethane. (2021). National Toxicology Program, Department of Health and Human Services.
  • Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs). (2023). MDPI.
  • Researchers develop biobased polyurethane foam substitute. (2025-01-31). World Bio Market Insights.
  • Assessment of research on the substitution of polyurethanes (PU) by non-isocyanate polyurethanes (NIPU). (2025-09-16). Green Materials, Emerald Publishing.
  • A simple assay for frequency of chromosome breaks and loss (micronuclei) by flow cytometry of human reticulocytes. PubMed.
  • New Plant-Based Substitute for Polyurethane Foam. (2023-01-05). Industrial Equipment News.
  • What Are Alternatives To Polyurethane? (2025-07-14). Chemistry For Everyone - YouTube.
  • Chromosomal Fragmentation assay. Bio-protocol.
  • Hydroxyurea induces site-specific DNA damage via formation of hydrogen peroxide and nitric oxide. PubMed.
  • Is there any commercially available microbial chromosome/DNA fragmentation assay kit? ResearchGate.
  • THE MATABOLISM OF URETHANE AND RELATED COMPOUNDS. PubMed.
  • In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests. Springer Link.
  • HYDROXYUREA: INHIBITORY EFFECT ON DNA METABOLISM. PubMed.
  • Hydroxyurea Induces Site-specific DNA Damage via Formation of Hydrogen Peroxide and Nitric Oxide. (2004). PMC - NIH.
  • Sperm Chromatin Structure Assay (SCSA). OHSU.
  • Hydroxyurea—The Good, the Bad and the Ugly. (2021-07-19). PMC - NIH.
  • Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. (2021-07-14). ACS Sustainable Chemistry & Engineering.
  • Effect of urethane, hydroxyurethane and hydroxyurea on synthesis of nucleic acid. PubMed.
  • Detection of urethane-induced genotoxicity in vitro using metabolically competent human 2D and 3D spheroid culture models. (2020-12-31). PubMed.
  • An integrated in vitro carcinogenicity test that distinguishes between genotoxic carcinogens, non-genotoxic carcinogens, and non-carcinogens. (2023). PMC - NIH.
  • Poly(hydroxyurethane)s: biosourced isocyanate-free polyurethanes. (2022-04-27). PolymerExpert.
  • Mutagenic and Genotoxic Effect of Hydroxyurea. (2012). PMC - PubMed Central - NIH.
  • Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model. (2022). PMC - NIH.
  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. (2018). PMC - NIH.
  • Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. PubMed.
  • Fragmentation of N-linked glycans with a matrix-assisted laser desorption/ionization ion trap time-of-flight mass spectrometer. PubMed.
  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021-10-15). PubMed.

Sources

A Senior Application Scientist's Guide to Diamine Selection in Polyhydroxyurethane Synthesis: A Performance-Based Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer chemistry and material science, the synthesis of polyhydroxyurethanes (PHUs) represents a significant leap towards sustainable and safer alternatives to conventional polyurethanes. The non-isocyanate route, reacting cyclic carbonates with diamines, offers a greener pathway to this versatile class of polymers. The choice of diamine is a critical determinant of the final polymer's properties, influencing everything from reaction kinetics to thermomechanical performance. This guide provides an in-depth comparison of different diamines in PHU synthesis, supported by experimental data, to empower researchers in making informed decisions for their specific applications.

The Crucial Role of Diamines in Shaping PHU Properties

The polyaddition reaction between a bis(cyclic carbonate) and a diamine forms the backbone of the PHU polymer. The structure of the diamine directly influences the polymer chain's flexibility, the potential for hydrogen bonding, and the overall molecular architecture. These factors, in turn, dictate the material's macroscopic properties. Broadly, diamines can be categorized into aliphatic and aromatic, with further distinctions based on chain length, branching, and the presence of other functional groups.

The general trend observed is that aromatic diamines tend to produce PHUs with higher glass transition temperatures (Tg) and thermal stability compared to their aliphatic counterparts, owing to the rigidity of the aromatic rings.[1] Conversely, aliphatic diamines, particularly those with longer, flexible chains, can impart elastomeric properties to the PHU.

Comparative Performance Analysis of Diamines

The following sections delve into a comparative analysis of commonly used diamines in PHU synthesis. It is crucial to note that the properties of the resulting PHUs are not solely dependent on the diamine but also on the structure of the bis(cyclic carbonate) and the reaction conditions. The data presented here is a synthesis of findings from various studies and should be interpreted with consideration of the experimental context.

Aliphatic vs. Aromatic Diamines: A Tale of Rigidity and Flexibility

The fundamental difference between aliphatic and aromatic diamines lies in the presence of the benzene ring. This structural variance has a profound impact on the resulting PHU's properties.

  • Thermal Properties: PHUs synthesized from aromatic diamines consistently exhibit higher glass transition temperatures (Tg) and thermal stability.[1] This is attributed to the rigid nature of the aromatic core, which restricts segmental motion within the polymer chain. In contrast, the flexibility of the alkyl chains in aliphatic diamines leads to lower Tg values. For instance, a study comparing various diamines in reaction with terephthaloyl dicyclocarbonate showed that aromatic diamines resulted in PHUs with higher Tg values than those synthesized with aliphatic diamines.

  • Mechanical Properties: The rigidity of aromatic diamines also translates to higher tensile strength and modulus in the resulting PHUs. However, this often comes at the cost of reduced elongation at break, leading to more brittle materials. Aliphatic diamines, with their flexible chains, can contribute to enhanced elasticity and higher elongation at break, making them suitable for applications requiring flexibility. For example, polyurethane-imide elastomers synthesized with aliphatic diamines showed increased tensile strength and elongation at break with increasing molecular length of the diamine.[2]

The following table summarizes the general performance differences between aliphatic and aromatic diamines in PHU synthesis:

PropertyAliphatic DiaminesAromatic DiaminesRationale
Glass Transition Temp. (Tg) LowerHigherIncreased chain rigidity from aromatic rings restricts segmental motion.[1]
Thermal Stability Generally LowerGenerally HigherThe stable aromatic structure enhances thermal resistance.
Tensile Strength & Modulus Generally LowerGenerally HigherThe rigid aromatic units contribute to a stiffer polymer backbone.
Elongation at Break Generally HigherGenerally LowerThe flexible aliphatic chains allow for greater polymer chain extension.[2]
Reaction Reactivity Generally HigherGenerally LowerThe electron-withdrawing nature of the aromatic ring can reduce the nucleophilicity of the amine groups.
Impact of Aliphatic Diamine Chain Length

Within the class of aliphatic diamines, the length of the alkyl chain plays a significant role in tuning the properties of the PHU.

  • Glass Transition Temperature (Tg): As the chain length of the aliphatic diamine increases, the Tg of the resulting PHU tends to decrease. This is due to the increased flexibility and free volume introduced by the longer alkyl chains.

  • Mechanical Properties: Longer chain aliphatic diamines can lead to PHUs with lower tensile strength and modulus but higher elongation at break, resulting in more elastomeric materials. This is because the longer flexible segments allow for greater chain mobility and deformation.

The following table provides a comparative look at the properties of PHUs synthesized from different aliphatic diamines, based on data from various studies. Note: The bis(cyclic carbonate) used and reaction conditions vary between these studies, so this table should be used to understand general trends rather than for direct quantitative comparison.

DiamineStructureMolecular Weight of PHU ( g/mol )Tg (°C)Tensile Strength (MPa)Elongation at Break (%)Reference Bis(cyclic carbonate) & Conditions
1,4-Diaminobutane H₂N-(CH₂)₄-NH₂Up to 18,700-13--1,4-butanediol bis(glycidyl ether carbonate), 80°C, 16h, MeCN
1,6-Hexamethylenediamine (HMDA) H₂N-(CH₂)₆-NH₂~10,30028-42--Diglycerol dicarbonate, 80°C, DMF
1,10-Diaminodecane H₂N-(CH₂)₁₀-NH₂--3.79-Ene-containing cyclic carbonates, 60°C, 24h
Isophorone Diamine (IPDA) Cycloaliphatic-78--Terephthaloyl dicyclocarbonate

Experimental Protocols

General Synthesis of Polyhydroxyurethane

This protocol provides a general framework for the synthesis of PHUs. Specific parameters may need optimization based on the chosen monomers and desired properties.

Materials:

  • Bis(cyclic carbonate)

  • Diamine (equimolar to bis(cyclic carbonate))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

  • Catalyst (optional, e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD))

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the bis(cyclic carbonate) in the chosen solvent.

  • Add the diamine to the solution at room temperature with stirring.

  • If a catalyst is used, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120°C) and stir for the specified time (ranging from a few hours to 24 hours). The progress of the polymerization can be monitored by techniques like Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the cyclic carbonate peak.

  • After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent such as water or methanol.

  • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and catalyst.

  • Dry the polymer under vacuum at an elevated temperature until a constant weight is achieved.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized PHU.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of urethane linkages and the disappearance of cyclic carbonate groups.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[3][4][5]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[6]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.[7][8][9][10]

Mechanistic Insights and Experimental Causality

The reaction between a cyclic carbonate and a primary amine proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the carbonate, leading to ring-opening and the formation of a hydroxyurethane linkage.

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Cyclic Carbonate Cyclic Carbonate Nucleophilic Attack Nucleophilic Attack Cyclic Carbonate->Nucleophilic Attack Diamine Diamine Diamine->Nucleophilic Attack Ring Opening Ring Opening Nucleophilic Attack->Ring Opening Proton Transfer Proton Transfer Ring Opening->Proton Transfer Polyhydroxyurethane Polyhydroxyurethane Proton Transfer->Polyhydroxyurethane

The choice of experimental parameters is guided by the need to control the reaction kinetics and the final polymer properties:

  • Solvent: Polar aprotic solvents like DMF or DMSO are often used to ensure the solubility of both the monomers and the growing polymer chains.[11] The polarity of the solvent can also influence the reaction rate.

  • Temperature: Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote side reactions, such as the formation of urea linkages, which can affect the final properties of the polymer.[12]

  • Catalyst: While the reaction can proceed without a catalyst, basic catalysts like DBU or TBD can significantly accelerate the reaction rate, allowing for lower reaction temperatures and shorter reaction times.[13][14] However, the use of strong bases can sometimes lead to side reactions.[15]

Conclusion and Future Outlook

The selection of the diamine is a powerful tool for tailoring the properties of polyhydroxyurethanes. Aromatic diamines are the choice for applications requiring high thermal stability and stiffness, while aliphatic diamines are preferred for producing flexible and elastomeric materials. The chain length of aliphatic diamines further allows for fine-tuning of properties like glass transition temperature and mechanical flexibility.

As the field of non-isocyanate polyurethanes continues to grow, future research will likely focus on the development of novel bio-based diamines to further enhance the sustainability of these materials. Additionally, a more systematic and standardized approach to reporting experimental data will be crucial for building a comprehensive and directly comparable database of PHU properties, which will undoubtedly accelerate the development and application of these promising polymers.

References

  • This study explores the structure–property relationships of polyhydroxyurethanes (PHUs), sometimes called non-isocyanate polyurethanes (NIPUs), produced from the polymerization of 1,5-pentanediamine, a bio-sourced diamine, with biosourcable cyclic carbonates of diverse structures, such as aromatic and alipha. Polymer Chemistry (RSC Publishing). [Link]
  • Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines. BURJC Digital. [Link]
  • Synthesis of poly(hydroxyurethane) from 5-membered cyclic carbonate under mild conditions in the presence of bicyclic guanidine. [Link]
  • Structure–property relationships in polyhydroxyurethanes produced from terephthaloyl dicyclocarbonate with various polyamines. SciSpace. [Link]
  • Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimiz
  • Synthesis of Nonisocyanate Poly(hydroxy)
  • Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines.
  • Simultaneous Formation of Polyhydroxyurethanes and Multicomponent Semi-IPN Hydrogels. Preprints.org. [Link]
  • Structural analysis of polyhydroxyurethane obtained by polyaddition of bifunctional five-membered cyclic carbonates and diamine based on model reaction.
  • Poly(hydroxyurethane) Adhesives and Coatings: State-of-the-Art and Future Directions. ACS Sustainable Chemistry & Engineering. [Link]
  • Synthesis of Polyurethanes Using Organocatalysis: A Perspective.
  • Tensile strength and Elongate at break of polyurethane under different curing time. [Link]
  • Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers. Scirp.org. [Link]
  • Tensile strength, elastic modulus and elongation at break of polyurethanes produced by different water content of 0.6 g (PU-G 1), 0.8 g (PU-G 2), 1.0 g (PU-G 3), 1.2 g (PU-G 4) and 1.4 g (PU-G 5) (Mean ± SD, n = 3).
  • Polyhydroxyurethane and Poly(ethylene oxide) Multiblock Copolymer Networks: Crosslinking with Polysilsesquioxane, Reprocessing and Solid Polyelectrolyte Properties. MDPI. [Link]
  • High strength and rapid self-healing daidzein-based polyhydroxyurethanes for high temperature-resistant adhesives. Polymer Chemistry (RSC Publishing). [Link]
  • Gel Permeation Chromatographic Analysis of Polyurethane Prepolymer Synthesis Kinetics. 1.
  • Tensile strength and elongation at break of prepared poly(ether-urethane) and poly(ether-urethane-urea)
  • Gel permeation chromatography chromatogram of polyurethanes [Color figure can be viewed at wileyonlinelibrary.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Hydroxyurethane

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. N-Hydroxyurethane (CAS No. 589-41-3), a compound utilized in organic synthesis and studied for its biological activities, demands our utmost respect and caution.[1][2] Its structural relationship to urethane (ethyl carbamate), a substance classified as a probable human carcinogen (IARC Group 2A) and reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP), places this compound in a high-hazard category.[3][4][5] Furthermore, studies have shown that this compound itself exhibits genotoxicity, causing chromosomal fragmentation and cell toxicity.[1][6]

This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound and its associated waste. The core principle of this protocol is risk mitigation through containment and proper waste stream management, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is not merely a matter of compliance but a fundamental aspect of responsible scientific conduct.

Part 1: Hazard Assessment and Pre-Disposal Planning

Effective waste management begins before the first vial is opened. A thorough understanding of the risks associated with this compound is critical for establishing a safe operational plan.[7]

Inherent Hazards of this compound

This compound is a multi-hazard substance. Its risk profile necessitates handling it as a Particularly Hazardous Substance (PHS).[7]

  • Carcinogenicity & Genotoxicity: As a close analog and metabolite of urethane, it must be treated as a potential carcinogen.[6][8][9] Its demonstrated ability to cause chromosomal damage underscores its mutagenic potential.[1]

  • Acute Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[10]

  • Chemical Reactivity: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][11] Upon heating, it can decompose to produce toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[11][12]

Chemical and Physical Properties

A summary of key quantitative data is essential for safe handling and storage.

PropertyValueSource
CAS Number 589-41-3[1]
Molecular Formula C₃H₇NO₃[10]
Molecular Weight 105.09 g/mol [1]
Appearance Colorless to light yellow/orange liquid
Boiling Point 113-116 °C at 3 mmHg[1]
Storage Class 10 (Combustible liquids)[1]
Storage Temp. Recommended -20°C or <15°C in a cool, dark place[1]
The Cardinal Rule: Plan Before You Proceed

Before any procedure involving this compound begins, a comprehensive disposal plan must be established.[13][14] This plan should be integrated into your laboratory's specific Standard Operating Procedure (SOP) and must be communicated to all personnel involved in the project. The plan must identify all potential waste streams and designate the correct disposal pathway for each.

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

Exposure minimization is achieved through a combination of engineering controls and appropriate PPE. This follows the established hierarchy of controls for managing laboratory hazards.

Hierarchy_of_Controls cluster_0 cluster_1 Elimination Elimination Substitution Substitution lab1 Most Effective Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment lab2 Least Effective Waste_Segregation_Workflow Start This compound Waste Generated Liquid Liquid Waste (Unused reagent, reaction mixtures, solvent rinses) Start->Liquid Solid Solid Waste (Contaminated gloves, absorbent paper, pipette tips) Start->Solid Sharps Sharps Waste (Contaminated needles, Pasteur pipettes) Start->Sharps Container_L Seal in clearly labeled, leak-proof hazardous waste container (e.g., glass or polyethylene) Liquid->Container_L Container_S Double-bag in clearly labeled, hazardous waste bags Solid->Container_S Container_Sh Place in clearly labeled, puncture-proof sharps container Sharps->Container_Sh Storage Store in designated Satellite Accumulation Area (Secure, secondary containment) Container_L->Storage Container_S->Storage Container_Sh->Storage Pickup Schedule pickup via EHS / Licensed Waste Contractor Storage->Pickup

Caption: Workflow for proper segregation of this compound waste.

Protocol for Liquid Waste Disposal
  • Designate a Waste Container: Select a chemically compatible, leak-proof container (e.g., a glass bottle with a screw cap) for all liquid waste containing this compound.

  • Label Correctly: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components (e.g., solvents).

    • The associated hazards (e.g., "Toxic," "Carcinogen").

  • Collect Waste: Carefully pour or pipette all liquid waste into the designated container inside a chemical fume hood.

  • Secure Storage: Keep the container tightly sealed when not in use. Store it in a designated satellite accumulation area with secondary containment. [15]

Protocol for Solid Waste Disposal
  • Collect at Source: All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, weigh boats, pipette tips) are considered contaminated solid waste. [14]2. Containment: Place these items into a dedicated, labeled hazardous waste bag (typically a clear or yellow bag within a solid container).

  • Seal and Store: When the bag is full, seal it securely and place it in the designated solid hazardous waste collection bin for your laboratory.

Protocol for Decontamination

Decontamination renders equipment safe for reuse or disposal. Note that the cleaning materials themselves become hazardous waste.

  • Glassware/Equipment:

    • Rinse the contaminated item three times with a suitable solvent (e.g., ethanol or acetone) in which this compound is soluble. Collect all rinsate as liquid hazardous waste.

    • After the solvent rinse, wash the glassware thoroughly with soap and hot water. [14]2. Work Surfaces:

    • Wipe the surface with a cloth soaked in a decontamination solution (e.g., 10% bleach solution, followed by a water rinse, or 70% ethanol).

    • Dispose of all wipes and absorbent paper used for cleaning as solid hazardous waste. [13]

Part 4: Emergency Spill Procedures

Immediate and correct response to a spill is vital to prevent exposure.

Spill_Response_Plan Spill Spill Occurs! Alert Alert personnel in the immediate area. Evacuate if necessary. Spill->Alert Assess Assess the spill volume and location. Is it manageable? Alert->Assess EHS Call EHS/Emergency Response. Do not attempt cleanup. Assess->EHS No PPE Don appropriate PPE: Double gloves, lab coat, goggles, respirator (if required). Assess->PPE Yes Contain Contain the spill. Cover with absorbent pads or suitable absorbent material. PPE->Contain Cleanup Carefully collect all absorbent material. Work from the outside in. Contain->Cleanup Decon Decontaminate the spill area. Cleanup->Decon Dispose Package all cleanup materials as This compound hazardous waste. Decon->Dispose

Caption: Step-by-step emergency response plan for an this compound spill.

  • Alert & Assess: Immediately alert others in the lab. If the spill is large, volatile, or outside of a fume hood, evacuate the area and call your institution's emergency response line.

  • Contain: For a small, manageable spill inside a fume hood, use a commercial spill kit or absorbent pads to surround and cover the liquid. Do not use combustible materials like paper towels on a hot plate.

  • Clean: Wearing full PPE, carefully collect the absorbed material using forceps or a scoop. Work from the outside of the spill inward to minimize spreading.

  • Package & Decontaminate: Place all contaminated absorbents and cleaning materials into a hazardous waste bag. Decontaminate the area as described in section 3.4. Report the incident to your laboratory supervisor and EHS department.

By implementing these rigorous procedures, we uphold our professional responsibility to ensure a safe research environment. The potential hazards of this compound are significant, but with careful planning and diligent execution, they can be effectively managed.

References

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.
  • The University of Queensland. (2023). Working Safely with Carcinogens Guideline. UQ Policy and Procedure Library.
  • University of South Florida. (2024). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens.
  • Crosslink Technology Inc. (n.d.). Safety Considerations using Urethane Products.
  • International Labour Organization & World Health Organization. (2021). ICSC 0314 - ETHYL CARBAMATE.
  • Mirvish, S. S. (1966). The metabolism of this compound in relation to its carcinogenic action: conversion into urethane and an this compound glucuronide. Biochimica et Biophysica Acta (BBA) - General Subjects, 117(1), 1–12. [Link]
  • NewTec. (2025). Is Polyurethane Toxic? Understanding the Risks and Safety Measures.
  • National Center for Biotechnology Information. (n.d.). Hydroxyurethane. PubChem Compound Database.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Urethane.
  • National Toxicology Program. (1994). Toxicity Studies of Urethane in Drinking Water and Urethane in 5% Ethanol (CAS No. 51-79-6) Administered to F344/N Rats and B6C3F1 Mice. National Institutes of Health.
  • Fuji, Y., et al. (2021). Acid‐Promoted Depolymerization of Poly(hydroxyurethane)s to Five‐Membered Cyclic Carbonates Toward Chemical Recycling.
  • Institution of Chemical Engineers. (1964). Safety aspects of handling isocyanates in urethane foam production. Transactions of the Institution of Chemical Engineers, 42, A93-A98.
  • Chemcas. (n.d.). Urethane Safety and Handling: Essential Information for Industrial Users.
  • National Toxicology Program. (2004). NTP TR 510: Toxicology and Carcinogenesis Studies of Urethane, Ethanol, and Urethane/Ethanol in B6C3F1 Mice (Drinking Water Studies). National Institutes of Health.
  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: Urethane. U.S. Department of Health and Human Services.
  • National Toxicology Program. (1994). NTP Technical Report on Toxicity Studies of Urethane in Drinking Water and Urethane in 5% Ethanol Administered to F344/N Rats and B6C3F1 Mice.
  • Luxembourg Centre for Systems Biomedicine. (2025). This compound (C3H7NO3). PubChemLite.
  • CP Lab Safety. (n.d.). This compound, 5g, Each.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Wiley Online Library. (2021). Proposed degradation mechanism of accelerated hydrolysis of the photocurable thermosets. ResearchGate.
  • National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services.
  • SIELC Technologies. (2018). This compound.
  • Amerigo Scientific. (n.d.). This compound.

Sources

Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling N-Hydroxyurethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxyurethane, a compound of interest in various research and development applications, presents significant health and safety challenges that demand a meticulous and informed approach to handling. Its classification as a carcinogen, coupled with its acute toxicity upon inhalation, ingestion, and skin contact, necessitates a comprehensive personal protective equipment (PPE) strategy. This guide provides an in-depth, scientifically grounded framework for the safe handling of this compound, moving beyond mere compliance to foster a culture of safety and responsibility in the laboratory.

The Imperative for Stringent Controls: Understanding the Hazards

This compound is recognized as a hazardous substance with multiple routes of exposure leading to adverse health effects. It is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] Furthermore, it can cause significant skin and eye irritation.[2][3] Critically, this compound is a known carcinogen and has been shown to cause chromosomal fragmentation, underscoring the need for stringent protective measures to prevent any level of exposure.[4][5][6][7]

The primary objective when working with this compound is to establish multiple layers of protection, creating a robust barrier between the researcher and the chemical. This is achieved through a combination of engineering controls, administrative procedures, and the correct selection and use of personal protective equipment.

A Multi-layered Defense: The Core Principles of PPE for this compound

A risk-based approach is paramount when selecting PPE for handling this compound. The following sections detail the essential components of a comprehensive PPE ensemble, with the understanding that the specific level of protection may need to be adjusted based on the scale of the experiment, the potential for aerosolization, and the duration of exposure.

Primary Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, the primary method for exposure control should be through robust engineering solutions.

  • Certified Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust vapors and aerosols, preventing them from entering the laboratory atmosphere and being inhaled by the user. The sash should be kept as low as possible during all manipulations.

Personal Protective Equipment: The Last Barrier

While engineering controls are designed to contain the hazard at its source, PPE provides the final, critical barrier to protect the individual.

1. Hand Protection: Selecting the Right Gloves

Simply wearing gloves is not sufficient; the choice of glove material is critical to ensure adequate protection against chemical permeation.

  • Recommended Glove Material: Nitrile gloves are a suitable choice for incidental contact with this compound. For prolonged handling or in situations where there is a higher risk of splashes, double-gloving with two pairs of nitrile gloves is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures. Gloves should be changed immediately if contamination is suspected and always upon completion of a task or before leaving the laboratory.

2. Body Protection: Shielding Against Splashes and Spills

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material, such as polyester/cotton blend, should be worn at all times when handling this compound. This will protect the wearer's street clothes and skin from accidental splashes.

  • Chemical-Resistant Apron: For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

3. Eye and Face Protection: A Non-Negotiable Requirement

  • Safety Glasses with Side Shields: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards must be worn to protect the eyes from splashes.

  • Face Shield: When there is a significant risk of splashes to the face, a face shield should be worn in conjunction with safety glasses. A face shield provides a broader area of protection for the entire face.[8]

4. Respiratory Protection: When a Fume Hood is Not Enough

In most laboratory settings, handling this compound within a certified chemical fume hood will provide adequate respiratory protection. However, in certain situations, such as a large-scale spill or a failure of the ventilation system, a respirator may be necessary.

  • Respirator Type: In such emergency situations, a full-face respirator with organic vapor cartridges is recommended. It is crucial that all personnel who may be required to wear a respirator are properly fit-tested and trained in its use.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and well-rehearsed operational plan is essential to minimize the risk of exposure.

1. Pre-Experiment Preparation:

  • Ensure the chemical fume hood is certified and functioning correctly.
  • Gather all necessary materials and equipment before starting work.
  • Don the appropriate PPE as outlined above.

2. Handling this compound:

  • Perform all manipulations within the chemical fume hood with the sash at the lowest practical height.
  • Use the smallest quantity of this compound necessary for the experiment.
  • Keep all containers of this compound tightly sealed when not in use.

3. Post-Experiment Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound. A 10% bleach solution followed by a water rinse is an effective decontamination method.
  • Carefully remove and dispose of all contaminated PPE as hazardous waste.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is a critical component of a comprehensive safety plan.

  • Waste Segregation: All waste contaminated with this compound, including unused chemical, contaminated labware, gloves, and paper towels, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Waste Disposal: The hazardous waste container must be disposed of through the institution's designated hazardous waste management program. Under no circumstances should this compound or contaminated materials be disposed of in the regular trash or down the drain.[9][10]

Summary of Personal Protective Equipment for this compound

Protection Type Minimum Requirement Enhanced Protection (High-Risk Scenarios)
Engineering Control Certified Chemical Fume HoodGlove Box (for highly sensitive or large-scale operations)
Hand Protection Single pair of nitrile glovesDouble-gloving with nitrile gloves
Body Protection Laboratory CoatChemical-resistant apron over lab coat
Eye/Face Protection Safety glasses with side shieldsFace shield worn over safety glasses
Respiratory Protection Not required with proper fume hood useFull-face respirator with organic vapor cartridges (for spills or emergencies)

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Emergency Preparedness Start Start: Planning to handle This compound Risk Assess risk: - Scale of experiment - Potential for aerosolization - Duration of handling Start->Risk LowRisk Low Risk: - Small scale - No aerosolization - Short duration Risk->LowRisk Low HighRisk High Risk: - Large scale - Potential for aerosolization - Prolonged handling Risk->HighRisk High PPE_Low Minimum PPE: - Fume Hood - Nitrile Gloves - Lab Coat - Safety Glasses LowRisk->PPE_Low PPE_High Enhanced PPE: - Fume Hood/Glove Box - Double Nitrile Gloves - Lab Coat + Apron - Safety Glasses + Face Shield HighRisk->PPE_High Spill Spill or Ventilation Failure? PPE_Low->Spill PPE_High->Spill Respirator Use Full-Face Respirator with Organic Vapor Cartridges Spill->Respirator Yes End Proceed with Experiment Spill->End No Respirator->End

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

By adhering to the principles and procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound, ensuring a safer laboratory environment for themselves and their colleagues. This commitment to safety is not merely a procedural obligation but a cornerstone of scientific integrity and professional responsibility.

References

  • Sigma-Aldrich.
  • Fisher Scientific.
  • National Cancer Institute.
  • Tokyo Chemical Industry Co., Ltd.
  • Mirvish, S. S. (1966). The metabolism of this compound in relation to its carcinogenic action: conversion into urethane and an this compound glucuronide. Biochimica et Biophysica Acta (BBA) - General Subjects, 117(1), 1–12.
  • TCI Chemicals.
  • TCI AMERICA.
  • CHEMM. Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. Personal Protective Equipment. (2025-09-12).
  • Sigma-Aldrich.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11510, Hydroxyurethane.
  • H.O. Penn.
  • Pharmaffiliates.
  • National Toxicology Program. RoC Profile: Urethane.
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
  • National Toxicology Program. (2021). Urethane. In Report on Carcinogens (15th ed.).
  • SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. (2025-04-09).
  • American Chemistry Council.
  • Northwestern University. Hazardous Waste Disposal Guide. (2023-02-27).
  • National Institutes of Health. The NIH Drain Discharge Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxyurethane
Reactant of Route 2
Reactant of Route 2
N-Hydroxyurethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.